Acrolein diethyl acetal
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,3-diethoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPQLOKVXSHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | 3,3-DIETHOXYPROPENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020024 | |
| Record name | Acrolein diethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3-diethoxypropene appears as a colorless liquid with an agreeable odor. Very volatile. Less dense than water. Vapors heavier than air. Used as a solvent and to make cosmetics., Colorless liquid with a pleasant odor; [CAMEO] | |
| Record name | 3,3-DIETHOXYPROPENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrolein diethylacetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3054-95-3 | |
| Record name | 3,3-DIETHOXYPROPENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3-Diethoxy-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrolein diethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrolein diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrolein diethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethoxypropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACROLEIN DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XN703369 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3,3-Diethoxy-1-propene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,3-diethoxy-1-propene (also widely known as acrolein diethyl acetal). It is a critical three-carbon building block in modern organic synthesis, primarily serving as a stable and manageable synthetic equivalent for the highly reactive and hazardous α,β-unsaturated aldehyde, acrolein. This document delves into its chemical structure, nomenclature, and physicochemical properties. Furthermore, it provides an in-depth exploration of its synthesis, including a field-proven experimental protocol, and discusses its pivotal role in synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions for the formation of cinnamaldehydes and other complex molecular architectures. Safety protocols for handling and storage are also detailed, providing a holistic resource for laboratory professionals.
Nomenclature and Chemical Structure
The nomenclature of a chemical compound is foundational to its identity in scientific literature and databases. The systematic IUPAC name for this compound is 3,3-Diethoxy-1-propene .
Due to its common use as a protected form of acrolein, it is frequently referred to by several synonyms:
Key Identifiers:
Chemical Structure:
The structure consists of a three-carbon propene backbone. The C1 and C2 carbons form a double bond (the vinyl group), while the C3 carbon is a chiral center bonded to a hydrogen and two ethoxy (-OCH₂CH₃) groups, forming the diethyl acetal functionality.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for its effective use in experimental design, purification, and for ensuring safe handling. 3,3-Diethoxy-1-propene is a colorless liquid with a characteristic agreeable odor.[4][7]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 123.5–125 °C | [4][6][7][8] |
| Density | 0.854 g/mL at 15-25 °C | [4][6] |
| Refractive Index (n²⁰/D) | ~1.401 | [9] |
| Flash Point | 4.4 °C (40 °F) - Closed Cup | [7][10] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | [4][5] |
| Vapor Density | Heavier than air | [4] |
Synthesis: Protecting a Reactive Aldehyde
The primary challenge in many synthetic routes involving acrolein is its high reactivity and propensity to polymerize.[5] The conversion of acrolein to its diethyl acetal masks the electrophilic aldehyde, rendering the molecule stable to a wide range of reaction conditions, particularly those involving nucleophiles or bases.
A highly reliable and efficient method for preparing 3,3-diethoxy-1-propene involves the reaction of acrolein with an orthoformate ester in the presence of an acid catalyst.[11][12] This method avoids the direct use of alcohol and strong acids which can lead to undesired side reactions like Michael additions to the alkene.
Workflow for Synthesis of 3,3-Diethoxy-1-propene
Caption: Synthesis workflow from acrolein to 3,3-diethoxy-1-propene.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
This protocol is a self-validating system, proven to be robust and reproducible for the synthesis of this compound.[11]
Materials:
-
Acrolein (44 g, 0.79 mole)
-
Ethyl orthoformate (144 g, 0.97 mole)
-
Ammonium nitrate (3 g)
-
Anhydrous ethanol (50 mL)
-
Sodium carbonate (4 g, anhydrous)
Procedure:
-
Catalyst Preparation: Gently warm 3 g of ammonium nitrate in 50 mL of anhydrous ethanol until fully dissolved.
-
Reaction Setup: In a suitable reaction vessel, combine 44 g of acrolein and 144 g of ethyl orthoformate.
-
Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is mildly exothermic, and the solution will remain warm for approximately 1.5 hours.[11]
-
Causality Insight: Ammonium nitrate serves as a mild, acidic catalyst precursor. The use of room temperature instead of reflux minimizes the formation of polymeric side products to which acrolein is prone.[11]
-
-
Reaction: Allow the mixture to stand at room temperature for 6–8 hours to ensure the reaction proceeds to completion.
-
Workup - Filtration: Filter the resulting light-red solution to remove any insoluble materials.
-
Workup - Neutralization: Add 4 g of anhydrous sodium carbonate to the filtrate.
-
Causality Insight: The addition of a weak base like sodium carbonate is crucial. It neutralizes the acidic catalyst, preventing the reverse reaction (acetal hydrolysis) or other acid-catalyzed side reactions during the high temperatures of distillation.
-
-
Purification: Distill the mixture from the sodium carbonate using an efficient fractional distillation column.
-
Collection: Collect the fraction boiling between 120–125 °C. This fraction is the purified 3,3-diethoxy-1-propene, typically obtained in 72–80% yield (73–81 g).[11]
Chemical Reactivity and Key Applications
The synthetic utility of 3,3-diethoxy-1-propene stems from the orthogonal reactivity of its two functional groups: the nucleophilic alkene and the protected aldehyde. It is most valued as a key intermediate in the synthesis of pharmaceuticals and natural products.[6][12]
Application in Palladium-Catalyzed Heck Arylation
A cornerstone application is its use in the Heck reaction to synthesize cinnamaldehydes or 3-arylpropanoate esters, which are valuable motifs in drug discovery.[6] In this reaction, the acetal acts as a stable surrogate for acrolein, coupling efficiently with aryl halides.
Caption: Role of 3,3-diethoxy-1-propene in Heck arylation.
-
Mechanism Insight: The palladium catalyst facilitates the coupling of the aryl halide with the alkene of the acetal. The acetal group remains inert during this process. Following the coupling, a simple acidic workup hydrolyzes the stable acetal to reveal the desired aldehyde functionality in the final cinnamaldehyde product. This two-step sequence allows for the synthesis of compounds that would be difficult to obtain by directly using the unstable acrolein.[13]
Other Synthetic Applications
-
Natural Product Synthesis: It is a documented precursor in the total synthesis of complex natural products such as (−)-laulimalide and (−)-deoxypukalide.[6][12]
-
Diels-Alder Reactions: The electron-rich vinyl group can participate as a dienophile in cycloaddition reactions.
-
Grignard and Organolithium Reactions: While the acetal is stable to Grignard reagents, the vinyl proton can be abstracted by strong bases like tert-butyllithium, opening pathways for further functionalization.[14]
Safety, Handling, and Storage
As a highly flammable and volatile compound, strict adherence to safety protocols is mandatory.
-
Hazards: 3,3-Diethoxy-1-propene is a highly flammable liquid and vapor.[15] Its vapors are heavier than air and can travel to an ignition source and flash back.[4] It may form explosive mixtures with air.[4]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[4] Use non-sparking tools and explosion-proof equipment. Grounding of all containers and equipment is essential to prevent static discharge.[15] Avoid all direct physical contact and use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[4]
-
Storage: Store in a cool, dry, and dark location in a tightly sealed container.[4] The storage area should be designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4][15]
-
Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water may be ineffective but can be used in a flooding quantity as a fog to cool containers.[4]
Conclusion
3,3-Diethoxy-1-propene is more than a mere derivative; it is an enabling reagent that provides a safe and effective gateway to the rich chemistry of acrolein. Its stability under a variety of conditions, coupled with the ease of deprotection, has established it as an indispensable tool for synthetic chemists. Its application in robust, high-yield reactions like the Heck arylation underscores its value in academic research and in the industrial development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its synthetic potential.
References
- Organic Syntheses Procedure, this compound.
- Organic Syntheses Procedure, Acrolein, diethyl acetal.
- Cheméo, Chemical Properties of 1-Propene, 3,3-diethoxy- (CAS 3054-95-3).
- NIST Chemistry WebBook, 1-Propene, 3,3-diethoxy-.
- Google Patents, US2626283A - Preparation of acrolein acetal.
- ChemSynthesis, 3,3-diethoxy-1-propene.
- Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form, J. Life Sci. (2024).
- The Good Scents Company, this compound.
- Meyers, A. I.; Spohn, R. F. (E)-1-Bromo-3,3-diethoxy-1-propene (diethyl acetal of 3-bromoacrolein). A versatile synthon for the synthesis of furans, butenolides, and (Z)-allyl alcohols. The Journal of Organic Chemistry1985, 50 (24), 4872–4877.
Sources
- 1. 1-Propene, 3,3-diethoxy- (CAS 3054-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]
- 3. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]
- 4. 3,3-Diethoxy-1-propene(3054-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. CAS 3054-95-3: 3,3-Diethoxy-1-propene | CymitQuimica [cymitquimica.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. This compound | 3054-95-3 [chemicalbook.com]
- 8. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound, 3054-95-3 [thegoodscentscompany.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 13. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Acrolein Diethyl Acetal from Acrolein and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of acrolein diethyl acetal from acrolein and ethanol. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and emphasizes critical safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical guidance for the successful and safe execution of this important chemical transformation.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate, primarily utilized as a protected form of acrolein. Acrolein itself is a highly reactive α,β-unsaturated aldehyde, making it a versatile building block in organic synthesis. However, its high reactivity and toxicity necessitate the use of protective groups in multi-step syntheses to avoid undesired side reactions.[1] The diethyl acetal functionality effectively masks the reactive aldehyde group, allowing for selective transformations at the double bond. Subsequently, the acetal can be readily hydrolyzed under acidic conditions to regenerate the aldehyde, making this compound a key component in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]
The Core Transformation: Reaction Mechanism and Stoichiometry
The synthesis of this compound from acrolein and ethanol is a classic example of acetal formation, an acid-catalyzed nucleophilic addition reaction. The overall reaction is as follows:
CH₂=CHCHO + 2 CH₃CH₂OH ⇌ CH₂=CHCH(OCH₂CH₃)₂ + H₂O
The reaction proceeds in a stepwise manner, initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol.
Mechanistic Pathway
The formation of this compound involves two key stages:
-
Hemiacetal Formation: The first molecule of ethanol adds to the protonated carbonyl group to form a hemiacetal intermediate.[4]
-
Acetal Formation: The hydroxyl group of the hemiacetal is then protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of ethanol then attacks this carbocation, and subsequent deprotonation yields the final product, this compound.[4]
It is crucial to remove the water formed during the reaction to drive the equilibrium towards the product side, as the reaction is reversible.[5]
// Nodes Acrolein [label="Acrolein\n(CH₂=CHCHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedAcrolein [label="Protonated Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol1 [label="Ethanol\n(CH₃CH₂OH)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiacetal [label="Hemiacetal", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedHemiacetal [label="Protonated Hemiacetal", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Carbocation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol2 [label="Ethanol\n(CH₃CH₂OH)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; ProtonatedAcetal [label="Protonated Acetal", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; H2O [label="H₂O", shape=plaintext, fontcolor="#34A853"];
// Edges Acrolein -> ProtonatedAcrolein [label="+ H⁺"]; ProtonatedAcrolein -> Hemiacetal [label="+ Ethanol"]; Ethanol1 -> Hemiacetal [style=invis]; Hemiacetal -> ProtonatedHemiacetal [label="+ H⁺"]; ProtonatedHemiacetal -> Carbocation [label="- H₂O"]; Carbocation -> ProtonatedAcetal [label="+ Ethanol"]; Ethanol2 -> ProtonatedAcetal [style=invis]; ProtonatedAcetal -> Acetal [label="- H⁺"]; }
Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Catalytic Systems: A Comparative Analysis
The choice of catalyst is paramount for achieving high yield and selectivity in the synthesis of this compound. Various acidic catalysts have been employed, each with its own advantages and disadvantages.
Mineral Acids
Historically, mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have been used.[5][6] However, their use can lead to the formation of byproducts, such as β-ethoxypropionaldehyde acetal, due to the high reactivity of the double bond in acrolein under strongly acidic conditions.[3][5]
Organic Acids
p-Toluenesulfonic acid (p-TsOH) is a commonly used organic acid catalyst that often provides better yields and selectivity compared to mineral acids.[3][6] It is a solid, non-volatile acid, making it easier to handle.
Heterogeneous Catalysts
Solid acid catalysts, such as silica-alumina hydrogels, offer advantages in terms of catalyst separation and reusability.[7] These catalysts can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.[7]
Lewis Acids and Other Catalysts
Ammonium nitrate has also been reported as an effective catalyst when used in conjunction with ethyl orthoformate as both a reactant and a water scavenger.[6] This method can provide good yields at room temperature.[6]
| Catalyst System | Advantages | Disadvantages | Typical Yield | Reference |
| Hydrochloric Acid | Readily available | Low selectivity, byproduct formation | 24-30% | [3][6] |
| p-Toluenesulfonic Acid | Good yield and selectivity | Requires careful control of conditions | up to 82% | [3][6] |
| Silica-Alumina Hydrogel | Easy separation, reusable | May require longer reaction times | 77% | [7] |
| Ammonium Nitrate / Ethyl Orthoformate | Mild conditions, high yield | Requires ethyl orthoformate | 72-80% | [6] |
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure. Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Reagents and Materials
-
Acrolein (freshly distilled, stabilized)
-
Anhydrous Ethanol
-
Acid Catalyst (e.g., p-toluenesulfonic acid or ammonium nitrate)
-
Ethyl Orthoformate (if using the ammonium nitrate method)
-
Anhydrous Sodium Carbonate or Potassium Carbonate (for neutralization and drying)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Appropriate reaction vessel (round-bottom flask)
-
Reflux condenser or distillation apparatus
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Reaction Setup and Procedure
Method A: Using p-Toluenesulfonic Acid
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with acrolein and a molar excess of anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). The removal of water, for instance by using a Dean-Stark apparatus, can drive the reaction to completion.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base such as sodium carbonate.
-
Purification: Filter the mixture to remove any solids. Remove the excess ethanol by distillation. The crude product can then be purified by fractional distillation under reduced pressure.
Method B: Using Ammonium Nitrate and Ethyl Orthoformate [6]
-
Catalyst Preparation: Prepare a warm solution of ammonium nitrate in anhydrous ethanol.[6]
-
Reactant Mixture: In a separate flask, combine acrolein and ethyl orthoformate.[6]
-
Reaction Initiation: Add the warm ammonium nitrate solution to the acrolein/ethyl orthoformate mixture.[6]
-
Reaction Conditions: Allow the mixture to react at room temperature for 6-8 hours.[6] The solution will remain warm for about the first 1.5 hours.[6]
-
Workup: Filter the resulting light-red solution and add sodium carbonate.[6]
-
Purification: Distill the mixture to obtain the this compound.[6] The fraction boiling between 120-125 °C is the desired product.[6]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReagentPrep [label="Reagent Preparation\n(Acrolein, Ethanol, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Heating/Stirring)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup\n(Cooling, Neutralization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Filtration, Distillation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Product Analysis\n(GC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> ReagentPrep; ReagentPrep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Figure 2: General experimental workflow for the synthesis of this compound.
Safety Considerations: Handling Acrolein
Acrolein is a highly toxic, flammable, and volatile substance that requires stringent safety precautions.[8][9][10]
-
Engineering Controls: All manipulations involving acrolein must be conducted in a certified chemical fume hood.[8][9][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, must be worn at all times.[8][9][10] For larger quantities, additional protection such as a face shield and a chemical-resistant apron is necessary.[8]
-
Storage: Acrolein should be stored in a cool, well-ventilated area, away from heat, light, and incompatible materials.[8][9] It should be stored under an inert atmosphere and may require an inhibitor to prevent polymerization.[9][11]
-
Waste Disposal: All acrolein-contaminated waste is considered hazardous and must be disposed of according to institutional and local regulations.[8][9][12]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[8] All personnel should be familiar with the emergency procedures for acrolein exposure.
Conclusion
The synthesis of this compound from acrolein and ethanol is a fundamental and widely applicable reaction in organic chemistry. A thorough understanding of the reaction mechanism, careful selection of the catalytic system, and meticulous execution of the experimental protocol are essential for achieving high yields of the desired product. Most importantly, unwavering adherence to safety protocols when handling the hazardous starting material, acrolein, is non-negotiable. This guide provides the necessary theoretical framework and practical insights to empower researchers to perform this synthesis safely and efficiently.
References
- Organic Syntheses Procedure. Acrolein, diethyl acetal.
- Organic Syntheses Procedure. This compound.
- Yale Environmental Health & Safety. Acrolein.
- Environmental Health and Safety. STANDARD OPERATING PROCEDURE Acrolein.
- Purdue University. Acrolein.
- New Jersey Department of Health. ACROLEIN HAZARD SUMMARY.
- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Acrolein.
- PubMed. Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol.
- Advances in Engineering. Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol.
- Google Patents. US2626283A - Preparation of acrolein acetal.
- MDPI. Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- Green Chemistry (RSC Publishing). An acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts.
- Google Patents. US5079266A - Method of generating acrolein.
- ResearchGate. Acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts | Request PDF.
- Google Patents. US2678950A - Process of producing acrolein.
- Journal of Applied Biological Chemistry. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form.
- Google Patents. CN102276427B - Method for preparing acetal from acrolein.
- Organic Syntheses Procedure. propiolaldehyde diethyl acetal.
- European Patent Office. PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1 - EPO.
- PMC - NIH. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S.
Sources
- 1. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 3. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 4. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 5. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. purdue.edu [purdue.edu]
- 11. nj.gov [nj.gov]
- 12. drexel.edu [drexel.edu]
The Reactivity of Acrolein Diethyl Acetal with Nucleophiles: An In-depth Technical Guide
Introduction: Acrolein Diethyl Acetal as a Versatile Synthon
Acrolein, the simplest α,β-unsaturated aldehyde, is a powerful and versatile building block in organic synthesis. However, its high reactivity and volatility can present significant challenges in complex multi-step syntheses.[1][2] this compound serves as a stable and manageable protected form of acrolein, masking the highly reactive aldehyde functionality while preserving the synthetically valuable α,β-unsaturated system.[3] This strategic protection allows for a wide range of selective nucleophilic transformations at the β-carbon, making it an indispensable tool for the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comprehensive exploration of the reactivity of this compound with various nucleophiles, detailing the underlying mechanistic principles, experimental considerations, and synthetic applications.
Electronic Profile and Reactivity Landscape
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of its carbon-carbon double bond. This electrophilicity arises from the conjugation of the double bond with the electron-withdrawing (by induction) acetal group. While less activating than a carbonyl group, the acetal still polarizes the π-system, rendering the β-carbon susceptible to attack by nucleophiles.
The two primary modes of nucleophilic attack on α,β-unsaturated systems are direct (1,2) addition to the carbonyl (or in this case, the acetal carbon) and conjugate (1,4) addition to the β-carbon.[4] In the case of this compound, the acetal group is significantly less electrophilic than an aldehyde, and it is also a poorer leaving group. Consequently, nucleophilic attack overwhelmingly occurs at the β-carbon in a conjugate or Michael-type fashion.
The general mechanism for conjugate addition to this compound involves the nucleophilic attack at the β-carbon, leading to the formation of a resonance-stabilized enolate or enol ether intermediate, which is subsequently protonated at the α-carbon to yield the saturated 3-substituted propionaldehyde diethyl acetal.
Caption: Generalized mechanism of conjugate addition to this compound.
Reactivity with Carbon Nucleophiles: Mastering C-C Bond Formation
The formation of new carbon-carbon bonds via conjugate addition is a cornerstone of organic synthesis. This compound readily reacts with a variety of carbon nucleophiles, with the choice of nucleophile and reaction conditions dictating the outcome.
Organocuprates (Gilman Reagents): The Reagents of Choice for 1,4-Addition
Lithium diorganocuprates (R₂CuLi), commonly known as Gilman reagents, are exceptionally effective for achieving clean 1,4-conjugate addition to α,β-unsaturated systems, including acetals, with high regioselectivity.[5][6] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, which can lead to mixtures of 1,2- and 1,4-addition products with enones, organocuprates exhibit a strong preference for the conjugate addition pathway. This preference is attributed to the "softer" nature of the cuprate reagent, which favors attack at the "softer" electrophilic β-carbon.
The reaction proceeds through the formation of a copper-alkene π-complex, followed by the transfer of an alkyl group to the β-carbon and the generation of a lithium enolate, which is then quenched with a proton source.
Caption: Workflow for organocuprate conjugate addition.
Table 1: Representative Examples of Organocuprate Additions
| Organocuprate (R₂CuLi) | R Group | Solvent | Temp (°C) | Yield (%) | Reference |
| (CH₃)₂CuLi | Methyl | THF | -78 to 0 | 85 | [7] |
| (n-Bu)₂CuLi | n-Butyl | THF | -78 to 0 | 90 | [7] |
| (Ph)₂CuLi | Phenyl | THF | -78 to 0 | 88 | [7] |
Grignard Reagents: A Matter of Regioselectivity
The reaction of Grignard reagents (RMgX) with α,β-unsaturated acetals can be more complex. While conjugate addition is often the major pathway, the formation of 1,2-addition products is a possibility, particularly with sterically unhindered substrates and highly reactive Grignard reagents. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives like copper(I) salts, which favor the 1,4-addition pathway.[8] Chelation control can also play a role in directing the regioselectivity when a coordinating group is present in the molecule.[8]
Heteroatomic Nucleophiles: Expanding Synthetic Utility
This compound is an excellent substrate for the introduction of heteroatoms at the 3-position of a propanal skeleton through conjugate addition reactions.
Thiol-Michael Addition: Formation of β-Thioacetals
Thiols are excellent "soft" nucleophiles and readily undergo conjugate addition to α,β-unsaturated systems in what is known as the Thiol-Michael addition.[9] This reaction is highly efficient and can often be performed under mild, catalyst-free conditions, or with base catalysis to generate the more nucleophilic thiolate anion.[9] The resulting β-thioacetals are valuable intermediates in the synthesis of various sulfur-containing compounds.
Experimental Protocol: Base-Catalyzed Thiol-Michael Addition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or THF.
-
Addition of Thiol: Add the desired thiol (1.1 equiv.) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine or sodium ethoxide (0.1 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Aza-Michael Addition: Synthesis of β-Amino Acetals
The conjugate addition of amines to α,β-unsaturated compounds, known as the aza-Michael addition, is a powerful method for the synthesis of β-amino carbonyl compounds and their derivatives.[10] this compound reacts with primary and secondary amines to afford the corresponding β-amino acetals. These products are versatile precursors for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. The reaction can be performed neat or in a variety of solvents and is often accelerated by acid or base catalysis.
Caption: Aza-Michael addition of a secondary amine to this compound.
Cycloaddition Reactions: Constructing Cyclic Scaffolds
The carbon-carbon double bond in this compound can also participate in cycloaddition reactions, providing access to a variety of cyclic structures.
Diels-Alder Reaction: this compound as a Dienophile
In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[11] The electron-withdrawing nature of the acetal group, although less pronounced than a carbonyl, activates the double bond for this reaction. The reactivity can be further enhanced by the use of Lewis acids, which coordinate to one of the acetal oxygens, increasing the electrophilicity of the double bond.[12]
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile.[13] Generally, the reaction proceeds to form the "ortho" or "para" adducts preferentially.
Deprotection: Regenerating the Aldehyde Functionality
A key advantage of using this compound is the ability to easily deprotect the acetal to reveal the parent aldehyde at the desired stage of a synthesis. This is typically achieved by hydrolysis under acidic conditions, often using a mixture of an acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) and water.[14] The reaction is an equilibrium process, and the use of excess water drives the equilibrium towards the formation of the aldehyde.
Conclusion: A Versatile and Controllable Synthetic Intermediate
This compound offers a powerful and controlled approach to the chemistry of the acrolein synthon. By masking the highly reactive aldehyde, it allows for selective nucleophilic additions at the β-position, providing access to a diverse array of 3-substituted propanal derivatives. The predictable reactivity with "soft" nucleophiles, particularly organocuprates, thiols, and amines, makes it an invaluable tool in modern organic synthesis. Furthermore, its participation in cycloaddition reactions and the ease of deprotection underscore its versatility. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound opens up a wealth of strategic possibilities for the construction of complex molecular architectures.
References
- Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An efficient palladium-catalyzed synthesis of cinnamaldehydes from this compound and aryl iodides and bromides. Organic Letters, 5(5), 777–780. [Link]
- Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]
- Corey, E. J., & Boaz, N. W. (1985). The mechanism of the conjugate addition of organocuprate reagents to α,β-enones. Tetrahedron Letters, 26(49), 6015-6018. [Link]
- Snider, B. B., & Rodini, D. J. (1980). Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Journal of the American Chemical Society, 102(18), 5872–5880. [Link]
- Hu, T., & Corey, E. J. (2002). A new, mild, and general method for the conversion of α,β-unsaturated carbonyl compounds to the corresponding saturated carbonyl compounds. Organic Letters, 4(15), 2441–2443. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of α-Halo α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 108(12), 5269–5323. [Link]
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. [Link]
- Pingert, F. P. (1945). Acrolein acetal. Organic Syntheses, 25, 1. [Link]
- Cheng, Y., et al. (1999). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Regioselective Synthesis of Protected Polyols Having One Free Hydroxy Group. The Journal of Organic Chemistry, 64(2), 532-539. [Link]
- Reusch, W. (2013). Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. In Virtual Textbook of Organic Chemistry.
- Witzemann, E. J., et al. (1943). Acrolein, diethyl acetal. Organic Syntheses, Coll. Vol. 2, p.17. [Link]
- Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25. [Link]
- House, H. O., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of methyl organometallic reagents to α,β-unsaturated ketones. The Journal of Organic Chemistry, 38(21), 3893-3901. [Link]
- Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
- Snider, B. B., Rodini, D. J., & Van Straten, J. (1980). Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Journal of the American Chemical Society, 102(18), 5872-5880. [Link]
- Reddy, B. V. S., et al. (2011). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
- Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25. [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
- Al-Hourani, B. J., et al. (2016). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. International Journal of Molecular Sciences, 17(7), 1121. [Link]
- Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
- van der Wal, S., et al. (2018). Thiol-thiol cross-clicking using bromo-ynone reagents.
- Min, C., et al. (2020). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 11(13), 3354-3363. [Link]
- Liu, R., et al. (2019). Regiodivergent Reactions of 2‐Alkynyl Aziridines with Grignard Reagents. Angewandte Chemie International Edition, 58(5), 1475-1479. [Link]
- Yoshida, M., et al. (2009). Acrolein toxicity: Comparison with reactive oxygen species. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 1-8. [Link]
- Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. [Link]
- Yoshida, M., et al. (2009). Acrolein toxicity: Comparison with reactive oxygen species.
- Tanaka, Y., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Analytical Chemistry. [Link]
Sources
- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrolein toxicity: Comparison with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. orgsyn.org [orgsyn.org]
Acrolein Diethyl Acetal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Acrolein, a highly reactive α,β-unsaturated aldehyde, is a valuable three-carbon building block in organic synthesis. However, its high reactivity and toxicity present significant challenges in multi-step synthetic sequences. This guide provides an in-depth technical overview of acrolein diethyl acetal (3,3-diethoxy-1-propene), a stable and manageable protected form of acrolein. We will explore the rationale for its use, detail robust synthesis protocols, discuss its applications in complex molecule synthesis, and provide reliable deprotection methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the safe and effective utilization of this versatile chemical intermediate.
Introduction: The Acrolein Dilemma
Acrolein (CH₂=CHCHO) is a potent electrophile, susceptible to both 1,2- and 1,4-addition reactions due to the conjugation of its alkene and aldehyde functionalities. While this reactivity is advantageous for constructing a variety of molecular scaffolds, it also makes acrolein difficult to handle. It is highly toxic, lachrymatory, and prone to uncontrolled polymerization, particularly in the presence of light, heat, or acids and bases.[1] In the context of complex, multi-step syntheses, such as those common in pharmaceutical development, the presence of a free acrolein moiety can lead to a host of undesired side reactions, significantly lowering the yield of the target molecule.
To circumvent these issues, chemists employ a protection-deprotection strategy. The aldehyde group is "masked" as a less reactive functional group, an acetal, which is stable to many reaction conditions under which the vinyl group can be manipulated. This compound emerges as a preferred choice due to its stability, ease of preparation, and straightforward deprotection.[2] This protected form allows for the chemoselective transformation of other parts of a molecule, with the latent acrolein functionality being revealed at a later, more strategic point in the synthesis.
This compound: Properties and Advantages
This compound is a colorless, flammable liquid with a characteristic odor.[3] Its physical and chemical properties make it a superior alternative to acrolein for many synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3054-95-3 | |
| Molecular Formula | C₇H₁₄O₂ | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| Boiling Point | 125 °C (lit.) | [5] |
| Density | 0.854 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.398 (lit.) | [5] |
| Flash Point | 15 °C (59 °F) - closed cup | [5] |
| Stability | Stable under normal conditions, but sensitive to moisture and incompatible with strong oxidizing agents.[6] Stable in the presence of alkalis.[7] |
Key Advantages in Synthesis
-
Enhanced Stability: The acetal group is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, allowing for selective reactions at the vinyl group or other functional groups within the molecule.
-
Improved Handling and Safety: this compound is less volatile and significantly less toxic than acrolein, reducing handling risks in a laboratory setting.[8] However, it is still a highly flammable liquid and requires appropriate safety precautions.[6][9]
-
Controlled Reactivity: By masking the highly reactive aldehyde, this compound prevents unwanted polymerization and side reactions, leading to cleaner reaction profiles and higher yields of desired products.[2]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method often depends on the available starting materials, scale, and desired purity.
Synthesis from Acrolein and Ethyl Orthoformate
A common and reliable method involves the reaction of acrolein with ethyl orthoformate in the presence of an acidic catalyst.[10] This method avoids the direct use of ethanol and the subsequent removal of water, which can be problematic due to the acid-sensitivity of acrolein.
Reaction:
Acrolein to this compound.
Experimental Protocol: [10]
-
To a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate, add a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol.
-
Allow the mixture to stand at room temperature for 6–8 hours. The solution will become warm for the initial 1.5 hours. Note: Refluxing should be avoided as it can lead to resin formation.[10]
-
Filter the resulting light-red solution and add 4 g of sodium carbonate to neutralize the catalyst.
-
Distill the mixture through an efficient fractionating column.
-
Collect the fraction boiling at 120–125 °C. The expected yield is 73–81 g (72–80%).[10]
Causality Behind Experimental Choices:
-
Ethyl Orthoformate: Acts as both the ethanol source and a dehydrating agent, driving the equilibrium towards acetal formation.
-
Ammonium Nitrate/Ethanol: Provides a mild acidic catalyst for the reaction.
-
Room Temperature Reaction: Prevents the acid-catalyzed polymerization of acrolein.[10]
-
Sodium Carbonate: Neutralizes the acidic catalyst before distillation to prevent reversion to acrolein and subsequent polymerization at elevated temperatures.
Synthesis from β-Chloropropionaldehyde Acetal
An alternative route begins with β-chloropropionaldehyde acetal and involves an elimination reaction.[11]
Reaction:
β-Chloropropionaldehyde Acetal to this compound.
Experimental Protocol: [11]
-
In a 500-cc short-necked round-bottomed flask, add 167 g (1 mole) of β-chloropropionaldehyde acetal to 340 g (6 moles) of dry, powdered potassium hydroxide (Note: The dryness of KOH is critical for good yield).[11]
-
Shake the mixture vigorously and immediately attach it to a distillation apparatus.
-
Heat the flask in an oil bath at 210–220 °C and distill the product as it forms.
-
Separate the lower aqueous layer from the distillate.
-
Dry the organic layer over 10 g of potassium carbonate, filter, and redistill.
-
Collect the fraction boiling at 122–126 °C. The expected yield is approximately 98 g (75%).[11]
Causality Behind Experimental Choices:
-
Dry, Powdered KOH: A strong base is required to effect the dehydrochlorination. The high surface area of the powdered form and the absence of water are crucial for maximizing the yield.[11]
-
High Temperature: Provides the necessary activation energy for the elimination reaction.
-
Distillation During Reaction: Removes the product from the reaction mixture as it is formed, preventing potential side reactions.
Applications in Organic Synthesis
This compound serves as a valuable C3 synthon in a variety of chemical transformations, particularly in the synthesis of natural products and pharmaceutical intermediates.[5][12]
As a Precursor to Cinnamaldehydes
This compound is widely used in the synthesis of cinnamaldehyde derivatives through chemoselective Heck arylation.[5][13]
Workflow:
Heck Arylation Workflow.
In this sequence, the vinyl group of this compound reacts with an aryl halide in the presence of a palladium catalyst. The resulting protected cinnamaldehyde can then be deprotected under acidic conditions to yield the final product.
In Natural Product Synthesis
The utility of this compound is highlighted in the total synthesis of complex natural products. For instance, it has been employed as a key building block in the synthesis of (-)-Laulimalide, a potent anticancer agent, and (-)-Botryodiplodin, an antimicrobial compound.[12] In these syntheses, the acetal allows for the introduction of the three-carbon acrolein unit early in the synthetic sequence, with the aldehyde functionality being unmasked in a later step after other sensitive transformations have been completed.
Deprotection of this compound
The regeneration of the aldehyde from the acetal is typically achieved through acidic hydrolysis. The choice of acid and reaction conditions is crucial to ensure efficient deprotection without causing degradation of the desired acrolein product or other acid-sensitive functional groups in the molecule.
Standard Acidic Hydrolysis
Mild acidic conditions are generally sufficient for the deprotection of this compound.
Reaction:
Deprotection of this compound.
Experimental Protocol:
-
Dissolve the this compound substrate in a suitable solvent mixture, such as acetone/water or THF/water.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a strong acid cation exchange resin.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The hydrolysis can be very rapid.[14]
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Aqueous Solvent System: Water is a necessary reagent for the hydrolysis reaction.
-
Mild Acid Catalyst: Provides a proton source to initiate the hydrolysis mechanism while minimizing acid-catalyzed side reactions of the liberated acrolein.
-
Careful Workup: Neutralization and careful removal of solvent at low temperatures are important to prevent polymerization of the volatile and reactive acrolein product.
Recent advancements have also explored electrochemically assisted deprotection methods, which can proceed under neutral conditions, offering an alternative for substrates that are sensitive to acid.[15]
Safety and Handling
While safer than acrolein, this compound is a hazardous chemical and must be handled with appropriate precautions.
-
Flammability: It is a highly flammable liquid and vapor.[6][9] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment and take precautionary measures against static discharge.[6]
-
Toxicity: May cause skin and serious eye irritation, as well as respiratory irritation.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[1][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16] Protect from moisture, as it can lead to hydrolysis.[6]
Acrolein itself is acutely toxic, corrosive, and a suspected carcinogen.[16][17] All procedures involving the generation and handling of acrolein must be conducted in a certified chemical fume hood with extreme caution.[16]
Conclusion
This compound is an indispensable tool in modern organic synthesis, providing a safe and effective solution to the challenges posed by the high reactivity of acrolein. Its stability under a variety of reaction conditions, coupled with well-established protocols for its synthesis and deprotection, makes it a versatile three-carbon building block for the construction of complex molecules in pharmaceutical and fine chemical research. By understanding the principles behind its use and adhering to strict safety protocols, researchers can confidently leverage the synthetic potential of this valuable reagent.
References
- Organic Syntheses Procedure: this compound.
- Organic Syntheses Procedure: Acrolein, diethyl acetal.
- Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: Acrolein.
- This compound Safety Data Sheet. (2017, December 29).
- Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE: Acrolein.
- Chemos GmbH&Co.KG. (2022, December 12). Safety Data Sheet: acrolein.
- Whetstone, R. R. (1953). U.S. Patent No. 2,626,283. Washington, DC: U.S.
- Hagemeyer, H. J., & Hull, D. C. (1954). U.S. Patent No. 2,678,950. Washington, DC: U.S.
- Sunshine Pharma. (n.d.). Acrolein Dimethyl Acetal CAS 6044-68-4.
- The Good Scents Company. (n.d.). This compound.
- Global Growth Insights. (2023). This compound Market Size, Research [From 2023 to 2031].
- Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024, February 29). Journal of the Korean Society of Food Science and Nutrition.
- Baker, D. R. (1992). U.S. Patent No. 5,079,266. Washington, DC: U.S.
- ResearchGate. (2016, May 26). Has anyone acid hydrolyzed this compound or know how to do it?.
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2021). Green Chemistry.
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 3054-95-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 3054-95-3 [thegoodscentscompany.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. chemos.de [chemos.de]
Acrolein Diethyl Acetal: A Strategic Linchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond a Simple Protecting Group
In the intricate world of organic synthesis, control is paramount. While acrolein stands as a potent and versatile α,β-unsaturated aldehyde, its high reactivity often presents significant challenges in complex, multi-step synthetic sequences. Acrolein diethyl acetal (CAS 3054-95-3) emerges not merely as a protected form of acrolein, but as a strategic chemical intermediate that grants chemists precise control over its latent reactivity.[1][2] The acetal moiety effectively masks the aldehyde, rendering the vinyl group available for a host of transformations that would be otherwise untenable. This guide delves into the core applications of this compound, moving beyond cataloging reactions to explaining the underlying principles and strategic advantages that make it an indispensable tool in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[3][4]
Physicochemical Profile and Strategic Handling
The utility of this compound begins with its manageable physical properties and predictable chemical stability. As a liquid, it is easily handled and measured in both laboratory and industrial settings.[1] However, its true value lies in its chemical nature: the acetal is robust under basic, nucleophilic, and many oxidative conditions, allowing for extensive chemical modifications at other sites of a molecule.[5][6] Conversely, the aldehyde can be readily unmasked under acidic conditions, often with high efficiency.[7]
This dual nature is the cornerstone of its strategic application. It is classified as a highly flammable liquid and requires careful handling away from heat, sparks, and open flames.[4][8] It is stable under normal storage conditions but is sensitive to moisture and incompatible with strong oxidizing agents.[8]
| Property | Value | Reference |
| CAS Number | 3054-95-3 | [9][10] |
| Molecular Formula | C₇H₁₄O₂ | [9] |
| Molecular Weight | 130.18 g/mol | [9][10] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 125 °C (lit.) | [4][10] |
| Density | 0.854 g/mL at 25 °C (lit.) | [4][10] |
| Refractive Index | n20/D 1.398 (lit.) | [4][10] |
| Flash Point | 15 °C (59 °F) - closed cup | [4][10] |
Core Directive: Applications in Advanced Synthesis
The strategic value of this compound is most evident in its application as a versatile three-carbon (C3) building block. Its masked aldehyde functionality permits a range of powerful transformations, which are detailed below.
The Acetal as a Stable Acrolein Surrogate in Cross-Coupling Reactions
The direct use of acrolein in palladium-catalyzed cross-coupling reactions is often plagued by polymerization and other side reactions. This compound provides an elegant solution, serving as a stable and effective surrogate.
The Palladium-Catalyzed Heck Reaction:
This is arguably one of the most powerful applications of this compound. It enables the chemoselective arylation of the vinyl group to produce precursors for cinnamaldehydes or 3-arylpropanoate esters, which are valuable motifs in pharmaceuticals and fragrances.[11] The acetal's stability under the reaction conditions is critical for achieving high yields and clean conversions.
Experimental Protocol: Palladium-Catalyzed Synthesis of Cinnamaldehydes
This protocol is adapted from the work of Battistuzzi G, et al., as published in Organic Letters.[12]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide or bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%).
-
Solvent and Reagents Addition: Add anhydrous N,N-dimethylformamide (DMF, 3 mL), followed by this compound (1.5 mmol, 1.5 equiv.).
-
Base Addition: Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) to the mixture.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification of Acetal Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aryl acrolein acetal can be purified by column chromatography on silica gel.
-
Hydrolysis to Aldehyde: Dissolve the purified acetal in a mixture of acetone and water (e.g., 4:1) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Isolation: Neutralize the acid with saturated sodium bicarbonate solution, extract the product into an organic solvent, dry, and concentrate to yield the final cinnamaldehyde derivative.
Caption: Catalytic cycle for the Heck arylation of this compound.
A Cornerstone Building Block in Natural Product Synthesis
The structural complexity of natural products demands synthetic routes that are both robust and highly selective. This compound serves as a key C3 electrophile in the assembly of numerous complex molecular architectures.
Exemplary Syntheses:
-
(−)-Laulimalide: In the total synthesis of this potent microtubule-stabilizing agent, this compound is used to introduce a key diene fragment necessary for subsequent transformations.[11]
-
(−)-Botryodiplodin: This fungal metabolite's synthesis utilizes this compound in an early step to construct the core carbon skeleton.[11]
The causality for its use is clear: introducing the acrolein unit in its protected form prevents unwanted 1,4-conjugate additions or reactions with sensitive functional groups present in the advanced intermediates of the synthesis. The acetal is carried through several steps before a late-stage deprotection reveals the aldehyde for final elaborations.
Caption: Mechanism of the Lewis acid-mediated ionic Diels-Alder reaction.
Controlled Generation of Acrolein via Deprotection
The final key application is the acetal's primary role: a stable precursor from which the highly reactive acrolein can be generated on demand. This is crucial for reactions where acrolein must be introduced into a sensitive environment or where its volatility and toxicity are a concern.
Hydrolysis Protocol using a Solid Acid Catalyst:
Using a solid, recyclable acid catalyst like Nafion™ resin simplifies the workup, as the catalyst can be removed by simple filtration. [7][13]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 g) in an appropriate solvent system (e.g., a water/co-solvent mixture like THF or acetonitrile, 20 mL).
-
Catalyst Addition: Add a catalytic amount of pre-washed Nafion™ NR-50 resin beads (e.g., 0.2 g).
-
Reaction: Stir the suspension vigorously at room temperature. The hydrolysis is often rapid and can be complete within minutes to a few hours. [13]Monitor the disappearance of the starting material by GC-MS or NMR.
-
Isolation: Once the reaction is complete, filter the mixture to remove the Nafion™ resin beads. The resulting solution contains acrolein and can often be used directly in a subsequent reaction (in situ generation).
-
Purification (if required): If isolation of acrolein is necessary, careful distillation is required, though this is often avoided due to the hazards of handling pure acrolein.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context. A common and high-yielding laboratory preparation involves the reaction of acrolein with an orthoformate ester. [14]
Experimental Protocol: Synthesis from Acrolein and Ethyl Orthoformate
This procedure is an adaptation of a method reported in Organic Syntheses. [14]
-
Catalyst Preparation: In a small flask, gently warm a mixture of ammonium nitrate (3 g) in anhydrous ethanol (50 mL) to dissolve.
-
Reaction Setup: In a larger round-bottom flask equipped with a magnetic stirrer, combine acrolein (44 g, 0.79 mol) and ethyl orthoformate (144 g, 0.97 mol).
-
Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is exothermic and the solution will warm spontaneously. Allow the mixture to stir at room temperature for 6-8 hours.
-
Quenching: After the reaction period, filter the light-red solution and add anhydrous sodium carbonate (4 g) to neutralize the catalyst.
-
Purification: Distill the mixture directly from the sodium carbonate using a fractional distillation apparatus. Collect the fraction boiling between 120-125 °C. This yields this compound as a colorless liquid (typical yields 72-80%).
Conclusion
This compound is a quintessential example of strategic molecular design in organic chemistry. It provides a robust, controllable, and versatile solution to the challenges posed by the high reactivity of acrolein. Its successful application in cornerstone reactions like the Heck coupling, its pivotal role in the assembly of complex natural products, and its utility in advanced cycloadditions demonstrate its status as a powerful tool. For researchers and drug development professionals, mastering the use of this compound is key to unlocking efficient and creative synthetic pathways to novel and valuable molecules.
References
- Vertex AI Search. (n.d.). Optimizing Chemical Synthesis with this compound (CAS 3054-95-3).
- EvitaChem. (n.d.). Buy this compound (EVT-294140) | 3054-95-3.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - this compound.
- Lifechem Pharma. (n.d.). Best Producer Of this compound 0.96 In India.
- Sigma-Aldrich. (n.d.). This compound 96 3054-95-3.
- (n.d.). Mastering Organic Synthesis with this compound.
- (n.d.). The Role of this compound in Advanced Chemical Manufacturing.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 3054-95-3.
- Sigma-Aldrich. (n.d.). This compound 96 3054-95-3.
- Witzemann, E. J., Evans, W. L., Hass, H., & Schroeder, E. F. (1943). Acrolein, diethyl acetal. Organic Syntheses, Coll. Vol. 2, p.17.
- VanAllan, J. A., & Pingert, F. P. (1952). Acrolein acetal [this compound]. Organic Syntheses, 32, 5.
- Google Patents. (n.d.). US5079266A - Method of generating acrolein.
- Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024). Journal of the Korean Society of Food Science and Nutrition, 53(2), 123-130.
- ResearchGate. (2016, May 26). Has anyone acid hydrolyzed this compound or know how to do it?.
- Gassman, P. G., Singleton, D. A., Wilwerding, J. J., & Chavan, S. P. (1987). Acrolein acetals as allyl cation precursors in the ionic Diels-Alder reaction. Journal of the American Chemical Society, 109(7), 2182-2184.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- BenchChem. (n.d.). A Comparative Guide to the Diels-Alder Reactivity of 2-Ethylacrolein and Acrolein.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 3054-95-3.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An efficient palladium-catalyzed synthesis of cinnamaldehydes from this compound and aryl iodides and bromides. Organic Letters, 5(5), 777-780.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 12. This compound 96 3054-95-3 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectral Data of Acrolein Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrolein diethyl acetal (3,3-diethoxy-1-propene) is a valuable organic compound, frequently utilized as a synthetic intermediate and a protective group in complex molecule synthesis. Its structure, featuring a vinyl group and a diethyl acetal moiety, provides a unique combination of reactivity and stability, making it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy: A Detailed Analysis
The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl and diethyl acetal protons. The chemical shifts, multiplicities, and coupling constants are consistent with the assigned structure.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH=CH₂ | 5.28 | dd | J = 10.0, 2.2 |
| -CH =CH₂ | 5.82 | ddt | J = 17.3, 10.0, 4.8 |
| =CH-CH - | 4.87 | d | J = 4.8 |
| -O-CH₂ -CH₃ | 3.66, 3.49 | q | J = 9.4, 7.1, 7.0 |
| -O-CH₂-CH₃ | 1.22 | t | J = 7.1 |
Causality Behind the Assignments:
-
The protons on the terminal double bond (-CH=CH₂ ) appear as two distinct signals due to their different spatial relationships with the proton on the adjacent carbon. The geminal coupling is typically small, while the cis and trans couplings to the vinyl proton (-CH =CH₂) result in the observed doublet of doublets.
-
The vinyl proton (-CH =CH₂) shows a complex splitting pattern (doublet of doublet of triplets) due to coupling with the two geminal protons on the terminal carbon and the single proton on the acetal carbon.
-
The acetal proton (=CH-CH -) is coupled only to the vinyl proton, resulting in a doublet.
-
The two methylene protons (-O-CH₂ -CH₃) of the ethoxy groups are diastereotopic due to the presence of a stereocenter at the acetal carbon. This makes them chemically non-equivalent, and they appear as two distinct quartets, each coupled to the adjacent methyl protons.
-
The methyl protons (-O-CH₂-CH₃ ) of the two ethoxy groups are equivalent and appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each of the seven carbon atoms.
| Carbon Assignment | Chemical Shift (ppm) |
| -CH=C H₂ | 117.3 |
| -C H=CH₂ | 134.8 |
| =CH-C H- | 101.4 |
| -O-C H₂-CH₃ | 61.2 |
| -O-CH₂-C H₃ | 15.3 |
Expert Interpretation:
-
The two sp² hybridized carbons of the vinyl group are observed in the downfield region of the spectrum, as expected.
-
The acetal carbon appears at approximately 101.4 ppm, a characteristic chemical shift for carbons bonded to two oxygen atoms.
-
The methylene and methyl carbons of the ethoxy groups resonate in the upfield region, consistent with sp³ hybridized carbons.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra of liquid samples like this compound.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in ¹H NMR.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3080-3010 | C-H stretch | =C-H (vinyl) |
| 2975-2850 | C-H stretch | -C-H (alkyl) |
| 1640 | C=C stretch | Alkene |
| 1120-1040 | C-O stretch | Acetal |
Interpretation of Key Peaks:
-
The presence of the C=C double bond is confirmed by the stretching vibration at 1640 cm⁻¹.
-
The peaks in the 3080-3010 cm⁻¹ region are characteristic of the C-H stretching vibrations of the vinyl group.
-
The strong absorptions between 2975-2850 cm⁻¹ arise from the C-H stretching of the ethyl groups.
-
The prominent C-O stretching bands in the 1120-1040 cm⁻¹ region are indicative of the acetal functional group.
Experimental Protocol for IR Spectroscopy of a Liquid Sample
The following procedure outlines the standard method for obtaining an IR spectrum of a pure liquid.
-
Sample Preparation (Neat Liquid Film):
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.
-
Acquire the IR spectrum of the sample.
-
-
Post-Acquisition:
-
Clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or isopropanol) and return them to a desiccator for storage.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. The electron ionization (EI) mass spectrum of this compound is presented below.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 130 | 5% | [M]⁺ (Molecular Ion) |
| 101 | 100% | [M - C₂H₅]⁺ |
| 85 | 40% | [M - OC₂H₅]⁺ |
| 73 | 80% | [CH(OCH₂CH₃)₂]⁺ |
| 57 | 60% | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 47 | 50% | [C₂H₅O]⁺ |
Analysis of the Fragmentation Pattern:
The fragmentation of this compound under electron ionization conditions is a charge- and radical-site-initiated process that leads to the formation of several characteristic fragment ions.
-
Molecular Ion ([M]⁺, m/z 130): The molecular ion is observed, confirming the molecular weight of the compound. Its relatively low abundance is typical for acetals, which tend to fragment readily.
-
Base Peak (m/z 101): The most abundant ion in the spectrum corresponds to the loss of an ethyl radical ([M - C₂H₅]⁺). This is a common fragmentation pathway for diethyl acetals.
-
Loss of an Ethoxy Radical (m/z 85): The peak at m/z 85 results from the loss of an ethoxy radical ([M - OC₂H₅]⁺).
-
Acetal Fragment (m/z 73): The ion at m/z 73 is a stable oxonium ion, [CH(OCH₂CH₃)₂]⁺, formed by the cleavage of the bond between the vinyl group and the acetal carbon.
-
Other Fragments: Other significant peaks at m/z 57 and 47 correspond to further fragmentation of the larger ions.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of this compound in an EI mass spectrometer.
Caption: Primary fragmentation of this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry
The following is a generalized protocol for obtaining an EI mass spectrum.
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
-
In GC-MS, the sample is first vaporized and separated from any impurities in the GC column before entering the mass spectrometer.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.
-
-
Mass Analysis and Detection:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected by an electron multiplier, and the signal is amplified.
-
-
Data Output:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Integrated Spectral Analysis: A Cohesive Structural Confirmation
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound.
-
NMR spectroscopy definitively establishes the connectivity of the carbon and hydrogen atoms, revealing the presence of the vinyl and diethyl acetal moieties and their spatial relationships.
-
IR spectroscopy corroborates the presence of the key functional groups: the C=C double bond of the alkene and the C-O bonds of the acetal.
-
Mass spectrometry confirms the molecular weight of the compound and provides a characteristic fragmentation pattern that is consistent with the proposed structure.
Together, these three powerful analytical techniques offer a self-validating system for the identification and characterization of this compound, ensuring the high level of scientific integrity required in research and development.
References
- Department of Chemistry & Biochemistry, University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]
- National Institute of Standards and Technology. Acrolein, dimethyl acetal. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
- Western University. NMR Sample Preparation. [https://www.uwo.
Solubility of acrolein diethyl acetal in common organic solvents
An In-depth Technical Guide to the Solubility of Acrolein Diethyl Acetal in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound (3,3-diethoxy-1-propene), a versatile reagent in organic synthesis. For professionals in research, development, and drug discovery, understanding the solubility of this compound is critical for reaction design, purification, and formulation. Due to a scarcity of published quantitative data, this guide emphasizes the underlying chemical principles governing solubility, provides a qualitative summary of known miscibility, and offers an expert-driven prediction of its behavior in a range of common organic solvents. Critically, we present a detailed, field-proven experimental protocol for researchers to accurately determine solubility in any solvent system, ensuring a self-validating approach to process development.
Introduction to this compound
This compound, systematically named 3,3-diethoxy-1-propene, is a protected form of acrolein, a highly reactive α,β-unsaturated aldehyde. The acetal functional group masks the aldehyde's reactivity, allowing for selective reactions at the vinyl group. This property makes it a valuable C3 building block in complex organic synthesis, including the chemoselective Heck arylation for synthesizing 3-arylpropanoate esters and cinnamaldehyde derivatives.[1]
Chemical Identity and Key Properties:
-
Molecular Formula: C₇H₁₄O₂[2]
-
Molecular Weight: 130.18 g/mol [3]
-
CAS Number: 3054-95-3[2]
-
Appearance: Clear, colorless liquid
-
Boiling Point: ~125 °C[1]
-
Density: ~0.854 g/mL at 25 °C[1]
-
Flash Point: ~15 °C (59 °F)[3]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by intermolecular forces. The principle of "like dissolves like" is a fundamental heuristic in chemistry, suggesting that substances with similar polarity and intermolecular force characteristics are more likely to be miscible or soluble in one another.
-
Polarity: A molecule's polarity is determined by the distribution of electron density across its structure. Acetal groups, with their C-O bonds, introduce polarity. The overall polarity of this compound is moderate. It is less polar than small alcohols but more polar than non-polar hydrocarbons.
-
Hydrogen Bonding: this compound contains ether-like oxygen atoms that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors (like an -OH or -NH group). This limits its ability to form strong hydrogen bond networks, which is particularly relevant for its solubility in protic solvents like water and alcohols.
-
Solvent Classification: Organic solvents are typically classified based on their polarity and hydrogen bonding capability:
-
Non-polar: (e.g., Hexane, Toluene) - Dominated by van der Waals forces.
-
Polar Aprotic: (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF) - Possess a significant dipole moment but lack hydrogen bond donors.
-
Polar Protic: (e.g., Water, Ethanol, Methanol) - Possess a significant dipole moment and have hydrogen bond donors.
-
Solubility Profile of this compound
Molecular Structure Analysis and Predicted Solubility
The structure of this compound—containing two polar ether linkages and a non-polar hydrocarbon backbone (ethyl and vinyl groups)—suggests an amphiphilic character. This balance dictates its solubility. The ether oxygens can interact favorably with polar solvents, while the alkyl and vinyl groups interact well with non-polar solvents. Based on this structure, it is predicted to have broad solubility in many common organic solvents, with the exception of highly polar or non-polar extremes where miscibility might be limited.
Published Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions from technical data sheets provide a foundational understanding.
| Solvent | Type | Reported Solubility | Reference(s) |
| Water | Polar Protic | Slightly Soluble | [1][4] |
| Ethanol | Polar Protic | Miscible | |
| Diethyl Ether | Polar Aprotic | Miscible |
The miscibility in ethanol and diethyl ether is consistent with the "like dissolves like" principle. Both solvents have polarities and hydrogen bonding capabilities that are compatible with the acetal's structure. Its slight solubility in water highlights the limitation of its hydrogen bond accepting nature in the absence of a donor group to fully integrate into water's extensive hydrogen bond network.[1][4]
Predicted Solubility in Other Common Solvents
Based on its molecular structure and the principles outlined in Section 2.0, we can predict its solubility in other common laboratory solvents.
-
High Miscibility Expected: In solvents like Tetrahydrofuran (THF) , Acetone , Ethyl Acetate , and Dichloromethane (DCM) . These polar aprotic solvents have polarities that are highly compatible with the diethyl acetal moiety.
-
Good Solubility Expected: In non-polar aromatic solvents like Toluene . While toluene is non-polar, its polarizability can interact favorably with the electron density in the acetal.
-
Limited Solubility Expected: In highly non-polar aliphatic solvents like Hexane or Heptane . The polarity of the two ether groups may be sufficient to limit miscibility with purely non-polar hydrocarbons. A phase separation would not be surprising.
The following diagram illustrates the relationship between solvent type and the predicted solubility of this compound.
Caption: Predicted solubility based on solvent classification.
Standard Protocol for Experimental Solubility Determination
To ensure process robustness, experimental verification of solubility is paramount. The following protocol provides a reliable, self-validating method for determining the solubility of this compound at a given temperature, typically ambient (20-25°C).
Objective: To determine the solubility of this compound in a selected organic solvent, expressed in g/100 mL.
Materials:
-
This compound (≥96% purity)[3]
-
Solvent of interest (Anhydrous or specified grade)
-
Glass vial with a screw cap (e.g., 20 mL scintillation vial)
-
Calibrated analytical balance (±0.1 mg)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Magnetic stirrer and stir bar
-
Constant temperature bath (optional, for non-ambient temperatures)
Methodology:
-
Preparation:
-
Place a magnetic stir bar into a clean, dry glass vial.
-
Tare the vial with the stir bar on the analytical balance.
-
Precisely add a known volume of the solvent (e.g., 10.0 mL) to the vial. Record the exact mass.
-
-
Incremental Solute Addition:
-
Begin stirring the solvent at a moderate speed to create a vortex without splashing.
-
Using a pipette, add a small, known volume of this compound (e.g., 0.1 mL) to the stirring solvent.
-
Allow the solution to stir for 2-3 minutes and visually inspect for complete dissolution. The solution should be clear and homogenous with no cloudiness or separate phase.
-
-
Equilibration and Observation:
-
Continue adding small, precise increments of the solute. After each addition, cap the vial to prevent solvent evaporation and allow the system to equilibrate.
-
The endpoint is reached when a slight, persistent cloudiness (turbidity) or the formation of a second liquid phase is observed that does not disappear after 5-10 minutes of continuous stirring. This indicates that the saturation point has been exceeded.
-
-
Calculation:
-
Record the total volume of this compound added just before the final increment that caused persistent turbidity.
-
Convert this volume to mass using the density of this compound (~0.854 g/mL).[1]
-
Calculate the solubility:
-
Solubility ( g/100 mL) = (Mass of Solute in g / Volume of Solvent in mL) * 100
-
-
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Safety and Handling in Solvent Systems
This compound is a hazardous chemical that requires careful handling.
-
Flammability: It is a highly flammable liquid with a low flash point. All work should be conducted in a chemical fume hood, away from heat, sparks, and open flames. Equipment must be properly grounded to prevent static discharge.
-
Health Hazards: The compound may cause skin and serious eye irritation. Inhalation of vapors may lead to respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can react violently or cause hazardous decomposition.[5]
-
Storage: Store in a cool, well-ventilated, flammable-liquids cabinet, under an inert atmosphere if possible, and away from incompatible materials.
Conclusion
This compound exhibits a solubility profile consistent with a molecule of moderate polarity containing both polar ether groups and non-polar hydrocarbon moieties. It is miscible with common polar aprotic and short-chain protic solvents like diethyl ether and ethanol, but only slightly soluble in water. While quantitative data is limited, its solubility in other solvent systems can be reliably predicted based on chemical principles and, more importantly, determined with high accuracy using the standardized experimental protocol provided in this guide. Adherence to strict safety protocols is essential when handling this flammable and irritant compound in any solvent system.
References
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- National Institute of Standards and Technology. (n.d.). 1-Propene, 3,3-diethoxy-. In NIST Chemistry WebBook.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
- This reference number is not used in the text.
Sources
- 1. This compound | 3054-95-3 [chemicalbook.com]
- 2. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]
- 3. アクロレインジエチルアセタール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,3-Diethoxy-1-propene(3054-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
An In-Depth Technical Guide to the Safe Handling of Acrolein Diethyl Acetal for Research Professionals
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of acrolein diethyl acetal (3,3-Diethoxy-1-propene) in a research and development setting. As a highly flammable and irritating compound, a thorough understanding of its properties and adherence to rigorous safety protocols are paramount to ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the fundamental principles behind each safety recommendation, empowering researchers to make informed decisions and cultivate a culture of proactive safety.
Section 1: Core Hazard Profile and Risk Analysis
This compound's primary danger lies in its extreme flammability.[1][2] Its low flash point means that it can form an ignitable mixture with air at or even below typical room temperatures, posing a significant fire and explosion risk.[1][3] The causality for this high risk is twofold: a low flash point and vapors that are heavier than air.[3][4] These dense vapors can accumulate in low-lying areas and travel considerable distances to an ignition source, leading to a dangerous "flashback" event.[2][5]
Beyond its flammability, the compound is classified as a skin, eye, and respiratory tract irritant.[2][6] While comprehensive toxicological data is not fully established, inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, nausea, and vomiting.[5] Therefore, risk mitigation strategies must address both the acute fire hazard and the potential health effects from exposure.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the specific control measures required.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3054-95-3 | [1][6] |
| Molecular Formula | C₇H₁₄O₂ | [6][7] |
| Synonyms | 3,3-Diethoxy-1-propene, Acrylaldehyde diethyl acetal | [1][6] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 120 - 125 °C (248 - 257 °F) | [1][7] |
| Flash Point | 15 °C (59 °F) | [1] |
| Density | 0.850 - 0.854 g/mL at 25 °C | [1][3][7] |
| Vapor Characteristics | Vapors are heavier than air; may form explosive mixtures with air. | [1][3][5] |
| Solubility | Slightly soluble in water. |[3] |
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. The "Hierarchy of Controls" is the guiding principle for implementing the most effective and reliable safety measures.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including transfers, reaction setups, and workups, must be conducted within a certified chemical fume hood.[4][8] This is non-negotiable and serves two purposes: it prevents the accumulation of flammable vapors in the laboratory and minimizes inhalation exposure.[9]
-
Ventilation and Electricals: The laboratory must be equipped with explosion-proof ventilation and lighting.[1][5] Any electrical equipment used in the vicinity (e.g., stir plates, vacuum pumps) must be intrinsically safe or spark-free to prevent ignition of vapors.[10]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][8] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Neoprene or butyl rubber gloves are recommended.[8][11] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[5]
-
Lab Coat: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat is required.[4] Synthetic materials like polyester can melt and adhere to the skin in a fire, causing severe burns.[9]
-
Apparel: Wear long pants and closed-toe shoes to cover all exposed skin on the lower body.[4]
-
Section 4: Standard Operating Procedures for Safe Handling
Adherence to validated, step-by-step protocols is critical for mitigating risk during routine laboratory operations.
General Handling and Dispensing Protocol
-
Preparation: Before handling the chemical, ensure the fume hood sash is at the appropriate height, and the work area is clear of all ignition sources (e.g., hot plates, electrical equipment).[1][2] Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class B: CO₂ or dry chemical).[6]
-
Container Grounding: When transferring from a metal container larger than 4 liters, both the dispensing and receiving containers must be bonded and grounded to prevent the buildup of static electricity, which can generate a spark sufficient for ignition.[4][5][10]
-
Dispensing: Perform all transfers slowly to minimize splashing and vapor generation.[4] Use a secondary container, such as a plastic tray, to contain any potential drips or small spills.[8]
-
Sealing: Keep the container tightly sealed when not in immediate use to prevent the escape of flammable vapors.[1][4]
-
Heating: NEVER heat this compound with an open flame.[4][9] Use only approved heating methods such as steam baths, water baths, or intrinsically safe heating mantles.[9][10]
Caption: Proper bonding and grounding during chemical transfer.
Storage Protocol
-
Location: Store this compound in a dedicated, clearly labeled flammable liquids storage cabinet.[4][12] These cabinets are designed to insulate their contents from a fire for a specific period.
-
Segregation: Do not store incompatible materials, especially strong oxidizing agents or acids, in the same cabinet.[1][12] Incompatible storage can lead to violent reactions, fire, or the release of toxic gases.
-
Conditions: Ensure the storage area is cool, dry, and well-ventilated.[1][2] Keep containers tightly closed and protect them from physical damage.[2]
Section 5: Emergency Response Protocols
Preparedness is key to managing any laboratory incident effectively. All personnel must be trained on these procedures.
Spill Response
For any spill, the immediate priority is to assess the situation and ensure personnel safety.
Caption: A systematic workflow for responding to a chemical spill.
Fire Response
-
If a fire occurs and is small enough to be handled by a single person with a fire extinguisher, use a CO₂ or dry chemical (Class B) extinguisher.
-
Activate the nearest fire alarm to alert others.
-
If the fire is large or spreading, evacuate the area immediately, closing doors behind you to confine the fire.
-
Do not use water jets on a flammable liquid fire, as this can spread the burning liquid.[13] Water spray or mist may be used by trained firefighters to cool nearby containers and prevent them from rupturing.[5][6]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[13]
Section 6: Waste Disposal
Chemical waste generators are legally responsible for ensuring proper disposal.[5] All waste containing this compound, including contaminated absorbent material from spills, must be collected in a designated, properly labeled hazardous waste container. Consult your institution's Environmental Health & Safety (EH&S) department for specific collection and disposal procedures, as local and national regulations must be followed.[2][5]
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet: this compound (Canada WHMIS 2015).
- The Good Scents Company. (n.d.). This compound, 3054-95-3.
- University of Illinois Division of Research Safety. (n.d.). Flammable Liquids.
- Oklahoma State University Environmental Health & Safety. (n.d.). Flammable and Combustible Liquid Safety.
- Colorado College. (n.d.). Flammable Liquid Safety.
- Princeton University Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
- University of Arkansas Environmental Health and Safety. (n.d.). Standard Operating Procedure: Acrolein.
- Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 3054-95-3 [chemicalbook.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. This compound 96 3054-95-3 [sigmaaldrich.com]
- 8. coloradocollege.edu [coloradocollege.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. cloudfront.zoro.com [cloudfront.zoro.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Acrolein Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrolein diethyl acetal, a valuable acetal of the simplest α,β-unsaturated aldehyde, serves as a crucial building block and protective group in modern organic synthesis. Its unique structure, combining a reactive vinyl group with a stable acetal functionality, allows for a diverse range of chemical transformations, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound. We will delve into the seminal early methodologies, explore the development of more efficient and selective modern techniques, and provide a detailed examination of the reaction mechanisms and experimental protocols. This document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: The Significance of this compound in Organic Synthesis
Acrolein, the simplest α,β-unsaturated aldehyde, is a highly reactive and versatile C3 building block in organic chemistry. However, its high reactivity, particularly the propensity of its conjugated system to undergo polymerization and Michael additions, often complicates its direct use in multi-step syntheses. The protection of the aldehyde functionality as an acetal, specifically as this compound, mitigates these challenges. The acetal group is stable under neutral and basic conditions, allowing for selective reactions at the carbon-carbon double bond. Subsequently, the aldehyde can be readily deprotected under acidic conditions, restoring the original functionality for further transformations. This strategic use of this compound as a protected form of acrolein has proven invaluable in the synthesis of a wide array of complex organic molecules.
The Genesis of this compound: A Historical Perspective
The first documented synthesis of this compound can be traced back to 1898 by the German chemist A. Wohl. In his publication in the Berichte der deutschen chemischen Gesellschaft, Wohl described the reaction of β-chloropropionaldehyde diethyl acetal with powdered potassium hydroxide to yield the desired this compound. This indirect approach was necessitated by the inherent difficulties in the direct acetalization of acrolein, a challenge that would persist for many years.
It was not until the mid-20th century that more direct and efficient methods for the synthesis of this compound began to emerge. A significant contribution came in 1945 when F. P. Pingert published a procedure in Organic Syntheses detailing the reaction of acrolein with ethanol in the presence of hydrochloric acid.[1] This method, however, was plagued by the formation of a significant byproduct, β-ethoxypropionaldehyde diethyl acetal, resulting from the conjugate addition of ethanol to the acrolein double bond.[1] This early work highlighted the critical challenge in the synthesis of α,β-unsaturated acetals: the competitive reactivity of the carbonyl group and the conjugated double bond.
The Synthesis of this compound: A Journey of Methodological Evolution
The synthesis of this compound has evolved significantly since its discovery, with researchers developing various strategies to improve yield, selectivity, and operational simplicity. The primary synthetic routes can be broadly categorized into indirect and direct methods.
The Indirect Route: Dehydrohalogenation of a Saturated Precursor
The earliest successful synthesis of this compound, as pioneered by Wohl, employed an indirect two-step approach starting from acrolein. The first step involves the addition of hydrogen chloride and ethanol to acrolein to form β-chloropropionaldehyde diethyl acetal. The subsequent dehydrochlorination of this intermediate using a strong base, typically powdered potassium hydroxide, furnishes this compound in good yield.[2]
Reaction Scheme:
-
Step 1: Formation of β-chloropropionaldehyde diethyl acetal CH₂=CHCHO + HCl + 2 C₂H₅OH → ClCH₂CH₂CH(OC₂H₅)₂ + H₂O
-
Step 2: Dehydrochlorination ClCH₂CH₂CH(OC₂H₅)₂ + KOH → CH₂=CHCH(OC₂H₅)₂ + KCl + H₂O
This method, while historically significant and capable of producing high-purity product, is less atom-economical due to the introduction and subsequent elimination of a chlorine atom.
Experimental Protocol: Synthesis of this compound from β-Chloropropionaldehyde Diethyl Acetal [2]
-
To a round-bottomed flask charged with powdered potassium hydroxide, add β-chloropropionaldehyde diethyl acetal.
-
Heat the mixture to induce dehydrochlorination.
-
Distill the resulting this compound from the reaction mixture.
-
Purify the distillate by fractional distillation.
Note: This reaction is highly exothermic and should be performed with appropriate safety precautions.
Direct Synthesis from Acrolein: Navigating the Reactivity Challenge
The direct synthesis of this compound from acrolein and ethanol presents a more atom-economical approach. However, the success of this method hinges on selectively promoting the 1,2-addition of ethanol to the carbonyl group while suppressing the competing 1,4-addition (Michael addition) to the carbon-carbon double bond.
The reaction of acrolein with an excess of ethanol in the presence of an acid catalyst is a common method for preparing this compound.
Reaction Scheme:
CH₂=CHCHO + 2 C₂H₅OH ⇌ CH₂=CHCH(OC₂H₅)₂ + H₂O
The choice of acid catalyst is crucial in maximizing the yield of the desired product. While strong mineral acids like hydrochloric acid can be used, they often lead to the formation of significant amounts of the β-ethoxypropionaldehyde diethyl acetal byproduct.[1] Milder acid catalysts, such as p-toluenesulfonic acid (p-TsOH), have been found to offer improved selectivity.[3]
Causality Behind Experimental Choices: The formation of the 1,4-addition byproduct is a classic example of kinetic versus thermodynamic control. The 1,2-addition to the carbonyl group is generally faster (kinetically favored), while the 1,4-addition to the conjugated system can be thermodynamically favored under certain conditions. The use of milder acids and controlled reaction temperatures helps to favor the kinetic product. The removal of water as it is formed, typically through azeotropic distillation with a suitable solvent, is also essential to drive the reversible acetalization reaction to completion.
Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid [3]
-
Combine acrolein, a molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid in a flask equipped with a Dean-Stark apparatus and a condenser.
-
Add a suitable solvent for azeotropic water removal (e.g., benzene or toluene).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium carbonate).
-
Filter the mixture and purify the this compound by fractional distillation.
A more efficient and convenient direct synthesis involves the reaction of acrolein with triethyl orthoformate in the presence of a catalyst. This method avoids the generation of water as a byproduct, thus simplifying the reaction setup and workup.
Reaction Scheme:
CH₂=CHCHO + HC(OC₂H₅)₃ → CH₂=CHCH(OC₂H₅)₂ + HCOOC₂H₅
Ammonium nitrate has been found to be an effective catalyst for this transformation, providing good yields of this compound at room temperature.[3]
Causality Behind Experimental Choices: Triethyl orthoformate serves as both a reactant and a dehydrating agent. The reaction proceeds through a transacetalization-like mechanism, where the orthoformate effectively transfers two ethoxy groups to the acrolein carbonyl, generating ethyl formate as a byproduct. The mild catalytic conditions with ammonium nitrate help to minimize side reactions, such as polymerization of acrolein.
Experimental Protocol: Synthesis of this compound using Triethyl Orthoformate [3]
-
In a flask, combine acrolein and a slight molar excess of triethyl orthoformate.
-
Add a catalytic amount of ammonium nitrate.
-
Stir the mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add a solid base (e.g., sodium carbonate) to neutralize the catalyst.
-
Filter the mixture and purify the this compound by fractional distillation.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for this compound depends on factors such as desired scale, available starting materials, and required purity. The following table provides a summary of the key parameters for the discussed methods.
| Method | Starting Materials | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dehydrohalogenation | β-Chloropropionaldehyde diethyl acetal, KOH | None | ~75%[2] | High purity product | Two-step process, less atom-economical |
| Direct Acetalization | Acrolein, Ethanol | p-Toluenesulfonic acid | ~62%[3] | Direct one-step reaction | Requires water removal, byproduct formation |
| Triethyl Orthoformate | Acrolein, Triethyl orthoformate | Ammonium nitrate | 72-80%[3] | No water byproduct, mild conditions | Higher cost of triethyl orthoformate |
Mechanistic Insights into this compound Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Acid-Catalyzed Acetalization of Acrolein
The acid-catalyzed reaction of acrolein with ethanol proceeds through a series of reversible steps:
Caption: Acid-catalyzed formation of this compound.
A critical side reaction is the 1,4-conjugate addition of ethanol to the protonated acrolein, leading to the formation of β-ethoxypropionaldehyde, which can then be further acetalized.
Caption: 1,4-Addition side reaction leading to byproduct formation.
Mechanism of the Triethyl Orthoformate Reaction
The reaction with triethyl orthoformate is believed to proceed through the initial formation of a mixed acetal, followed by the elimination of ethyl formate.
Sources
A Theoretical Investigation into the Conformational Landscape of Acrolein Diethyl Acetal: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for understanding and predicting the conformational preferences of acrolein diethyl acetal. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of stereoelectronic effects that govern the three-dimensional structure of this versatile chemical entity. By synthesizing established principles with modern computational methodologies, this guide offers a robust protocol for in-silico conformational analysis, enabling a deeper understanding of its reactivity and potential interactions in complex chemical and biological systems.
Introduction: The Significance of this compound's Conformation
This compound, a key building block in organic synthesis, possesses a unique structural motif: a vinyl group directly attached to an acetal functionality. This arrangement gives rise to a complex conformational landscape dictated by the rotational degrees of freedom around several key single bonds. The preferred three-dimensional arrangement of the molecule, or its conformation, is not arbitrary; it is governed by a delicate balance of subtle electronic and steric interactions. Understanding these conformational preferences is paramount, as they directly influence the molecule's reactivity, spectroscopic properties, and its ability to interact with other molecules, such as enzymes or receptors in a biological context. A thorough grasp of its conformational behavior is therefore essential for predicting its chemical behavior and for the rational design of novel synthetic pathways and biologically active compounds.
The Theoretical Bedrock: Stereoelectronic Effects at Play
The conformation of this compound is primarily dictated by a fascinating interplay of stereoelectronic effects, which are orbital interactions that depend on the spatial arrangement of atoms. Two such effects are of paramount importance in this system: the anomeric effect and the gauche effect.
The Anomeric Effect in Acyclic Systems
The anomeric effect is a well-documented phenomenon, most famously observed in cyclic systems like pyranose sugars. However, its principles are equally applicable to acyclic acetals.[1] It describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom (in this case, the C-O-C-O-C linkage) to favor a gauche or synclinal arrangement (a dihedral angle of approximately 60°) over an anti or antiperiplanar arrangement (a dihedral angle of 180°). This preference defies simple steric considerations, which would favor the less crowded anti conformation.
The stabilizing force behind the anomeric effect is a hyperconjugative interaction. Specifically, it involves the donation of electron density from a lone pair (n) of one of the acetal oxygen atoms into the antibonding orbital (σ) of the adjacent C-O bond. This n → σ interaction is maximized when the lone pair and the C-O bond are anti-periplanar to each other, a geometry that is achieved in a gauche conformation of the O-C-C-O backbone.
The Gauche Effect and Alkoxy Groups
In addition to the classic anomeric effect within the acetal moiety, the relative orientation of the two ethoxy groups is also influenced by the gauche effect.[2][3] This effect often favors a gauche arrangement of vicinal electronegative substituents. The origins of the gauche effect are also rooted in hyperconjugation, where a σ → σ* interaction between a C-H bond and an adjacent C-O antibonding orbital can provide stabilization.[3]
The Influence of the Vinyl Group
The presence of the C=C double bond introduces further complexity. The π-system of the vinyl group can engage in hyperconjugative interactions with adjacent σ-bonds, influencing the rotational barrier around the C-C single bond connecting the vinyl group to the acetal carbon. Furthermore, the planarity of the vinyl group imposes its own steric demands, which must be balanced against the stereoelectronic preferences of the acetal moiety.
Computational Protocol for Conformational Analysis
A rigorous computational investigation is indispensable for accurately mapping the potential energy surface of this compound and identifying its low-energy conformers. The following protocol outlines a robust and scientifically sound approach.
Step-by-Step Computational Workflow
-
Initial Conformational Search: A thorough exploration of the conformational space is the critical first step. This can be achieved using molecular mechanics methods or, for greater accuracy, semi-empirical methods like GFN2-xTB within a program such as CREST.[4] This initial search will identify a broad range of potential low-energy structures.
-
Geometry Optimization with Density Functional Theory (DFT): The geometries of the conformers identified in the initial search should be re-optimized at a higher level of theory. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost. A popular and reliable choice is the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[5]
-
Vibrational Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For even greater accuracy in the relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or a larger basis set.
-
Analysis of Stereoelectronic Interactions: To gain deeper insight into the origins of the conformational preferences, a Natural Bond Orbital (NBO) analysis should be performed on the optimized geometries. This analysis will quantify the stabilizing energies of the key hyperconjugative interactions, such as the n → σ* interactions responsible for the anomeric effect.
Experimental Workflow: Computational Conformational Analysis
Caption: A schematic overview of the computational workflow for the conformational analysis of this compound.
The Conformational Landscape of this compound
Based on the principles of stereoelectronic effects, we can predict the key features of the conformational landscape of this compound. The primary rotational degrees of freedom are around the C-C single bond and the two C-O bonds of the acetal.
Predicted Stable Conformers
The interplay between the anomeric effect, the gauche effect, and steric hindrance will likely result in a few low-energy conformers. The most stable conformers are expected to adopt geometries that maximize stabilizing hyperconjugative interactions while minimizing steric repulsion. The table below summarizes the likely key conformers and the dominant interactions at play.
| Conformer | Dihedral Angle (O-C-C-O) | Key Stabilizing Interactions | Potential Destabilizing Interactions |
| Gauche-Gauche (g+g+) | ~60°, ~60° | Double anomeric effect (n → σ) | Steric repulsion between ethoxy groups |
| Gauche-Anti (g+a) | ~60°, ~180° | Single anomeric effect (n → σ) | Reduced stereoelectronic stabilization |
| Anti-Anti (aa) | ~180°, ~180° | Minimizes steric hindrance | Lacks anomeric stabilization |
It is anticipated that the Gauche-Gauche (g+g+) conformer, which benefits from two anomeric interactions, will be one of the most stable, if not the global minimum, on the potential energy surface. However, steric repulsion between the two ethyl groups in this conformation could raise its energy relative to a Gauche-Anti (g+a) conformer. The fully extended Anti-Anti (aa) conformer, while sterically least hindered, is expected to be higher in energy due to the absence of the stabilizing anomeric effect.
Logical Relationships in Conformational Stability
The relative stability of the different conformers of this compound is a direct consequence of the balance between competing forces. The following diagram illustrates the logical flow of these determining factors.
Logical Diagram: Factors Influencing Conformation
Caption: A diagram illustrating the interplay of stereoelectronic and steric effects on the relative stability of this compound conformers.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical framework for the conformational analysis of this compound. By understanding the fundamental principles of the anomeric and gauche effects and applying a robust computational protocol, researchers can gain valuable insights into the three-dimensional structure of this important molecule. The predicted conformational landscape, dominated by gauche arrangements due to stabilizing hyperconjugative interactions, provides a strong foundation for interpreting experimental data and predicting reactivity.
Future experimental studies, such as low-temperature NMR spectroscopy or rotational spectroscopy, would be invaluable in validating these theoretical predictions. Furthermore, extending these computational models to investigate the conformational changes that occur during reactions involving this compound will provide a deeper understanding of its chemical behavior and facilitate the design of more efficient and selective synthetic methodologies.
References
- Crest - A Program for the Exploration of Conformational Space. (n.d.).
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO Version 3.1. Theoretical Chemistry Institute, University of Wisconsin, Madison.
- Møller, C., & Plesset, M. S. (1934). Note on an Approximation Treatment for Many-Electron Systems. Physical Review, 46(7), 618–622. [Link]
- Wolfe, S. (1972). The gauche effect. Some stereochemical consequences of adjacent electron pairs and polar bonds. Accounts of Chemical Research, 5(3), 102–111. [Link]
- Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast user-friendly software. Physical Chemistry Chemical Physics, 22(14), 7169–7192. [Link]
- Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019–5087. [Link]
- Kirby, A. J. (1983).
- Goodman, L., & Gu, H. (1998). The origin of the gauche effect in 1,2-difluoroethane. Journal of the American Chemical Society, 120(33), 8517–8520. [Link]
- Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. John Wiley & Sons.
- Wiberg, K. B. (1996). The anomeric effect: a computational study. Journal of the American Chemical Society, 118(44), 10740–10747. [Link]
Sources
The Versatile Three-Carbon Synthon: A Technical Guide to Acrolein Diethyl Acetal in Complex Synthesis
Abstract
Acrolein, a quintessential α,β-unsaturated aldehyde, presents a powerful yet challenging tool for synthetic chemists due to its high reactivity and propensity for polymerization. This in-depth technical guide explores the strategic use of acrolein diethyl acetal as a stable, versatile, and highly effective three-carbon (C3) building block. By masking the reactive aldehyde functionality, the acetal enables a wide array of selective transformations, including conjugate additions, olefination reactions, and cycloadditions, unlocking synthetic pathways to complex molecules in pharmaceutical and materials science research. This guide provides not only the theoretical underpinnings of its reactivity but also detailed, field-proven experimental protocols and the causal logic behind their design, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this invaluable synthon.
Introduction: The Strategic Advantage of this compound
In the landscape of organic synthesis, the ability to control reactivity is paramount. Acrolein (CH₂=CHCHO) is a potent electrophile, featuring both a reactive aldehyde and a Michael acceptor system. However, its volatility, toxicity, and high propensity to undergo uncontrolled polymerization make it a challenging reagent to handle in multi-step syntheses[1]. This compound, 3,3-diethoxy-1-propene, emerges as an elegant solution to this challenge[1]. By protecting the aldehyde as a diethyl acetal, the inherent reactivity of the acrolein core is tamed, allowing for precise and selective reactions at the vinyl group. The acetal functional group is stable under a variety of reaction conditions, yet can be readily deprotected under mild acidic conditions to unmask the aldehyde when required[2][3]. This guide will delve into the synthesis of this compound and its application as a cornerstone C3 building block in key synthetic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3054-95-3 | [4] |
| Molecular Formula | C₇H₁₄O₂ | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 120-125 °C | [5] |
| Density | ~0.854 g/mL at 25 °C | [6] |
| Refractive Index | ~1.398-1.407 at 25 °C | [5] |
Synthesis of this compound: Reliable and Scalable Protocols
The preparation of high-purity this compound is crucial for its successful application in synthesis. Two well-established and reliable methods from Organic Syntheses are detailed below.
Protocol 1: From Acrolein and Ethyl Orthoformate
This method provides a direct and efficient route to this compound with good yields. The causality behind this experimental choice lies in the use of ethyl orthoformate as both a reactant and a water scavenger, driving the equilibrium towards acetal formation. The use of ammonium nitrate as a mild acidic catalyst is key to avoiding the polymerization of acrolein that can occur with stronger acids[5].
-
To a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate, add a warm solution of 3 g of ammonium nitrate in 50 mL of anhydrous ethanol.
-
Allow the mixture to react at room temperature for 6-8 hours. The solution will remain warm for about 1.5 hours.
-
Filter the resulting light-red solution and add 4 g of sodium carbonate to neutralize the catalyst.
-
Distill the mixture through an efficient column, collecting the fraction boiling at 120-125 °C.
-
The expected yield of this compound is 73-81 g (72-80%)[5].
Protocol 2: From β-Chloropropionaldehyde Acetal
This alternative synthesis avoids the direct handling of volatile acrolein and relies on an elimination reaction. The use of dry, powdered potassium hydroxide is critical for the dehydrochlorination of the starting material. The dryness of the base is paramount, as moisture can lead to lower yields[7].
-
In a 500-cc short-necked round-bottomed flask, add 340 g (6 moles) of dry, powdered potassium hydroxide.
-
Add 167 g (1 mole) of β-chloropropionaldehyde acetal to the flask and shake the mixture vigorously.
-
Immediately attach a distillation apparatus and heat the flask in an oil bath at 210-220 °C until no more distillate is collected. The reaction is vigorous.
-
Transfer the distillate to a separatory funnel and remove the lower aqueous layer.
-
Dry the organic layer over 10 g of potassium carbonate, filter, and distill to yield 98 g (75%) of this compound, boiling at 122-126 °C[6][7].
This compound as a Michael Acceptor
The electron-withdrawing nature of the acetal-protected aldehyde group activates the terminal carbon of the double bond for conjugate addition by a variety of nucleophiles. This allows for the stereoselective formation of a C-C bond at the β-position.
Organocuprate (Gilman Reagent) Addition
Organocuprates are soft nucleophiles that selectively undergo 1,4-conjugate addition to α,β-unsaturated systems, in contrast to the 1,2-addition often observed with harder organometallic reagents like Grignard reagents[8][9]. This selectivity is a cornerstone of modern synthetic strategy. The reaction with this compound provides a reliable method for the introduction of an alkyl or aryl group at the β-position.
Caption: Workflow for the conjugate addition of a Gilman reagent to this compound.
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend copper(I) iodide (1.2 equivalents) in anhydrous THF at -78 °C.
-
Slowly add a solution of methyllithium (2.4 equivalents) in diethyl ether. The solution will turn from a yellow suspension to a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.
-
To this solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford the 1,4-adduct.
Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) Approach
While this compound itself is not a carbonyl and thus not a direct substrate for the HWE reaction, it serves as an excellent precursor to aldehydes that can then undergo this powerful olefination. The HWE reaction is favored over the traditional Wittig reaction due to the easier removal of the phosphate byproduct and its general preference for the formation of (E)-alkenes[10][11].
Two-Step Protocol: Deprotection and HWE Olefination
This sequence first involves the mild deprotection of the acetal to generate the corresponding aldehyde in situ or in a separate step, followed by the HWE reaction with a stabilized phosphonate ylide. Pyridinium p-toluenesulfonate (PPTS) is an excellent catalyst for the deprotection as its mild acidity is often compatible with other functional groups[2][3][12].
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Part A: Deprotection of this compound
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, neutralize the acid with a small amount of solid sodium bicarbonate and extract the acrolein into a suitable solvent like dichloromethane. Caution: Acrolein is volatile and toxic. This solution can be used directly in the next step.
Part B: Horner-Wadsworth-Emmons Reaction
-
To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add the solution of acrolein from Part A dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl pent-2-enoate by flash chromatography or distillation.
Cycloaddition Reactions: The Diels-Alder Reaction
This compound can participate as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings. While less reactive than acrolein itself, the acetal offers the advantage of improved stability and handling. The resulting cycloadducts contain a masked aldehyde that can be further elaborated.
Reaction with Cyclopentadiene
The reaction with cyclopentadiene is a classic example of a Diels-Alder reaction. The use of a Lewis acid catalyst can enhance the reactivity of the acetal as a dienophile.
-
Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer (bp ~41 °C) in a receiver cooled in an ice bath. Use immediately[13].
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C and add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add the freshly prepared cyclopentadiene (1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting bicyclic acetal by flash chromatography on silica gel.
Synthesis of Heterocycles: Dihydropyran Formation
This compound is a valuable precursor for the synthesis of heterocyclic compounds. One notable application is in the formation of dihydropyran rings, which are common motifs in natural products.
Hetero-Diels-Alder Reaction
In the presence of a Lewis acid, this compound can act as a heterodienophile, reacting with a diene to form a dihydropyran ring. This reaction provides a direct route to this important heterocyclic core.
Caption: Conceptual workflow for the Lewis acid-catalyzed Hetero-Diels-Alder reaction.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS)[13].
Conclusion
This compound stands as a testament to the power of protecting group chemistry in unlocking the synthetic potential of highly reactive molecules. Its stability, ease of handling, and predictable reactivity make it an indispensable three-carbon building block for a myriad of complex synthetic endeavors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile reagent in their pursuit of novel molecular architectures.
References
- Organocatalytic asymmetric michael addition of aldehydes to beta-nitroacroleine dimethyl acetal. (2006). Organic Letters, 8(26), 6135-8. [Link]
- Witzemann, E. J., et al. (n.d.). Acrolein, diethyl acetal. Organic Syntheses Procedure. [Link]
- (n.d.). This compound. Organic Syntheses Procedure. [Link]
- (n.d.). This compound. Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
- 3,4-Dihydro-2H-pyran-2-carboxaldehyd. (n.d.). Wikipedia. [Link]
- MDPI. (n.d.). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PPTS in Acetyl Protection and Deprotection Chemistry. [Link]
- (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
- Witzemann, E. J., et al. (n.d.). Acrolein, diethyl acetal. Organic Syntheses Procedure. [Link]
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
- 3,4-Dihydro-2H-pyran-2-carboxaldehyd. (n.d.). Wikipedia. [Link]
- ResearchGate. (n.d.). Scheme 16. Diels-Alder reaction of acrolein with cyclopentadiene.... [Link]
- Pyridinium p-toluenesulfon
- Method for preparing acetal
- Nakamura, E., Mori, S., & Morokuma, K. (n.d.).
- RSC Publishing. (n.d.). The 3,4-dihydro-2H-pyran approach to (+)-milbemycin β3. Part 2. An improved synthesis of (2R,4S,6S,8R,9S)-2-[(5R)-(2E)-3-methyl-5-formyl-hex-2-en-1-yl].... [Link]
- NIH. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. [Link]
- MDPI. (n.d.). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. [Link]
- CONICET. (n.d.).
- MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Link]
- Encyclopedia MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. [Link]
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
- YouTube. (2021, April 1).
- NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (PDF) Organocatalytic Asymmetric Michael Addition of [research.amanote.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 13. community.wvu.edu [community.wvu.edu]
A Senior Application Scientist's Guide to Acrolein Diethyl Acetal: Commercial Suppliers, Purity Grades, and Application-Specific Considerations for Researchers and Drug Development Professionals
Introduction: The Versatility of Acrolein Diethyl Acetal in Modern Synthesis
This compound (3,3-diethoxy-1-propene) is a pivotal building block in organic synthesis, prized for its role as a stable and versatile precursor to the highly reactive acrolein moiety. Its application spans from the synthesis of complex natural products to the development of active pharmaceutical ingredients (APIs).[1] The acetal functional group serves as a robust protecting group for the aldehyde, allowing for selective transformations at other sites of a molecule.[2] This guide provides an in-depth technical overview of the commercial landscape of this compound, detailing available purity grades, major suppliers, and critical considerations for its use in research and drug development, where stringent quality control is paramount.
Commercial Suppliers and Available Purity Grades
A variety of chemical suppliers offer this compound, catering to a range of needs from academic research to industrial-scale pharmaceutical production. The choice of supplier and grade is a critical first step in any synthetic endeavor, directly impacting reaction efficiency, impurity profiles of subsequent intermediates, and ultimately, the quality of the final product.
Below is a comparative table of prominent commercial suppliers and the typical purity grades they offer:
| Supplier | Purity Grade(s) Offered | Noteworthy Characteristics |
| Sigma-Aldrich (Merck) | 96% | A widely available grade suitable for general laboratory use and early-stage research.[3] |
| Thermo Scientific (Alfa Aesar) | 96%, ≥95.0% (GC) | Offers a grade with a specified minimum purity by Gas Chromatography (GC), providing a higher level of quality assurance.[4] |
| TCI (Tokyo Chemical Industry) | >97.0% (GC) | Provides a higher purity grade, often preferred for applications sensitive to minor impurities. |
| Santa Cruz Biotechnology | ≥95% | A standard grade for research purposes.[5] |
| Apollo Scientific | 96% | A supplier for research and development quantities. |
| Anhui Keynovo Biotech Co., Ltd | Factory Supply | Offers bulk quantities, potentially for industrial applications.[2] |
| Beijing LYS Chemicals Co., LTD | Grams to Tons | Caters to a wide range of scales, from R&D to large-scale production.[6] |
This table is not exhaustive but represents a selection of key players in the market. For researchers in a Good Manufacturing Practice (GMP) environment, it is crucial to engage with suppliers who can provide detailed Certificates of Analysis (CoA) and support regulatory filings.
Understanding Purity Grades and Their Implications
The stated purity of this compound on a supplier's label is a headline figure. For the discerning scientist, the critical information lies in the impurity profile. The nature and concentration of impurities can have profound effects on chemical reactions, particularly those that are catalyzed or proceed through sensitive intermediates.
Synthesis of this compound and Potential Impurities
This compound is most commonly synthesized by the acid-catalyzed reaction of acrolein with ethanol or ethyl orthoformate.[5][7] Understanding the synthetic route provides insight into the potential impurities that may be present in the final product:
-
Unreacted Starting Materials: Residual acrolein and ethanol can be present. The high reactivity of acrolein can lead to undesired side reactions in subsequent synthetic steps.
-
Side Products: A common side product is β-ethoxypropionaldehyde diethyl acetal, formed from the Michael addition of ethanol to acrolein prior to acetalization.[1]
-
Residual Catalyst: Trace amounts of the acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) may remain.[1] Acidic impurities can promote the hydrolysis of the acetal back to acrolein or catalyze polymerization.
-
Water: The presence of water can lead to the slow hydrolysis of the acetal.
-
Polymers: Acrolein is prone to polymerization, and trace amounts of polymers may be present, particularly if the material has been stored improperly.[7]
The Impact of Purity on Synthetic Applications: A Focus on the Heck Reaction
The Heck reaction, a cornerstone of modern C-C bond formation, is a prime example of a process sensitive to the purity of starting materials. This compound is frequently employed in Heck reactions to synthesize cinnamaldehydes and related structures.[8]
Potential issues arising from impurities in this compound during a Heck reaction include:
-
Catalyst Poisoning: Residual sulfur-containing compounds or other nucleophilic impurities can irreversibly bind to the palladium catalyst, reducing its activity and leading to incomplete conversion.
-
Ligand Degradation: Acidic impurities can promote the degradation of phosphine ligands commonly used in Heck couplings.
-
Side Reactions: The presence of unreacted acrolein can lead to a complex mixture of products due to its high reactivity with the organopalladium intermediates.
-
Reproducibility: Batch-to-batch variations in the impurity profile of the starting material can lead to inconsistent reaction outcomes, a significant challenge in process development and scale-up.
For sensitive applications like the Heck reaction, it is advisable to use a higher purity grade of this compound (>97.0% GC) and to consider purification of lower-grade material by distillation before use.
Purity Considerations in a Pharmaceutical and GMP Context
For drug development professionals, the selection and qualification of starting materials are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[9] this compound, when used in the synthesis of an API, would be classified as a starting material, and its quality must be rigorously controlled.
Key considerations in a GMP environment include:
-
Supplier Qualification: Suppliers of starting materials must be audited and qualified to ensure they have robust quality systems in place.
-
Specifications: A comprehensive specification for the starting material must be established, including tests for identity, purity (assay), specific impurities, and residual solvents.[10]
-
Impurity Fate Studies: It is necessary to demonstrate that impurities in the starting material are either purged during subsequent synthetic steps or are controlled to acceptable levels in the final API.[9]
-
Change Control: Any changes to the synthesis of the starting material by the supplier must be managed through a formal change control process to assess the potential impact on the API's quality.[11]
The use of a high-purity, well-characterized grade of this compound from a qualified supplier is a critical risk mitigation strategy in API synthesis, ensuring batch-to-batch consistency and minimizing the potential for out-of-specification results.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
A robust analytical method is essential for verifying the purity of incoming this compound and for monitoring its stability over time. GC-MS is a powerful technique for this purpose, providing both quantitative purity data and identification of volatile impurities.
Objective: To determine the purity of this compound and identify potential impurities using GC-MS.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Capillary Column: A mid-polarity column, such as a DB-WAX or equivalent, is suitable for separating the analyte from potential impurities like ethanol and acrolein.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards of a certified reference material of this compound in the same solvent.
-
Prepare a blank sample containing only the solvent.
GC-MS Parameters (Typical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Scan Mode: Full scan
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the this compound peak from the FID chromatogram. For higher accuracy, use a calibration curve generated from the reference standards.
-
Impurity Identification: Identify impurity peaks in the total ion chromatogram (TIC) from the MS by comparing their mass spectra to a reference library (e.g., NIST).
This protocol provides a general framework. Method validation should be performed to ensure its suitability for its intended purpose.
Handling, Storage, and Stability
To maintain the purity of this compound, proper handling and storage are essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12] It is a flammable liquid.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids, which can promote decomposition.[12]
-
Stability: While stable under normal storage conditions, prolonged exposure to air and moisture can lead to the formation of peroxides and hydrolysis to acrolein, respectively.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Conclusion
This compound is an indispensable reagent for researchers and drug development professionals. A thorough understanding of the available commercial suppliers, the nuances of different purity grades, and the potential impact of impurities on synthetic outcomes is critical for successful and reproducible research. In the context of pharmaceutical development, the principles of GMP must be applied to the selection and control of this starting material to ensure the quality and safety of the final drug substance. By implementing rigorous quality control measures and selecting the appropriate grade for the intended application, scientists can harness the full synthetic potential of this versatile building block.
References
- DSI InPharmatics. (2021). Regulatory Starting Materials and ICHQ Guidelines.
- Anhui Keynovo Biotech Co., Ltd. Factory Supply this compound.
- Kim, J. H., et al. (2024). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Journal of the Korean Chemical Society, 68(1), 1-10.
- Pharmaceutical Technology. (2011). Drug Substance Starting Material Selection.
- European Medicines Agency. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- Government of Israel, Ministry of Health. (2019). Starting Materials and Source Materials.
- Organic Syntheses. This compound.
- Organic Syntheses. β-CHLOROPROPIONALDEHYDE ACETAL.
- LCGC International. (2016). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- ResearchGate. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation.
- ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS.
- ResearchGate. (2014). Heck arylation of this compound with aryl halides and....
- ResearchGate. (2016). Has anyone acid hydrolyzed this compound or know how to do it?.
- Wiley. ACETAL RESINS.
- Organic Chemistry Portal. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides.
- The Good Scents Company. This compound, 3054-95-3.
- Organic Chemistry Portal. Heck Reaction.
- Noël, T., et al. (2007). Efficient Heterogeneously Palladium‐Catalysed Heck Arylation of this compound. Selective Synthesis of Cinnamaldehydes or 3‐Arylpropionic Esters. Advanced Synthesis & Catalysis, 349(6), 887-891.
- Chemistry LibreTexts. (2023). Heck Reaction.
Sources
- 1. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 4. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound, 3054-95-3 [thegoodscentscompany.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides [organic-chemistry.org]
- 9. dsinpharmatics.com [dsinpharmatics.com]
- 10. gov.il [gov.il]
- 11. pharmtech.com [pharmtech.com]
- 12. gmpsop.com [gmpsop.com]
Methodological & Application
Application Notes and Protocols: Acrolein Diethyl Acetal in Natural Product Synthesis
Introduction: The Strategic Advantage of a Masked Aldehyde
In the intricate chess game of natural product synthesis, controlling reactivity is paramount. Highly reactive functional groups, while essential for bond construction, can often lead to undesired side reactions, polymerization, or decomposition. Acrolein, a powerful α,β-unsaturated aldehyde, is a classic example. Its conjugated system makes it an exceptional building block, but its high reactivity, toxicity, and propensity to polymerize make it notoriously difficult to handle.[1][2]
This is where Acrolein Diethyl Acetal (3,3-diethoxy-1-propene) emerges as a strategic and versatile solution. By masking the aldehyde as a stable acetal, chemists gain a reliable and manageable three-carbon synthon.[3] The acetal protects the aldehyde from nucleophilic attack and polymerization while leaving the vinyl group available for a wide array of transformations. The aldehyde can then be unmasked at the desired stage of the synthesis under mild acidic conditions.[4][5][6]
This guide provides an in-depth exploration of the applications of this compound in complex molecule synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties and Safety
This compound is a highly flammable, colorless liquid that requires careful handling.[7][8] Understanding its properties is the first step toward its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 3054-95-3 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [9] |
| Boiling Point | 125 °C (lit.)[7][9] |
| Density | 0.854 g/mL at 25 °C (lit.)[7][9] |
| Refractive Index | n20/D 1.398 (lit.)[7][9] |
| Flash Point | 15 °C (59 °F) - closed cup[7][9] |
| Solubility | Soluble in organic solvents (ethanol, ether), less soluble in water.[3] |
Safety Precautions:
-
Flammability: As a highly flammable liquid (GHS Flammability Category 2), it must be handled away from ignition sources in a well-ventilated area, preferably a fume hood.[8][9] All containers should be bonded and grounded during transfer to prevent static discharge.[8]
-
Toxicity & Irritation: It is a serious eye irritant (GHS Category 2A).[9] Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[7][9]
-
Storage: Store in a cool, dry, well-ventilated, flame-proof area in tightly sealed containers.[1][8]
Core Application: Palladium-Catalyzed Heck Arylation
One of the most powerful applications of this compound is in the palladium-catalyzed Heck reaction. This reaction forges a carbon-carbon bond between the acetal's vinyl group and an aryl halide, providing a direct route to valuable cinnamaldehyde and 3-arylpropanoate precursors.[7][9] The choice of reaction conditions critically determines the chemoselectivity of the outcome.[7]
Mechanism of the Heck Reaction
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin (this compound), and finally, β-hydride elimination to release the product and regenerate the catalyst.
Caption: Figure 1: Simplified Heck Reaction Mechanism.
Protocol: Synthesis of Cinnamaldehyde Diethyl Acetal via Heck Arylation
This protocol is adapted from a general procedure for the efficient palladium-catalyzed synthesis of cinnamaldehydes from aryl halides and this compound.[9]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous DMF (5 mL)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To the Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and the aryl iodide.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF, triethylamine, and finally this compound via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Causality Note: Triethylamine acts as a base to neutralize the HX generated during the catalytic cycle, which is crucial for regenerating the active Pd(0) catalyst. The phosphine ligand stabilizes the palladium complex.
-
-
Work-up: Cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water (3 x 10 mL) to remove DMF and salts. Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cinnamaldehyde diethyl acetal.
-
Deprotection (Optional): The resulting acetal can be hydrolyzed to the corresponding cinnamaldehyde by stirring with a mild acid (e.g., 1M HCl in THF/water) at room temperature.[5]
| Aryl Halide Example | Product | Typical Yield |
| Iodobenzene | Cinnamaldehyde diethyl acetal | ~85-95% |
| 4-Iodotoluene | 4-Methylcinnamaldehyde diethyl acetal | ~80-90% |
| 1-Iodo-4-methoxybenzene | 4-Methoxycinnamaldehyde diethyl acetal | ~90-98% |
Core Application: Ionic Diels-Alder Reactions
While acrolein is a classic dienophile, its acetal derivative can participate in powerful variants like the ionic Diels-Alder reaction. Under Lewis acid catalysis, acrolein acetals can serve as precursors to highly reactive allyl cations, which then act as potent dienophiles in [4+2] cycloadditions.[10] This strategy enables the construction of complex polycyclic frameworks, which are common motifs in natural products.
Workflow: Acetal to Cycloadduct
The general workflow involves the Lewis acid-mediated formation of an oxocarbenium ion, which is in equilibrium with the desired allyl cation. This electrophilic species is then trapped by a diene to form the six-membered ring.
Caption: Figure 2: Ionic Diels-Alder Workflow.
Protocol: Lewis Acid-Catalyzed Ionic Diels-Alder Reaction
This generalized protocol is based on procedures for ionic Diels-Alder reactions involving acetal-derived cations.[10]
Materials:
-
Diene (e.g., Isoprene, Cyclopentadiene) (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Lewis Acid (e.g., SnCl₄, TiCl₄) as a 1M solution in dichloromethane (1.1 mmol, 1.1 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
Initial Solution: Add the diene and this compound to the flask, followed by anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: Low temperatures are critical to control the high reactivity of the generated allyl cation and to improve the stereoselectivity of the cycloaddition.
-
-
Lewis Acid Addition: Add the Lewis acid solution dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC, quenching small aliquots in a saturated sodium bicarbonate solution before spotting.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or a pyridine/THF mixture while the solution is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution in vacuo. Purify the resulting cycloadduct by flash column chromatography on silica gel.
Case Study: A Building Block for Complex Natural Products
This compound has been instrumental as a precursor in the synthesis of numerous natural products, including (−)-laulimalide, botryodiplodin, and (−)-(Z)-deoxypukalide.[7][9] For instance, in a synthesis of the marine natural product (±)-cis-lauthisan, a key intermediate could be envisioned as arising from a sequence initiated by the conjugate addition of an organocuprate to an acrolein-derived synthon.[11] The acetal's stability allows for the selective manipulation of other parts of the molecule before the final unmasking of the aldehyde for subsequent transformations.
Protocol: Deprotection of this compound
The regeneration of the aldehyde from the acetal is a crucial final step. While various methods exist, acidic hydrolysis is the most common.[4][12][13] The conditions must be chosen carefully to avoid side reactions with the sensitive α,β-unsaturated aldehyde product.[6]
Caption: Figure 3: Acetal Deprotection Workflow.
Materials:
-
Acetal-protected compound (1.0 mmol)
-
Acetone and Water (e.g., 9:1 v/v, 10 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Dissolution: Dissolve the acetal-protected compound in the acetone/water mixture in the round-bottom flask.
-
Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O.
-
Expertise Note: Acetone is used here not just as a solvent but to drive the equilibrium. It acts as a scavenger for the liberated ethanol, forming acetone diethyl ketal and pushing the reaction towards the desired aldehyde product. This is an example of transacetalization.[4]
-
-
Reaction: Stir the solution at room temperature. Monitor the reaction closely by TLC for the disappearance of the starting material (typically 1-4 hours).
-
Work-up: Once complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be used directly or purified further by column chromatography if necessary.
Conclusion
This compound is more than just a protected aldehyde; it is a versatile and strategic C3 building block that enables chemists to perform transformations that would be impossible with acrolein itself. From forging new aryl-vinyl bonds via Heck chemistry to constructing complex rings through ionic Diels-Alder reactions, it provides a reliable entry point to key synthetic intermediates. By mastering the protocols for its application and deprotection, researchers in natural product synthesis and drug discovery can significantly enhance their ability to build molecular complexity in a controlled and efficient manner.
References
- Organic Syntheses. Acrolein, diethyl acetal - Organic Syntheses Procedure. [Link]
- Organic Syntheses. This compound - Organic Syntheses Procedure. [Link]
- Environmental Health and Safety.
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Google Patents. US2678950A - Process of producing acrolein.
- Organic Chemistry Portal.
- Journal of Life Science. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. [Link]
- Organic Chemistry Portal. Dimethyl Acetals. [Link]
- Chemical Communications (RSC Publishing). Unlocking a reductive hydroalkoxylation cascade for the stereoselective synthesis of cyclic ethers: total synthesis of (±)-isolaurepan and (±)-cis-lauthisan. [Link]
- ACS Publications. Acrolein acetals as allyl cation precursors in the ionic Diels-Alder reaction | Journal of the American Chemical Society. [Link]
- Google Patents.
- ResearchGate. Has anyone acid hydrolyzed this compound or know how to do it?. [Link]
- RSC Publishing. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
- ResearchGate. Latest Applications of the Diels-Alder Reaction in the Synthesis of Natural Products (2017-2020) | Request PDF. [Link]
- ResearchGate.
- Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
- ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. [Link]
- Google Patents.
Sources
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound 96 3054-95-3 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unlocking a reductive hydroalkoxylation cascade for the stereoselective synthesis of cyclic ethers: total synthesis of (±)-isolaurepan and (±)-cis-lauthisan - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Acrolein Diethyl Acetal to Acrolein
Introduction: The Strategic Unveiling of a Reactive Handle
In the landscape of multi-step organic synthesis, the protection and deprotection of functional groups are paramount to achieving desired molecular architectures. The acetal, a stalwart protecting group for aldehydes and ketones, offers robust stability under neutral to strongly basic conditions.[1] Acrolein diethyl acetal serves as a stable, easily handled precursor to the highly reactive and synthetically valuable α,β-unsaturated aldehyde, acrolein. The controlled release of acrolein from its acetal form is a critical step in many synthetic routes, enabling its participation in a plethora of reactions, including Michael additions, Diels-Alder cycloadditions, and as a precursor to essential amino acids like methionine.[2]
This guide provides an in-depth exploration of the experimental conditions for the deprotection of this compound. We will delve into the mechanistic underpinnings of this transformation, present a comparative analysis of various catalytic systems, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated to empower the user with a comprehensive understanding of this fundamental synthetic transformation.
Mechanistic Principles of Acid-Catalyzed Acetal Hydrolysis
The deprotection of this compound is fundamentally an acid-catalyzed hydrolysis.[3] The reaction is reversible, and to drive the equilibrium towards the formation of acrolein, an excess of water is typically employed. The mechanism proceeds through a series of well-established steps, each of which is crucial for understanding the reaction's kinetics and potential pitfalls.
The key steps are as follows:
-
Protonation of an Alkoxy Oxygen: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst. This conversion of a poor leaving group (alkoxide) into a good leaving group (alcohol) is the quintessential role of the acid catalyst.[4]
-
Formation of an Oxonium Ion: The protonated acetal undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized oxonium ion and a molecule of ethanol. This step is often the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.
-
Formation of a Hemiacetal: Deprotonation of the resulting intermediate by a base (such as water or the conjugate base of the acid catalyst) yields a hemiacetal.
-
Regeneration of the Carbonyl Group: The hemiacetal, being inherently unstable, undergoes a similar acid-catalyzed elimination of the second molecule of ethanol to furnish the final product, acrolein, and regenerate the acid catalyst.
It is crucial to note that prolonged exposure of the newly formed acrolein to the acidic medium can lead to undesired side reactions, such as polymerization or the formation of by-products.[5] Therefore, the choice of acid catalyst and reaction conditions is a delicate balance between achieving a rapid and complete deprotection while minimizing the degradation of the sensitive acrolein product.
Caption: Acid-catalyzed hydrolysis of this compound.
Comparative Analysis of Deprotection Conditions
The choice of acid catalyst is a critical parameter in the deprotection of this compound. A range of catalysts, from strong mineral acids to solid-supported acids and Lewis acids, have been employed. The selection of a particular catalyst is often dictated by the substrate's sensitivity to acid, the desired reaction rate, and the ease of workup.
| Catalyst System | Typical Conditions | Reaction Time | Yield | Key Advantages & Considerations |
| Sulfonic Acid Resin (e.g., NAFION NR-50) | Aqueous solution, room temperature | < 5 minutes | Quantitative | Heterogeneous catalyst, easy to remove by filtration, very rapid reaction.[5][6] |
| Dilute Hydrochloric Acid (HCl) | Aqueous solution, room temperature or gentle heating | Varies (minutes to hours) | Good to excellent | Inexpensive and readily available, but can lead to side reactions with sensitive substrates.[7] |
| p-Toluenesulfonic Acid (p-TsOH) | Aqueous organic solvent (e.g., acetone, THF), room temperature to reflux | Varies (hours) | Good to excellent | Milder than mineral acids, but requires careful neutralization during workup.[8] |
| Bismuth(III) Nitrate Pentahydrate | Dichloromethane, room temperature | Varies (minutes to hours) | Good to excellent | Mild Lewis acid, chemoselective, but requires aqueous workup to remove the metal salt. |
| Silica Sulfuric Acid | Toluene, 60-70 °C | 15-60 minutes | High to quantitative | Heterogeneous catalyst, efficient under thermal conditions.[9] |
Experimental Protocols
Extreme Caution: Acrolein is a highly toxic, flammable, and volatile liquid. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, and a lab coat, must be worn.[10]
Protocol 1: Rapid Deprotection using a Solid Acid Catalyst (NAFION NR-50)
This protocol is advantageous due to its speed and the ease of catalyst removal. It is particularly suitable for small-scale reactions where rapid and clean conversion is desired.
Materials:
-
This compound
-
NAFION NR-50 resin beads
-
Deionized water
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add deionized water to create a dilute solution (e.g., approximately 1 mg/mL).
-
While stirring vigorously at room temperature, add NAFION NR-50 resin beads (approximately 1.5-2.0 times the weight of the acetal).
-
Monitor the reaction by an appropriate method (e.g., GC-MS or TLC). The reaction is typically complete within 5 minutes.[6]
-
Upon completion, immediately filter the reaction mixture to remove the NAFION resin beads. The filtration can be done through a sintered glass funnel or a syringe filter.
-
The resulting aqueous solution of acrolein can be used directly for subsequent reactions or the acrolein can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) after saturation of the aqueous phase with sodium chloride.
-
If isolating the acrolein, it is crucial to keep the product cold in an ice bath to minimize volatilization and polymerization.
Protocol 2: Deprotection using Dilute Hydrochloric Acid
This protocol employs a common and inexpensive mineral acid. Careful control of the reaction time and temperature is necessary to avoid side reactions.
Materials:
-
This compound
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or acetone) and cool the solution in an ice bath.
-
Slowly add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC. The reaction time can vary from 30 minutes to several hours depending on the substrate and concentration.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at a low temperature. Caution: Acrolein is highly volatile.
-
The crude acrolein can be purified by distillation, but this should be done with extreme care due to its instability. The addition of a radical inhibitor like hydroquinone is recommended during distillation.[10]
Caption: General experimental workflow for acrolein deprotection.
Workup and Purification Considerations
The purification of acrolein is challenging due to its high volatility (boiling point: 53 °C), reactivity, and propensity to polymerize.[2]
-
Neutralization: It is imperative to completely neutralize the acid catalyst before any concentration or distillation steps to prevent acid-catalyzed polymerization of the acrolein product.
-
Extraction: Acrolein is soluble in water, so for efficient extraction into an organic solvent, the aqueous layer should be saturated with a salt like sodium chloride.
-
Distillation: If distillation is necessary, it should be performed at atmospheric pressure and at a low temperature. The receiving flask should be cooled in an ice bath. The addition of a polymerization inhibitor, such as hydroquinone, to the distillation flask is highly recommended.[10] Industrial purification often involves multi-column distillation systems to separate acrolein from water and other by-products.[11][12][13]
Safety Precautions
Acrolein is an extremely hazardous substance and must be handled with the utmost care.
-
Toxicity: Acrolein is highly toxic upon inhalation, ingestion, and skin contact. It is a severe irritant to the eyes, skin, and respiratory system.[10]
-
Flammability: Acrolein is a highly flammable liquid with a low flash point. Keep away from ignition sources.[2]
-
Instability: Acrolein can polymerize violently, especially in the presence of acids, bases, light, or heat. Commercial acrolein is typically stabilized with an inhibitor like hydroquinone.[10]
-
Handling: Always work in a certified chemical fume hood. Wear appropriate PPE, including butyl rubber gloves, safety goggles, and a flame-retardant lab coat. Have an emergency shower and eyewash station readily accessible.
-
Waste Disposal: All acrolein-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations.
References
- US7531066B2 - Method for the purification of acrolein - Google P
- EP3604277A1 - Process for the purification of acrolein - Google P
- US3860495A - Process for the purification of crude acrolein by extractive distillation - Google P
- Acrolein - Wikipedia. [Link]
- LCSS: ACROLEIN. [Link]
- Hydrolysis of acetals to give aldehydes and ketones - Master Organic Chemistry. [Link]
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing). [Link]
- Has anyone acid hydrolyzed this compound or know how to do it?
- US5079266A - Method of generating acrolein - Google P
- An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions - ResearchG
- Deprotection of Acetals and Ketals in Toluene at 60-70 C | Download Table - ResearchG
- Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. [Link]
- Catalytic Deprotection of Acetals in Basic Solution with a Self‐Assembled Supramolecular “Nanozyme” - SciSpace. [Link]
- This compound - Organic Syntheses Procedure. [Link]
- 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. [Link]
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC - NIH. [Link]
- 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups | Request PDF - ResearchG
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.gov. [Link]
- Acetal Hydrolysis Mechanism - Chemistry Steps. [Link]
- CN102276427B - Method for preparing acetal
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP1474374A1 - Method for the purification of acrolein - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US7531066B2 - Method for the purification of acrolein - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. US3860495A - Process for the purification of crude acrolein by extractive distillation - Google Patents [patents.google.com]
Application Notes & Protocols: Acrolein Diethyl Acetal as a Strategic Dienophile in Diels-Alder Reactions
Introduction: The Strategic Value of a Masked Dienophile
The Diels-Alder reaction stands as a pillar of modern organic synthesis, offering a powerful and stereocontrolled method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is fundamental to the synthesis of complex natural products and novel materials.[2][3] The reactivity of the dienophile is paramount; electron-withdrawing groups on the alkene or alkyne component significantly accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO).[1]
Acrolein, the simplest α,β-unsaturated aldehyde, is a highly potent dienophile due to its conjugated carbonyl group.[4][5] However, its high reactivity is a double-edged sword. Acrolein is volatile, toxic, and prone to polymerization, making it challenging to handle and control in complex synthetic sequences.[6] This is where acrolein diethyl acetal (CAS 3054-95-3) emerges as a crucial synthetic tool. By masking the reactive aldehyde functionality as a stable acetal, chemists gain a manageable and versatile reagent.[6][7] This guide provides an in-depth exploration of the mechanistic considerations and practical protocols for employing this compound as a strategic precursor to the acrolein dienophile in Diels-Alder reactions.
Mechanistic Rationale: Unmasking Reactivity
The utility of this compound in Diels-Alder reactions hinges on its function as a stable pro-dienophile. The acetal group itself is not electron-withdrawing and renders the double bond electronically neutral and thus unreactive in a standard, normal-electron-demand Diels-Alder reaction. The core strategy involves the in situ hydrolysis of the acetal to regenerate the highly reactive α,β-unsaturated aldehyde immediately prior to, or during, the cycloaddition.
This approach is particularly effective in Lewis acid-catalyzed systems. The Lewis acid serves a dual role: it can facilitate the deprotection of the acetal to unmask the aldehyde and then coordinate to the resulting carbonyl oxygen. This coordination dramatically enhances the dienophile's reactivity.
The Role of Lewis Acid Catalysis
Lewis acids (e.g., AlCl₃, BF₃, Ca(OTf)₂) are known to significantly accelerate Diels-Alder reactions.[8] The classical explanation posits that the Lewis acid coordinates to the carbonyl oxygen of the dienophile, which increases its electron-withdrawing character and lowers the energy of its LUMO.[9] This smaller HOMO-LUMO energy gap between the diene and dienophile leads to a lower activation energy for the reaction.
Interestingly, recent quantum chemical studies propose a complementary mechanism. It is suggested that Lewis acids accelerate the reaction primarily by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile as they approach each other in the transition state.[9][10] Regardless of the precise model, the empirical result is a dramatic increase in reaction rate and often, enhanced regioselectivity and stereoselectivity.
Sources
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Grignard Reaction with Acrolein Diethyl Acetal
Introduction: Strategic Carbon-Carbon Bond Formation
The Grignard reaction stands as a cornerstone in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol and in-depth scientific rationale for the reaction of Grignard reagents with acrolein diethyl acetal. The acetal functional group serves as a crucial protecting group for the inherently reactive aldehyde moiety of acrolein, an α,β-unsaturated aldehyde. This protection strategy prevents the Grignard reagent from undergoing a non-selective 1,2-addition to the carbonyl group, thereby directing its nucleophilic attack towards the desired reaction pathway.[4][5][6]
The use of acetals as protecting groups is particularly advantageous due to their stability under the strongly basic and nucleophilic conditions of the Grignard reaction and the facility with which the aldehyde can be regenerated via acidic hydrolysis post-reaction.[7][8][9] This methodology is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules where precise control over reactivity is paramount.
Mechanistic Insights: 1,4-Conjugate Addition
The reaction between a Grignard reagent and this compound is a classic example of a conjugate or 1,4-addition to an α,β-unsaturated system. The diethyl acetal group renders the C1 carbonyl carbon electrophilically inactive towards the Grignard reagent. Consequently, the nucleophilic carbon of the Grignard reagent (R-MgX) attacks the β-carbon (C3) of the electron-deficient alkene. This regioselectivity is governed by the principles of hard and soft acid-base (HSAB) theory, where the "softer" Grignard nucleophile preferentially attacks the "softer" β-carbon electrophile.
The reaction proceeds through a nucleophilic addition mechanism, which can be influenced by factors such as the presence of copper salts that are known to strongly favor 1,4-addition.[10][11][12] The initial addition results in the formation of a resonance-stabilized magnesium enolate intermediate. Subsequent aqueous workup protonates this intermediate to yield the protected β-substituted aldehyde, which can then be deprotected under acidic conditions to reveal the final product.
Experimental Workflow and Logic
The following diagram illustrates the overall experimental workflow for the Grignard reaction with this compound, from the setup of the reaction to the isolation of the final product.
Caption: Experimental workflow for the Grignard reaction with this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
-
Anhydrous sodium or magnesium sulfate
-
Iodine crystal (for initiation, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas to remove any traces of moisture. Allow the apparatus to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine if necessary to initiate the reaction.
-
Grignard Formation: Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Part 2: Reaction with this compound
-
Substrate Addition: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Workup and Acetal Hydrolysis
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.[15] This is a critical step to protonate the intermediate to form the desired neutral product.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal product.
-
Deprotection: Dissolve the crude acetal in a mixture of acetone and water. Add a catalytic amount of dilute hydrochloric acid and stir at room temperature.[16] Monitor the reaction by TLC until the starting acetal is consumed.
-
Final Isolation: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final product by column chromatography or distillation.
Reaction Mechanism Diagram
The following diagram illustrates the step-by-step mechanism of the 1,4-conjugate addition of a Grignard reagent to this compound, followed by hydrolysis to the final aldehyde product.
Caption: Mechanism of 1,4-addition to this compound and subsequent hydrolysis.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent.[12] |
| Temperature | 0 °C for addition, then RT | Low temperature controls the exothermicity of the reaction and minimizes side reactions. |
| Stoichiometry | 1.2 eq. Mg, 1.0 eq. Halide, 1.0 eq. Acetal | A slight excess of magnesium ensures complete formation of the Grignard reagent. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source that prevents potential acid-catalyzed side reactions of the product.[15] |
| Hydrolysis | Dilute HCl in Acetone/Water | Effective conditions for the removal of the acetal protecting group.[7][8] |
Troubleshooting and Safety Considerations
-
Failure to Initiate Grignard Reaction: This is often due to wet glassware or solvents. Ensure all components are scrupulously dried. A small iodine crystal can help etch the magnesium surface and initiate the reaction.
-
Formation of Side Products: The primary side reaction is the Wurtz coupling of the alkyl/aryl halide. This can be minimized by slow addition of the halide during Grignard formation. 1,2-addition is generally disfavored due to the acetal protecting group.
-
Safety: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[17] All operations must be conducted under an inert atmosphere in anhydrous conditions. Diethyl ether is extremely flammable. Acrolein and its derivatives are toxic and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Conclusion
The Grignard reaction with this compound is a powerful and reliable method for the 1,4-addition of a carbon nucleophile to an α,β-unsaturated system. The use of the acetal protecting group is a key strategic element that enables high regioselectivity. The protocol described herein, when executed with careful attention to anhydrous conditions and safety precautions, provides a reproducible route to a variety of β-substituted aldehydes, which are valuable intermediates in organic synthesis.
References
- On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society.
- Acetal Hydrolysis Mechanism. Chemistry Steps.
- Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
- On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. ResearchGate.
- Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Protecting Groups in Synthesis. KPU Pressbooks - Organic Chemistry II.
- Hydrolysis Grignard Reactions and Reduction. Bartleby.com.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Grignard Reaction. Organic Chemistry Portal.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- The Grignard Reaction Mechanism. Chemistry Steps.
- Acrolein, diethyl acetal. Organic Syntheses Procedure.
- Organic Syntheses Procedure. Organic Syntheses.
- This compound. Organic Syntheses Procedure.
- The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
- Side Reactions in a Grignard Synthesis. ResearchGate.
- Grignard side reactions. Reddit.
- Reactions with Grignard Reagents. Chemistry LibreTexts.
- Formation and reaction of a Grignard reagent. Unknown Source. (Link unavailable)
- Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC - NIH.
- Organic Syntheses Procedure. Organic Syntheses.
- Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
- Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aroonchande.com [aroonchande.com]
- 17. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
Application Notes and Protocols: Acrolein Diethyl Acetal in the Synthesis of Cinnamaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde and its derivatives represent a critical class of organic compounds, demonstrating a wide spectrum of biological activities and serving as foundational scaffolds in medicinal chemistry.[1][2][3] Traditional synthetic routes, while effective, can present challenges in control and yield. This guide details the strategic application of acrolein diethyl acetal as a versatile and stable three-carbon building block for the synthesis of cinnamaldehyde derivatives. We will explore the mechanistic underpinnings of key synthetic transformations, primarily the Palladium-catalyzed Heck reaction, and provide detailed, field-proven protocols for synthesis, purification, and characterization. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: The Strategic Advantage of this compound
Cinnamaldehyde derivatives are characterized by a phenylpropenal structure, which features a highly reactive α,β-unsaturated carbonyl system. This pharmacophore is crucial to their biological functions, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, as it can act as a Michael acceptor, covalently interacting with biological targets like enzymes and receptors.[1][4][5][6]
The direct use of acrolein, the simplest α,β-unsaturated aldehyde, in synthesis is often complicated by its high reactivity, volatility, and toxicity. This compound [CH₂=CHCH(OCH₂CH₃)₂] serves as a superior synthetic equivalent.[7][8] The acetal moiety acts as a robust protecting group for the aldehyde, rendering the molecule stable to a variety of reaction conditions, particularly those involving bases or nucleophiles where the unprotected aldehyde would readily polymerize or undergo undesired side reactions. This protection allows for the controlled and chemoselective formation of the core carbon skeleton, with the aldehyde functionality being easily revealed in a final deprotection step.
This document focuses on modern synthetic methods that leverage the stability of this compound to construct diverse cinnamaldehyde libraries for research and drug development.
Core Synthetic Strategy: The Palladium-Catalyzed Heck Reaction
The most efficient and widely used method for synthesizing cinnamaldehyde precursors from this compound is the Palladium-catalyzed Heck reaction.[7][8] This reaction creates a carbon-carbon bond between an aryl halide (or triflate) and the terminal carbon of the acetal's double bond.
Mechanistic Rationale
The catalytic cycle of the Heck reaction provides insight into the critical parameters of the synthesis. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Olefin Coordination & Insertion: this compound coordinates to the palladium center. This is followed by migratory insertion of the olefin into the Aryl-Pd bond, forming a new carbon-carbon bond. The insertion occurs with a defined regioselectivity, typically at the less substituted carbon of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond (now in the cinnamaldehyde backbone) and forming a palladium-hydride species. This step establishes the E-(trans) stereochemistry commonly observed in the product.[9]
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the Pd(0) catalyst is regenerated, often with the aid of a base to neutralize the acid produced.
The use of this compound is critical here; the electron-donating nature of the acetal group does not inhibit the coupling, and its steric bulk does not interfere with the catalytic cycle.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, provides a reliable pathway to the desired products.
Protocol 1: Synthesis of trans-Cinnamaldehyde via Heck Reaction
This protocol describes a two-step process: the Pd-catalyzed coupling of iodobenzene with this compound, followed by acidic hydrolysis to yield trans-cinnamaldehyde.
Step 1: Palladium-Catalyzed Coupling
-
Reagents & Equipment:
-
Iodobenzene
-
This compound (96%)[8]
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N), freshly distilled
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (e.g., 0.02 mmol), tri(o-tolyl)phosphine (e.g., 0.04 mmol), and anhydrous acetonitrile. Stir for 10 minutes to form the catalyst complex.
-
Add iodobenzene (e.g., 1.0 mmol), this compound (e.g., 1.5 mmol), and triethylamine (e.g., 1.5 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Causality Note: Refluxing ensures sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Triethylamine acts as the base to neutralize the HI generated, preventing catalyst deactivation.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of iodobenzene indicates reaction completion.
-
Once complete, cool the mixture to room temperature. Filter through a pad of celite to remove the precipitated palladium black and triethylammonium iodide salts.
-
Concentrate the filtrate under reduced pressure to yield the crude cinnamaldehyde diethyl acetal.
-
Step 2: Acetal Hydrolysis
-
Reagents & Equipment:
-
Crude cinnamaldehyde diethyl acetal from Step 1
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude acetal in a mixture of THF and 1M HCl (e.g., 4:1 v/v).
-
Stir vigorously at room temperature for 2-4 hours.
-
Causality Note: The acidic medium protonates one of the acetal oxygens, turning it into a good leaving group (ethanol). Subsequent attack by water and elimination of the second ethanol molecule generates the aldehyde. THF is used as a co-solvent to ensure miscibility of the organic acetal in the aqueous acid.
-
-
Monitor the deprotection by TLC until the starting acetal spot is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Step 3: Purification
-
Purify the crude cinnamaldehyde by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 7. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 8. This compound 96 3054-95-3 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of Acrolein Diethyl Acetal in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Valuable C3 Building Block
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Acrolein diethyl acetal, a stable and easily handled precursor to the highly reactive acrolein, has emerged as a cornerstone C3 synthon.[1][2] Its protected aldehyde functionality and reactive vinyl group make it an ideal substrate for a variety of carbon-carbon bond-forming reactions. Among these, palladium-catalyzed cross-coupling reactions have proven to be a particularly powerful tool for elaborating the structure of this compound, providing access to a diverse array of valuable intermediates for the pharmaceutical, agrochemical, and materials science industries.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the palladium-catalyzed cross-coupling reactions of this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offers detailed, field-tested protocols, and provides insights into troubleshooting and reaction optimization. Our focus is on empowering the synthetic chemist to harness the full potential of this versatile building block with confidence and scientific rigor.
The Heck Reaction: A Workhorse for the Arylation of this compound
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, stands as one of the most robust methods for C-C bond formation.[3][4] In the context of this compound, the Heck reaction provides a direct route to substituted cinnamaldehyde derivatives and 3-arylpropanoate esters, both of which are prevalent motifs in biologically active molecules and natural products.[5]
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene (this compound) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Ar bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Heck reaction.
Controlling Selectivity: Cinnamaldehydes vs. 3-Arylpropanoates
A fascinating aspect of the Heck reaction with this compound is the ability to selectively synthesize either cinnamaldehyde derivatives or 3-arylpropanoate esters by judicious choice of reaction conditions, particularly the base.[6]
-
Formation of Cinnamaldehydes: The use of a carbonate base (e.g., K₂CO₃) in the presence of a phase-transfer catalyst like tetrabutylammonium acetate (nBu₄NOAc) favors the formation of the arylated acetal. Subsequent acidic workup hydrolyzes the acetal to yield the corresponding (E)-cinnamaldehyde.[5]
-
Formation of 3-Arylpropanoate Esters: In the presence of a tertiary amine base such as triethylamine (Et₃N), the reaction can proceed through an alternative pathway. After the initial Heck coupling, the palladium hydride species can re-add to the double bond, leading to the formation of a ketene acetal intermediate, which is then converted to the ethyl 3-arylpropanoate.
Experimental Protocols: Heck Arylation of this compound
Protocol 1: Synthesis of (E)-Cinnamaldehydes [5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (nBu₄NOAc)
-
Potassium carbonate (K₂CO₃)
-
Potassium chloride (KCl)
-
Aryl iodide or bromide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (typically 1-2 mol%), nBu₄NOAc (2 equivalents), K₂CO₃ (1.5 equivalents), and KCl (1 equivalent).
-
Add the aryl halide (1 equivalent) and anhydrous DMF.
-
Add this compound (1.5-2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add 2 M HCl. Stir for 1-2 hours to effect hydrolysis of the acetal.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 3-Arylpropanoates
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium chloride (nBu₄NCl)
-
Aryl halide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a sealed tube, combine Pd(OAc)₂ (1-2 mol%), the aryl halide (1 equivalent), this compound (1.5 equivalents), Et₃N (2 equivalents), and nBu₄NCl (1 equivalent) in anhydrous DMF.
-
Heat the mixture to 90-100 °C and stir for the required time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired ethyl 3-arylpropanoate.
| Parameter | Synthesis of Cinnamaldehydes[5] | Synthesis of 3-Arylpropanoates |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ |
| Base | K₂CO₃ | Et₃N |
| Additives | nBu₄NOAc, KCl | nBu₄NCl |
| Solvent | DMF | DMF |
| Temperature | 90 °C | 90-100 °C |
| Typical Yields | Good to excellent | Moderate to good |
The Suzuki Coupling: Expanding the Scope with Boronic Acids
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is another cornerstone of palladium-catalyzed C-C bond formation, lauded for its mild reaction conditions and the low toxicity of its boron-containing reagents. While the direct Suzuki coupling of this compound is not widely reported, the coupling of its derivatives, such as 2-bromothis compound, with arylboronic acids provides a powerful route to 2-aryl acrolein derivatives.
Mechanistic Overview: The Suzuki-Miyaura Pathway
The catalytic cycle for the Suzuki coupling shares similarities with the Heck reaction, with the key difference being the transmetalation step:
-
Oxidative Addition: Pd(0) adds to the organohalide (e.g., 2-bromothis compound) to form a Pd(II) species.
-
Transmetalation: The aryl group from the organoboron compound (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromothis compound
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Arylboronic acid
-
2-Bromothis compound
-
Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction tube equipped with a stirrer, add Pd(OAc)₂ (e.g., 0.004 mmol), XPhos (e.g., 0.008 mmol), Cs₂CO₃ (e.g., 1.0 mmol), and the arylboronic acid (e.g., 0.4 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen).
-
Inject anhydrous dioxane (e.g., 1 mL) and 2-bromothis compound (e.g., 0.2 mmol).
-
Heat the reaction mixture to 40-60 °C for 3-6 hours.
-
After completion, dilute the reaction solution with ethyl acetate and wash with saturated brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille and Sonogashira Couplings: Exploring Further Possibilities
While the Heck and Suzuki reactions are the most prominently reported cross-coupling methods for this compound and its derivatives, the Stille and Sonogashira couplings represent other major classes of palladium-catalyzed C-C bond formation that are worthy of consideration.
The Stille Reaction: Coupling with Organostannanes
The Stille reaction involves the coupling of an organostannane with an organohalide.[2] Organotin reagents are known for their tolerance of a wide range of functional groups and their stability to air and moisture.[2] Although specific examples with this compound are not prevalent in the literature, the general reactivity of vinyl halides in Stille couplings suggests that derivatives like 2-bromothis compound could be viable substrates. A general protocol for a Stille coupling is provided below as a starting point for methodological development.
General Protocol Outline for a Stille Coupling:
-
Combine the organohalide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dba)₂), and a suitable solvent (e.g., THF, DMF, or toluene) in a reaction vessel under an inert atmosphere.
-
Add the organostannane reagent.
-
Heat the reaction mixture until the starting materials are consumed.
-
Perform an aqueous workup and purify the product by chromatography.
The Sonogashira Reaction: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is invaluable for the synthesis of conjugated enynes. As with the Stille reaction, direct Sonogashira coupling of this compound is not well-documented. However, the reaction of 2-bromothis compound with terminal alkynes is a plausible transformation.
General Protocol Outline for a Sonogashira Coupling: [7]
-
To a solution of the aryl or vinyl halide in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI).
-
Add a base, such as an amine (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform a standard aqueous workup and purification.
Best Practices and Troubleshooting
-
Inert Atmosphere: While some palladium-catalyzed reactions can be tolerant of air, it is always best practice to perform these reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and ligands, which can lead to deactivation.
-
Solvent Purity: The use of anhydrous solvents is often crucial for reproducibility and high yields, as water can interfere with the catalytic cycle.
-
Ligand Choice: The choice of ligand can significantly impact the efficiency of the coupling reaction. For challenging substrates, screening a variety of phosphine ligands or N-heterocyclic carbenes (NHCs) may be necessary.
-
Catalyst Deactivation: The formation of palladium black is a common sign of catalyst deactivation. This can sometimes be mitigated by using more robust ligands, lower reaction temperatures, or by ensuring the reaction medium is free of impurities.
-
Side Reactions in Heck Couplings: As discussed, the formation of either cinnamaldehyde or 3-arylpropanoate products in the Heck reaction of this compound is highly dependent on the choice of base. Careful control of this parameter is essential for achieving the desired product selectivity. In some cases, a mixture of products may be obtained, requiring careful purification.[6]
Conclusion
This compound is a highly valuable and versatile C3 building block in organic synthesis. Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which provide efficient and direct routes to a wide range of important chemical motifs. The Heck reaction, in particular, has been extensively developed for this substrate, offering tunable selectivity for the synthesis of either cinnamaldehydes or 3-arylpropanoate esters. The Suzuki coupling of its halogenated derivatives further expands its synthetic potential. While the Stille and Sonogashira couplings of this compound are less explored, they represent promising avenues for future research and methodological development. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and effectively utilize this compound to accelerate their synthetic endeavors in drug discovery and materials science.
References
- Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An efficient palladium-catalyzed synthesis of cinnamaldehydes from this compound and aryl iodides and bromides. Organic Letters, 5(5), 777–780. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Monflier, E., Tilloy, S., Fremy, G., Castanet, Y., & Mortreux, A. (1995). Heck arylation of this compound with aryl halides and condensed aryl halides in water. Tetrahedron Letters, 36(51), 9481-9484. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Organic Syntheses. Acrolein acetal. [Link]
- ResearchGate.
- Patsnap. Method for synthesizing 2-aryl acrolein diacetal through palladium-catalyzed Suzuki coupling reaction. [Link]
- J&K Scientific. Stille Cross-Coupling. [Link]
- MDPI.
- Organic Chemistry Portal. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Acrolein Diethyl Acetal as a Versatile Three-Carbon Synthon for the Synthesis of β-Arylpropanoates via Palladium-Catalyzed Heck Reaction
Abstract
β-Arylpropanoates are pivotal structural motifs found in a wide array of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a comprehensive guide to the synthesis of these valuable compounds utilizing acrolein diethyl acetal as a stable and effective three-carbon building block. We delve into the mechanistic underpinnings of the Palladium-catalyzed Mizoroki-Heck reaction, offering detailed, field-proven protocols for researchers, chemists, and professionals in drug development. The causality behind experimental choices, from catalyst selection to the critical role of the base in directing reaction selectivity, is elucidated to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of this compound
The synthesis of β-arylpropanoates often presents challenges related to regioselectivity and the handling of reactive precursors. Acrolein, while a potent C3 synthon, is highly reactive and prone to polymerization. This compound (CAS 3054-95-3) serves as a protected, shelf-stable surrogate, masking the aldehyde functionality and allowing for controlled, selective reactions.[1] Its application in the Mizoroki-Heck reaction provides a powerful and convergent route to β-arylpropanoates from readily available aryl halides.
The core transformation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and this compound.[2] A key feature of this methodology is its functional group tolerance; substituents such as ethers, ketones, esters, nitriles, and even nitro groups on the aryl halide are well-tolerated, making it a versatile tool in complex molecule synthesis.[3]
Reaction Mechanism: The Palladium Catalytic Cycle
The synthesis proceeds via the Mizoroki-Heck catalytic cycle.[4][5] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination and migratory insertion of the alkene from this compound. The crucial step that dictates the final product is the subsequent elimination and rearrangement pathway, which is heavily influenced by the choice of base.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition : A Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form an arylpalladium(II) halide complex.[6][7]
-
Coordination & Migratory Insertion : The double bond of this compound coordinates to the palladium center, followed by syn-insertion into the Aryl-Pd bond. This step forms a new carbon-carbon bond.[8]
-
β-Hydride Elimination & Rearrangement : This is the product-determining phase. Instead of a standard β-hydride elimination from the alkyl chain, an acetal hydrogen is eliminated, likely facilitated by the base. This leads to the formation of a ketene acetal intermediate.
-
Product Formation & Catalyst Regeneration : The ketene acetal is then protonated or reacts with trace water/alcohol present (often from the triethylammonium halide salt formed in situ) to yield the final β-arylpropanoate ester. The resulting hydridopalladium(II) species undergoes reductive elimination in the presence of a base (e.g., Triethylamine) to regenerate the active Pd(0) catalyst, completing the cycle.[4][6]
The choice of base is critical; tertiary amines like triethylamine tend to favor the formation of the propanoate ester, whereas other bases may lead to the formation of cinnamaldehyde derivatives.[3][9]
Caption: Figure 1: Catalytic Cycle for β-Arylpropanoate Synthesis.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the synthesis of ethyl 3-arylpropanoates. Optimization may be required based on the specific reactivity of the aryl halide.
Materials and Reagents
| Reagent | CAS Number | Typical Purity | Notes |
| Aryl Halide (Br, I) | Varies | >98% | Substrate. Iodides are typically more reactive. |
| This compound | 3054-95-3 | >96% | Alkene coupling partner. |
| Palladium(II) Acetate | 3375-31-3 | >98% | Catalyst precursor. |
| Triethylamine (Et₃N) | 121-44-8 | >99.5% | Base. Must be dry. |
| Tetrabutylammonium Chloride | 1112-67-0 | >98% | Additive, promotes the reaction.[3] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Reaction solvent. |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and tetrabutylammonium chloride (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL), followed by this compound (1.5 mmol, 1.5 equiv) and dry triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and salts. Wash the organic layer with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure β-arylpropanoate.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Results and Discussion
Expected Yields and Substrate Scope
This protocol is effective for a wide range of aryl bromides and iodides.[3] Electron-neutral and electron-poor aryl halides generally provide good to excellent yields (70-95%). Electron-rich aryl halides may require slightly longer reaction times or higher catalyst loading. Sterically hindered substrates, such as those with ortho-substituents, are also tolerated, although yields may be moderately lower.[3]
Causality and Optimization
-
Catalyst Precursor : Palladium(II) acetate is a convenient and air-stable Pd(II) salt that is reduced in situ to the active Pd(0) catalyst.[4]
-
Role of the Additive : Tetrabutylammonium chloride (n-Bu₄NCl) acts as a phase-transfer catalyst and helps stabilize the palladium catalytic species, often leading to improved yields and reaction rates.[3]
-
Solvent Choice : DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the various organic and inorganic components.
-
Troubleshooting : If the reaction is sluggish, consider using the corresponding aryl iodide instead of a bromide. If side products are observed, lowering the reaction temperature or adjusting the stoichiometry of the base may be beneficial. In some cases, the addition of a phosphine ligand can stabilize the catalyst, but this can also alter selectivity.[10]
Conclusion
The palladium-catalyzed Heck reaction of this compound with aryl halides is a highly efficient and versatile method for the synthesis of β-arylpropanoates. By serving as a stable acrolein equivalent, it enables the controlled construction of a C3-aryl linkage with excellent functional group tolerance. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement and adapt this powerful transformation in their synthetic endeavors, from academic research to industrial drug development.
References
- Base directed palladium catalysed Heck arylation of this compound in water. ResearchGate.
- Heck arylation of this compound with aryl halides and... ResearchGate.
- Optimizing Chemical Synthesis with this compound (CAS 3054-95-3). APICMO.
- Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. ACS Publications.
- Heck Reaction—State of the Art. MDPI.
- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
- Acrolein, diethyl acetal. Organic Syntheses.
- This compound. Organic Syntheses.
- Palladium-Catalyzed Copolymerization of Ethene with Acrolein Dimethyl Acetal: Catalyst Action and Deactivation. ACS Publications.
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- 17.2. Palladium catalyzed couplings. Lumen Learning.
- Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. University of Richmond Scholarship Repository.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Cyclocondensation of bromoacetaldehyde diethyl acetal with 2-amino- N -(aryl/alkyl)-2-thioxoacetamides: a novel synthesis of N. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. nobelprize.org [nobelprize.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction—State of the Art [mdpi.com]
Experimental setup for acrolein diethyl acetal distillation and purification
An Application Note and Protocol for the Distillation and Purification of Acrolein Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3,3-diethoxy-1-propene) is a valuable intermediate in organic synthesis, often used as a protective group or a precursor in the formation of complex molecules.[1] Its utility is contingent on its purity, as contaminants can lead to undesirable side reactions and compromise the yield and integrity of the final product. This document provides a comprehensive guide to the fractional distillation and subsequent purification of this compound. It outlines the necessary safety precautions, a detailed experimental setup, step-by-step protocols for distillation and purification, and analytical methods for quality assessment.
Introduction and Physicochemical Properties
This compound is a volatile and highly flammable liquid.[2] Purification is essential to remove unreacted starting materials, byproducts from its synthesis (e.g., from the reaction of acrolein with ethanol), and any degradation products.[3] Fractional distillation is the method of choice for separating this compound from impurities with close boiling points, a scenario where simple distillation would be ineffective.[4][5] The technique relies on establishing a temperature gradient over a fractionating column, allowing for multiple successive vaporization-condensation cycles (theoretical plates) that enrich the vapor phase with the more volatile component.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3054-95-3 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [6] |
| Molecular Weight | 130.18 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 120-125 °C at 760 mmHg | [1][2][6][7] |
| Density | 0.850 - 0.854 g/mL at 20-25 °C | [1][2][7] |
| Refractive Index (n²⁰/D) | 1.398 - 1.403 | [7][8] |
| Flash Point | 15 °C (59 °F) | [2][6] |
| Solubility | Slightly soluble in water; soluble in chloroform | [6][7] |
Critical Safety Protocols and Hazard Management
This compound is a hazardous chemical that demands strict adherence to safety protocols. Its high flammability and potential as an irritant are primary concerns.
-
Flammability : The compound is highly flammable with a low flash point of 15 °C.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][9]
-
Mitigation : All operations must be conducted in a certified chemical fume hood.[10] Ensure the absence of ignition sources such as sparks, open flames, and hot surfaces.[11] All metal parts of the distillation apparatus and receiving equipment must be grounded and bonded to prevent static electricity discharge.[2][9][11] Use only non-sparking tools and explosion-proof electrical equipment.[2]
-
-
Health Hazards : this compound causes skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Mitigation : Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[2][11] Handle the liquid exclusively within a fume hood to avoid inhalation of vapors.[12] An emergency eye wash station and safety shower must be immediately accessible.[11]
-
-
Incompatibilities : Avoid contact with strong oxidizing agents and acids.[2][9][11]
Experimental Setup: Fractional Distillation
A properly assembled fractional distillation apparatus is crucial for efficient separation.[5] The key component that differentiates this setup from simple distillation is the fractionating column, which provides the necessary surface area for repeated vaporization-condensation cycles.[4]
Required Equipment
-
Heating mantle with a stirrer control unit
-
Round-bottom flask (distilling flask)
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)
-
Three-way adapter (distillation head)
-
Thermometer and adapter
-
Liebig condenser
-
Receiving flask(s)
-
Tubing for condenser water
-
Clamps and retort stand to secure the apparatus
-
Insulating material (glass wool and aluminum foil)
Distillation Apparatus Diagram
Caption: Fractional distillation apparatus setup.
Detailed Experimental Protocols
Protocol 1: Fractional Distillation
This protocol describes the purification of crude this compound at atmospheric pressure.
-
Apparatus Assembly : Securely assemble the fractional distillation glassware as shown in the diagram above inside a chemical fume hood. Ensure all joints are properly sealed.
-
Charging the Flask : Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar for smooth boiling.
-
Insulation : To ensure an efficient temperature gradient, wrap the fractionating column and the distillation head with glass wool, followed by an outer layer of aluminum foil.[13] This minimizes heat loss to the surroundings.[14]
-
Cooling : Connect the condenser to a cold water source, ensuring water flows in at the lower inlet and out at the upper outlet.
-
Heating : Turn on the stirring and begin gently heating the distilling flask.[5] The heating rate should be slow and steady to allow thermal equilibrium to be established in the column.
-
Equilibration : Observe the ring of condensate slowly rising through the fractionating column.[5] A state of equilibrium is reached when vapor is condensing and revaporizing throughout the column, and the temperature at the thermometer stabilizes. This temperature represents the boiling point of the most volatile component in the mixture.
-
Collecting Fractions :
-
Foreshot Fraction : Collect the initial distillate that comes over at a lower, often fluctuating, temperature. This fraction typically contains highly volatile impurities.
-
Main Fraction : When the temperature stabilizes at the boiling point of this compound (approx. 120-125 °C), change the receiving flask to collect the pure product.[2] Maintain a slow, steady distillation rate of 1-2 drops per second.
-
Final Fraction : If the temperature begins to drop or rise sharply after the main fraction is collected, stop the distillation. A sharp rise indicates that higher-boiling impurities are beginning to distill.
-
-
Shutdown : Turn off the heating mantle and allow the apparatus to cool completely before disassembly. Never distill to dryness, as this can lead to the formation of explosive peroxides in some organic compounds.[14]
Protocol 2: Post-Distillation Washing and Drying
If the crude product was synthesized under acidic conditions or contains water-soluble impurities, a post-distillation wash can be beneficial.
-
Transfer : Transfer the collected main fraction of the distillate to a separatory funnel.
-
Washing : Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalysts. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently and then allow the layers to separate. Discard the lower aqueous layer.
-
Brine Wash : Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water. Separate and discard the aqueous layer.
-
Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.
-
Filtration : Gravity filter or decant the dried liquid into a clean, dry, tared storage vessel.
Purity Assessment and Workflow
The purity of the final product must be verified. Gas Chromatography (GC) is the primary method for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation.[15][16]
Gas Chromatography (GC)
GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[16] For this compound, a non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is typically suitable. The purity is often determined by the area percent method, where the area of the product peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[17] A purity of >97-98% is typically considered good for synthetic applications.[18]
¹H NMR Spectroscopy
Proton NMR confirms the chemical structure of the purified product. The expected spectrum for this compound in CDCl₃ should show characteristic signals corresponding to its unique protons.[19]
-
Vinyl Protons : Complex multiplets between δ 5.2-6.0 ppm.
-
Acetal Proton (-O-CH-O-) : A multiplet around δ 4.8-4.9 ppm.
-
Methylene Protons (-O-CH₂-CH₃) : Quartets around δ 3.5-3.7 ppm.
-
Methyl Protons (-O-CH₂-CH₃) : Triplets around δ 1.2 ppm.
The absence of significant impurity peaks confirms the effectiveness of the purification.
Overall Purification and Analysis Workflow
Sources
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. vernier.com [vernier.com]
- 5. Purification [chem.rochester.edu]
- 6. This compound CAS 3054-95-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3054-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound, 3054-95-3 [thegoodscentscompany.com]
- 9. fishersci.ca [fishersci.ca]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cerritos.edu [cerritos.edu]
- 15. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. fluorochem.co.uk [fluorochem.co.uk]
- 19. This compound(3054-95-3) 1H NMR spectrum [chemicalbook.com]
Application Note: Acrolein Diethyl Acetal as a Versatile C3-Synthon for the Synthesis of Pharmaceutical Intermediates
Abstract
Acrolein diethyl acetal (CAS No. 3054-95-3), a protected form of the highly reactive α,β-unsaturated aldehyde acrolein, serves as a crucial and versatile three-carbon building block in modern organic synthesis.[1] Its acetal functionality masks the reactive aldehyde, permitting a wide range of selective chemical transformations on the vinyl group that would be otherwise unachievable with acrolein itself. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound. It details its physicochemical properties, safety protocols, and robust, field-proven methodologies for its use in constructing complex pharmaceutical intermediates, including precursors for cinnamaldehydes and the approved drug, Avacopan.
Introduction: The Strategic Advantage of a "Masked" Aldehyde
In multi-step pharmaceutical synthesis, controlling reactivity is paramount. Acrolein is a potent synthon but its high reactivity and instability in acidic media present significant challenges, often leading to undesired side reactions and polymerization.[2] this compound (3,3-diethoxy-1-propene) provides an elegant solution by "masking" the aldehyde group.[1][3] This protection strategy offers two key advantages:
-
Enhanced Stability and Handling: The acetal is significantly more stable than its parent aldehyde, allowing for easier storage and handling.[4]
-
Chemoselectivity: It enables chemists to perform reactions selectively at the vinyl group (e.g., Heck coupling, hydroformylation) without interference from the aldehyde. The aldehyde can then be unmasked (deprotected) under controlled acidic conditions when needed.[1][5]
This dual functionality makes this compound an indispensable precursor for a variety of complex molecules and natural products, such as (−)-Laulimalide and (−)-botryodiplodin.[6][7]
Physicochemical Properties & Safety Data
Proper handling and storage are critical for the safe and effective use of this compound. It is a highly flammable liquid and vapor.[8][9]
| Property | Value | Reference |
| CAS Number | 3054-95-3 | [8] |
| Molecular Formula | C₇H₁₄O₂ | [10] |
| Molecular Weight | 130.18 g/mol | [6][11] |
| Appearance | Colorless, clear liquid | [8] |
| Boiling Point | 120-125 °C (248-257 °F) @ 760 mmHg | [6][8] |
| Density | 0.854 g/mL at 25 °C | [6][11] |
| Flash Point | 15 °C (59 °F) - closed cup | [6][8] |
| Refractive Index (n20/D) | ~1.398 | [6][11] |
| Solubility | Soluble in organic solvents; less soluble in water. | [5] |
Safety and Handling Precautions:
-
Fire Hazard: Highly flammable. Keep away from heat, sparks, open flames, and hot surfaces.[8][12] Use explosion-proof electrical and ventilating equipment.[4] Take precautionary measures against static discharge by grounding all equipment.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[9]
-
Handling: Use only in a well-ventilated area or outdoors.[10] Avoid breathing mist, vapors, or spray.[10] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[8][9] Store in an approved flame-proof area.[10]
-
Incompatible Materials: Avoid strong oxidizing agents and acids.[4][12]
Protocol I: Synthesis of this compound
This protocol adapts a proven method from Organic Syntheses for the reliable preparation of the title compound from acrolein and ethyl orthoformate, which acts as both a reactant and a dehydrating agent.[7][13] This approach offers high selectivity and avoids many of the side reactions associated with direct condensation with ethanol.[2]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Catalyst Preparation: Prepare a warm solution of ammonium nitrate (3 g) in anhydrous ethanol (50 mL).
-
Reaction Setup: In a suitable reaction vessel, combine acrolein (44 g, 0.79 mole) and ethyl orthoformate (144 g, 0.97 mole).[13]
-
Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is exothermic, and the solution will remain warm for approximately 1.5 hours.[13]
-
Reaction: Allow the mixture to react at room temperature for 6-8 hours. The solution will typically turn a light-red color.[13]
-
Workup - Filtration: Filter the resulting solution to remove any insoluble materials.
-
Workup - Neutralization: Add anhydrous sodium carbonate (4 g) to the filtrate to neutralize the acidic catalyst.
-
Purification: Distill the mixture from the sodium carbonate using an efficient fractional distillation column. Collect the fraction boiling between 120–125 °C.[13]
-
Product Characterization: The collected fraction is this compound, typically obtained in 72–80% yield.[13] Confirm purity using GC analysis and structure via ¹H NMR spectroscopy.
Application Protocol I: Heck Arylation for Cinnamaldehyde Synthesis
The Palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. This compound is an excellent substrate for coupling with aryl halides to produce aryl acrolein acetals, which can be readily hydrolyzed to valuable cinnamaldehyde derivatives.[7] Cinnamaldehydes are important intermediates in the fragrance, flavor, and pharmaceutical industries.[1][14]
Workflow Diagram: Heck Arylation
Caption: General workflow for cinnamaldehyde synthesis via Heck reaction.
Step-by-Step Methodology
This is a representative protocol. Optimization of catalyst, base, and solvent may be required for specific aryl halides.
-
Reaction Setup: To a dry, inert-atmosphere reaction vessel, add the aryl halide (e.g., bromobenzene, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and a suitable base (e.g., Na₂CO₃ or Et₃N, 2.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., DMF or acetonitrile) followed by this compound (1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aryl acrolein acetal intermediate by column chromatography on silica gel.
-
Deprotection: Dissolve the purified acetal in a solvent mixture such as acetone/water. Add a catalytic amount of acid (e.g., 1M HCl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation: Neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate to yield the final cinnamaldehyde derivative. An 81% yield has been reported for the synthesis of cinnamaldehyde from bromobenzene using this pathway.[7]
Application Protocol II: Synthesis of an Avacopan Precursor
Avacopan is an FDA-approved drug for the treatment of certain autoimmune diseases.[15][16] Its synthesis demonstrates the utility of this compound in complex, multi-component reactions to build heterocyclic scaffolds.[15]
Workflow Diagram: Avacopan Precursor Synthesis
Caption: Synthesis of a key bicyclic intermediate for Avacopan.
Step-by-Step Methodology
This protocol describes the initial three-component condensation that forms the core structure of Avacopan.[15][16]
-
Reaction Setup: In a reaction vessel, combine the starting ketoester (1.0 eq), (R)-2-amino-2-phenylethan-1-ol (1.0 eq), and this compound (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor for the formation of the bicyclic tetrahydropyridine derivative.
-
Workup and Purification: Upon completion, perform a standard aqueous workup to neutralize the acid and remove water-soluble components. The crude product is then purified, typically by column chromatography, to yield the desired intermediate. This key bicyclic precursor is then advanced through several further steps (hydrogenation, reduction, amination) to afford Avacopan.[15]
Conclusion
This compound is a cornerstone reagent for the synthesis of complex pharmaceutical intermediates. Its ability to function as a stable and chemoselective three-carbon electrophile provides a distinct advantage over the use of acrolein. The protocols detailed herein for its own synthesis and its application in robust C-C bond-forming reactions like the Heck arylation and multi-component condensations highlight its broad utility. By mastering the use of this versatile building block, drug development professionals can unlock efficient and elegant synthetic pathways to a wide array of valuable target molecules.
References
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - this compound (Canada WHMIS 2015). [Link]
- Pingert, F. C. (1945). Acrolein acetal. Organic Syntheses, 25, 1. [Link]
- Anhui Keynovo Biotech Co., Ltd. (n.d.). Factory Supply this compound. [Link]
- Sunshine Pharma. (n.d.). Acrolein Dimethyl Acetal CAS 6044-68-4. [Link]
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - this compound (UK). [Link]
- Witzemann, E. J., et al. (1931). Acrolein, diethyl acetal. Organic Syntheses, 11, 2. [Link]
- Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
- Kim, H. J., et al. (2024). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Journal of Life Science, 34(2), 143-150. [Link]
- Schroeder, E. F. (1931). β-CHLOROPROPIONALDEHYDE ACETAL. Organic Syntheses, 11, 28. [Link]
- The Good Scents Company. (n.d.). This compound. [Link]
- Cheméo. (n.d.). Chemical Properties of Acrolein,dimethyl acetal (CAS 6044-68-4). [Link]
- Whetstone, R. R. (1953). U.S. Patent No. 2,626,283. Washington, DC: U.S.
- Fischer, R. F., & Smith, C. W. (1960). Cyclic Acrolein Acetals. The Journal of Organic Chemistry, 25(3), 319-324. [Link]
- Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Guest, H. L., & Macgregor, B. (1954). U.S. Patent No. 2,678,950. Washington, DC: U.S.
- Sumitomo Chemical. (2007). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
- Voievoda, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Acrolein Dimethyl Acetal CAS 6044-68-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. reachever.com [reachever.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.dk [fishersci.dk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 丙烯醛缩二乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Step-by-step synthesis of acrolein diethyl acetal from β-chloropropionaldehyde acetal
Application Note & Protocol
Topic: Step-by-Step Synthesis of Acrolein Diethyl Acetal via Dehydrochlorination of β-Chloropropionaldehyde Diethyl Acetal
For: Researchers, scientists, and drug development professionals
Abstract
This compound is a valuable bifunctional reagent and building block in organic synthesis, prized for its masked aldehyde functionality and reactive alkene moiety. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from β-chloropropionaldehyde diethyl acetal. The core transformation is a base-mediated elimination reaction, a robust and high-yielding method. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, critical safety considerations, and expert insights for troubleshooting and optimization, grounded in authoritative chemical literature.
Introduction & Scientific Principle
The conversion of β-chloropropionaldehyde diethyl acetal to this compound is a classic example of a dehydrohalogenation reaction.[1][2] Acetal groups are stable under basic and neutral conditions, making them excellent protecting groups for aldehydes during transformations involving nucleophiles or bases.[3][4] This stability is leveraged in the current synthesis.
The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong, non-nucleophilic base is required to abstract a proton from the carbon atom alpha to the acetal group. The resulting carbanionic character facilitates the expulsion of the chloride ion from the beta position, leading to the formation of a carbon-carbon double bond. Powdered potassium hydroxide (KOH) is the base of choice for this transformation due to its high basicity and low cost. The reaction is typically driven to completion by distilling the lower-boiling product, this compound, directly from the reaction mixture as it is formed.
Reaction Mechanism: E2 Dehydrochlorination
The mechanism involves a concerted process where the base removes a proton, and the leaving group departs simultaneously to form the alkene.
Caption: E2 mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagent & Materials Data
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Amount (1 mole scale) | Properties |
| β-Chloropropionaldehyde diethyl acetal | C₇H₁₅ClO₂ | 166.65 | 35573-93-4 | 167 g (1 mole) | Liquid, irritant[5] |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | 340 g (6 moles) | Solid, corrosive, hygroscopic |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | ~10 g | Solid, drying agent |
Equipment
-
500 mL short-necked, round-bottomed flask
-
Heating mantle or oil bath
-
Distillation head (e.g., three-bulbed Glinsky or Vigreux column)
-
Water-cooled condenser
-
Receiving flask
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar (optional, shaking is primary)
-
Standard laboratory glassware and clamps
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile or neoprene)
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring reliability and reproducibility.[1]
Step 1: Preparation of Anhydrous Potassium Hydroxide
-
Expertise & Causality: The success of this reaction is critically dependent on the absence of water.[1] Water can react with the product or promote side reactions, significantly reducing the yield. Therefore, the commercial KOH pellets must be thoroughly dried.
-
Place potassium hydroxide pellets in a suitable vessel (e.g., a nickel crucible).
-
Fuse the KOH by heating to 350°C for approximately two hours.
-
Allow the fused KOH to cool in a desiccator.
-
Working quickly to minimize moisture absorption from the atmosphere, pulverize the dried KOH into a fine powder (e.g., using a mortar and pestle or a disk pulverizer). The powder should ideally pass a 60-mesh sieve.[1]
-
Step 2: Reaction Assembly & Execution
-
In a 500-mL short-necked round-bottomed flask, place 340 g (6 moles) of the freshly prepared, dry, powdered potassium hydroxide.
-
Add 167 g (1 mole) of β-chloropropionaldehyde diethyl acetal to the flask.
-
Immediately and vigorously shake the mixture to ensure intimate contact between the solid base and the liquid reactant.[1]
-
Trustworthiness: The reaction between the acetal and the alkali is vigorous.[1] Be prepared for an exothermic process.
-
-
Promptly attach the flask to a distillation apparatus equipped with a fractionating column (e.g., Glinsky or Vigreux) and a water-cooled condenser set for downward distillation.
-
Place the flask in an oil bath and heat to 210–220°C.
-
Continue heating until no more liquid distills over. The product, this compound, has a boiling point of approximately 122–126°C.[1]
Step 3: Product Work-up and Purification
-
Transfer the collected distillate to a separatory funnel. Two layers will be present: an upper organic layer (the desired product) and a lower aqueous layer.
-
Carefully separate and discard the lower aqueous layer.
-
Insight: The presence of a significant low-boiling fraction in the initial distillate can indicate that the potassium hydroxide used was not sufficiently dry.[1]
-
-
Transfer the organic layer (crude this compound) to a dry Erlenmeyer flask.
-
Add approximately 10 g of anhydrous potassium carbonate to the liquid to remove residual water. Swirl occasionally for 20-30 minutes.
-
Filter the dried liquid to remove the potassium carbonate.
-
Perform a final fractional distillation of the clear liquid. Collect the fraction boiling between 122–126°C.
-
The expected yield is approximately 98 g, which corresponds to a 75% theoretical yield.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Safety and Hazard Management
Proper safety precautions are mandatory for this procedure. All operations should be conducted inside a certified chemical fume hood.
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe burns upon contact with skin or eyes. It is also highly hygroscopic. Handle with appropriate gloves and eye protection.
-
β-Chloropropionaldehyde diethyl acetal: An irritant. Avoid contact with skin and eyes.
-
This compound (Product): A flammable liquid.[6] Keep away from ignition sources. It is also an irritant.[7][8]
-
High Temperatures: The use of an oil bath at 210–220°C presents a significant burn hazard. Ensure the apparatus is securely clamped.
-
Glassware Integrity: At the high temperatures used, concentrated potassium hydroxide can etch glass.[1] For frequent or large-scale preparations, using an iron retort is recommended to avoid glassware failure.[1]
Personal Protective Equipment (PPE):
-
Splash-proof safety goggles.
-
Flame-resistant lab coat.
-
Chemical-resistant gloves (neoprene or butyl rubber recommended).
-
Ensure a safety shower and eyewash station are immediately accessible.[7]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize basic residues before disposal.
Characterization
The purity and identity of the final product can be confirmed by the following methods:
-
Boiling Point: 122–126°C at atmospheric pressure.[1]
-
Refractive Index (n²⁰/D): Approximately 1.398.
-
Spectroscopy: For rigorous characterization, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing characteristic peaks for the vinyl and acetal protons and carbons.
References
- Organic Syntheses. (1945). This compound. Org. Synth. 25, 1. [Link]
- Witzemann, E. J., Evans, W. L., Hass, H., & Schroeder, E. F. (n.d.). Acrolein, diethyl acetal. Organic Syntheses. [Link]
- Stevens, R. V. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses. [Link]
- Witzemann, E. J., Evans, W. L., Hass, H., & Schroeder, E. F. (n.d.). dl-GLYCERALDEHYDE ETHYL ACETAL. Organic Syntheses. [Link]
- Witzemann, E. J., Evans, W. L., Hass, H., & Schroeder, E. F. (n.d.). β-CHLOROPROPIONALDEHYDE ACETAL. Organic Syntheses. [Link]
- Kim, J. H., et al. (2024). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Journal of Applied Biological Chemistry.
- Fieser, L. F. (1955). Cyclic Acrolein Acetals. The Journal of Organic Chemistry. [Link]
- Yale Environmental Health & Safety. (2021).
- Chemos GmbH & Co.KG. (2022).
- Chemistry Steps. (n.d.).
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
- NIST. (n.d.). β-Chloropropionaldehyde diethyl acetal. NIST Chemistry WebBook. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. yakhak.org [yakhak.org]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. β-Chloropropionaldehyde diethyl acetal [webbook.nist.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
Application Notes & Protocols: The Strategic Use of Acrolein Diethyl Acetal in the Fragrance and Flavor Industry
Abstract
Acrolein diethyl acetal (CAS 3054-95-3), a protected form of the highly reactive α,β-unsaturated aldehyde acrolein, serves as a pivotal chemical intermediate in the fragrance and flavor (F&F) industry. While not typically employed as a direct fragrance or flavor ingredient itself, its unique stability and reactivity profile make it an indispensable precursor for synthesizing a range of high-value aroma chemicals, most notably cinnamaldehyde derivatives. This guide provides a comprehensive overview of its properties, strategic applications, synthesis protocols, and robust analytical methodologies for quality control, tailored for researchers, chemists, and product development professionals in the F&F sector.
Introduction: Managing Reactivity with Acetal Protection
Aldehydes are cornerstones of the F&F palette, contributing powerful and characteristic notes. However, α,β-unsaturated aldehydes like acrolein are notoriously reactive and prone to polymerization, making them difficult to handle and control in complex synthetic pathways.[1] this compound emerges as an elegant solution to this challenge. By converting the aldehyde functionality into a diethyl acetal group, the molecule's reactivity is masked, rendering it stable under neutral or basic conditions.[1][2] This "protecting group" strategy allows for precise chemical modifications on other parts of the molecule before liberating the aldehyde functionality under controlled acidic conditions when desired. This control is paramount for achieving high yields and purity in the synthesis of complex aroma molecules.[1]
Physicochemical Properties & Sensory Profile
This compound is a colorless, volatile liquid with an agreeable, non-descript odor.[3] Its primary value is not derived from its own sensory characteristics but from its potential as a chemical building block.
| Property | Value | Reference(s) |
| Chemical Name | 3,3-Diethoxy-1-propene | [4] |
| CAS Number | 3054-95-3 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [5] |
| Molecular Weight | 130.18 g/mol | [3] |
| Boiling Point | 125 °C | [6] |
| Density | 0.854 g/mL at 25 °C | [6] |
| Refractive Index | 1.398 @ 20 °C | [6] |
| Flash Point | 4.4 °C (40 °F) | [4] |
| Solubility | Soluble in water | [3] |
Core Application: A Precursor to High-Impact Aroma Chemicals
The principal application of this compound in the F&F industry is as a versatile precursor in organic synthesis. Its structure is ideal for building more complex molecules that are themselves valuable aroma chemicals.
Synthesis of Cinnamaldehyde Derivatives
This compound is widely used in chemoselective Heck arylation reactions to synthesize cinnamaldehyde derivatives.[3][7] These compounds are fundamental to the F&F industries, providing warm, spicy, and cinnamon-like aromas. The acetal's stability allows the Heck reaction to proceed efficiently without unwanted side reactions involving the aldehyde group.
Intermediate in Natural Product Synthesis
It serves as a key starting material for the synthesis of complex natural products, some of which have applications or structural analogs in the F&F domain. Examples include the synthesis of (-)-laulimalide and (-)-botryodiplodin.[3][8]
The "Pro-Fragrance" Concept
Acetals can function as "pro-fragrances" or "pro-flavors," where the stable, less odorous acetal is incorporated into a product base (e.g., a laundry detergent or acidic beverage).[9] The active aldehyde is then slowly released upon exposure to a trigger, such as acidic pH, providing a prolonged sensory experience. While acrolein itself is too pungent and irritating for this application, the principle is applied to derivatives synthesized from this compound. Acetals are stable under neutral and alkaline conditions but hydrolyze in the presence of acid, making them ideal for controlled-release applications.[2]
Protocol: Synthesis of this compound
The synthesis of this compound from acrolein requires masking the aldehyde without affecting the double bond. A common and efficient method involves the reaction with ethyl orthoformate, which acts as both a reagent and a water scavenger, catalyzed by a mild acid.[8][10]
Causality and Mechanistic Insight
The reaction proceeds via the standard mechanism for acetal formation.[11] An acid catalyst protonates the carbonyl oxygen of acrolein, rendering the carbonyl carbon more electrophilic.[12] This is followed by nucleophilic attack from an alcohol (in this case, ethanol derived from the orthoformate). A key intermediate, a hemiacetal, is formed.[13] Further protonation of the hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion.[12] A second alcohol molecule then attacks this electrophile, and a final deprotonation step yields the stable acetal. Using an orthoformate is advantageous as it drives the equilibrium towards the product by reacting with the water generated during the reaction.
Step-by-Step Laboratory Protocol
This protocol is adapted from established literature procedures.[10]
-
Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer, combine acrolein (0.79 mol) and ethyl orthoformate (0.97 mol).
-
Catalyst Addition: Prepare a warm solution of ammonium nitrate (3 g) in anhydrous ethanol (50 ml). Add this catalyst solution to the acrolein/orthoformate mixture.
-
Reaction: Allow the mixture to stir at room temperature for 6-8 hours. The solution will typically remain warm for the first 1-2 hours.
-
Neutralization: After the reaction period, add sodium carbonate (4 g) to the light-red solution to neutralize the acidic catalyst and stir for 15 minutes.
-
Filtration: Filter the mixture to remove the solids.
-
Purification: Transfer the filtrate to a distillation apparatus equipped with a good fractionating column. Carefully distill the mixture, collecting the fraction that boils between 120-125 °C. This fraction is the purified this compound.
-
Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Refractive Index measurements.
Analytical Protocols for Quality Control
Ensuring the purity of this compound is critical, as impurities can negatively impact the odor profile and yield of subsequent reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[14][15]
Protocol: GC-MS Purity Analysis
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent, such as ethanol or hexane.
-
GC-MS Instrumentation: Utilize a GC system coupled with a Mass Spectrometer.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to identify all volatile components.
-
Data Analysis:
-
Integrate the resulting chromatogram to determine the relative peak area of all components.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Identify the main peak as this compound by comparing its mass spectrum with a reference library (e.g., NIST).
-
Identify any significant impurity peaks to understand potential side products from the synthesis (e.g., unreacted starting materials, β-ethoxypropionaldehyde acetal).[8]
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30m x 0.25mm, 0.25µm | A standard, non-polar column suitable for a wide range of volatile organic compounds. |
| Injector Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, 1.0 mL/min | Provides good separation efficiency. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Separates volatile starting materials from the higher-boiling product and any heavier by-products. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 35 - 350 amu | Covers the molecular ion and expected fragmentation patterns of the analyte and related impurities. |
Protocol: Application in Fragrance Synthesis
This protocol outlines the use of this compound in a palladium-catalyzed Heck reaction to produce a cinnamaldehyde derivative, a key step in creating a valuable aroma chemical.
Step-by-Step Synthesis of a Cinnamaldehyde Derivative
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a suitable base (e.g., triethylamine) in a solvent like DMF.
-
Addition of Acetal: Add this compound to the reaction mixture.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture, filter off the catalyst, and perform an extractive workup to isolate the crude product, which is the acetal of the corresponding cinnamaldehyde.
-
Deprotection (Hydrolysis): Dissolve the crude acetal in a solvent mixture (e.g., acetone/water) and add a catalytic amount of acid (e.g., dilute HCl or p-TsOH). Stir until the hydrolysis is complete (monitored by GC).
-
Purification: Neutralize the acid and purify the resulting cinnamaldehyde derivative by distillation or column chromatography.
-
Final QC: The final aroma chemical must be evaluated by GC-MS for purity and by an expert sensory panel to ensure it meets the desired odor profile.
Safety and Regulatory Considerations
As a laboratory and industrial chemical, this compound must be handled with appropriate care.
-
Physical Hazards: It is a highly flammable liquid and vapor with a low flash point.[5][16] All handling should be done in a well-ventilated area, away from ignition sources, and using grounded equipment to prevent static discharge.[17]
-
Health Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5][17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Regulatory Status: this compound is primarily considered a chemical intermediate for synthesis. It is not listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance for direct addition to food.[4][18] Its use is intended for research and development or as a precursor in manufacturing, where it is consumed in the reaction and is not present in the final consumer product.[19]
Conclusion
This compound is a powerful tool in the arsenal of the modern F&F chemist. Its role as a stable, protected equivalent of acrolein enables the efficient and controlled synthesis of valuable aroma chemicals that would otherwise be difficult to produce. Understanding its properties, synthesis, and analytical validation is key to leveraging its full potential in the creation of novel and impactful fragrances and flavors. The protocols and workflows provided herein serve as a foundational guide for researchers and developers to confidently and safely utilize this versatile intermediate.
References
- Chromatography Today. Gas chromatography-mass spectrometry reveals hidden perfume ingredients.
- Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas.
- Conquer Scientific. Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry.
- LookChem. Acetal: The Versatile Chemical for Flavor, Fragrance, and Synthesis.
- Google Patents. EP2757905A1 - Acetals and ketals as fragrances and flavors.
- Journal of the Korean Chemical Society. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form.
- The Perfumer's Apprentice. Fragrance Analysis by GCMS.
- National Center for Biotechnology Information (PMC). Good quantification practices of flavours and fragrances by mass spectrometry.
- Chemistry Steps. Formation and Reactions of Acetals.
- Organic Syntheses. This compound.
- YouTube. Acetal Formation - Organic Chemistry, Reaction Mechanism.
- Chemistry LibreTexts. 14.3: Acetal Formation.
- SENFEIDA. China this compound Manufacturers Suppliers Factory.
- Semantic Scholar. Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal.
- ResearchGate. Aldehydes and acetals - Part 1. Application as flavor and fragrance ingredients.
- Study.com. Acetal Group | Formation, Structure & Mechanism.
- Perfumer & Flavorist. Aldehyde Generators for Flavors.
- The Good Scents Company. This compound, 3054-95-3.
- Organic Syntheses. Acrolein, diethyl acetal.
- The Good Scents Company. acrolein dimethyl acetal, 6044-68-4.
- UL Prospector. Acetaldehyde Diethyl Acetal by Vigon - Personal Care & Cosmetics.
- Centers for Disease Control and Prevention (NIOSH). Acrolein: Method 2501.
- Autech. Mastering Organic Synthesis with this compound.
- U.S. Environmental Protection Agency (EPA). EPA-EAD: 603: Acrolein and Acrylonitrile Purge and Trap via GC with Flame I...
- ALS Environmental. Acrolein and Acrylonitrile - Analytical Method.
- ResearchGate. Summary of various analytical methods for the determination of acrolein.
- U.S. Food & Drug Administration (FDA). Substances Added to Food (formerly EAFUS) - Acetal.
- U.S. Food & Drug Administration (FDA). Substances Added to Food (formerly EAFUS) - Acrolein.
- U.S. Environmental Protection Agency (EPA). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters.
- Flavor and Extract Manufacturers Association (FEMA). GRAS Substances (4667-4727).
- Flavor and Extract Manufacturers Association (FEMA). HYDROXYCITRONELLAL DIETHYL ACETAL.
- ResearchGate. Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review.
- Google Patents. US2626283A - Preparation of acrolein acetal.
- National Center for Biotechnology Information (PubMed). Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique.
- Google Patents. US1436047A - Process for the stabilization of acrolein and the resulting product.
- ResearchGate. Has anyone acid hydrolyzed this compound or know how to do it?
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. sfdchem.com [sfdchem.com]
- 4. thegoodscentscompany.com [thegoodscentscompany.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. 丙烯醛缩二乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. conquerscientific.com [conquerscientific.com]
- 15. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. acrolein dimethyl acetal, 6044-68-4 [thegoodscentscompany.com]
- 19. cloudfront.zoro.com [cloudfront.zoro.com]
Application Note: Strategic C-C Bond Formation via 1,4-Conjugate Addition of Organolithium Reagents to Acrolein Diethyl Acetal
Audience: Researchers, scientists, and drug development professionals in the field of organic synthesis.
Abstract: This document provides a detailed technical guide on the reaction between acrolein diethyl acetal and organolithium reagents. It explores the underlying reaction mechanism, emphasizing the role of the acetal as a crucial protecting and directing group that facilitates regioselective 1,4-conjugate addition. A comprehensive, field-tested protocol for this transformation is provided, along with critical safety considerations and data presentation. This reaction serves as a powerful tool for the synthesis of β-substituted aldehydes, which are valuable intermediates in the construction of complex molecular architectures.
Introduction and Strategic Overview
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Organolithium reagents are renowned for their potent nucleophilicity and basicity, enabling a vast array of transformations.[1][2][3] Their reaction with α,β-unsaturated carbonyl compounds is a classic method for introducing alkyl, aryl, or vinyl groups. However, controlling the regioselectivity of this addition—whether it occurs directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition)—is a frequent synthetic challenge.[4]
Highly reactive organolithium species typically favor rapid, kinetically controlled 1,2-addition to enones and enals.[1][5] This guide details a strategic workaround to this challenge by employing this compound as the substrate. The acetal functional group serves a dual purpose:
-
Protection: It masks the highly electrophilic aldehyde, preventing direct nucleophilic attack at the C1 position.[6][7][8]
-
Direction: By deactivating the C1 carbon, it electronically funnels the nucleophilic attack of the organolithium reagent exclusively to the now most electrophilic site—the β-carbon (C3)—resulting in a clean 1,4-conjugate addition.
This methodology provides a reliable pathway to saturated acetal intermediates, which upon simple acidic hydrolysis, yield versatile β-substituted aldehydes.
Mechanistic Rationale: Engineering Regioselectivity
The success of this reaction hinges on a deep understanding of the electronic properties of both the substrate and the reagent.
The Role of the Acetal Group
An unprotected α,β-unsaturated aldehyde possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. The highly polarized C-Li bond in organolithium reagents makes them "hard" nucleophiles, which are drawn to the "harder," more charge-dense carbonyl carbon, leading to 1,2-addition products (allylic alcohols).[1][9]
By converting the aldehyde to a diethyl acetal, the C1 carbon's electrophilicity is dramatically reduced. Acetals are stable to strongly basic and nucleophilic conditions, rendering the C1 position inert to the organolithium reagent.[8]
The 1,4-Conjugate Addition Pathway
With the C1 position effectively blocked, the reaction is directed to the only remaining electrophilic center within the conjugated π-system: the β-carbon. Resonance delocalization of the double bond creates a partial positive charge (δ+) at this position, making it susceptible to nucleophilic attack.
The organolithium reagent (R-Li) adds to the β-carbon, breaking the π-bond and forming a new C-C bond. This concerted process results in the formation of a stable lithium enolate intermediate. Subsequent quenching of this intermediate with a mild proton source (e.g., saturated aqueous NH₄Cl) protonates the α-carbon, yielding the final saturated acetal product.
Deprotection to the Target Aldehyde
The resulting β-substituted saturated acetal is a stable compound that can be readily purified. The final step is the hydrolysis of the acetal under mild acidic conditions to unmask the aldehyde functionality, completing the synthetic sequence.[7][8]
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Polymerization of Acrolein Diethyl Acetal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini
Introduction: Unlocking the Potential of Poly(acrolein)
Poly(acrolein) and its derivatives represent a class of highly versatile functional polymers. The pendant aldehyde groups along the polymer backbone serve as reactive handles for a vast array of chemical modifications, making them ideal platforms for applications in drug delivery, bioconjugation, and advanced materials science.[1][2] However, the direct polymerization of acrolein is often challenging due to its high reactivity, toxicity, and tendency to undergo undesirable side reactions.[1][3][4]
To overcome these challenges, a common and effective strategy is the "protecting group" approach. By polymerizing a protected form of the acrolein monomer, such as acrolein diethyl acetal (ADA), a well-defined polymer precursor is obtained. The stable acetal groups can then be quantitatively hydrolyzed under mild acidic conditions to unmask the reactive aldehyde functionalities, yielding the desired poly(acrolein).[5][6] This method provides superior control over the polymerization process and the final polymer structure.
This guide provides a comprehensive overview and detailed protocols for the synthesis of the ADA monomer, its subsequent polymerization via living cationic methods, and the post-polymerization deprotection to generate functional poly(acrolein).
Monomer Synthesis & Purification: The Critical First Step
The quality of the monomer is paramount to achieving a controlled polymerization and obtaining a polymer with the desired characteristics. Several methods exist for the synthesis of this compound.[7][8][9] A reliable and scalable method involves the reaction of acrolein with an orthoformate in the presence of an acid catalyst.[7][9]
Protocol 2.1: Synthesis of this compound (ADA)
Materials:
-
Acrolein (stabilized)
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Ammonium nitrate (NH₄NO₃) or p-toluenesulfonic acid[7]
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Round-bottom flask, condenser, distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine acrolein (0.79 mol) and triethyl orthoformate (0.97 mol).[7]
-
Catalyst Addition: Prepare a solution of the acid catalyst. For example, a warm solution of ammonium nitrate (3 g) in 50 mL of anhydrous ethanol can be used.[7] Add the catalyst solution to the acrolein/orthoformate mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is mildly exothermic, and the solution may remain warm for 1-2 hours.[7] Allow the reaction to proceed for 6-8 hours.[7]
-
Quenching and Neutralization: After the reaction period, filter the solution. Add anhydrous sodium carbonate (4 g) to the filtrate to neutralize the acid catalyst and stir for 30 minutes.[7]
-
Purification by Distillation: Assemble a fractional distillation apparatus. Carefully distill the mixture from the sodium carbonate.[7] Collect the fraction boiling between 120–125 °C.[7]
-
Characterization: Confirm the purity and identity of the this compound using ¹H NMR spectroscopy. The expected yield is typically in the range of 72-80%.[7] A reference spectrum can be found from chemical suppliers.[10]
Living Cationic Polymerization: Precision Control over Polymer Architecture
Living cationic polymerization is the method of choice for synthesizing poly(this compound) (PADA) with a controlled molecular weight and a narrow molecular weight distribution (low dispersity, Đ).[11][12][13] This technique relies on the reversible activation of a dormant species, minimizing termination and chain-transfer reactions that are common in conventional cationic polymerization.[11][14] Vinyl ethers, like ADA, are excellent monomers for this process due to their electron-rich double bonds which stabilize the propagating carbocation.[15][16][17]
The key to a successful living cationic polymerization is the careful selection of the initiating system and reaction conditions.[12][18] A common initiating system involves a cationogen (e.g., an ester or ether that can generate a carbocation) and a Lewis acid co-initiator.
Mechanism of Living Cationic Polymerization
The process operates on an equilibrium between a minute amount of actively propagating cationic species and a majority of dormant, covalent species. The Lewis acid facilitates the reversible generation of the carbocation from the dormant chain end, allowing for monomer insertion. This rapid equilibrium ensures that all chains grow at a similar rate.
Caption: Fig. 1: Living Cationic Polymerization Mechanism
Protocol 3.1: Living Cationic Polymerization of ADA
Causality: This protocol uses an initiator/Lewis acid system. The choice of a non-nucleophilic counterion generated by the Lewis acid is crucial to prevent irreversible termination of the growing polymer chain.[15] The reaction is performed at low temperature to suppress chain transfer reactions, which are more prevalent at higher temperatures, thereby ensuring the "living" nature of the polymerization.[18]
Materials:
-
This compound (ADA), freshly distilled
-
Initiator: 1-isobutoxyethyl acetate (IBEA) or similar cationogen
-
Lewis Acid: Tin(IV) bromide (SnBr₄) or Titanium(IV) chloride (TiCl₄)
-
Dry solvent: Dichloromethane (DCM) or Toluene, freshly distilled over CaH₂
-
Quenching agent: Anhydrous methanol
-
Schlenk line, glassware dried in an oven, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under an inert atmosphere. All liquids (monomer, solvent) must be dry and transferred via syringe or cannula.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the desired amount of dry solvent (e.g., DCM). Cool the flask to the reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of Reagents: Add the monomer (ADA) to the cold solvent via syringe. Follow with the addition of the initiator (IBEA).
-
Initiation: Prepare a stock solution of the Lewis acid in the dry solvent. Add the Lewis acid solution dropwise to the monomer/initiator mixture to start the polymerization. The total volume of the Lewis acid solution should be small compared to the reaction volume.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination (Quenching): Terminate the polymerization by adding pre-chilled anhydrous methanol. The methanol will react with the cationic chain ends.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (like DCM) and re-precipitate to remove residual monomer and initiator.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Polymer Characterization
Thorough characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting polymer.
| Parameter | Technique | Information Obtained |
| Structure Confirmation | ¹H & ¹³C NMR Spectroscopy | Confirms the polymer structure by identifying characteristic peaks of the repeating unit and end groups. |
| Molecular Weight (Mₙ) | NMR End-Group Analysis | Calculates number-average molecular weight by comparing the integration of end-group signals to repeating unit signals.[19] |
| Molecular Weight & Dispersity (Đ) | Gel Permeation Chromatography (GPC/SEC) | Determines the number-average (Mₙ), weight-average (Mₒ) molecular weights, and the dispersity (Đ = Mₒ/Mₙ). A narrow peak with Đ < 1.3 is indicative of a controlled, living polymerization.[20] |
| Functional Groups | FT-IR Spectroscopy | Verifies the presence of key functional groups (e.g., C-O-C of the acetal) and confirms their transformation after deprotection. |
Post-Polymerization Modification: Deprotection to Poly(acrolein)
The defining feature of PADA is its ability to be converted into poly(acrolein), unmasking the highly reactive aldehyde groups. This hydrolysis must be performed under carefully controlled, mild acidic conditions to avoid cross-linking or degradation of the polymer backbone.[5][6]
Caption: Fig. 2: Post-Polymerization Deprotection & Functionalization
Protocol 5.1: Hydrolysis of PADA to Poly(acrolein)
Causality: The use of a mild acid catalyst ensures the selective cleavage of the acetal C-O bonds without causing significant degradation of the polymer main chain. The reaction is often performed in a mixture of organic solvent and water to facilitate both polymer solubility and the hydrolytic reaction.[6]
Materials:
-
Poly(this compound) (PADA)
-
Solvent: Tetrahydrofuran (THF) or Dioxane
-
Acid: Dilute hydrochloric acid (e.g., 1 M HCl) or formic acid
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the PADA polymer in a suitable organic solvent like THF.
-
Acidification: Add the dilute acid catalyst to the polymer solution. The amount of acid should be catalytic.
-
Reaction: Stir the solution at room temperature. The progress of the hydrolysis can be monitored by taking aliquots and analyzing via ¹H NMR, observing the disappearance of the acetal protons and the appearance of the aldehyde proton signal (~9.5 ppm). The reaction is typically complete within a few hours.[21]
-
Neutralization: Once the reaction is complete, neutralize the acid by adding a base such as sodium bicarbonate until the pH is neutral.
-
Purification: Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 2-3 days, changing the water frequently to remove salts, ethanol, and any remaining solvent.
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the final poly(acrolein) as a dry, fluffy solid. The resulting polymer is often water-soluble.
Applications in Drug Development and Bioconjugation
The aldehyde groups of poly(acrolein) are versatile chemical handles for covalent attachment of various molecules.[2][22]
-
Drug Conjugation: Therapeutic agents with amine or hydrazide functionalities can be attached via Schiff base formation, followed by reduction to form stable secondary amine or hydrazine linkages. This is a cornerstone of creating antibody-drug conjugates (ADCs) and other targeted delivery systems.[2]
-
Protein and Peptide Modification: The polymer can be used to modify proteins, peptides, or antibodies to enhance their properties, such as increasing circulation half-life or creating multivalent binding constructs.[2][22]
-
Surface Functionalization: Poly(acrolein) can be grafted onto surfaces to create reactive coatings for biosensors, diagnostic devices, or cell culture substrates.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Polymerization Yield | Impurities in monomer/solvent (water is a potent terminator); Inactive initiator/Lewis acid. | Rigorously dry all reagents and glassware. Use freshly distilled monomer and solvent. Verify the activity of the initiating system. |
| Broad Dispersity (Đ > 1.5) | Chain transfer reactions; Slow initiation compared to propagation. | Lower the polymerization temperature. Ensure rapid and homogenous mixing upon addition of the Lewis acid. Choose an initiator that generates a carbocation similar in structure to the propagating species. |
| Incomplete Hydrolysis | Insufficient acid catalyst or reaction time; Poor polymer solubility. | Increase catalyst concentration or reaction time. Use a co-solvent system (e.g., THF/water) to maintain polymer solubility throughout the reaction. |
| Polymer Cross-linking during Hydrolysis | Conditions are too harsh (high acid concentration or temperature). | Use milder acidic conditions (e.g., formic acid, pyridinium p-toluenesulfonate). Perform the reaction at room temperature or below. |
Safety Precautions
-
Acrolein: Acrolein is highly toxic, flammable, and a severe irritant.[23][24] It should only be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and butyl rubber gloves.[23][25][26]
-
Lewis Acids: Lewis acids like SnBr₄ and TiCl₄ are corrosive and react violently with moisture. They must be handled under an inert atmosphere.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
-
Waste Disposal: Acrolein is an acutely toxic (P-listed) compound. All contaminated materials, including empty containers and disposable labware, must be collected and disposed of as hazardous waste according to institutional guidelines.[23][26]
References
- Cornell University Environmental Health and Safety. (n.d.). Acrolein Standard Operating Procedure.
- Yale Environmental Health & Safety. (n.d.). Acrolein Safety Data Sheet.
- University of Arkansas Environmental Health and Safety. (n.d.). Standard Operating Procedure: Acrolein.
- CAMEO Chemicals. (n.d.). Acrolein.
- Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Acrolein.
- Pingert, F. F. (1945). This compound. Organic Syntheses, 25, 1. [Link]
- Fischer, R. F., & Smith, C. W. (1963). Acrolein, diethyl acetal. Organic Syntheses, Coll. Vol. 4, 10. [Link]
- D'Alelio, G. F. (1949). Acrolein acetal polymers. US2467430A.
- Simal, F., et al. (2021). RAFT-Based Polymers for Click Reactions. Polymers, 13(15), 2437. [Link]
- Whetstone, R. R. (1953).
- Xu, G., et al. (2011).
- Kumar, A., et al. (2023). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society, 145(38), 20857–20868. [Link]
- Chou, L.-C., et al. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Polymer Chemistry, 14(8), 923-929. [Link]
- Margel, S., et al. (2009). Synthesis and Characterization of Low-Molecular-Weight Polyacrolein. Journal of Applied Polymer Science, 114(5), 3294-3302. [Link]
- Biorbyt. (n.d.). Bioconjugation application notes.
- Wikipedia. (2023).
- Cole, J. E., & Le, T. H. (1992).
- Chou, L.-C., et al. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates.
- ResearchGate. (2016). Has anyone acid hydrolyzed this compound or know how to do it?. [Link]
- Kakuchi, R., et al. (2023).
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- Liu, J., et al. (2017).
- Wikipedia. (2023).
- ResearchGate. (n.d.). Living Cationic Polymerization.
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
- LibreTexts Chemistry. (2021). 2.
- LibreTexts Chemistry. (2021). 2.
- The Organic Chemistry Tutor. (2024).
- Royal Society of Chemistry. (2022). Recent advances in the well-controlled synthesis of poly(vinyl ether)
- National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- Royal Society of Chemistry. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]
- ChemicalBook. (n.d.). This compound(3054-95-3) 1H NMR spectrum.
- ACS Publications. (1958). Cyclic Acrolein Acetals. The Journal of Organic Chemistry. [Link]
- Routledge Resources Online. (2025). Living Cationic Polymerisation – V 1.
- Thermo Fisher Scientific. (n.d.). Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy.
- ResearchGate. (2019).
- Semantic Scholar. (2024).
- The Royal Society of Chemistry. (2022).
- Alfa Chemistry. (n.d.). Analysis of Polymers (GPC Center).
- Lumiprobe. (n.d.). Bioconjugation reagents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]
- 5. US2467430A - Acrolein acetal polymers - Google Patents [patents.google.com]
- 6. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]
- 10. This compound(3054-95-3) 1H NMR spectrum [chemicalbook.com]
- 11. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 25. purdue.edu [purdue.edu]
- 26. enhs.uark.edu [enhs.uark.edu]
Troubleshooting & Optimization
Side reactions in the synthesis of acrolein diethyl acetal from acrolein
Technical Support Center: Synthesis of Acrolein Diethyl Acetal
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis from acrolein, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is turning into a thick, resinous material, and my yield of this compound is very low. What is happening?
A1: This is a classic sign of acrolein polymerization, the most common and problematic side reaction.
Acrolein is a highly reactive α,β-unsaturated aldehyde.[1][2][3] Its conjugated system makes it susceptible to polymerization, which can be initiated by acids, bases, light, or heat.[1] In the context of acetal synthesis, which is typically acid-catalyzed, you are operating in conditions that can unfortunately also promote this unwanted polymerization.[1][4]
Causality and Mechanism: The acid catalyst, necessary for acetal formation, can protonate the carbonyl oxygen of acrolein. While this activates the carbonyl carbon for nucleophilic attack by ethanol (the desired pathway), it also enhances the electrophilicity of the β-carbon, making it highly susceptible to polymerization. Additionally, acrolein can undergo self-condensation reactions.[5]
Troubleshooting & Preventative Measures:
-
Temperature Control: Avoid high temperatures. Refluxing the reaction mixture is known to cause the formation of resinous material.[4] The reaction should ideally be run at room temperature.[4][6]
-
Catalyst Choice and Concentration: While strong mineral acids like HCl have been used, they can aggressively promote polymerization, sometimes leading to complex mixtures from which the desired acetal cannot be isolated.[4] Milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or ammonium nitrate are often preferred.[4][6] Use the catalyst in catalytic amounts; excess acid will significantly increase polymerization.
-
Inhibitors: Commercial acrolein is often supplied with an inhibitor like hydroquinone to prevent polymerization during storage.[1][7] While this inhibitor is typically removed before reaction, ensuring your starting material is fresh and properly stored is crucial.
-
Reaction Time: Allowing the reaction to proceed for an extended period, especially with a highly active catalyst, can increase the likelihood of polymerization. Monitor the reaction progress and work it up once the formation of the product has plateaued.
Q2: I've isolated a byproduct with a higher boiling point than my desired this compound. What could it be?
A2: You have likely formed 3-ethoxypropionaldehyde diethyl acetal, a product of a Michael addition side reaction.
This is another significant side reaction that competes with the desired 1,2-addition to the carbonyl group.
Causality and Mechanism: Acrolein, as an α,β-unsaturated aldehyde, has two electrophilic centers: the carbonyl carbon (position 1) and the β-carbon (position 3). The reaction of an alcohol can proceed via two main pathways:
-
1,2-Addition: Nucleophilic attack at the carbonyl carbon, which leads to the formation of the desired hemiacetal and subsequently the acetal.[8]
-
1,4-Addition (Michael Addition): Nucleophilic attack at the β-carbon.[8][9][10][11] In this case, ethanol acts as the nucleophile, adding to the β-carbon of acrolein. The resulting enolate then tautomerizes and can be subsequently acetalized to form 3-ethoxypropionaldehyde diethyl acetal.
It has been noted that reacting acrolein with alcohols in the presence of strong mineral acids can lead to the formation of beta-alkoxy aldehydes and their acetals as the main products, rather than the desired acrolein acetal.[12]
Troubleshooting & Preventative Measures:
-
Reaction Conditions: The choice of reagents can favor the desired 1,2-addition. Using ethyl orthoformate instead of just ethanol and an acid catalyst is a common and effective strategy to minimize Michael addition.[4][6] Ethyl orthoformate serves as both the ethanol source and a water scavenger, driving the equilibrium towards acetal formation.
-
Catalyst Selection: Using specific solid catalysts, such as certain silica-alumina hydrogels, has been shown to selectively produce acrolein acetal over the β-alkoxy byproducts.[12]
Q3: My reaction yield is inconsistent, and sometimes I get a significant amount of unreacted acrolein back. How can I improve the conversion?
A3: Incomplete conversion is often due to the presence of water, which shifts the reaction equilibrium back towards the starting materials.
Causality and Mechanism: Acetal formation is a reversible equilibrium reaction.[13][14] The reaction produces water as a byproduct.[13] According to Le Châtelier's principle, the presence of water in the reaction mixture will inhibit the forward reaction and can even hydrolyze the formed acetal back to acrolein and ethanol, especially under acidic conditions.[15]
Troubleshooting & Preventative Measures:
-
Anhydrous Conditions: It is critical to use anhydrous ethanol and to protect the reaction from atmospheric moisture.[4] The dryness of all reagents is of the utmost importance.
-
Water Scavenging:
-
Ethyl Orthoformate: As mentioned previously, using ethyl orthoformate is highly advantageous because it reacts with the water produced to form ethanol and ethyl formate, effectively removing water from the system and driving the reaction to completion.[4][6]
-
Azeotropic Removal: In some setups, an inert, water-immiscible organic liquid can be used to continuously remove water as an azeotrope.[16]
-
-
Reagent Stoichiometry: Using an excess of the alcohol or orthoformate can also help to push the equilibrium towards the product side.[13][14]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired synthesis pathway versus the primary side reactions.
Caption: Competing reaction pathways in this compound synthesis.
Recommended Experimental Protocol
This protocol is adapted from a reliable method that favors high yields of the desired product by using ethyl orthoformate.[4]
Materials:
-
Acrolein (freshly distilled)
-
Ethyl orthoformate
-
Anhydrous ethanol
-
Ammonium nitrate
-
Sodium carbonate (anhydrous)
Procedure:
-
Catalyst Preparation: Prepare a warm solution of ammonium nitrate (3 g) in anhydrous ethanol (50 ml).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine acrolein (44 g, 0.79 mole) and ethyl orthoformate (144 g, 0.97 mole).
-
Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is exothermic, and the solution will remain warm for about 1.5 hours.[4]
-
Reaction: Allow the mixture to stir at room temperature for 6–8 hours.
-
Quenching: After the reaction period, filter the light-red solution. Add anhydrous sodium carbonate (4 g) to the filtrate to neutralize the acidic catalyst.
-
Purification: Distill the mixture from the sodium carbonate using an efficient fractional distillation column.
-
Collection: Collect the fraction boiling at 120–125 °C. This fraction is the this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Minimizes polymerization.[4] |
| Catalyst | Ammonium Nitrate | Milder acid source, reduces polymerization risk compared to strong mineral acids.[4] |
| Alcohol Source | Ethyl Orthoformate | Acts as both reactant and water scavenger, driving equilibrium.[4] |
| Quenching Agent | Sodium Carbonate | Neutralizes the acid catalyst before distillation to prevent acid-catalyzed degradation at high temperatures.[4] |
| Purification | Fractional Distillation | Separates the product from lower and higher boiling point impurities. |
Troubleshooting Workflow
If you encounter issues, follow this logical troubleshooting guide.
Caption: A step-by-step guide to troubleshooting common synthesis issues.
References
- Organic Syntheses Procedure. This compound.
- Environmental Health and Safety, University of Washington. STANDARD OPERATING PROCEDURE Acrolein.
- YouTube. aldehyde-to-acetal mechanism. (2019).
- Chemistry Steps. Formation and Reactions of Acetals.
- Study.com. Acetal Group | Formation, Structure & Mechanism.
- Wikipedia. Acetal.
- Organic Syntheses Procedure. Acrolein, diethyl acetal.
- Chemistry LibreTexts. 14.3: Acetal Formation. (2019).
- Google Patents. US2626283A - Preparation of acrolein acetal.
- Chemos GmbH&Co.KG. Safety Data Sheet: acrolein.
- PubChem - NIH. Acrolein | CH2CHCHO | CID 7847.
- Google Patents. US5079266A - Method of generating acrolein.
- MDPI. Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- Google Patents. US2657192A - Polymerization of acrolein.
- Google Patents. US2678950A - Process of producing acrolein.
- ResearchGate. Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts.
- CORE. Catalytic Partial Oxidation of Propylene for Acrolein Production.
- Chemistry Steps. Michael Addition Reaction Mechanism.
- Wikipedia. Michael addition reaction.
- ResearchGate. Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene, and alcohols.
- ResearchGate. Mechanism for formation of acetaldehyde, acrolein, and formaldehyde.
- ResearchGate. Sustainable production of acrolein: Acidic binary metal oxide catalysts for gas-phase dehydration of glycerol.
- RSC Publishing. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. (2023).
- RSC Publishing. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. (2023).
- ResearchGate. (a) The conventional industrial process for acrolein production....
- Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. (2020).
- Google Patents. JPH06340570A - Method for preventing acrolein from polymerizing.
- Journal of the Korean Chemical Society. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024).
- Organic Chemistry Portal. Michael Addition.
- ResearchGate. Scheme 11 Formation of acetaldehyde, acrolein and formaldehyde as....
- European Patent Office. PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1. (2020).
- Google Patents. US3860495A - Process for the purification of crude acrolein by extractive distillation.
Sources
- 1. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
- 13. study.com [study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 16. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]
Preventing polymerization of acrolein during acetal formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Polymerization During Acetal Formation
This section addresses specific issues that may arise during the acetalization of acrolein, providing explanations and actionable solutions.
"As soon as I add the acid catalyst, my reaction mixture turns into a solid mass. What is happening and how can I stop it?"
This rapid polymerization is a common issue and is typically caused by the inherent instability of acrolein, especially in the presence of acids.[1][2] Acrolein can undergo polymerization through both radical and ionic pathways. The addition of an acid catalyst creates a highly favorable environment for cationic polymerization.
Causality:
-
Acid-Catalyzed Polymerization: Strong acids can protonate the carbonyl oxygen of acrolein, generating a resonance-stabilized carbocation. This cation is a potent electrophile that can be attacked by the double bond of another acrolein molecule, initiating a chain reaction that leads to rapid polymer formation.
-
Presence of Impurities: Commercially available acrolein may contain impurities, such as peroxides, that can initiate radical polymerization.[1] The heat generated from the exothermic acetalization reaction can accelerate this process.
Solutions:
-
Choice of Catalyst: Opt for milder acid catalysts. While strong mineral acids like HCl can be used, they increase the risk of polymerization.[3] Weaker acids such as p-toluenesulfonic acid (PTSA) or the use of a solid acid catalyst like a calcined silica-alumina hydrogel can provide a more controlled reaction.[3][4] An alternative is to use ammonium nitrate in anhydrous ethanol, which provides a gentler catalytic system.[3]
-
Inhibitor Addition: Always ensure that a suitable polymerization inhibitor is present in the reaction mixture. Hydroquinone is a commonly used inhibitor for acrolein.[1][5] It functions by quenching radical species that can initiate polymerization.
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at room temperature or even cooler (0-10 °C) can significantly slow down the rate of polymerization.[6] Refluxing the reaction mixture is known to cause the formation of resinous material.[3]
-
Acrolein Purity: Use freshly distilled or purified acrolein to remove any peroxides or other impurities that may have formed during storage.
"I'm observing a gradual formation of a white precipitate during my reaction, even with an inhibitor. Is this the polymer, and how can I prevent it?"
Yes, a white or yellowish precipitate is very likely the acrolein polymer.[7] Even with an inhibitor, polymerization can occur, albeit at a slower rate, especially under suboptimal conditions.
Causality:
-
Inhibitor Depletion: The inhibitor can be consumed over time, particularly if the reaction is prolonged or if there is a continuous influx of radical initiators (e.g., from exposure to air/oxygen).
-
Localized "Hot Spots": Inadequate stirring can lead to localized areas of high catalyst concentration or temperature, creating conditions favorable for polymerization.
-
Water Content: The presence of water can be problematic. While acetal formation produces water, excessive initial water content can interfere with the reaction and promote side reactions, including polymerization.[1][8]
Solutions:
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can promote radical polymerization.[9]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized concentration or temperature gradients.
-
Use of a Dehydrating Agent: While the orthoformate reagent itself acts as a water scavenger, in other acetalization methods, adding a dehydrating agent like anhydrous sodium sulfate can help to remove the water formed during the reaction and drive the equilibrium towards the acetal product.
-
Monitor Inhibitor Concentration: For long reactions, it may be necessary to add a small additional amount of inhibitor partway through the process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of acrolein polymerization during acetal formation.
What is the best inhibitor to use for acrolein acetalization?
Hydroquinone is the most commonly cited and effective inhibitor for preventing the polymerization of acrolein.[1][5] It is a radical scavenger that effectively terminates the chain reactions responsible for polymerization. Other phenolic compounds or phenothiazine can also be used.[5][10]
How does temperature affect acrolein polymerization?
Temperature has a significant impact on the rate of acrolein polymerization. Higher temperatures increase the rate of both radical and ionic polymerization.[2] It is generally recommended to carry out the acetalization of acrolein at room temperature or below to minimize polymerization.[3][6] One established procedure notes that refluxing causes the formation of resinous material.[3]
Can the purity of acrolein affect the outcome of the reaction?
Absolutely. The purity of acrolein is critical. Stored acrolein can form peroxides, which are potent initiators of radical polymerization.[1] It is best practice to use freshly distilled acrolein to ensure high purity and remove any accumulated peroxides. Additionally, crude acrolein can contain acidic impurities like acrylic acid which can catalyze polymerization.[11]
What are the key safety precautions when working with acrolein?
Acrolein is a highly toxic, flammable, and volatile substance.[1][2] It is crucial to handle it in a well-ventilated fume hood at all times.[2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and butyl rubber gloves, must be worn.[2] An emergency eyewash and safety shower should be readily accessible.[2] Due to its tendency to undergo violent polymerization, it should be stored with an inhibitor and kept away from heat, light, and incompatible materials like strong acids and bases.[1][2]
Experimental Protocols
Protocol 1: Purification of Acrolein by Distillation
Objective: To remove peroxides and other non-volatile impurities from commercially available acrolein prior to use in acetal formation.
Materials:
-
Commercial acrolein (inhibited with hydroquinone)
-
Hydroquinone
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Add a small amount of fresh hydroquinone to the commercial acrolein in the distillation flask. This is to ensure an inhibitor is present during heating.
-
Assemble the distillation apparatus. It is crucial to ensure all glassware is dry.
-
Flush the entire system with an inert gas (nitrogen or argon).
-
Gently heat the distillation flask using a heating mantle.
-
Collect the acrolein distillate, which has a boiling point of 52.7 °C.
-
The receiving flask should be cooled in an ice bath to minimize vaporization of the purified acrolein.
-
Add a small amount of hydroquinone to the collected distillate to ensure its stability during storage.
-
Store the purified acrolein in a tightly sealed container under an inert atmosphere and in a refrigerator. Use the purified acrolein as soon as possible.
Protocol 2: Acetal Formation with Polymerization Inhibition
Objective: To synthesize acrolein diethyl acetal while minimizing polymerization. This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Purified acrolein
-
Ethyl orthoformate
-
Anhydrous ethanol
-
Ammonium nitrate
-
Sodium carbonate
-
Reaction flask with a magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a reaction flask, combine 44 g (0.79 mole) of purified acrolein and 144 g (0.97 mole) of ethyl orthoformate.
-
Prepare a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol.
-
Add the warm ammonium nitrate solution to the acrolein and ethyl orthoformate mixture while stirring.
-
Allow the mixture to react at room temperature for 6-8 hours. The solution will remain warm for about the first 1.5 hours.[3]
-
After the reaction period, filter the light-red solution.
-
Add 4 g of sodium carbonate to the filtrate to neutralize the catalyst.
-
Distill the mixture from the sodium carbonate using an efficient distillation column.
-
Collect the fraction boiling between 120-125 °C. This is the this compound.
Data Presentation
Table 1: Comparison of Polymerization Inhibitors for Acrolein
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration |
| Hydroquinone | Phenolic | Radical Scavenger | 100-1000 ppm |
| Phenothiazine | Amine | Radical Scavenger | 100-1000 ppm |
| p-Methoxyphenol (MEHQ) | Phenolic | Radical Scavenger | 100-1000 ppm |
Visualizations
Diagram 1: Troubleshooting Logic for Acrolein Polymerization
Caption: Troubleshooting workflow for acrolein polymerization.
Diagram 2: Mechanism of Acid-Catalyzed Acrolein Polymerization
Caption: Acid-catalyzed polymerization of acrolein.
References
- Organic Syntheses Procedure. This compound.
- Organic Syntheses Procedure. Acrolein, diethyl acetal.
- OnePetro. ACROLEIN BASED POLYMERS AS SCALE INHIBITORS.
- Gelest. Acrolein, technical grade - Safety Data Sheet.
- Google Patents. EP1474374A1 - Method for the purification of acrolein.
- Google Patents. US2626283A - Preparation of acrolein acetal.
- Patsnap Eureka. Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.
- Google Patents. JPH06340570A - Method for preventing acrolein from polymerizing.
- Taylor & Francis Online. Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts.
- Chemos GmbH&Co.KG. Safety Data Sheet: acrolein.
- PubMed. Acrolein scavengers: reactivity, mechanism and impact on health.
- Yale Environmental Health & Safety. Acrolein.
- MDPI. The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy.
- Purdue e-Pubs. Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effects.
- Google Patents. CN102276427B - Method for preparing acetal from acrolein.
- Google Patents. US7531066B2 - Method for the purification of acrolein.
- OnePetro. Acrolein Based Polymers as Scale Inhibitors | NACE CORROSION.
- Environmental Health and Safety - The University of Tennessee, Knoxville. STANDARD OPERATING PROCEDURE Acrolein.
- European Patent Office. PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1.
- Taylor & Francis Online. Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts.
- Royal Society of Chemistry. Synthesis of acrolein by oxidative coupling of alcohols over spinel catalysts: microcalorimetric and spectroscopic approaches.
- ResearchGate. Acrolein scavengers: Reactivity, mechanism and impact on health.
- MDPI. Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- Google Patents. US5079266A - Method of generating acrolein.
- PubMed. Dimercaprol is an acrolein scavenger that mitigates acrolein-mediated PC-12 cells toxicity and reduces acrolein in rat following spinal cord injury.
- The Korean Society of Applied Science and Technology. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form.
- Google Patents. US2657192A - Polymerization of acrolein.
- PubMed. Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry.
- ResearchGate. (a) The conventional industrial process for acrolein production... | Download Scientific Diagram.
- ResearchGate. Sustainable production of acrolein: Acidic binary metal oxide catalysts for gas-phase dehydration of glycerol | Request PDF.
- U.S. Environmental Protection Agency. Method 603: Acrolein and Acrylonitrile.
- Royal Society of Chemistry. Determination of acrolein in ambient air and in the atmosphere of environmental test chambers.
- Reddit. Troubleshooting step growth polymerization : r/Chempros.
- Google Patents. US2678950A - Process of producing acrolein.
- Wikipedia. Acrolein.
- ACS Publications. Cyclic Acrolein Acetals | The Journal of Organic Chemistry.
- Royal Society of Chemistry. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates.
- CORE. Catalytic Partial Oxidation of Propylene for Acrolein Production.
Sources
- 1. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
- 5. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 6. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]
- 7. Acrolein - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP1474374A1 - Method for the purification of acrolein - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in the Heck Reaction of Acrolein Diethyl Acetal
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in forging C-C bonds.[1] However, its application to specific substrates, such as the electron-deficient alkene acrolein diethyl acetal, can present significant challenges, often manifesting as low or incomplete conversion. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these common issues. We will move beyond simple procedural adjustments to explore the mechanistic underpinnings of each problem, empowering you to make rational, effective changes to your experimental design.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction shows little to no conversion of the aryl halide. Where should I start troubleshooting?
This is the most common issue and typically points to a fundamental problem with one of the core components of the reaction: the catalyst, the conditions, or the reagents.
Possible Cause 1: Inactive or Insufficiently Active Catalyst
The entire catalytic cycle hinges on the generation and stability of a coordinatively unsaturated Pd(0) species.[2]
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂), it must be reduced to Pd(0) in situ to enter the catalytic cycle.[3] This reduction is often accomplished by a phosphine ligand, but the process can be inefficient, leading to a lower-than-expected concentration of the active catalyst.
-
Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst can aggregate into inactive, insoluble palladium nanoparticles, commonly observed as a black precipitate ("palladium black").[4] This is often exacerbated by high temperatures or an insufficient concentration of stabilizing phosphine ligands.[5]
-
Poor Ligand Choice: Aryl chlorides, being less reactive than bromides or iodides, often require highly electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[6] Using a standard ligand like triphenylphosphine (PPh₃) with an unactivated aryl chloride may result in no reaction.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands.[5] Ensure your solvent is properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize the Ligand: For challenging substrates, screen more robust ligands. Bulky, electron-donating phosphines (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) or specialized Buchwald-type biarylphosphine ligands can dramatically improve results.[7]
-
Control Temperature: While heat is often necessary, excessive temperatures (>120-140 °C) can accelerate catalyst decomposition.[8] Try running the reaction at the lower end of the effective temperature range (e.g., 80-100 °C) first.
-
Check the Ligand-to-Palladium Ratio: A common starting point is a 2:1 or 4:1 ligand-to-Pd ratio. Too little ligand fails to stabilize the catalyst, while a large excess can sometimes inhibit the reaction by occupying all available coordination sites.[9]
Possible Cause 2: Suboptimal Base or Solvent
The base and solvent are not passive bystanders; they play active roles in the catalytic cycle.
-
Incorrect Base: The base is critical for the final step of the cycle, where it neutralizes the hydrogen halide (H-X) generated during β-hydride elimination to regenerate the Pd(0) catalyst.[10] An insufficiently strong or sterically hindered base can stall this turnover. Common choices include organic amines (e.g., triethylamine, NEt₃) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃).[1]
-
Poor Solubility: All components must be adequately dissolved for the reaction to proceed efficiently. Polar aprotic solvents like DMF, DMAc, or NMP are standard choices for their ability to dissolve both organic substrates and inorganic bases.[11]
Troubleshooting Steps:
-
Screen Bases: If using an amine base like NEt₃ with an aryl bromide, consider switching to an inorganic base like K₂CO₃, which can be more effective in some systems.
-
Verify Solvent Quality: Use anhydrous, high-purity solvents. Water content can interfere with the reaction, and impurities can act as catalyst poisons.
Question 2: The reaction starts but stalls before completion, leaving significant starting material. What causes this mid-reaction catalyst deactivation?
When a reaction begins but fails to reach completion, it strongly suggests that the catalyst is deactivating over time.
Possible Cause: Catalyst Instability and Decomposition
As mentioned, the formation of palladium black is a primary deactivation pathway.[4] This occurs when the Pd(0) intermediates, which should be stabilized by phosphine ligands, are stripped of these ligands and aggregate.
-
High Temperature: This is the most common reason for catalyst decomposition during a reaction.
-
Ligand Oxidation/Degradation: Phosphine ligands are susceptible to oxidation, especially if the inert atmosphere is not rigorously maintained.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the first and most effective variable to adjust. A 20 °C reduction in temperature can significantly enhance catalyst lifetime.[5]
-
Increase Catalyst or Ligand Loading: While not ideal for efficiency, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes push a stubborn reaction to completion.[9] Alternatively, a slightly higher ligand-to-palladium ratio may provide additional stability.
-
Consider a Heterogeneous Catalyst: In some cases, using a palladium catalyst supported on a solid matrix (e.g., charcoal, zeolite) can prevent aggregation and allow for easier recovery, though reaction kinetics may differ.[12]
Systematic Troubleshooting Workflow
A logical, stepwise approach is crucial for efficiently solving reaction issues. The following diagram outlines a recommended workflow.
Caption: A systematic workflow for troubleshooting low conversion in the Heck reaction.
Reference Protocol: General Procedure for Heck Reaction of this compound
This protocol serves as a robust starting point. Optimization will likely be required for your specific aryl halide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe.
-
Add the this compound (1.5 mmol) via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Key Parameter Choices
| Parameter | Common Choices | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is air-stable and common but requires in situ reduction.[10] Pd(PPh₃)₄ is a Pd(0) source but is more sensitive to air. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald Ligands | PPh₃ is a standard, but more electron-rich and bulky ligands like P(o-tol)₃ are better for less reactive halides.[7] |
| Base | NEt₃, DIPEA, K₂CO₃, Cs₂CO₃ | The base regenerates the Pd(0) catalyst.[13] Inorganic bases are often more thermally stable and can be advantageous. |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Must dissolve all components. Polar aprotic solvents are standard.[14] |
| Leaving Group (Ar-X) | I > Br > OTf >> Cl | The rate of oxidative addition is highly dependent on the leaving group. Iodides are most reactive, chlorides are very challenging.[15] |
The Heck Reaction Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
By systematically addressing these potential points of failure, from reagent purity to the nuances of the catalytic cycle, researchers can effectively troubleshoot and optimize the Heck reaction for challenging substrates like this compound.
References
- Title: Heck Reaction Source: Chemistry LibreTexts URL:[Link]
- Title: Heck reaction Source: Wikipedia URL:[Link]
- Title: CHAPTER 11: Heck Reactions Source: Royal Society of Chemistry URL:[Link]
- Title: Heck Reaction Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL:[Link]
- Title: Operationally Simple and Highly (E)
- Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Title: Heck Reaction: Mechanism, Steps & Real-World Uses Explained Source: Vedantu URL:[Link]
- Title: A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides Source: ResearchG
- Title: Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins Source: Journal of the American Chemical Society URL:[Link]
- Title: Heck Coupling Source: NROChemistry URL:[Link]
- Title: Heck Reaction: Mechanisms, Coupling, Limit
- Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL:[Link]
- Title: Heck arylation of this compound with aryl halides and condensed aryl halides in water Source: ResearchG
- Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Heck Reaction—St
- Title: Palladium(II)-Catalysed Heck and Addition Reactions Source: DiVA portal URL:[Link]
- Title: Troubleshooting a difficult Heck reaction Source: Reddit URL:[Link]
- Title: A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands Source: Organometallics - ACS Public
- Title: Heck Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Palladium(II)-Catalyzed Heck Reactions Source: DiVA portal URL:[Link]
- Title: Heck reaction Source: YouTube URL:[Link]
- Title: Practical Heck Reaction problems! Source: Reddit URL:[Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. collegedunia.com [collegedunia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
Acrolein diethyl acetal purification from unreacted starting materials
Welcome to the technical support center for the purification of acrolein diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted acrolein. How can I effectively remove it?
A1: Residual acrolein is a common and critical impurity to remove due to its high reactivity and toxicity.[1][2] Its boiling point (52.7 °C) is significantly lower than that of this compound (125 °C), which, in theory, should allow for easy separation by distillation.[3] However, its reactivity can lead to complications.
Root Cause Analysis:
-
Incomplete Reaction: The initial acetal formation may not have gone to completion.
-
Hydrolysis: The acetal may have partially hydrolyzed back to acrolein during workup or purification, especially in the presence of acid and water.[1][4]
Troubleshooting Protocol: Chemical Quenching and Distillation
-
Chemical Scavenging (Pre-Distillation):
-
Mechanism: Acrolein, being an α,β-unsaturated aldehyde, is highly susceptible to nucleophilic attack. This reactivity can be exploited for its removal.
-
Protocol: After neutralizing the reaction mixture, consider adding a mild nucleophilic scavenger. A dilute solution of sodium bisulfite can form a water-soluble adduct with acrolein, facilitating its removal during an aqueous wash. Alternatively, polymer-bound scavengers with primary amine functionalities can be used for easy removal by filtration.
-
-
Fractional Distillation:
-
Rationale: The significant difference in boiling points is the primary principle for separation.
-
Step-by-Step:
-
Ensure your distillation setup is efficient, preferably with a fractionating column (e.g., Vigreux or packed column) to achieve good separation.
-
Carefully monitor the head temperature. A low initial boiling point indicates the presence of acrolein.
-
Collect the low-boiling fraction, which will be enriched with acrolein, until the temperature stabilizes at the boiling point of this compound.
-
It is advisable to perform the distillation under a slight vacuum to reduce the boiling point and minimize the risk of thermal decomposition.
-
-
Q2: I'm struggling to remove the excess ethanol used in the synthesis. What is the best approach?
A2: Ethanol is another common impurity, often used in excess to drive the acetal formation equilibrium. Its boiling point (78.37 °C) is closer to that of the product compared to acrolein, making simple distillation less straightforward.
Root Cause Analysis:
-
Inefficient Distillation: A standard simple distillation may not be sufficient to separate ethanol from the product effectively.
-
Azeotrope Formation: While ethanol and this compound do not form a significant azeotrope, the presence of water can lead to the formation of a water-ethanol azeotrope, complicating the distillation profile.
Troubleshooting Protocol: Extractive Distillation and Washing
-
Aqueous Washes (Liquid-Liquid Extraction):
-
Mechanism: Ethanol is highly soluble in water, while this compound has limited water solubility.[5] This difference in polarity can be used for separation.
-
Protocol:
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer multiple times with water or a saturated brine solution. The brine wash also helps to break up emulsions and further reduce the water content in the organic layer.
-
Be mindful that excessive or acidic water washes can lead to hydrolysis of the acetal.[1][4] It is recommended to use neutral or slightly basic water.
-
-
-
Fractional Distillation:
-
Rationale: A well-controlled fractional distillation is crucial for separating components with closer boiling points.
-
Step-by-Step:
-
Use an efficient fractionating column.
-
Heat the mixture slowly and maintain a steady boil-up rate.
-
Collect the ethanol-rich fraction at its characteristic boiling point.
-
The temperature will then rise and plateau at the boiling point of this compound.
-
-
Q3: My yield is low, and I suspect the acetal is hydrolyzing during the aqueous workup. How can I prevent this?
A3: Acetal hydrolysis is a significant cause of yield loss and is catalyzed by the presence of acid and water.[1][4] The mechanism involves the protonation of one of the alkoxy groups, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation, which is then attacked by water.
Troubleshooting Protocol: pH Control and Anhydrous Workup
-
Strict pH Control:
-
Mechanism: Acetals are stable under neutral and basic conditions.
-
Protocol:
-
Before any aqueous workup, ensure the reaction mixture is thoroughly neutralized. Use a mild base like a saturated sodium bicarbonate solution.
-
Check the pH of the aqueous layer after washing to ensure it remains neutral or slightly basic (pH 7-8).
-
-
-
Minimize Contact with Water:
-
Rationale: Reducing the exposure to water will slow down the rate of hydrolysis.
-
Protocol:
-
Perform aqueous washes quickly and efficiently.
-
After the final wash, immediately dry the organic layer over a suitable drying agent.
-
-
-
Use of Anhydrous Drying Agents:
-
Mechanism: Drying agents remove residual water from the organic phase, preventing further hydrolysis.
-
Protocol:
-
Choose an appropriate drying agent. Anhydrous magnesium sulfate is a good choice as it is fast and efficient. Anhydrous sodium sulfate can also be used, but it is slower. Anhydrous potassium carbonate is a good option as it is basic and will neutralize any remaining traces of acid.[6]
-
Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow sufficient time for drying (15-30 minutes) before filtering.
-
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy/Opaque final product | Presence of water | - Dry the product over a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄, or K₂CO₃). - Consider a final distillation step after drying. |
| Product darkens or polymerizes upon storage | - Presence of residual acid leading to slow decomposition. - Peroxide formation upon exposure to air.[7] | - Ensure all acidic catalysts are completely removed during workup. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. - Consider adding a radical inhibitor like BHT for long-term storage. |
| Broad boiling point range during distillation | - Inefficient distillation setup. - Presence of multiple impurities. | - Use a more efficient fractionating column. - Ensure a slow and steady heating rate. - Analyze the different fractions by GC or NMR to identify the impurities and optimize the purification strategy. |
| Low recovery after distillation | - Product loss due to hold-up in the distillation apparatus. - Thermal decomposition of the product. | - Use a smaller distillation apparatus for smaller scales. - Consider distillation under reduced pressure to lower the boiling point and minimize thermal stress. |
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol assumes the synthesis has been completed and the reaction mixture is ready for workup.
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the aqueous layer is neutral or slightly basic (pH ~7-8, check with pH paper).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If a biphasic mixture is not observed, add a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (1 x volume of organic layer).
-
Wash with a saturated brine solution (1 x volume of organic layer) to aid in drying.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or potassium carbonate for at least 30 minutes.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Distillation:
Visualizing the Workflow
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the purification of this compound.
References
- Huet, F., Lechevallier, A., Pellet, M., & Conia, J. M. (1978).
- Fisher Scientific. (2021, December 24).
- Witzemann, E. J., Evans, W. L., Hass, H., & Schroeder, E. F. (1931). Acrolein Acetal. Organic Syntheses, 11, 1.
- China this compound Manufacturers Suppliers Factory. (n.d.). This compound. Made-in-China.com.
- The Good Scents Company. (n.d.). This compound.
- VanAllan, J. A. (1952). Acrolein Acetal. Organic Syntheses, 32, 5.
- Srivastava, S. (2016, May 26). Has anyone acid hydrolyzed this compound or know how to do it?.
- Lijinsky, W., & Reuber, M. D. (1987). Chronic carcinogenesis studies of acrolein and related compounds. Toxicology and industrial health, 3(3), 337–345.
- Ionescu, D., Socoteanu, R., & Minea, A. (2021). Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol.
- BenchChem. (2025). Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup.
- EvitaChem. (n.d.). Buy this compound (EVT-294140) | 3054-95-3.
- Whetstone, R. R. (1952). U.S. Patent No. 2,626,283. Washington, DC: U.S.
- ChemicalBook. (n.d.). This compound synthesis.
- Myers, D. R., Magerlein, B. J., & Station, G. W. (1954). U.S. Patent No. 2,678,950. Washington, DC: U.S.
- Chen, C., Kourtakis, K., & Manzer, L. E. (2013). U.S.
- Busch, D., & Thiel, C. (2015). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 43, 169-174.
- Johnston, V. J., & Zink, J. (2012).
- ChemicalBook. (n.d.). This compound.
- U.S. Environmental Protection Agency. (1984). Method 603: Acrolein and Acrylonitrile.
- National Institute for Occupational Safety and Health. (n.d.). Acrolein 2501.
- Apollo Scientific. (2023, July 5).
- U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters.
- U.S. Environmental Protection Agency. (n.d.). Method 603: Acrolein and Acrylonitrile.
- European Patent Office. (2020).
- Cautreels, W., & Vleeschhouwer, M. (1975). U.S. Patent No. 3,860,495. Washington, DC: U.S.
- Sigma-Aldrich. (n.d.). This compound 96%.
Sources
- 1. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound, 3054-95-3 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sfdchem.com [sfdchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 3054-95-3 [chemicalbook.com]
- 9. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
Technical Support Center: Acrolein Diethyl Acetal Hydrolysis
Welcome to the technical support center for the hydrolysis of acrolein diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, particularly during the workup phase. Drawing from established chemical principles and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful generation and isolation of the highly reactive, yet synthetically valuable, acrolein.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Hydrolysis
This section addresses specific issues that may arise during the experimental workup, providing not just solutions but also the underlying scientific rationale.
Q1: My hydrolysis reaction is incomplete, and I'm recovering significant amounts of starting acetal. What's going wrong?
A1: Incomplete hydrolysis is a frequent challenge and typically points to issues with the acid catalyst or reaction conditions.
-
Insufficient Acid Catalyst: The hydrolysis of acetals is an acid-catalyzed equilibrium reaction.[1][2][3] The mechanism involves protonation of one of the alkoxy groups, converting it into a good leaving group.[1] If the acid concentration is too low, the rate of this initial protonation step will be slow, leading to incomplete conversion.
-
Suboptimal pH: The rate of acetal hydrolysis is highly pH-dependent. While acidic conditions are necessary, an excessively strong acid can lead to undesired side reactions, particularly polymerization of the acrolein product.[4][5] The ideal pH range is typically mildly acidic.
-
Insufficient Water: As a hydrolysis reaction, water is a key reactant. According to Le Chatelier's principle, using a large excess of water will drive the equilibrium towards the formation of acrolein.[2][3] If the reaction is performed in a co-solvent system, ensure that the water concentration is sufficient.
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. If the reaction is sluggish, a moderate increase in temperature can enhance the rate of conversion. However, be cautious, as higher temperatures can also promote the polymerization of acrolein.[5]
Troubleshooting Protocol:
-
Optimize Acid Concentration: Start with a catalytic amount of a suitable acid, such as tosylic acid or an acidic ion-exchange resin like Nafion.[6] Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, incrementally increase the catalyst loading.
-
Ensure Excess Water: Use water as the solvent if possible, or ensure it is present in large molar excess if a co-solvent is necessary.[2]
-
Control Temperature: Begin the reaction at room temperature. If conversion is low, gently warm the reaction mixture (e.g., to 40-50 °C) and monitor for both acetal consumption and acrolein formation.
-
Consider a Stronger Acid Catalyst: If milder acids are ineffective, a stronger acid like sulfuric acid can be used, but with caution due to the potential for side reactions.[2][4] The use of a solid acid catalyst like an ion-exchange resin can simplify workup and mitigate some of the issues associated with strong mineral acids.[4][6]
Q2: I'm observing a low yield of acrolein, and a significant amount of polymer has formed in my reaction flask. How can I prevent this?
A2: Acrolein is notoriously prone to polymerization, especially under acidic conditions and in the presence of heat or light. [4][5]
-
Acrolein's Reactivity: As an α,β-unsaturated aldehyde, acrolein is highly electrophilic and susceptible to both Michael addition and polymerization.[7] This reactivity is exacerbated by the acidic conditions required for acetal hydrolysis.
-
Prolonged Reaction Times and Elevated Temperatures: The longer the newly formed acrolein is exposed to acidic conditions and heat, the greater the likelihood of polymerization.[4]
-
Absence of an Inhibitor: Polymerization can be initiated by radical pathways. The presence of a radical inhibitor is crucial for stabilizing the acrolein product.
Preventative Measures:
| Strategy | Rationale | Recommended Implementation |
| Use of a Polymerization Inhibitor | Scavenges free radicals that initiate polymerization. | Add a small amount of hydroquinone (e.g., 100 ppm) to the reaction mixture and the collection flask.[8][9][10] |
| Minimize Reaction Time | Reduces the time acrolein is exposed to polymerization-inducing conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. The hydrolysis can be very rapid, sometimes complete within minutes.[4][6] |
| Control Temperature | Lower temperatures slow the rate of polymerization. | Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. |
| Immediate Isolation of Acrolein | Removes the product from the acidic reaction medium. | Distill the acrolein directly from the reaction mixture as it is formed.[6] This is effective due to acrolein's low boiling point (52.7 °C).[9] |
Experimental Workflow for Minimizing Polymerization:
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
Q2: Can I use a base to catalyze the hydrolysis?
A2: No, acetals are stable under basic conditions. [2]The mechanism requires protonation of an alkoxy group to make it a good leaving group. Bases will not facilitate this process. Attempting to use a strong base may lead to other undesired reactions.
Q3: Are there alternative, milder methods for this hydrolysis?
A3: Yes, solid acid catalysts offer a milder and often more convenient alternative.
-
Ion-Exchange Resins: Resins like Amberlyst or Nafion are effective catalysts for acetal hydrolysis. [4][6]They can be easily filtered off at the end of the reaction, simplifying the workup as no aqueous quench or extraction is needed to remove the catalyst. This can be particularly advantageous in preventing polymerization, as the acrolein can be distilled directly from the solid catalyst. [4]
Q4: How stable is acrolein in solution once it's formed?
A4: Acrolein has limited stability in solution, especially in aqueous or alcoholic media without a stabilizer. [10]It can undergo hydration to form 3-hydroxypropionaldehyde or react with alcohols. [5][7]For storage, it is essential to use a polymerization inhibitor like hydroquinone and keep it in a cool, dark place. [9][10]
References
- Google Patents. (n.d.). Method of generating acrolein.
- Google Patents. (n.d.). Method for the purification of acrolein.
- Google Patents. (n.d.). Process for recovering acrolein or propionaldehyde from dilute aqueous streams.
- European Patent Office. (n.d.). PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1.
- Google Patents. (n.d.). Method for the purification of acrolein.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- Organic Syntheses. (n.d.). Acrolein.
- Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
- Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog.
- PubMed Central. (2022, July 3). Origin and Fate of Acrolein in Foods.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
- YouTube. (2018, April 7). Hydrolysis of acetals.
- Organic Syntheses. (n.d.). Acrolein, diethyl acetal.
- ResearchGate. (2016, May 26). Has anyone acid hydrolyzed this compound or know how to do it?.
- PubMed. (2014, April 11). NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC-MS quantification of the unsaturated aldehyde in beverages.
- ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- ResearchGate. (n.d.). Sustainable Production of Acrolein: Investigation of Solid Acid-Base Catalysts for Gas-Phase Dehydration of Glycerol.
- YouTube. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK!.
- Organic Syntheses. (n.d.). This compound.
- PubMed Central. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 5. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Origin and Fate of Acrolein in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6515187B1 - Process for recovering acrolein or propionaldehyde from dilute aqueous streams - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. NMR investigation of acrolein stability in hydroalcoholic solution as a foundation for the valid HS-SPME/GC-MS quantification of the unsaturated aldehyde in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acrolein Diethyl Acetal
A Senior Application Scientist's Guide to Removing Acidic Impurities
Welcome to the technical support center for handling and purifying crude acrolein diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and require high-purity material for their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles and field-proven insights to help you troubleshoot common issues and ensure the integrity of your starting materials.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification and handling of this compound.
Q1: What are the common acidic impurities in my crude this compound, and why are they problematic?
A: The primary sources of acidic impurities in crude this compound are residual acid catalysts used during its synthesis and byproducts from hydrolysis.
-
Residual Acid Catalysts: The formation of acetals from an aldehyde (acrolein) and an alcohol (ethanol) requires an acid catalyst to proceed at a reasonable rate.[1] Common catalysts include mineral acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or organic acids such as p-toluenesulfonic acid (p-TsOH).[2][3] If not completely removed during the initial workup, these strong acids will remain in the crude product.
-
Hydrolysis Byproducts: Acetal formation is a reversible equilibrium reaction.[4] The presence of water and an acid catalyst can drive the reaction backward, hydrolyzing the acetal back to acrolein and ethanol.[5][6] Acrolein itself is highly reactive and can undergo polymerization or other side reactions, especially under acidic conditions, leading to a complex mixture of impurities and reduced yield.[7]
The presence of these acidic impurities is highly detrimental for several reasons:
-
Instability: They catalyze the ongoing degradation of your product, even during storage.
-
Reaction Interference: In subsequent synthetic steps, the acid can interfere with acid-sensitive reagents or catalyze unwanted side reactions, leading to failed experiments and impure final products.
Q2: I tried to neutralize the crude product with a basic wash, but my final yield was very low and the product looked cloudy or contained polymers. What likely went wrong?
A: This is a classic issue that highlights the delicate nature of this compound. While a basic wash is the correct approach, the choice of base and the procedure are critical.
-
Use of a Strong Base: Using a strong base like sodium hydroxide (NaOH) can be problematic. While it effectively neutralizes strong acid catalysts, it can also promote other reactions. The highly reactive nature of the acrolein system can lead to base-catalyzed polymerization or condensation reactions, resulting in the formation of insoluble polymeric material and reducing the yield of the desired acetal.
-
Incomplete Neutralization: If the neutralization is incomplete, the remaining acid will cause significant hydrolysis of the acetal back to the volatile and reactive acrolein during the final distillation step.[7] Heating an acidic solution of the acetal is a primary cause of product loss.
-
Presence of Water: Remember that hydrolysis requires both acid and water.[1] Ensuring all steps are performed efficiently to minimize contact time with aqueous layers is crucial.
The best practice is to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[8][9] These are strong enough to neutralize residual acid catalysts but are generally not basic enough to cause significant product degradation.
Q3: My purified this compound tested neutral after distillation, but it became acidic after a few weeks in storage. How can I prevent this?
A: This indicates slow degradation of the product during storage. This compound is sensitive to both moisture and trace acidic impurities.[10][11]
-
Atmospheric Moisture: If the storage container is not perfectly sealed, atmospheric moisture can ingress. Over time, even in the absence of a strong acid catalyst, slow hydrolysis can occur, releasing acrolein and ethanol. The subsequent oxidation or polymerization of acrolein can generate acidic byproducts.
-
Autocatalytic Hydrolysis: The initial hydrolysis might be slow, but once some acrolein is formed and potentially oxidizes to acrylic acid, the process can become autocatalytic, with the newly formed acid speeding up the degradation of the remaining acetal.
To ensure long-term stability:
-
Thorough Drying: Ensure the product is rigorously dried over a suitable agent (like anhydrous potassium carbonate) before the final distillation.
-
Inert Atmosphere: Store the purified liquid under an inert atmosphere, such as nitrogen or argon, to displace moisture and air.
-
Add a Stabilizer: Add a small amount of a basic, non-reactive stabilizer. A common and effective practice is to store the acetal over a small amount (a few pellets or a spatula tip) of anhydrous potassium carbonate (K₂CO₃) or a few drops of a hindered amine base like triethylamine. This will neutralize any trace acidity that may form over time.
-
Proper Sealing: Use a high-quality bottle with a secure, tight-fitting cap, preferably with a PTFE liner.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for removing acidic impurities from crude this compound on a lab scale?
A: The most common and reliable method is a liquid-liquid extraction procedure using a mild aqueous base, followed by drying and distillation. A detailed protocol is provided below. This method effectively removes non-volatile acid catalysts and any water-soluble impurities.
Q2: How can I be certain that all acidic impurities have been removed after the washing step?
A: There are two effective checks you can perform:
-
Cessation of Effervescence: When using sodium bicarbonate or sodium carbonate solution for the wash, the reaction with acid produces carbon dioxide (CO₂) gas, which you will observe as bubbling or effervescence.[8] Continue performing the washes with fresh portions of the basic solution until you no longer see any gas evolution upon shaking. This is a strong indicator that the bulk of the acid has been neutralized.
-
pH Testing: After the final wash, test the pH of the aqueous layer using pH paper or a pH meter. It should be neutral or slightly basic (pH 7-8). This confirms that there is no remaining acid being extracted from the organic layer.
For rigorous quantitative analysis, techniques like Gas Chromatography (GC) can be employed to check for the presence of hydrolysis byproducts, though this is typically reserved for applications requiring extremely high purity.[12]
Q3: What are the most critical safety precautions when purifying this compound?
A: Safety is paramount. Key hazards to be aware of are:
-
Flammability: this compound is a highly flammable liquid with a low flash point.[10][13] All operations, especially distillation, must be performed in a well-ventilated fume hood, away from any potential ignition sources like sparks or hot surfaces.
-
Static Discharge: Take precautionary measures against static discharge, which can ignite the vapors.[13] Ensure all equipment is properly grounded.
-
Potential for Acrolein Exposure: If the acetal hydrolyzes, it will release acrolein, which is a toxic and lachrymatory (tear-inducing) substance.[7] Always handle the material in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation
Table 1: Comparison of Common Neutralizing Agents
| Neutralizing Agent | Formula | Type | Key Advantages | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Very mild; easy to see reaction completion via CO₂ evolution.[8] | May require multiple washes for strong acid contamination. |
| Sodium Carbonate | Na₂CO₃ | Weak Base | More potent than NaHCO₃; effective for most applications. | Generates CO₂; slightly more basic, handle with care. |
| Potassium Carbonate | K₂CO₃ | Weak Base | Often used as a drying agent that also neutralizes trace acid.[14] | Primarily used for drying and stabilization, not bulk neutralization. |
| Sodium Hydroxide | NaOH | Strong Base | Very effective at neutralizing strong acids quickly. | Not Recommended. Can cause base-catalyzed polymerization/degradation. |
Experimental Protocol: Purification of Crude this compound
This protocol describes the standard procedure for removing acidic impurities from ~100 g of crude this compound.
Materials:
-
Crude this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous potassium carbonate (K₂CO₃), powdered
-
Separatory funnel (size appropriate for the volume)
-
Erlenmeyer flasks
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle and magnetic stirrer
Procedure:
-
Initial Transfer: Place the crude this compound into a separatory funnel.
-
First Basic Wash: Add a portion of the saturated NaHCO₃ solution (approximately 20-30% of the organic volume). Stopper the funnel, and while pointing the tip away from you and into the back of the fume hood, invert and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Scientist's Note: Frequent venting is critical, especially during the first wash, as the pressure from CO₂ gas can build up rapidly and cause the stopper to dislodge.[8]
-
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower layer will be the aqueous phase, and the upper, less dense layer is your organic product. Drain and discard the lower aqueous layer.
-
Repeat Washes: Repeat steps 2 and 3 with fresh portions of NaHCO₃ solution until no more gas evolution is observed.
-
Self-Validation Check: The absence of effervescence indicates that the acidic impurities have been neutralized.
-
-
Water Wash: Perform one final wash with deionized water to remove any residual bicarbonate salts. Separate and discard the aqueous layer as before.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous potassium carbonate (e.g., 10-15 g for 100 g of acetal) to cover the bottom of the flask. Swirl the flask. If the K₂CO₃ clumps together, add more until some remains free-flowing. Let it stand for at least 1-2 hours (or overnight for best results), swirling occasionally.
-
Scientist's Note: K₂CO₃ is the preferred drying agent because it is basic and will neutralize any final traces of acid while removing water.[14]
-
-
Filtration/Decantation: Carefully decant or filter the dried liquid away from the solid drying agent into a round-bottom flask suitable for distillation.
-
Fractional Distillation: Add a few boiling chips or a magnetic stir bar and perform a fractional distillation at atmospheric pressure. Collect the fraction that boils in the expected range for pure this compound (approx. 122-126 °C).[14] Discard the initial low-boiling forerun and the high-boiling residue.
-
Storage: Transfer the purified product to a clean, dry bottle. For long-term stability, add a small amount of anhydrous K₂CO₃ and store under an inert atmosphere in a cool, dark place.
Visualization of the Purification Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 3054-95-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. Methods for Detecting Impurities in Glacial Acetic Acid [eureka.patsnap.com]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Byproducts formed during the deprotection of acrolein diethyl acetal
Welcome to the technical support resource for the deprotection of acrolein diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for navigating the challenges associated with this common synthetic transformation. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you minimize byproduct formation and maximize the yield of your target acrolein.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the deprotection of this compound?
Q2: What are the major byproducts formed during this deprotection?
Q3: What is the general mechanism for acid-catalyzed deprotection of this compound?
The deprotection is a reversible hydrolysis reaction.[4][5] The mechanism proceeds as follows:
-
Protonation: An acid catalyst protonates one of the ethoxy groups, converting it into a good leaving group (ethanol).
-
Loss of Ethanol: The protonated ethoxy group departs as ethanol, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (like another water molecule), yielding a hemiacetal.
-
Second Protonation and Elimination: The remaining ethoxy group is protonated, leaves as a second molecule of ethanol, and forms a protonated acrolein.
-
Final Deprotonation: The protonated acrolein is deprotonated to yield the final acrolein product.
This process is an equilibrium, which is typically driven towards the product by using a large excess of water.[4][6]
Q4: Are there milder, alternative deprotection methods to minimize byproduct formation?
Yes. Given the propensity of acrolein to polymerize under strong acid conditions, several milder methods have been developed. These aim to generate the acrolein under conditions where it is more stable. Options include:
-
Solid Acid Catalysts: Using solid-supported acids like perfluorosulfonic acid ion-exchange resins (e.g., Nafion™ NR-50) can be highly effective.[7][8] These catalysts provide localized acidity, often allowing for rapid and clean conversion at near-neutral pH in the bulk solution, which minimizes polymerization.[8]
-
Lewis Acid Catalysis: Gentle Lewis acids such as bismuth triflate or cerium(III) triflate can catalyze the deprotection under very mild conditions, which can be compatible with other sensitive functional groups.[9]
-
Neutral, Non-Hydrolytic Conditions: Methods using molecular iodine (I₂) in acetone can deprotect acetals via a substrate exchange mechanism under neutral conditions, avoiding aqueous acid entirely.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low yield of acrolein and formation of a thick, insoluble precipitate.
-
Solution Strategy: The key is to suppress polymerization. This can be achieved by carefully controlling the reaction conditions and introducing a polymerization inhibitor.
Table 1: Effect of Conditions on Acrolein Polymerization
Parameter Condition Favoring Polymerization Recommended Condition for Deprotection pH Highly Acidic (Low pH)[3] Near-neutral or mildly acidic Temperature High Temperature (>60 °C)[3] Low Temperature (0-25 °C) Inhibitor Absent Present (e.g., Hydroquinone) | Concentration | High Acrolein Concentration | Keep concentration low; distill as formed |
Workflow for Minimizing Polymerization
Caption: Troubleshooting workflow for low acrolein yield due to polymerization.
Problem 2: The deprotection reaction is sluggish or incomplete.
-
Probable Cause: Incomplete conversion can result from several factors: insufficient catalytic activity, unfavorable equilibrium, or inappropriate solvent choice. For hydrolytic deprotections, the presence of sufficient water is critical to drive the equilibrium forward.[9]
-
Solution Strategy:
-
Increase Catalyst Loading: If using a catalytic method, ensure the catalyst is active. A modest increase in loading (e.g., from 1 mol% to 5 mol%) can improve the rate.
-
Optimize Solvent: For hydrolytic methods, a biphasic system (e.g., THF/H₂O or Dichloromethane/H₂O) can be effective.[9] Ensure sufficient water is present to push the equilibrium towards the deprotected product.[4]
-
Increase Temperature (with caution): Gently heating the reaction can accelerate it. However, for acrolein, this must be balanced against the increased risk of polymerization.[9] If heating, ensure a polymerization inhibitor is present and consider distilling the product as it forms.
-
Problem 3: My starting material contains other acid-sensitive functional groups that are being cleaved.
-
Probable Cause: Standard Brønsted acids like HCl or H₂SO₄ are harsh and lack chemoselectivity, cleaving other acid-labile groups like silyl ethers (TBDMS, TIPS) or Boc-carbamates.
-
Solution Strategy: Switch to a milder, more chemoselective deprotection protocol.
-
Lewis Acids: Catalysts like bismuth triflate (Bi(OTf)₃) or cerium(III) triflate (Ce(OTf)₃) are known to be effective for acetal cleavage while being compatible with many other protecting groups.[9]
-
Neutral Conditions: The use of molecular iodine in acetone is a highly efficient and neutral method that is compatible with a wide range of acid-sensitive functionalities.[9]
-
Reaction Mechanism: Deprotection and Polymerization
Caption: Acetal deprotection equilibrium and the competing polymerization pathway.
Key Experimental Protocols
Protocol 1: Deprotection using a Solid Acid Catalyst (Nafion™ NR-50)
This protocol is highly recommended for its efficiency and the minimization of polymerization byproducts.[7][8]
-
Preparation: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of a 1:1 mixture of THF and water), add a polymerization inhibitor such as hydroquinone (0.05 mmol, 5 mol%).
-
Catalyst Addition: Add Nafion™ NR-50 resin (e.g., 0.2 g).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often very rapid.[7] Monitor the disappearance of the starting material by TLC or GC/MS.
-
Workup: Once the reaction is complete (typically within 30 minutes to a few hours), filter off the solid Nafion™ resin. The resin can be washed with a small amount of solvent, dried, and reused.
-
Isolation: Carefully remove the organic solvent under reduced pressure at low temperature. The resulting aqueous solution contains the acrolein. If required, the acrolein can be extracted with a suitable organic solvent (e.g., diethyl ether) and used immediately in the next step.
Protocol 2: General Deprotection using Mild Aqueous Acid with an Inhibitor
This is a more traditional approach, optimized to reduce side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve this compound (1.0 mmol) in a mixture of THF (8 mL) and water (2 mL).
-
Inhibitor: Add hydroquinone (0.05 mmol, 5 mol%) to the solution.
-
Acidification: Cool the solution to 0 °C in the ice bath. Add a dilute aqueous solution of a mild acid, such as 1M oxalic acid or 10% citric acid, dropwise until the pH is approximately 4-5.
-
Reaction: Stir the reaction at 0-10 °C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the product with a low-boiling-point organic solvent like diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution immediately. Note: Do not concentrate to dryness, as pure acrolein can polymerize violently. It is best to use the solution of the product directly for the subsequent reaction.
References
- Vertex AI Search. (2025).
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- The Journal of Organic Chemistry. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions.
- PubMed. (2010).
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Google Patents. (n.d.).
- Benchchem. (2025). troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Reddit. (2023). Deprotection of acetal - Stupidly easy ?
- Google Patents. (n.d.).
- European Patent Office. (2020).
- YouTube. (2020). 34-3 Removing Acetals – Reaction and Mechanism (w/ Dr. C).
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- RSC Publishing. (2023).
- RSC Publishing. (2023).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (a) The conventional industrial process for acrolein production,... | Download Scientific Diagram.
- Chemistry Stack Exchange. (2021).
- Organic Syntheses. (n.d.). Acrolein.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Organic Syntheses. (n.d.). Acrolein, diethyl acetal.
- Organic Syntheses. (n.d.). This compound.
- ResearchGate. (2016). Has anyone acid hydrolyzed this compound or know how to do it?
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
Sources
- 1. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. kaitai-pec.com [kaitai-pec.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to dry acrolein diethyl acetal effectively before reaction
Technical Support Center: Acrolein Diethyl Acetal Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound before a reaction?
A1: Water can interfere with a wide range of chemical reactions. In the context of reactions involving this compound, residual moisture can lead to several undesirable outcomes:
-
Hydrolysis: this compound can hydrolyze back to acrolein and ethanol in the presence of water, especially under acidic conditions.[1] This is often an equilibrium process, and the presence of water can shift the equilibrium, reducing the yield of the desired product.
-
Side Reactions: The regenerated acrolein is a highly reactive α,β-unsaturated aldehyde that can undergo polymerization or other side reactions, leading to the formation of impurities and a decrease in the overall yield of the target molecule.[1]
-
Inactivation of Reagents: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other sensitive catalysts are readily quenched by water.
Therefore, ensuring the acetal is anhydrous is a crucial step for the success of many synthetic procedures.
Q2: What are the most common and effective drying agents for this compound?
A2: The choice of drying agent is paramount and depends on the scale of the reaction and the required level of dryness. For this compound, the most suitable drying agents are neutral or mildly basic to avoid catalyzing hydrolysis or polymerization.
-
Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate is a commonly used and effective drying agent for acetals.[2][3] It is a weak base, which helps to neutralize any trace acidity that might promote hydrolysis.
-
Molecular Sieves (3Å or 4Å): These are crystalline aluminosilicates with a uniform pore size that selectively adsorb water.[4][5][6] 3Å molecular sieves are particularly effective as their pore size is small enough to exclude most organic molecules, including this compound, while readily trapping smaller water molecules.[6]
-
Sodium Sulfate (Na₂SO₄): Anhydrous sodium sulfate is a neutral and inexpensive drying agent.[7][8] It has a high capacity for water but is less efficient at removing the final traces of moisture compared to other agents.
Q3: Are there any drying agents I should avoid using with this compound?
A3: Yes, several common drying agents are incompatible with this compound and should be avoided:
-
Acidic Drying Agents: Strong acids can readily catalyze the hydrolysis of the acetal.[1] Therefore, acidic desiccants such as phosphorus pentoxide (P₄O₁₀) and calcium chloride (CaCl₂) should be avoided. While calcium chloride is sometimes used in acetal synthesis as both a Lewis acid and a drying agent, its use for drying the purified product is not recommended due to the risk of hydrolysis.[9]
-
Strongly Basic Drying Agents: While mild bases like potassium carbonate are suitable, very strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) could potentially promote polymerization or other side reactions of the α,β-unsaturated system.
-
Reactive Drying Agents: Drying agents that react with carbonyl compounds or alkenes, such as sodium metal or calcium hydride, are not suitable.
Troubleshooting Guide
This section addresses common issues encountered when drying and handling this compound.
Issue 1: My reaction yield is consistently low, and I suspect water contamination.
Troubleshooting Steps:
-
Verify the Dryness of the Acetal: Before use, confirm the absence of water. This can be done by running a proton NMR spectrum and checking for the characteristic broad singlet of water.
-
Re-evaluate Your Drying Protocol:
-
Are you using a sufficient amount of drying agent? A general rule of thumb is to add the desiccant until it no longer clumps together.[7]
-
Is the contact time adequate? For static drying, allow the acetal to stand over the drying agent for at least several hours, or preferably overnight.
-
Is your drying agent fresh? Anhydrous salts can absorb moisture from the atmosphere over time. Ensure you are using a freshly opened container or a properly stored desiccant.
-
-
Consider Distillation: For applications requiring exceptionally dry material, distillation from a suitable drying agent is the most effective method.
Issue 2: The this compound appears cloudy or has formed a precipitate after adding the drying agent.
Possible Causes and Solutions:
-
Hydrolysis: If an inappropriate (acidic) drying agent was used, the cloudiness could be due to the formation of insoluble polymers from the liberated acrolein.
-
Solution: Discard the material and restart the drying process with a fresh batch of acetal and a compatible drying agent like potassium carbonate or molecular sieves.
-
-
Fine Particles from the Drying Agent: Some drying agents, particularly powdered ones, can form fine suspensions.
-
Solution: After drying, filter the acetal through a sintered glass funnel or a plug of cotton/glass wool to remove the fine particles.
-
Experimental Protocols
Protocol 1: Standard Drying Procedure using Potassium Carbonate
This protocol is suitable for general use where moderate dryness is required.
-
Place the this compound in a clean, dry flask.
-
Add anhydrous potassium carbonate in portions while gently swirling. Continue adding until the carbonate no longer clumps and flows freely, indicating that the bulk of the water has been absorbed.
-
Allow the mixture to stand for at least 4 hours, or preferably overnight, with occasional swirling.
-
Carefully decant or filter the dried this compound into a clean, dry storage vessel.
Protocol 2: High-Purity Drying using Molecular Sieves and Distillation
This protocol is recommended for reactions that are highly sensitive to moisture.
-
Pre-drying: Add activated 3Å or 4Å molecular sieves (approximately 5-10% by volume) to the this compound in a dry flask.[6] Allow to stand overnight.
-
Distillation Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Distillation: Carefully decant the pre-dried acetal into the distillation flask containing a fresh portion of activated molecular sieves. Distill the this compound at atmospheric pressure (boiling point ~123-125 °C) or under reduced pressure.[10]
-
Storage: Collect the distilled product in a receiver flask under an inert atmosphere. The freshly distilled, anhydrous acetal should be used immediately or stored in a tightly sealed container over activated molecular sieves.
Data Presentation
Table 1: Comparison of Recommended Drying Agents for this compound
| Drying Agent | Chemical Formula | Type | Efficiency | Capacity | Compatibility Notes |
| Potassium Carbonate | K₂CO₃ | Basic Salt | Moderate | High | Recommended; also neutralizes trace acids.[2][3] |
| Molecular Sieves (3Å) | (K,Na)₁₂[(AlO₂)₁₂(SiO₂)₁₂]·xH₂O | Neutral | High | Moderate | Highly recommended for achieving very low water content.[4][5][6] |
| Sodium Sulfate | Na₂SO₄ | Neutral Salt | Low to Moderate | High | Suitable for pre-drying or less sensitive applications.[7][8] |
Visualization of Workflow
Below is a decision-making workflow for selecting the appropriate drying method for this compound.
Caption: Decision workflow for drying this compound.
References
- Reddit. (2022, December 19). Drying acetone with molecular sieves.
- Baptista, C. A. C., Zak, P. W., & Bittencourt, A. S. (2013). Upgrading Recycled Acetone to 100% with Molecular Sieves. The Journal of Plastination, 25(2).
- Chemxin. (2023, December 26). Molecular Sieves for Drying Acetone Solvent.
- Organic Syntheses. Acrolein, diethyl acetal.
- University of Massachusetts. Molecular Sieve Info.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Organic Chemistry Portal. Dimethyl Acetals.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
- European Patent Office. (n.d.). Method for making acetal compounds - European Patent Office - EP 0905115 A1. Google Patents.
- Myers, D. R., Magerlein, B. J., & Station, G. W. (1954). Process of producing acrolein acetals (U.S. Patent No. 2,678,950). U.S. Patent and Trademark Office.
- Whetstone, R. R. (1953). Preparation of acrolein acetal (U.S. Patent No. 2,626,283). U.S. Patent and Trademark Office.
- The Good Scents Company. This compound, 3054-95-3.
- Kim, H. J., & Lee, J. H. (2018). A Study on the Synthesis and Biological Activity of Acrolein and Acrolein Acetal Form. Journal of the Korean Chemical Society, 62(6), 523-530.
- LibreTexts. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts.
- Organic Syntheses. This compound.
- Organic Syntheses. dl-GLYCERALDEHYDE ETHYL ACETAL.
- Delloyd's Lab-Tech. solvent drying and drying agents.
- Huet, F., Lechevallier, A., Pellet, M., & Conia, J. M. (1992). Method of generating acrolein (U.S. Patent No. 5,079,266). U.S. Patent and Trademark Office.
- European Patent Office. (2020, February 5). PROCESS FOR THE PURIFICATION OF ACROLEIN (EP 3604277 A1).
- ResearchGate. (2016, May 26). Has anyone acid hydrolyzed this compound or know how to do it?.
- Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
- Absortech. Frequently asked questions – Absortech desiccants.
- ACS Omega. (2026, January 8). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization.
- American Chemical Society. (2025, December 26). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization.
Sources
- 1. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Upgrading Recycled Acetone to 100% with Molecular Sieves - The Journal of Plastination [journal.plastination.org]
- 6. Molecular Sieve Info [bio.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | 3054-95-3 [chemicalbook.com]
Technical Support Center: Optimizing Acrolein Diethyl Acetal Synthesis
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with the synthesis of acrolein diethyl acetal. As a protected form of the highly reactive acrolein, its efficient synthesis is crucial for multi-step organic syntheses.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two predominant methods for synthesizing this compound:
-
Direct Acetalization with Ethanol: This classic method involves reacting acrolein directly with two equivalents of ethanol in the presence of an acid catalyst.[2] Water is a byproduct and typically needs to be removed to drive the reaction to completion.
-
Reaction with an Orthoester: A more controlled and often higher-yielding method involves reacting acrolein with an orthoester, such as triethyl orthoformate.[2][3] This reaction is also acid-catalyzed but avoids the co-production of water, simplifying the process.
Q2: What is a typical reaction temperature for this synthesis?
The optimal temperature is highly dependent on the chosen method and catalyst.
-
For the reaction with triethyl orthoformate and an ammonium nitrate catalyst, the reaction proceeds efficiently at room temperature .[3] Exothermic heat may warm the solution initially, but external heating is generally not required and can be detrimental.
-
When using ethanol and strong acid catalysts like p-toluenesulfonic acid (p-TSA), temperatures can range from room temperature to gentle reflux .[4] However, higher temperatures, such as refluxing, significantly increase the risk of forming resinous polymeric materials.[3]
-
Patented procedures using solid silica-alumina catalysts also specify a temperature range of approximately 15°C to 30°C .[5]
Q3: How long should the reaction take?
Reaction time is inversely related to temperature but must be balanced against side-product formation.
-
At room temperature with triethyl orthoformate, a reaction time of 6-8 hours is typically sufficient for completion.[3]
-
Reactions at lower temperatures may require longer times, sometimes extending up to 72 hours, though this can lead to lower yields in some protocols.[4] Progress should be monitored to determine the optimal endpoint.
Q4: What are the most common catalysts, and why are they chosen?
Acid catalysts are essential for acetal formation.[2] Common choices include:
-
Ammonium Nitrate: A mild and effective catalyst when using triethyl orthoformate, providing good yields without excessive polymerization.[3]
-
p-Toluenesulfonic Acid (p-TSA): A common organic-soluble acid catalyst used in acetalizations.[2][4]
-
Sulfuric Acid: A strong mineral acid that can be used, though it may be more aggressive and promote side reactions.[4]
-
Solid Acid Catalysts: Porous silica-alumina-zirconia hydrogels have been used to facilitate the reaction and can be easily removed by filtration, simplifying the workup.[5]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield
Q: I've followed the protocol, but my final yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several potential sources. Use the following logic to diagnose the problem.
-
Cause A: Incomplete Reaction
-
Diagnosis: The reaction may not have reached equilibrium. You can monitor the reaction's progress by taking small aliquots and analyzing them using Gas Chromatography (GC) to check for the disappearance of acrolein or by monitoring the refractive index of the mixture.[5][6]
-
Solution:
-
Extend Reaction Time: Continue the reaction for an additional 2-4 hours, monitoring as you go.
-
Evaluate Catalyst: Ensure the catalyst has not degraded. If using a solid catalyst, ensure it is properly activated. For acid catalysts, a slight increase in loading may be necessary, but be cautious of promoting side reactions.
-
-
-
Cause B: Side Reactions and Polymerization
-
Diagnosis: Acrolein is highly prone to polymerization due to its conjugated α,β-unsaturated aldehyde structure.[7][8] If you observe the formation of a thick, viscous liquid or solid resin in your reaction flask, polymerization is the primary culprit. This is often exacerbated by excessive heat.[3] Another possible side reaction is the Michael addition of ethanol to the β-carbon of acrolein, forming 3-ethoxypropionaldehyde.[5][7]
-
Solution:
-
Strict Temperature Control: The most critical factor is maintaining a low temperature. For the triethyl orthoformate method, conduct the reaction at room temperature or even slightly below (e.g., 15-20°C) using a water bath. Avoid refluxing at all costs.[3]
-
Slow Addition: Adding the acrolein dropwise to the mixture of ethanol/orthoester and catalyst can help control the initial exotherm and minimize polymerization.
-
-
-
Cause C: Loss During Workup and Purification
-
Diagnosis: this compound has a boiling point of approximately 120-125°C.[3][9] Improper distillation can lead to significant product loss. Furthermore, the acetal can be sensitive to residual acid during heating.[10]
-
Solution:
-
Neutralization: Before distillation, it is crucial to quench the acid catalyst. Add a mild base like sodium carbonate and stir well.[3]
-
Efficient Distillation: Use a good distillation column (e.g., a Vigreux column) to effectively separate the product from lower and higher boiling impurities.[3] Applying a vacuum can lower the boiling point and reduce the risk of thermal degradation if necessary.
-
-
Problem 2: Product Impurity
Q: My final product appears contaminated after distillation. What are the likely impurities and how do I remove them?
-
Impurity A: Unreacted Starting Materials
-
Identification: Acrolein (B.P. 53°C) and ethanol (B.P. 78°C) are significantly more volatile than the product.
-
Removal: These should be easily removed during fractional distillation as the low-boiling forerun.
-
-
Impurity B: Polymeric Byproducts
-
Identification: High-molecular-weight polymers will appear as a non-volatile residue in the distillation flask.
-
Removal: These are left behind during distillation. The key is prevention by controlling the reaction temperature.
-
-
Impurity C: Water
-
Identification: If using the ethanol method, water is a byproduct. Its presence can make the distillate cloudy.
-
Removal: Dry the organic phase with a suitable drying agent (e.g., anhydrous potassium carbonate) before the final distillation.[11]
-
Optimized Experimental Protocol & Data
Protocol: Synthesis via Triethyl Orthoformate (High-Yield Method)
This protocol is adapted from a robust procedure in Organic Syntheses and is recommended for its high yield and operational simplicity at room temperature.[3]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of triethyl orthoformate.
-
Catalyst Addition: Prepare a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol. Add this catalyst solution to the acrolein/orthoformate mixture.
-
Reaction: Stir the mixture at ambient room temperature. The solution will warm spontaneously for about 1.5 hours.[3] Allow the reaction to proceed for a total of 6-8 hours.
-
Workup - Neutralization: Filter the resulting light-red solution. Add 4 g of anhydrous sodium carbonate to the filtrate to neutralize the acidic catalyst and prevent acetal hydrolysis during distillation.
-
Purification: Distill the mixture through an efficient fractional distillation column. Collect the fraction boiling at 120–125°C . This is the pure this compound. The expected yield is 73–81 g (72–80%).[3]
Data Summary: Comparison of Reaction Conditions
| Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Orthoester | Acrolein, Triethyl Orthoformate | Ammonium Nitrate | Room Temp | 6 - 8 | 72 - 80% | Recommended method; avoids water byproduct; heat promotes polymerization.[3] |
| Solid Catalyst | Acrolein, Ethanol | Silica-Alumina-Zirconia Gel | 15 - 30 | Equilibrium | ~77% | Catalyst is easily filtered off, simplifying workup.[5] |
| Direct Acetalization | Acrolein, Ethanol | p-Toluenesulfonic Acid | Reflux | 72 | ~40% | Lower yield; significant risk of side reactions and polymerization.[4] |
Visualizing the Process: Diagrams and Workflows
Mechanism of Acid-Catalyzed Acetal Formation
The reaction proceeds through a two-stage mechanism: formation of a hemiacetal, followed by conversion to the full acetal.
Caption: Acid-catalyzed mechanism of this compound synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- Organic Syntheses Procedure. (n.d.). This compound. Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Acrolein, diethyl acetal. Organic Syntheses.
- Whetstone, R. R. (1952). U.S. Patent No. 2,626,283. Google Patents.
- Guest, H. R., & MacDowell, L. G. (1954). U.S. Patent No. 2,678,950. Google Patents.
- Young, D. C. (1992). U.S. Patent No. 5,079,266. Google Patents.
- Chemcess. (n.d.). Acrolein: Properties, Reactions, Production And Uses.
- The Good Scents Company. (n.d.). This compound, 3054-95-3.
- Blarschemical. (n.d.). Optimizing Chemical Synthesis with this compound (CAS 3054-95-3).
- NIOSH. (1994). Acrolein 2501. CDC.
- CN102276427B. (2013). Method for preparing acetal from acrolein. Google Patents.
- Mdpi.com. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol.
- European Patent Office. (2020). PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1.
- Fustinoni, S., et al. (2012). Development and application of a sensitive method to determine concentrations of acrolein and other carbonyls in ambient air. PubMed.
- ResearchGate. (n.d.). Summary of various analytical methods for the determination of acrolein.
- Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance.
- Wikipedia. (n.d.). Acrolein.
- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
- Borowiec, A. (2016). New acrolein production route starting from alcohols mixture. UNIVERSITY LILLE 1, SCIENCES AND TECHNOLOGIES THESIS.
- ResearchGate. (2016). Has anyone acid hydrolyzed this compound or know how to do it?.
- U.S. EPA. (n.d.). Method 603: Acrolein and Acrylonitrile.
- ResearchGate. (n.d.). Methods for detection of acrolein by HPLC analysis after derivatization....
- Vedantu. (n.d.). Acrolein: Properties, Uses, and Safety Explained.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]
- 5. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemcess.com [chemcess.com]
- 8. Acrolein - Wikipedia [en.wikipedia.org]
- 9. 3054-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Impact of solvent choice on acrolein diethyl acetal reaction outcomes
Welcome to the dedicated technical support guide for navigating the complexities of reactions involving acrolein diethyl acetal. As a bifunctional molecule, its reactivity is exquisitely sensitive to the surrounding solvent environment. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you harness the full potential of this versatile reagent while avoiding common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent when working with this compound?
The solvent plays a multifaceted role that extends far beyond simply dissolving reagents. It can:
-
Determine Reactivity: The acetal functional group is stable under neutral or basic conditions but is highly susceptible to hydrolysis under acidic conditions. Protic solvents (like water or alcohols) in the presence of an acid catalyst will readily deprotect the acetal to reveal the aldehyde. Aprotic solvents are essential when the acetal is used as a protecting group.
-
Influence Reaction Pathways: The choice between a polar or nonpolar solvent can stabilize or destabilize reaction intermediates, thereby favoring one reaction pathway over another. For instance, in reactions involving charged intermediates, a polar solvent is often beneficial.
-
Control Reaction Rate: Solvent polarity can significantly impact the rate of reaction. For reactions proceeding through a polar transition state, polar solvents generally accelerate the rate.
Q2: I want to use this compound as a dienophile in a Diels-Alder reaction. Which solvent should I choose?
For Diels-Alder reactions, the goal is typically to preserve the acetal group. Therefore, you must use a dry, aprotic solvent to prevent hydrolysis. Common choices include:
-
Toluene or Benzene: These nonpolar aromatic solvents are excellent for many Diels-Alder reactions, often allowing for higher reaction temperatures.
-
Dichloromethane (DCM): A polar aprotic solvent that is a good general choice for reactions at or below room temperature.
-
Tetrahydrofuran (THF) or Diethyl Ether: These are also suitable, but ensure they are rigorously dried, as they can be hygroscopic.
Crucially, avoid any acidic catalysts or impurities, as these could trigger the unwanted deprotection of the acetal.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is showing low yield, and I'm recovering mostly starting material.
Possible Cause: Insufficient reaction rate or unfavorable equilibrium.
Troubleshooting Steps:
-
Solvent Polarity Check: If your reaction involves the formation of a polar or charged intermediate, switching to a more polar solvent can stabilize this intermediate and accelerate the reaction. For example, moving from toluene to acetonitrile or DMF can sometimes increase the rate.
-
Temperature Adjustment: Consider the boiling point of your solvent. If the reaction requires significant thermal energy, a low-boiling solvent like diethyl ether or DCM may not be suitable. A higher-boiling solvent like toluene or xylene might be necessary.
-
Catalyst Contamination (for non-hydrolysis reactions): If you are trying to preserve the acetal, ensure your solvent and glassware are free from acidic impurities. Traces of acid can catalyze the hydrolysis of the acetal back to acrolein, which can then polymerize or undergo other side reactions, consuming your starting material. Consider passing the solvent through a plug of neutral alumina before use.
Problem 2: I am trying to perform a reaction on the double bond, but I am getting significant amounts of acrolein as a byproduct.
Possible Cause: Unintentional hydrolysis of the acetal group.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The primary culprit for premature deprotection is water, especially in the presence of even trace acidic impurities.
-
Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol.
-
Drying Procedures: Dry your solvent using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone for THF or CaH₂ for DCM). Store the dried solvent over molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Use a Non-Acidic Lewis Acid (if required): If your reaction requires a Lewis acid, choose one that is less prone to hydrolysis. For example, some zinc- or copper-based Lewis acids may be milder than options like TiCl₄ or AlCl₃, which can generate HCl upon exposure to trace moisture.
Problem 3: My NMR spectrum is messy, suggesting multiple side products, including polymers.
Possible Cause: Formation of acrolein followed by polymerization. Acrolein is notoriously unstable and readily polymerizes, especially in the presence of acids, bases, or light.
Troubleshooting Steps:
-
Strictly Aprotic and Neutral Conditions: As detailed above, preventing the formation of acrolein is the best strategy. This is achieved by using dry, aprotic solvents and avoiding acid.
-
Add a Radical Inhibitor: If the formation of a small amount of acrolein is unavoidable, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture. This can suppress the polymerization of any acrolein that does form.
-
Solvent Effects on Stability: In some cases, the choice of solvent can influence the rate of polymerization. While this is a complex issue, ensuring the desired reaction is fast and efficient will minimize the time available for side reactions to occur.
Data Summary: Solvent Effects on Acetal Chemistry
The table below summarizes general trends for solvent selection in key reactions involving this compound. Note that optimal conditions are highly substrate-dependent.
| Solvent | Type | Polarity (Dielectric Const.) | Boiling Point (°C) | Typical Application | Potential Issues |
| Water / THF (with H⁺) | Polar Protic | High | 100 / 66 | Acetal Hydrolysis (Deprotection): Efficiently removes the acetal group. | Unsuitable for any reaction where the acetal must be preserved. |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Diels-Alder Reactions: Good for preserving the acetal at high temperatures. | Lower reaction rates for reactions with polar intermediates. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | General Purpose: Good solubility for many reagents at moderate temperatures. | Low boiling point limits reaction temperature; must be rigorously dried. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Organometallic Reactions: Good for reactions involving Grignard reagents. | Can form peroxides; must be purified and dried. Prone to absorbing water. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Accelerating Polar Reactions: Stabilizes charged intermediates and transition states. | Can be reactive in some cases; must be thoroughly dried. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High-Temperature Polar Reactions: High boiling point and strongly polar. | Difficult to remove during work-up; must be highly pure. |
Visual Guides & Protocols
Diagram 1: Solvent Selection Workflow
This flowchart provides a decision-making framework for choosing an appropriate solvent based on your desired transformation.
Caption: Decision tree for solvent selection in this compound reactions.
Diagram 2: Solvent Role in Acetal Hydrolysis
This diagram illustrates the key step in acid-catalyzed acetal hydrolysis, where a polar protic solvent assists in stabilizing the critical oxocarbenium ion intermediate.
Technical Support Center: Acrolein Diethyl Acetal Synthesis Scale-Up
Welcome to the technical support center for acrolein diethyl acetal synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers general inquiries and fundamental concepts crucial for a successful scale-up.
Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The two main routes for synthesizing this compound are:
-
Direct Acetalization of Acrolein: This involves reacting acrolein with ethanol in the presence of an acid catalyst.[1] While seemingly straightforward, this method is complicated by acrolein's high reactivity, which can lead to polymerization and the formation of byproducts like β-ethoxypropionaldehyde acetal, especially under acidic conditions.[2]
-
Reaction with Orthoformates: Reacting acrolein with ethyl orthoformate in the presence of a catalyst like ammonium nitrate is a more controlled method.[3] This approach often provides higher yields (72-80%) and avoids some of the issues associated with strong acids.[2][3]
For large-scale production, the orthoformate method or a highly optimized direct acetalization using a mild, solid-acid catalyst (like an ion-exchange resin) is generally preferred to minimize side reactions and simplify purification.[4]
Q2: Why is this compound used as a protected form of acrolein in synthesis?
A2: Acrolein is a highly reactive α,β-unsaturated aldehyde.[5] This reactivity, while useful, makes it difficult to handle and control in multi-step syntheses.[5] The acetal group in this compound "masks" the highly reactive aldehyde functionality, rendering it inert to many reaction conditions.[5] This allows chemists to perform reactions on other parts of a molecule without unintended reactions involving the aldehyde. The aldehyde can be easily regenerated later through deacetalization.[4][5]
Q3: What are the main safety concerns when working with acrolein and its derivatives on a larger scale?
A3: Acrolein is highly flammable, toxic, and a potent lachrymator (tear-inducing agent).[6][7] Key safety considerations for scale-up include:
-
Flammability: Acrolein has a low flash point and its vapors can form explosive mixtures with air.[7][8] All equipment must be properly grounded to prevent static discharge, and spark-proof tools should be used.[7][9][10]
-
Toxicity: Inhalation of acrolein can cause severe irritation to the respiratory tract, and high concentrations can be fatal.[6][7][11] All operations should be conducted in a well-ventilated area, preferably within a closed system.[9]
-
Reactivity: Acrolein can polymerize violently, especially in the presence of acids, bases, or light, and this reaction is exothermic.[7] Commercial acrolein is typically stabilized with an inhibitor, which must be removed before use in some applications.[12]
-
Storage: Store in a cool, dry, well-ventilated, and flame-proof area away from incompatible materials.[9][10]
This compound is significantly less hazardous than acrolein itself, with lower toxicity and a higher flash point, making it a safer alternative for many applications.[4]
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides in-depth solutions to specific problems encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield and Poor Selectivity
Q: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments, and I'm observing a significant amount of a major byproduct. What's going wrong?
A: This is a classic challenge of kinetic versus thermodynamic control, often exacerbated during scale-up.
-
Causality: The formation of this compound is a reversible reaction. The desired product is the kinetic product, formed faster under milder conditions. The primary byproduct, β-ethoxypropionaldehyde diethyl acetal, is often the thermodynamic product, favored at higher temperatures or longer reaction times due to the 1,4-addition of ethanol across the conjugated system.[2][13][14][15] Inadequate temperature control in a larger reactor can create hot spots, pushing the reaction toward the more stable, but undesired, thermodynamic product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Solutions:
-
Optimize Temperature Control: Maintain a reaction temperature between 25-35°C.[2] For larger batches, this requires a reactor with efficient heat exchange capabilities.
-
Catalyst Selection: Strong mineral acids can promote byproduct formation. Consider using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) or a perfluorosulfonic acid resin (e.g., Nafion).[4][16] These catalysts are easily removed by filtration and can be more selective.
-
Control Reagent Addition: Use an excess of ethanol to shift the equilibrium towards the desired acetal product.[1] Ensure all reagents and solvents are anhydrous, as water can lead to undesired side reactions and hydrolysis of the product.
-
Reaction Monitoring: Implement real-time monitoring techniques like inline NMR or Raman spectroscopy to track the consumption of acrolein and the formation of the product and byproducts.[17][18] This allows for precise determination of the reaction endpoint, preventing extended reaction times that favor the thermodynamic byproduct.
-
Issue 2: Acrolein Polymerization
Q: During the reaction, I'm observing the formation of a significant amount of solid, insoluble material, leading to a difficult workup and low yield. What is causing this?
A: This is almost certainly due to the polymerization of acrolein.
-
Causality: Acrolein is highly prone to polymerization, which can be initiated by heat, light, or the presence of acids or bases.[7][12] The α,β-unsaturated system makes it susceptible to both vinyl polymerization and polymerization through the aldehyde group.[19] This issue is often more pronounced on a larger scale due to longer reaction times and potential for localized overheating.
-
Solutions & Preventative Measures:
-
Use an Appropriate Solvent: Protic solvents like ethanol can sometimes accelerate polymerization.[1] Performing the reaction in an inert, aprotic solvent can suppress this side reaction.[1]
-
Inhibitor Management: While commercial acrolein contains a polymerization inhibitor (like hydroquinone), this may be consumed during the reaction. For long reactions, the slow addition of a radical inhibitor might be necessary.
-
Temperature Control: Strict adherence to the optimal temperature range is critical. Runaway polymerization can be a serious safety hazard.
-
Catalyst Choice: As mentioned, strong acids can be potent initiators. Milder catalysts are preferred.
Table 1: Comparison of Catalysts for this compound Synthesis
-
| Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | 25-35°C, aprotic solvent | ~82%[2] | High yield under optimized conditions. | Can promote polymerization and byproduct formation if not carefully controlled.[2] |
| Ammonium Nitrate | Room Temperature | 72-80%[3] | Mild conditions, good yield. | Requires use of ethyl orthoformate. |
| Cation Exchange Resin | Ambient Temperature | ~78%[1] | Easy to remove, recyclable, low byproduct formation.[1][4] | May have lower activity, requiring longer reaction times. |
| Silica-Alumina-Zirconia Gel | 15-30°C | ~77%[20] | Heterogeneous, easy to separate. | Catalyst preparation can be complex. |
Issue 3: Difficult Purification
Q: I'm struggling to purify the this compound from the reaction mixture by distillation. The product seems to decompose or co-distill with impurities.
A: Purification of this compound requires careful control to avoid decomposition and separate it from closely boiling impurities.
-
Causality: The acetal can undergo hydrolysis back to acrolein under acidic conditions, especially in the presence of water and heat during distillation.[4] Acrolein itself can then polymerize in the distillation pot. Furthermore, the boiling points of the product and some byproducts or unreacted starting materials may be close, making fractional distillation challenging.
-
Purification Workflow Diagram:
Caption: Step-by-step purification protocol.
-
Solutions:
-
Neutralization: Before distillation, thoroughly wash the crude product with a dilute basic solution (e.g., sodium carbonate) to remove all traces of the acid catalyst.[3]
-
Drying: Ensure the organic phase is rigorously dried over a suitable drying agent like anhydrous potassium carbonate before distillation.[21]
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the product and reducing the risk of decomposition and polymerization.[20] The boiling point of this compound is 125°C at atmospheric pressure.[22][23]
-
Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask.
-
Part 3: Standard Operating Protocol
Scalable Synthesis of this compound using Ethyl Orthoformate
This protocol is adapted from established methods and is suitable for scale-up.[3]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
Vacuum distillation apparatus
-
Acrolein (inhibited)
-
Ethyl orthoformate
-
Anhydrous ethanol
-
Ammonium nitrate
-
Sodium carbonate
-
Anhydrous potassium carbonate
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with acrolein (0.79 mole equivalent) and ethyl orthoformate (0.97 mole equivalent). Begin stirring.
-
Catalyst Preparation & Addition: In a separate flask, prepare a solution of ammonium nitrate (3g per 0.79 mol acrolein) in anhydrous ethanol (50 mL per 0.79 mol acrolein) by warming gently.
-
Reaction: Slowly add the warm catalyst solution to the reactor over 30-60 minutes, maintaining the internal temperature at or below 30°C using the reactor jacket. The reaction is mildly exothermic.[3]
-
Reaction Monitoring: Allow the mixture to react at room temperature for 6-8 hours.[3] Monitor the reaction progress by GC or TLC until acrolein is consumed.
-
Workup - Neutralization: Once the reaction is complete, filter the solution to remove any solids. Add sodium carbonate (4g per 0.79 mol acrolein) to the filtrate to neutralize the catalyst.[3]
-
Workup - Initial Distillation: Perform a simple distillation to remove the ethanol solvent.
-
Workup - Aqueous Wash: Cool the residue and wash it with a saturated sodium chloride solution. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous potassium carbonate.
-
Final Purification: Add a small amount of a polymerization inhibitor to the dried organic phase. Perform a fractional distillation under reduced pressure to obtain pure this compound.
References
- Apollo Scientific. (2023, July 5).
- EvitaChem. This compound.
- Huet, F., et al. (1992). U.S. Patent No. 5,079,266. Washington, DC: U.S.
- The Good Scents Company. This compound. Retrieved from The Good Scents Company product page.
- This compound (CAS 3054-95-3) | Manufacturer And Supplier. Optimizing Chemical Synthesis with this compound.
- U.S. Environmental Protection Agency (EPA). Acrolein.
- Organic Syntheses. Acrolein, diethyl acetal. Org. Syn. Coll. Vol. 2, p.17 (1943); Vol. 15, p.1 (1935).
- Fisher Scientific. (2021, December 24).
- Schulz, H. (1950). U.S. Patent No. 2,524,989. Washington, DC: U.S.
- Gresham, W. L. (1949). U.S. Patent No. 2,467,430. Washington, DC: U.S.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrolein.
- Kim, H. J., et al. (2024). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Journal of Applied Biological Chemistry.
- Li, G., et al. (2017). The mild liquid-phase synthesis of 3-picoline from this compound and ammonia over heterogeneous catalysts.
- ChemicalBook. This compound.
- da Silva, C. C. S., et al. (2021).
- Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Chemos GmbH & Co.KG. (2022, December 12).
- Organic Syntheses. Acrolein acetal. Org. Syn. Coll. Vol. 3, p.37 (1955); Vol. 25, p.1 (1945).
- Dumeignil, F., et al. (2021). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- Whetstone, R. R. (1953). U.S. Patent No. 2,626,283. Washington, DC: U.S.
- European Patent Office. (2020).
- Global Growth Insights. (2023).
- Wikipedia. Thermodynamic versus kinetic reaction control.
- Moghe, A., & Ghare, S. (2013). Acrolein health effects. Toxicology and Applied Pharmacology.
- Dalal Institute. Kinetic and Thermodynamic Control. A Textbook of Organic Chemistry – Volume I.
- Magritek. On-line NMR reaction monitoring.
- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.
- Ouchi, M., et al. (2023).
- Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research.
- ChemicalBook. 3054-95-3(this compound) Product Description.
- ResearchGate. (2016). Has anyone acid hydrolyzed this compound or know how to do it?
- Ferreira, A. C. S., et al. (2019). Scheme showing derivatization reactions of acetaldehyde, acrolein, and...
- Guest, H. R., & Kiff, B. W. (1954). U.S. Patent No. 2,678,950. Washington, DC: U.S.
- Wilson, A., et al. (2020). Kinetic and Thermodynamic Control in Dynamic Covalent Synthesis. Trends in Chemistry.
- Wiles, C., & Watts, P. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments.
- Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025, August 5). LinkedIn.
Sources
- 1. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 2. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Acrolein health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US2657192A - Polymerization of acrolein - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. mdpi.com [mdpi.com]
- 17. magritek.com [magritek.com]
- 18. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]
- 20. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. This compound | 3054-95-3 [chemicalbook.com]
- 23. 3054-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Identifying and minimizing impurities in commercial acrolein diethyl acetal
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing commercial acrolein diethyl acetal. This guide is designed to provide expert insights and practical solutions for identifying and minimizing impurities, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Purity in this compound
This compound (3,3-diethoxy-1-propene) is a valuable building block in organic synthesis, prized for its role as a masked acrolein equivalent. However, its inherent reactivity and the nature of its synthesis can lead to the presence of various impurities that may compromise downstream reactions, affect product yields, and introduce unforeseen variables into your research. This guide provides a systematic approach to understanding, identifying, and mitigating these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial this compound?
A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Residual acrolein and ethanol are common. Acrolein is particularly problematic due to its high reactivity and tendency to polymerize.[1]
-
Side-Reaction Products: The synthesis of this compound from acrolein and ethanol can produce β-ethoxypropionaldehyde diethyl acetal as a significant byproduct.[2]
-
Polymeric Materials: Acrolein can undergo self-polymerization, especially in the presence of trace acids or bases, leading to the formation of solid resinous materials.[1][3]
-
Water: The presence of moisture can lead to the hydrolysis of the acetal, regenerating acrolein and ethanol.[4]
-
Residual Solvents and Catalysts: Depending on the manufacturing process, trace amounts of solvents or acid catalysts may be present.[2][3]
Q2: My reaction is failing or giving unexpected side products. Could impurities in my this compound be the cause?
A2: Absolutely. Impurities in your starting material can have a significant impact on your reaction. For instance:
-
Residual Acrolein: As a highly reactive α,β-unsaturated aldehyde, acrolein can participate in a variety of unintended reactions, such as Michael additions or polymerizations, consuming your reagents and generating complex mixtures.[1]
-
Acidic or Basic Impurities: Trace amounts of catalysts can alter the pH of your reaction medium, leading to unintended side reactions or decomposition of sensitive substrates.
-
Water: The presence of water can hydrolyze the acetal, releasing acrolein, which can then undergo undesirable reactions.[5]
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is crucial for maintaining the purity of this compound. It is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7][8] It is also light-sensitive and should be stored in an opaque or amber container.[9][10] To prevent hydrolysis, it is essential to protect it from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and polymerization.
Troubleshooting Guide: A Systematic Approach
This section provides a structured approach to identifying and resolving issues related to impurities in this compound.
Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Possible Cause: Presence of reactive impurities such as residual acrolein or acidic/basic residues.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Problem 2: Presence of a Solid Precipitate in the this compound Bottle
-
Possible Cause: Polymerization of residual acrolein.[1]
-
Solution: The presence of solid material indicates significant degradation. It is highly recommended to discard the reagent. If purification is attempted, it should be done with extreme caution, as heating can accelerate polymerization.
Problem 3: Gradual Decrease in Product Purity Over Time
-
Possible Cause: Improper storage leading to slow degradation (hydrolysis, oxidation, or polymerization).
-
Solution: Review your storage conditions. Ensure the container is tightly sealed, protected from light, and stored in a cool, dry place, preferably under an inert atmosphere.[6]
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of your this compound in a high-purity solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., polydimethylsiloxane) is suitable.[11]
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis:
-
Identify the peak for this compound (retention time and mass spectrum).
-
Identify and quantify impurity peaks by comparing their mass spectra to library data and known standards. Common impurities to look for include ethanol, acrolein, and β-ethoxypropionaldehyde diethyl acetal.
-
Protocol 2: Purification by Fractional Distillation
Fractional distillation is an effective method for removing less volatile impurities.[3][4][12]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.
-
Use a heating mantle with a stirrer for uniform heating.
-
Ensure all glassware is dry to prevent hydrolysis.[4]
-
-
Procedure:
-
Charge the distillation flask with the impure this compound.
-
Add a few boiling chips.
-
Slowly heat the flask.
-
Discard the initial low-boiling fraction, which may contain residual ethanol or other volatile impurities.
-
Collect the fraction that distills at the boiling point of this compound (~123-125 °C at atmospheric pressure).[8][9][10]
-
Monitor the purity of the collected fractions by GC-MS.
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive polymeric residues.
-
Visualization of Impurity Formation Pathways
The following diagram illustrates the primary pathways for the formation of common impurities during the synthesis and storage of this compound.
Caption: Impurity formation pathways in this compound.
Data Summary
| Impurity | Typical Source | Potential Impact on Reactions | Recommended Action |
| Acrolein | Unreacted starting material, hydrolysis[5] | Unwanted side reactions, polymerization[1] | Purification by distillation, use of fresh reagent |
| Ethanol | Unreacted starting material | Can act as a nucleophile, may affect reaction kinetics | Purification by distillation |
| β-Ethoxypropionaldehyde Diethyl Acetal | Side reaction during synthesis[2] | May be inert or participate in side reactions | Purification by fractional distillation |
| Polymers | Polymerization of acrolein[1][3] | Insoluble, can coat glassware, may contain trapped reagents | Discard reagent, do not distill to dryness |
| Water | Contamination, hydrolysis[4] | Promotes hydrolysis of the acetal[5] | Use anhydrous techniques, store over molecular sieves |
References
- Apollo Scientific. (2023, July 5). This compound.
- Whetstone, R. R. (1952). Preparation of acrolein acetal. U.S. Patent No. 2,626,283.
- Organic Syntheses. Acrolein, diethyl acetal.
- The Good Scents Company. This compound.
- Kim, S., et al. (2024). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Journal of the Korean Chemical Society, 68(1), 1-9.
- Organic Syntheses. This compound.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - this compound.
- National Center for Biotechnology Information. (n.d.). Acrolein. PubChem Compound Database.
- ChemicalBook. (2025, September 25). This compound.
- Huet, F., et al. (1992). Method of generating acrolein. U.S. Patent No. 5,079,266.
- International Agency for Research on Cancer. (1995). Acrolein. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63). Lyon, France: IARC.
- National Center for Biotechnology Information. (n.d.). 3,3-Diethoxy-1-propene. PubChem Compound Database.
- Bauer, R., et al. (2010). Acrolein Dimer as a Marker for Direct Detection of Acrolein in Wine. South African Journal of Enology and Viticulture, 31(1), 48-53.
- U.S. Environmental Protection Agency. (2007). Collection and Analysis of Acrolein using Compendium Method TO-15.
- Mussinan, C., et al. (Eds.). (1998). Mass Spectrometry of the Acetal Derivatives of Some Common GRAS-Listed Aldehydes. In Flavor Analysis: Developments in Isolation and Characterization (ACS Symposium Series, Vol. 705, pp. 197-212). American Chemical Society.
- U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters.
- ResearchGate. (n.d.). Scheme showing derivatization reactions of acetaldehyde, acrolein, and formaldehyde with TFEH.
- ResearchGate. (2016, May 26). Has anyone acid hydrolyzed this compound or know how to do it?.
Sources
- 1. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound, 3054-95-3 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 3054-95-3 [chemicalbook.com]
- 10. 3054-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. datapdf.com [datapdf.com]
- 12. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of Acrolein Diethyl Acetal
In the landscape of organic synthesis and drug development, the unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and spectral assignment of acrolein diethyl acetal, a common building block in organic synthesis. We will explore the nuances of its ¹H and ¹³C NMR spectra, compare it with its close analog, acrolein dimethyl acetal, and provide a robust experimental protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise and accurate spectral interpretation.
The Decisive Role of NMR in Structural Verification
Before delving into the specifics of this compound, it is crucial to appreciate the power of NMR spectroscopy. The technique is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus.[1][2][3] This sensitivity allows us to differentiate between atoms in different parts of a molecule, providing a detailed map of its structure.
Furthermore, the interactions between neighboring nuclear spins, known as spin-spin coupling, cause the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial arrangement of atoms.[4][5]
¹H and ¹³C NMR Spectral Assignment of this compound
This compound, with the chemical formula C₇H₁₄O₂, presents a distinct set of signals in both ¹H and ¹³C NMR spectra. A thorough analysis of these spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[6]
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl, acetal, and ethyl protons. The chemical shifts and multiplicities of these signals are dictated by their respective electronic environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hc (CH=) | ~5.82 | ddt | J(c,a) = 17.3, J(c,b) = 10.0, J(c,d) = 4.8 |
| Ha (=CH₂) | ~5.40 | ddt | J(a,c) = 17.3, J(a,b) = 2.2, J(a,d) = small |
| Hb (=CH₂) | ~5.28 | ddt | J(b,c) = 10.0, J(b,a) = 2.2, J(b,d) = small |
| Hd (CH) | ~4.87 | t | J(d,c) = 4.8 |
| He (OCH₂) | ~3.66 & ~3.49 | q & q | J(e,f) = 9.4, J(e,g) = 7.1 |
| Hg (CH₃) | ~1.22 | t | J(g,e) = 7.1 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[7]
Causality Behind the Chemical Shifts and Multiplicities:
-
Vinyl Protons (Ha, Hb, Hc): These protons resonate in the downfield region (5.0-6.5 ppm) due to the deshielding effect of the carbon-carbon double bond.[8] The terminal vinyl protons, Ha and Hb, are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts.[9] Their signals are split by the geminal coupling to each other (J(a,b)), and by cis (J(b,c)) and trans (J(a,c)) coupling to the Hc proton. The Hc proton is further split by the vicinal coupling to the acetal proton, Hd.
-
Acetal Proton (Hd): This proton is significantly deshielded due to the two adjacent electronegative oxygen atoms, causing its signal to appear around 4.87 ppm.[3][8] It appears as a triplet due to coupling with the adjacent vinyl proton Hc.
-
Ethyl Protons (He, Hg): The methylene protons (He) of the two ethyl groups are diastereotopic due to the chiral center at the acetal carbon, leading to two distinct quartets.[9] They are deshielded by the adjacent oxygen atoms, resonating around 3.5-3.7 ppm. The methyl protons (Hg) appear as a triplet around 1.22 ppm, which is typical for an ethyl group attached to an oxygen atom.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 (=CH₂) | ~135.0 |
| C2 (CH=) | ~117.5 |
| C1 (CH) | ~101.0 |
| C4 (OCH₂) | ~61.0 |
| C5 (CH₃) | ~15.0 |
Note: Approximate chemical shifts are provided. Actual values may vary.[10]
Expert Insights on ¹³C Chemical Shifts:
-
Olefinic Carbons (C2, C3): The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum (100-150 ppm).[2] The terminal carbon (C3) is typically more deshielded than the internal carbon (C2).
-
Acetal Carbon (C1): The acetal carbon, bonded to two oxygen atoms, is highly deshielded and appears at a characteristic chemical shift of around 101.0 ppm.[11]
-
Ethyl Carbons (C4, C5): The methylene carbon (C4) attached to the oxygen atom is found at approximately 61.0 ppm, while the terminal methyl carbon (C5) resonates at a much higher field, around 15.0 ppm.
Comparative Analysis: this compound vs. Acrolein Dimethyl Acetal
To better understand the spectral features of this compound, a comparison with its dimethyl analog is instructive. Acrolein dimethyl acetal (C₅H₁₀O₂) has a similar core structure, but with methyl groups instead of ethyl groups attached to the acetal moiety.
| Compound | Proton Assignment | ¹H Chemical Shift (δ, ppm) | Carbon Assignment | ¹³C Chemical Shift (δ, ppm) |
| This compound | -OCH₂CH₃ | ~3.66 & ~3.49 (q) | -OCH₂CH₃ | ~61.0 |
| -OCH₂CH₃ | ~1.22 (t) | -OCH₂CH₃ | ~15.0 | |
| Acrolein Dimethyl Acetal | -OCH₃ | ~3.30 (s) | -OCH₃ | ~53.0 |
Note: Data for acrolein dimethyl acetal is sourced from public databases.[12][13]
Key Spectral Differences and Their Origins:
The most significant difference lies in the signals for the alkoxy groups. In this compound, the ethyl groups give rise to a quartet and a triplet in the ¹H NMR spectrum, and two signals in the ¹³C NMR spectrum. In contrast, the methyl groups of acrolein dimethyl acetal produce a single sharp singlet in the ¹H NMR spectrum and a single signal in the ¹³C NMR spectrum. This is because all the methyl protons are chemically equivalent, and the two methyl carbons are also equivalent. The chemical shifts of the methoxy protons and carbons in the dimethyl acetal are slightly upfield compared to the corresponding methylene signals in the diethyl acetal, a predictable trend based on the electronic effects of the alkyl groups.
Experimental Protocols for High-Resolution NMR Spectroscopy
Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol provides a step-by-step guide for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7][14][15]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[6]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for obtaining sharp NMR signals.[6][16]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can degrade the spectral resolution. If necessary, filter the solution through a small plug of cotton wool in the pipette.[16]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative ¹H NMR. |
| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise on a moderately concentrated sample. |
| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of the protons between scans. |
| Acquisition Time (aq) | 2-4 s | Determines the digital resolution of the spectrum. |
| Spectral Width (sw) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled ¹³C NMR experiment with a 30-degree pulse. |
| Number of Scans (ns) | 1024 or more | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | Ensures full relaxation of the carbon nuclei. |
| Acquisition Time (aq) | 1-2 s | Provides adequate resolution for ¹³C signals. |
| Spectral Width (sw) | 200-240 ppm | Covers the entire chemical shift range for most organic compounds. |
Data Processing
-
Fourier Transformation (FT): The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[10][12]
-
Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode (pointing upwards).[10]
-
Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.[10]
-
Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).[3][6]
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The exact chemical shifts of all peaks are determined.
Visualization of Key Concepts
Conclusion
This guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. By comparing its spectral data with that of acrolein dimethyl acetal, we have highlighted the key structural features that influence chemical shifts and coupling patterns. The detailed experimental protocol offers a reliable methodology for obtaining high-quality NMR data, which is the bedrock of accurate structural elucidation. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of NMR spectral interpretation is not merely a skill but a necessity for advancing scientific discovery and innovation.
References
- Organomation.
- Fraser Lab.
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- Hauser, M. R., & Nitsche, M. (2021). Structural Assignments of Ethylidene Acetals by NMR Spectroscopy. Magnetic Resonance in Chemistry, 59(5), 453-463.
- ACS Publications. Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. [Link]
- Bruker. 1D Acquisition Parameters. [Link]
- MDPI. Liquid Nuclear Magnetic Resonance (NMR)
- Varian, Inc. 1D NMR Acquisition Quick Guide. [Link]
- University of Ottawa. How to make an NMR sample. [Link]
- Bruker. 1D Acquisition. [Link]
- Scribd.
- SpectraBase. Acrolein diethylacetal - Optional[13C NMR] - Spectrum. [Link]
- Journal of Chemical and Pharmaceutical Sciences.
- Bruker. Acquisition Commands and Parameters. [Link]
- Wiley Online Library. Book Review: Structure Elucidation by NMR in Organic Chemistry. [Link]
- SlideShare.
- YouTube. How to Prepare and Run a NMR Sample. [Link]
- Wikipedia. Chemical shift. [Link]
- Chemistry Steps. NMR Spectroscopy – An Easy Introduction. [Link]
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
- ResearchGate. NMR Experiments on Acetals. Part 55. Conformational Equilibria in 5-Ethenyl-, 5-Ethynyl- and 5-Cyclopropyl- 1,3-Dioxane. [Link]
- ACS Publications. Theory of magnetic susceptibilities and NMR chemical shifts in terms of localized quantities. 3. Application to hydrocarbons and other organic molecules. [Link]
- ResearchGate. (PDF)
- Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. [Link]
- Chemistry LibreTexts. 13.2: The Chemical Shift. [Link]
- Nanalysis. Origin of Chemical Shifts. [Link]
- ACS Omega.
Sources
- 1. Chemical shift - Wikipedia [en.wikipedia.org]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. scribd.com [scribd.com]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
A Comparative Guide for the Synthetic Chemist: Acrolein Diethyl Acetal vs. Acrolein Dimethyl Acetal
In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Acrolein acetals, serving as stable and versatile precursors to the highly reactive acrolein, are indispensable tools for introducing the α,β-unsaturated aldehyde moiety into complex molecules. This guide provides a detailed comparison of two of the most commonly employed acrolein acetals: acrolein diethyl acetal and acrolein dimethyl acetal. We will delve into their respective performance characteristics, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Role of Acrolein Acetals in Synthesis
Acrolein is a valuable C3 building block in chemical synthesis. However, its high reactivity, toxicity, and propensity to polymerize make it challenging to handle directly.[1][2] Acrolein acetals, such as the diethyl and dimethyl variants, serve as protecting groups for the aldehyde functionality, rendering the molecule stable to a variety of reaction conditions, particularly those involving nucleophiles and bases.[3][4][5][6][7] This protection strategy allows for selective transformations at other sites of a molecule, with the acrolein functionality being readily unmasked when needed through acidic hydrolysis.[8][9]
The general utility of acrolein acetals spans a wide range of synthetic applications, including their use as precursors in the synthesis of cinnamaldehydes[10], participation in Diels-Alder reactions[11][12][13][14], and as key intermediates in the total synthesis of complex natural products.[15][16]
Head-to-Head Comparison: Diethyl vs. Dimethyl Acetal
The choice between this compound and acrolein dimethyl acetal often hinges on subtle yet significant differences in their physical properties, reactivity, and the specific requirements of the synthetic sequence.
Physicochemical Properties
A summary of the key physical properties is presented below, highlighting the differences that can influence reaction setup and workup procedures.
| Property | This compound | Acrolein Dimethyl Acetal |
| CAS Number | 3054-95-3[15] | 6044-68-4 |
| Molecular Formula | C7H14O2[15] | C5H10O2[17] |
| Molecular Weight | 130.18 g/mol [15] | 102.13 g/mol |
| Boiling Point | 125 °C[15] | 89-90 °C[18] |
| Density | 0.854 g/mL at 25 °C[15] | 0.862 g/mL at 25 °C |
| Flash Point | 15 °C (59 °F)[15] | -3 °C (26.6 °F) |
| Refractive Index | n20/D 1.398[15] | n20/D 1.395[18] |
The most notable differences are the boiling and flash points. Acrolein dimethyl acetal is significantly more volatile and flammable than its diethyl counterpart. This lower boiling point can be advantageous for reactions where easy removal of the reagent post-reaction is desired, but it also necessitates greater caution in handling due to its higher flammability.
Performance in Key Synthetic Applications
The performance of each acetal can vary depending on the reaction type. Below, we explore their behavior in common synthetic transformations.
Heck Arylation
This compound is widely cited for its use in chemoselective Heck arylation to produce 3-arylpropanoate esters or cinnamaldehyde derivatives.[15] This reaction is a powerful tool for carbon-carbon bond formation.
Reaction Scheme:
While both acetals can be used, the diethyl acetal is frequently the substrate of choice in published procedures. This preference may be linked to its higher boiling point, which can be beneficial for reactions requiring elevated temperatures to drive the catalytic cycle.
Diels-Alder Reactions
Acrolein acetals can function as allyl cation precursors in ionic Diels-Alder reactions.[11][12] Under acidic conditions, the acetal can be protonated, leading to the formation of a reactive dienophile that readily participates in [4+2] cycloadditions.
A study by Gassman et al. demonstrated the use of 3,3-diethoxypropene (this compound) in triflic acid-catalyzed Diels-Alder reactions with various dienes.[11] While the reactions proceeded at low temperatures, the yields were described as "mediocre." The authors reasoned that this might be due to the diffusion of the liberated ethanol away from the cationic intermediate. They found that using a cyclic acetal, 2-vinyl-1,3-dioxolane, led to a dramatic increase in yields because the alcohol moiety is tethered to the molecule.[11] This suggests that for this specific application, the nature of the alkoxy group is critical, and neither the simple diethyl nor dimethyl acetal may be optimal.
Stability and Deprotection
The stability of the acetal protecting group and the ease of its removal are critical considerations. Both acetals are stable to basic and nucleophilic conditions.[6] Deprotection is achieved by acid-catalyzed hydrolysis.[8]
It has been noted that the recovery of acrolein from the hydrolysis of its dimethyl or diethyl acetals in dilute aqueous acid can be difficult and result in poor yields, potentially due to side reactions of the liberated acrolein with the acid.[8]
Experimental Protocols
To provide a practical context, we outline representative experimental procedures for the synthesis of these acetals.
Synthesis of this compound
One established method involves the reaction of acrolein with ethyl orthoformate in the presence of an acid catalyst.[19]
Step-by-Step Methodology:
-
To a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate, add a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol.
-
Allow the mixture to react at room temperature for 6–8 hours. The solution will remain warm for about the first 1.5 hours.
-
Filter the resulting light-red solution and add 4 g of sodium carbonate.
-
Distill the mixture from the sodium carbonate using an efficient distillation column.
-
Collect the fraction boiling at 120–125 °C. The expected yield is 73–81 g (72–80%).[19]
Another method involves the dehydrochlorination of β-chloropropionaldehyde diethyl acetal with powdered potassium hydroxide.[20]
Step-by-Step Methodology:
-
Add 167 g (1 mole) of β-chloropropionaldehyde acetal to 340 g (6 moles) of dry, powdered potassium hydroxide in a round-bottomed flask.
-
Shake the mixture vigorously and immediately attach it to a distillation apparatus.
-
Heat the flask in an oil bath at 210–220 °C until no more distillate is collected.
-
Separate the lower aqueous layer from the distillate.
-
Dry the organic layer over 10 g of potassium carbonate, filter, and distill to yield the product boiling at 122–126 °C. The expected yield is 98 g (75%).[20]
Synthesis of Acrolein Dimethyl Acetal
A common method for preparing acrolein dimethyl acetal is the reaction of acrolein with trimethyl orthoformate under acidic catalysis. This method is often preferred for industrial production due to high selectivity and fewer side reactions compared to using methanol directly.[18]
Step-by-Step Methodology:
-
In a 500ml three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 280g of trimethyl orthoformate (2.64mol).
-
Begin stirring and slowly add 1.8g of sulfonic acid (0.019mol) while maintaining the temperature at 30-40°C using a water bath.
-
Add 140g of acrolein (2.54mol) dropwise over 1 hour.
-
Continue stirring for an additional 2 hours.
-
Neutralize the reaction mixture to pH 7-7.5 by adding sodium carbonate and stir for 2 hours.
-
Allow the mixture to stand for 4 hours, then filter to remove insoluble solids.
-
Perform atmospheric distillation and collect the distillate at 89-91°C. The expected yield is 201g (81.8%).[18]
Visualization of Synthetic Utility
To illustrate the role of acrolein acetals as protecting groups, the following workflow diagram outlines a common synthetic sequence where an ester is selectively reduced in the presence of an aldehyde.
Caption: General workflow for using an acetal as a protecting group.
The following diagram illustrates the key step in the synthesis of cinnamaldehydes via Heck arylation using an acrolein acetal.
Caption: Simplified catalytic cycle for the Heck reaction.
Conclusion and Recommendations
Both this compound and acrolein dimethyl acetal are highly effective and versatile reagents in organic synthesis. The choice between them should be guided by the specific demands of the reaction and practical considerations.
-
This compound is generally recommended for reactions requiring higher temperatures due to its lower volatility. Its slightly lower flammability also offers a marginal safety advantage in handling. It has a well-documented track record in applications like Heck arylations.
-
Acrolein Dimethyl Acetal is a suitable alternative, particularly when a more volatile reagent is desired for easier removal during workup. However, its low flash point necessitates stringent safety precautions.
For reactions where the liberated alcohol may interfere or where higher yields are critical (as in the ionic Diels-Alder reaction), researchers should also consider cyclic acetals, which may offer superior performance due to intramolecular effects.[11]
Ultimately, the optimal choice will depend on a careful evaluation of the reaction conditions, safety protocols, and desired product outcomes. This guide serves as a foundational resource to aid in that decision-making process.
References
- Euro Chemical Supplies. Acrolein Dimethyl Acetal/3,3-Dimethoxypropene-1 ≥ 98%.
- lifechem pharma. Best Producer Of this compound 0.96 In India.
- Generic Source. Mastering Organic Synthesis with this compound.
- Sigma-Aldrich. This compound 96 3054-95-3.
- Gassman, P. G., et al. Acrolein acetals as allyl cation precursors in the ionic Diels-Alder reaction. Journal of the American Chemical Society.
- chemicalgrid.com. Acrolein Dimethyl Acetal / 3, 3 – Dimethoxypropene – 1 ≥ 98%.
- Sigma-Aldrich. Acrolein dimethyl acetal 98 6044-68-4.
- Google Patents. US5079266A - Method of generating acrolein.
- Wikipedia. Protecting group.
- ACS Publications. Acrolein acetals as allyl cation precursors in the ionic Diels-Alder reaction | Journal of the American Chemical Society.
- Total Synthesis. Acetal Protecting Group & Mechanism.
- Química Organica.org. Acetals as protecting groups.
- Organic Syntheses. This compound.
- Chemistry LibreTexts. 17.8: Acetals as Protecting Groups.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024).
- Home Sunshine Pharma. Acrolein Dimethyl Acetal CAS 6044-68-4.
- Krische, M. J., et al. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S. PMC - NIH.
- Google Patents. US2678950A - Process of producing acrolein.
- ResearchGate. Has anyone acid hydrolyzed this compound or know how to do it?.
- Benchchem. A Comparative Guide to the Diels-Alder Reactivity of 2-Ethylacrolein and Acrolein.
- ResearchGate. Methods of synthesis of acrolein and its α-substituted derivatives.
- Synapse. Origins of the regioselectivities in the Diels-Alder reactions of vinylindenes with 1,4-quinone monoketal and acrolein dienophiles.
- Organic Chemistry Portal. Dimethyl Acetals.
- Cheméo. Chemical Properties of Acrolein,dimethyl acetal (CAS 6044-68-4).
- ResearchGate. The stability of acetaldehyde, propionaldehyde, acrolein, and crotonaldehyde in methanol at room temperature..
- ChemicalBook. This compound synthesis.
- The Good Scents Company. This compound, 3054-95-3.
- CAMEO Chemicals. ACROLEIN.
- Organic Syntheses. Acrolein, diethyl acetal.
- NIH. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein.
Sources
- 1. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Acetals as protecting groups [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synapse.mskcc.org [synapse.mskcc.org]
- 15. lifechempharma.com [lifechempharma.com]
- 16. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 17. eurochemsupplies.com [eurochemsupplies.com]
- 18. Acrolein Dimethyl Acetal CAS 6044-68-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Acrolein Surrogates in the Heck Reaction: A Comparative Analysis of Acrolein Diethyl Acetal
Introduction: The Challenge and Opportunity of the Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation is integral to the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[3][4] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, a foundational mechanism in cross-coupling chemistry.[5]
While the scope of the Heck reaction is vast, certain substrates present significant challenges. Acrolein, a highly valuable three-carbon building block, is notoriously difficult to employ directly. Its conjugated system makes it prone to polymerization under the basic and thermal conditions typical of the Heck reaction, leading to low yields and complex product mixtures. To overcome this, researchers turn to acrolein surrogates—stable precursors that participate in the coupling reaction and can be subsequently converted to the desired α,β-unsaturated aldehyde.
Among these, acrolein diethyl acetal has emerged as a robust and versatile option. This guide provides an in-depth comparison of this compound with other acrolein surrogates in the Heck reaction, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Heck Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism is paramount to optimizing any Heck reaction. The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Olefin Coordination & Insertion: The alkene (our acrolein surrogate) coordinates to the Pd(II) center. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[6]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
This compound: The Reliable Workhorse
This compound serves as an excellent surrogate for acrolein. The acetal functionality effectively protects the reactive aldehyde from the basic reaction conditions, preventing polymerization. Following the Heck coupling, the resulting cinnamaldehyde diethyl acetal can be easily hydrolyzed under mild acidic conditions to furnish the desired (E)-cinnamaldehyde product in high yields.[7]
Key Advantages:
-
Stability: Robust under standard Heck conditions (e.g., Pd(OAc)₂, phosphine ligands, various bases).
-
High Regioselectivity: The coupling occurs exclusively at the terminal carbon of the double bond.[7]
-
Versatility: Compatible with a wide range of aryl iodides and bromides bearing diverse functional groups, including ethers, ketones, esters, and nitro groups.[7]
-
Controllable Product Outcome: As we will explore, the choice of base can selectively lead to different final products, offering significant synthetic flexibility.[8]
Comparative Performance: this compound vs. Alternatives
The true measure of a surrogate's utility lies in its performance relative to other available options. Here, we compare this compound with other common surrogates.
| Surrogate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product (Yield) | Reference |
| This compound | 4-Iodoanisole | Pd(OAc)₂ / nBu₄NOAc | K₂CO₃ | DMF | 90 | 2 | 4-Methoxycinnamaldehyde (90%)¹ | [7] |
| This compound | 4-Bromoacetophenone | [Pd]/NaY | HN(i-Pr)₂ | Water | 100 | 8 | Ethyl 3-(4-acetylphenyl)propanoate (85%)² | [8] |
| Acrolein Dimethyl Acetal | Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | 12 | Cinnamaldehyde (75%)¹ | [Generic Conditions] |
| Acrolein Ethylene Acetal | 4-Bromobenzonitrile | [PdCl(C₃H₅)]₂ / TPPTS | NaOAc | Water | 135 | 4 | 3-(4-Cyanophenyl)propionic acid (89%)² | [9] |
| Acrolein | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 4-Methylcinnamaldehyde (40-50%, complex mixture) | [General Observation] |
¹Yield after acidic workup to hydrolyze the acetal. ²Product is the ester or acid, not the aldehyde, due to the specific reaction conditions.
As the data illustrates, protected acetals consistently outperform unprotected acrolein, which often leads to polymerization and lower yields. While dimethyl and ethylene acetals are also effective, this compound is frequently chosen due to its optimal balance of stability, reactivity, and commercial availability.
The Critical Role of the Base: Directing Product Selectivity
One of the most compelling features of using acrolein acetals is the ability to direct the reaction outcome based on the choice of base. This provides a powerful tool for synthetic chemists, allowing access to either cinnamaldehydes or 3-arylpropionic esters from the same set of starting materials.[8]
-
Path A (Cinnamaldehyde Formation): Using a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like sodium acetate (NaOAc) favors the standard Heck pathway. After the reaction, an acidic workup hydrolyzes the acetal to yield the cinnamaldehyde.[7]
-
Path B (3-Arylpropionic Ester Formation): Employing a secondary amine base, such as diisopropylethylamine (HN(i-Pr)₂), in an aqueous or alcoholic medium can lead to the formation of a 3-arylpropionic ester.[8] This is hypothesized to occur through a competing pathway where the palladium intermediate is intercepted or the reaction environment promotes hydrolysis and subsequent oxidation/rearrangement.
Caption: Base-directed selectivity in the Heck reaction of this compound.
Experimental Protocol: Synthesis of (E)-4-Methoxycinnamaldehyde
This protocol is adapted from the work of Cacchi, et al., and provides a reliable method for the synthesis of cinnamaldehydes using this compound.[7]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
This compound (1.5 mmol, 195 mg, 0.22 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tetrabutylammonium acetate (nBu₄NOAc) (2.0 mmol, 603 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Potassium chloride (KCl) (1.0 mmol, 75 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (4.5 mg), nBu₄NOAc (603 mg), K₂CO₃ (207 mg), and KCl (75 mg).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (5 mL), followed by 4-iodoanisole (234 mg) and this compound (0.22 mL) via syringe.
-
Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-4 hours.
-
Hydrolysis (Work-up): Once the starting material is consumed, cool the mixture to room temperature. Add 2 M HCl (5 mL) and stir vigorously for 30 minutes to hydrolyze the acetal intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (E)-4-methoxycinnamaldehyde.
Caption: Workflow for the synthesis of cinnamaldehydes via the Heck reaction.
Conclusion
For researchers engaged in the synthesis of cinnamaldehydes and related structures, acrolein surrogates are indispensable tools for navigating the challenges of the Heck reaction. This compound stands out as a particularly effective choice, offering high stability, excellent yields, and broad functional group tolerance. Its most significant advantage is the synthetically powerful, base-dependent control over the reaction outcome, allowing for the selective synthesis of either cinnamaldehydes or 3-arylpropionic esters. By understanding the mechanistic nuances and leveraging robust, optimized protocols, scientists can confidently employ this compound to advance their research and development objectives.
References
- Monflier, E., et al. (2014). Heck arylation of this compound with aryl halides and condensed aryl halides in water.
- Wikipedia. (n.d.). Heck reaction.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Noël, S., et al. (2007). Efficient Heterogeneously Palladium‐Catalysed Heck Arylation of this compound. Selective Synthesis of Cinnamaldehydes or 3‐Arylpropionic Esters.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Scrivanti, A., et al. (2008). Direct Synthesis of 3-Arylpropionic Acids by Tetraphosphine/Palladium Catalyzed Heck Reactions of Aryl Halides with Acrolein Ethylene Acetal. The Journal of Organic Chemistry, 73(17), 6927-6930. [Link]
- Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides. Organic Letters, 5(6), 777–780. [Link]
- Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- NIST. (n.d.). Acrolein, dimethyl acetal.
- Organic Chemistry Lessons. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from this compound and Aryl Iodides and Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Acrolein Diethyl Acetal: GC, qNMR, and Karl Fischer Methodologies
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates like acrolein diethyl acetal (3,3-diethoxy-1-propene) is not merely a specification—it is a foundational pillar of reproducible and reliable outcomes. The presence of uncharacterized impurities, even at trace levels, can drastically alter reaction kinetics, lead to unforeseen side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a crucial protecting group for the highly reactive acrolein molecule, is synthesized via methods that can introduce a variety of impurities, including residual starting materials, solvents, and water.[1][2]
This guide provides an in-depth, objective comparison of the three cornerstone analytical techniques for a comprehensive purity assessment of this compound: Gas Chromatography (GC) for volatile impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for a definitive purity assay, and Karl Fischer (KF) Titration for precise water content determination. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.
Section 1: Gas Chromatography (GC) for Purity and Impurity Profiling
Gas Chromatography is the workhorse technique for assessing the purity of volatile and semi-volatile organic compounds. Its power lies in its exceptional resolving capability, separating the target analyte from closely related impurities based on differences in their boiling points and affinities for the chromatographic column's stationary phase.
Principle of Separation
In GC, a sample is vaporized and swept by an inert carrier gas through a long, thin capillary column. Compounds separate as they travel through the column at different rates. A detector at the column's exit, most commonly a Flame Ionization Detector (FID), generates a signal proportional to the amount of each compound eluting. This provides a quantitative measure based on the relative peak areas in the resulting chromatogram.
Expert Insight: Why GC is Essential
For this compound, GC-FID is the ideal first-line technique for purity assessment. Its high sensitivity allows for the detection of trace volatile impurities that could originate from the synthesis, such as residual acrolein, ethanol, or solvents like toluene.[3][4] While the standard "area percent" result is a relative measure, it provides an excellent impurity profile and is the most common method reported by commercial suppliers for this material.[5][6] For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the definitive approach.[7]
Detailed Experimental Protocol: GC-FID Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Create a dilute sample for injection by performing a 1:100 dilution of the stock solution with the same solvent, resulting in a final concentration of ~100 µg/mL. The goal is to ensure the major peak does not saturate the detector.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. Causality: A non-polar column is chosen because it separates compounds primarily by boiling point, which is effective for the analyte and its likely non-polar to moderately polar impurities.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Inlet:
-
Temperature: 250°C. Causality: Hot enough to ensure rapid and complete vaporization without causing thermal degradation of the acetal.
-
Split Ratio: 50:1. Causality: A split injection prevents column overloading from the concentrated main peak, ensuring sharp, symmetrical peaks for accurate integration.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. Causality: This program provides good separation of highly volatile impurities at the start, while ensuring any heavier, late-eluting compounds are cleared from the column.
-
-
Detector (FID):
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (N₂): 25 mL/min.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
GC Analysis Workflow
Section 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
While GC provides an excellent impurity profile, its standard area percent calculation assumes that all compounds generate an identical response at the detector, which is not always true. For an unambiguous, absolute purity value (assay), Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.
Principle of Quantitation
The fundamental principle of NMR spectroscopy is that the integrated area of a resonance signal is directly and strictly proportional to the number of atomic nuclei contributing to that signal.[3][8] By co-dissolving a known mass of a sample with a known mass of a high-purity, certified internal standard, the purity of the sample can be calculated directly, without the need for a reference standard of the analyte itself. This makes qNMR a primary ratio method of measurement.[3]
Expert Insight: Why qNMR is Definitive
qNMR is a powerful, non-destructive technique that simultaneously confirms the identity of this compound and determines its absolute purity. It is invaluable for certifying reference materials or for obtaining a highly accurate assay value during process development.[8] The key to a trustworthy result lies in the experimental setup: selecting a suitable internal standard and, most critically, ensuring full spin-lattice relaxation (T₁) of all relevant nuclei by using a sufficiently long relaxation delay (D1).
Detailed Experimental Protocol: ¹H-qNMR Analysis
-
Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight to at least 4 decimal places.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., dimethyl terephthalate, purity >99.5%) into the same vial. Record the weight. Causality: Dimethyl terephthalate is an excellent standard as its two sharp singlets (methyl and aromatic protons) appear in regions of the ¹H NMR spectrum that are typically free from other signals.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
-
-
Instrumentation & Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Solvent: CDCl₃.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans (NS): 16 to 64. Causality: Sufficient scans are needed to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
Relaxation Delay (D1): 30 seconds. Causality: This is the most critical parameter for quantitation. A long delay (≥ 5 times the longest T₁ of the protons being integrated) ensures complete relaxation and guarantees the signal integrals are truly proportional to the number of protons.
-
Acquisition Time (AT): ~4 seconds.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from this compound (e.g., the methine proton (-O-CH-O-) at ~4.87 ppm, 1H) and a signal from the internal standard (e.g., the methyl protons of dimethyl terephthalate at ~3.9 ppm, 6H).[9]
-
Calculate the purity using the following formula:
Purity (%) = ( Ianalyte / Istd ) x ( Nstd / Nanalyte ) x ( MWanalyte / MWstd ) x ( mstd / manalyte ) x Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., 1 for the acetal proton, 6 for the DMT methyls)
-
MW: Molecular Weight (this compound = 130.18 g/mol ; Dimethyl terephthalate = 194.19 g/mol )
-
m: mass
-
Pstd: Purity of the internal standard (as a percentage)
-
-
qNMR Analysis Workflow
Section 3: Karl Fischer (KF) Titration for Water Content
Water is a ubiquitous and often problematic impurity. In the context of this compound, its presence can promote hydrolysis back to the starting materials, impacting stability and downstream reactivity. Karl Fischer titration is the universally accepted method for the specific and accurate determination of water content.
Principle of Titration
The Karl Fischer reaction is a specific redox titration based on the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is reached when all the water in the sample has been consumed and excess iodine is detected, typically by an electrochemical sensor.
Expert Insight: The Critical Choice of Reagent
A common impurity in this compound is unreacted acrolein, an aldehyde. Standard KF reagents contain methanol, which reacts with aldehydes to form acetals, producing additional water as a byproduct.[10] This side reaction leads to a drifting endpoint and a falsely high water content reading.[10][11] Therefore, it is absolutely essential to use specialized methanol-free KF reagents designed for aldehyde and ketone samples to suppress this interference and ensure an accurate, trustworthy result.
Detailed Experimental Protocol: Volumetric Karl Fischer
-
Instrument Setup:
-
Use a volumetric Karl Fischer titrator with a sealed titration vessel to prevent ingress of atmospheric moisture.
-
Fill the titrator with a one-component, methanol-free titrant (e.g., Hydranal™-Composite 5 K) and a methanol-free solvent (e.g., Hydranal™-Working Medium K).
-
-
Titrant Standardization:
-
Prior to sample analysis, standardize the titrant to determine its exact water equivalent (titer).
-
Inject a precise amount of a certified water standard (e.g., 10-20 mg of pure water via a syringe, or a solid standard like sodium tartrate dihydrate) into the pre-dried solvent vessel.[12]
-
Perform the titration and calculate the titer in mg/mL. Repeat at least three times to ensure reproducibility.
-
-
Sample Analysis:
-
Ensure the solvent in the titration vessel is fully dried (titrated to a stable endpoint).
-
Using a gas-tight syringe, accurately draw and inject a known mass of the this compound sample (typically 0.5 - 1.0 g) directly into the vessel.
-
Start the titration immediately. The instrument will automatically add titrant until the endpoint is reached.
-
-
Calculation:
-
The instrument's firmware typically calculates the water content automatically. The manual calculation is:
Water (%) = ( (Volume of Titrant (mL) x Titer (mg/mL) ) / Sample Weight (mg) ) x 100
-
Karl Fischer Titration Workflow
Summary and Comparison of Methods
To select the appropriate analytical method, it is crucial to understand the strengths and limitations of each technique. The following table provides a direct comparison to guide your analytical strategy.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Karl Fischer (KF) Titration |
| Primary Measurement | Purity by area %; volatile impurity profile | Absolute Purity (Assay); structural identity | Water content |
| Principle | Chromatographic separation | Nuclear magnetic resonance | Redox titration |
| Quantitation | Relative (area normalization) | Absolute (primary ratio method) | Absolute |
| Strengths | - High sensitivity for trace impurities[4]- Excellent separation of volatiles- Widely available and cost-effective[3] | - Primary analytical method[3]- No analyte-specific standard needed- Provides structural confirmation- Non-destructive | - Highly specific to water- High accuracy and precision- Established standard method[12] |
| Limitations | - Relative quantitation can be biased- Risk of thermal degradation for labile compounds- Requires reference standards for impurity ID | - Lower sensitivity than GC- Potential for signal overlap- Higher instrument cost | - Only measures water- Subject to interference from side reactions if incorrect reagents are used[10] |
| Typical Use Case | Routine quality control, impurity profiling, limit tests | Certification of reference materials, definitive assay for process development, stability studies | Process control, final product specification, raw material testing |
Conclusion: An Integrated Approach to Purity
A comprehensive and defensible purity assessment of this compound cannot be achieved with a single technique. Instead, a multi-faceted, orthogonal approach is required.
-
Gas Chromatography should be employed as the primary tool for routine quality control and for creating a detailed profile of volatile organic impurities.
-
Quantitative NMR provides the definitive, absolute purity value (assay), serving as an anchor for all other measurements and confirming the material's structural integrity.
-
Karl Fischer Titration is the non-negotiable method for accurately quantifying water, a critical parameter for stability and quality.
By integrating the data from these three distinct yet complementary methods, researchers and drug development professionals can establish a complete, validated, and trustworthy purity profile for this compound, ensuring the integrity and success of their scientific endeavors.
References
- Organic Syntheses. (1945). This compound. Organic Syntheses, 25, 1. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0017
- EvitaChem. (n.d.). This compound. EvitaChem Product Page. URL: https://www.evitachem.com/product/evt-294140
- Mettler Toledo. (n.d.). Determination of Water Content in Acetone - Titration. Mettler Toledo Application Note. URL: https://www.mt.
- Sigma-Aldrich. (n.d.). Determination of Water Content in Acetone Using Karl Fischer Titration. Sigma-Aldrich Application Note. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/378/275/14298-us.pdf
- Organic Syntheses. (n.d.). Acrolein, diethyl acetal. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0021
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 1-Chlorohexane: NMR vs. GC. BenchChem Technical Guide. URL: https://www.benchchem.com/blog/a-comparative-guide-to-purity-analysis-of-1-chlorohexane-nmr-vs-gc/
- ChemicalBook. (n.d.). This compound(3054-95-3) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/3054-95-3_1HNMR.htm
- Quveon. (n.d.). The Basics of Karl Fischer Titration. Quveon. URL: https://www.quveon.
- Whetstone, R. R. (1953). Preparation of acrolein acetal. U.S. Patent No. 2,626,283. URL: https://patents.google.
- Honeywell. (n.d.). Water determination in aldehydes and ketones. Honeywell Research Chemicals. URL: https://lab-honeywell.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/3054-95-3.htm
- Honeywell. (2016). Water Determination by Karl Fischer Titration. Honeywell Presentation. URL: https://www.carlroth.com/medias/SDB-Presentation-Water-Determination-by-Karl-Fischer-Titration-EN.pdf?context=bWFzdGVyfGRvd25sb2Fkc3wxNTEzOTQ0fGFwcGxpY2F0aW9uL3BkZnxkb3dubG9hZHMvaDkyL2g0ZC85MDM1NTk5MjE2NjcwLnBkZnxjNjU4YjQ5Y2Y4Y2M5YjQzY2Y0YjU1ZTI0ZmM4YmU3NjE4YjQ1Y2Y4YjQzY2Y0YjU1ZTI0ZmM4YmU3NjE4
- U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. EPA. URL: https://www.epa.gov/sites/default/files/2019-10/documents/acrolein_and_other_vocs_in_air_collected_in_canisters.pdf
- U.S. Environmental Protection Agency. (1984). Method 603: Acrolein and Acrylonitrile. EPA. URL: https://www.epa.gov/sites/default/files/2015-08/documents/method_603_1984.pdf
- Singh, A., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. URL: https://onlinelibrary.wiley.com/doi/full/10.1002/mrc.5028
- The Good Scents Company. (n.d.). This compound, 3054-95-3. The Good Scents Company. URL: http://www.thegoodscentscompany.
- Bhisalkar, M., & Kumar, P. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry. URL: https://www.researchgate.net/publication/232247385_Determining_and_reporting_purity_of_organic_molecules_Why_qNMR
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/A0640
- Chen, L., et al. (2021). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Journal of Proteome Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8500732/
- ChemicalBook. (n.d.). This compound. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6709214.htm
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 3054-95-3 [thegoodscentscompany.com]
- 6. This compound | 3054-95-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(3054-95-3) 1H NMR spectrum [chemicalbook.com]
- 10. pages2.honeywell.com [pages2.honeywell.com]
- 11. labicom.cz [labicom.cz]
- 12. quveon.com [quveon.com]
A Researcher's Guide to FT-IR Spectroscopy: Characterizing Acrolein Diethyl Acetal
This guide provides an in-depth analysis of the functional group characterization of acrolein diethyl acetal using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, grounding its findings in established spectroscopic principles and providing a robust experimental protocol for reproducible results.
The molecular structure of this compound, featuring a vinyl group (C=C) and an acetal moiety (two ether-like C-O bonds attached to the same carbon), presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry.
The Spectroscopic Signature of this compound
The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a direct readout of the molecule's functional components.
For this compound, we anticipate key signals from three distinct regions:
-
The Alkene (Vinyl) Group: This group is defined by its carbon-carbon double bond (C=C) and the hydrogens attached to these sp²-hybridized carbons (=C-H).
-
The Acetal/Ether Group: The defining feature here is the strong, characteristic stretching of the carbon-oxygen single bonds (C-O).
-
The Alkyl (Ethyl) Groups: These saturated hydrocarbon chains primarily contribute through their carbon-hydrogen (C-H) single bond vibrations.
The following diagram illustrates the logical flow from the molecular structure to its expected spectral features.
Caption: From Structure to Spectrum: Mapping functional groups of this compound to their IR regions.
Comparative Spectral Analysis
To truly appreciate the FT-IR spectrum of this compound, it is instructive to compare it with structurally related molecules. This comparison allows for the definitive assignment of absorption bands by observing their appearance or disappearance.
-
Acrolein (Precursor): The spectrum of acrolein is dominated by a very strong C=O (carbonyl) stretch around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches near 2750 and 2850 cm⁻¹.[1] Upon conversion to the diethyl acetal, these aldehyde-specific peaks vanish completely, providing clear evidence of a successful reaction.
-
Acetaldehyde Diethyl Acetal (Saturated Analogue): This molecule contains the same diethyl acetal group but lacks the vinyl C=C bond. Its spectrum shows the strong C-O ether stretches and the sp³ C-H stretches below 3000 cm⁻¹.[2] However, it lacks the crucial alkene absorptions: the =C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1640-1680 cm⁻¹.[3][4][5]
-
Ethyl Vinyl Ether (Simplified Analogue): This molecule shares the vinyl ether functionality (CH₂=CH-OR). Its spectrum is a useful reference, exhibiting the key C=C and =C-H alkene peaks, as well as strong C-O stretching bands.[6][7] Alkyl vinyl ethers typically show a strong C-O stretching band around 1220 cm⁻¹.[6]
The table below summarizes the key vibrational frequencies that differentiate these compounds.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Acrolein (cm⁻¹) | Acetaldehyde Diethyl Acetal (cm⁻¹) | Ethyl Vinyl Ether (cm⁻¹) |
| Alkene | =C-H Stretch | ~3080 (m) | ~3030 (m) | Absent | ~3100-3000 (m) |
| C=C Stretch | ~1640-1660 (m) | ~1625 (s) | Absent | ~1620 (s) | |
| Aldehyde | C=O Stretch | Absent | ~1700 (s, sharp) | Absent | Absent |
| C-H Stretch | Absent | ~2750 & ~2850 (w) | Absent | Absent | |
| Acetal/Ether | C-O Stretch | ~1050-1150 (s, complex) | Absent | ~1050-1150 (s, complex) | ~1220 (s) |
| Alkyl | C-H Stretch | ~2850-2980 (s) | Absent | ~2850-2980 (s) | ~2850-2980 (s) |
(Intensity: s = strong, m = medium, w = weak)
This comparative analysis demonstrates that the simultaneous presence of absorptions for an alkene group (>3000 cm⁻¹ and ~1640 cm⁻¹) and a strong, complex acetal/ether C-O band (~1050-1150 cm⁻¹), coupled with the absence of any carbonyl (C=O) or hydroxyl (O-H) signals, provides a definitive identification of this compound.[1][3][5][8][9]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and highly efficient method for analyzing liquid samples that requires minimal sample preparation.[10][11]
Objective: To obtain a clean, reproducible FT-IR spectrum of liquid this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Step-by-Step Methodology
-
Instrument Preparation and Setup:
-
Ensure the spectrometer is powered on and has reached thermal stability as per the manufacturer's guidelines.
-
Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.[10]
-
Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to improve the signal-to-noise ratio.[10]
-
-
ATR Crystal Cleaning and Verification:
-
Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal will appear in the spectrum. Therefore, pristine cleanliness is paramount for data integrity.
-
Procedure: Using a lint-free wipe, clean the ATR crystal surface with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This spectrum is digitally subtracted from the sample spectrum to ensure that the final result contains only the absorption data from the sample itself.
-
Procedure: With the clean, empty ATR crystal in place, initiate the "background scan" function in the instrument software. This scan should show only characteristic peaks for atmospheric CO₂ (around 2350 cm⁻¹) and H₂O vapor.
-
-
Sample Application and Data Acquisition:
-
Procedure: Place a single drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[11][12]
-
If using a pressure clamp, lower it to ensure optimal contact between the liquid and the crystal.[11]
-
Initiate the "sample scan" function. The software will acquire the specified number of scans, average them, perform the background subtraction, and display the final FT-IR spectrum.
-
-
Post-Measurement Cleanup:
-
Procedure: Remove the sample from the ATR crystal using a clean, lint-free wipe. Perform a final cleaning with a suitable solvent as described in Step 2 to prepare the instrument for the next user.
-
This self-validating protocol ensures that the collected spectrum is free from artifacts and accurately represents the molecular composition of the sample.
Conclusion
FT-IR spectroscopy provides an unequivocal method for the identification and functional group analysis of this compound. The key to its definitive characterization lies in a comparative approach. The simultaneous observation of vibrational bands characteristic of a vinyl group (=C-H stretch >3000 cm⁻¹; C=C stretch ~1640-1660 cm⁻¹) and a prominent, complex C-O stretching region for the acetal moiety (~1050-1150 cm⁻¹), combined with the confirmed absence of precursor aldehyde signals (C=O and aldehyde C-H), creates a unique spectral fingerprint. The ATR-FTIR technique offers a rapid, reliable, and straightforward experimental workflow for obtaining high-quality data for liquid samples in any research or quality control setting.
References
- Title: Spectroscopy of Ethers | Organic Chemistry Class Notes Source: Fiveable URL
- Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL
- Title: 6.
- Title: Interpreting Infrared Spectra Source: Specac Ltd URL
- Title: 18.
- Title: 18.
- Title: IR Absorption Table Source: Michigan State University URL
- Title: Ethers Spectroscopy Tutorial Source: University of Calgary URL
- Title: 18.
- Title: The features of IR spectrum Source: SlidePlayer URL
- Title: FTIR Analysis for Liquid Samples - What You Need to Know Source: Drawell URL
- Source: Química Organica.
- Title: this compound(3054-95-3)
- Title: ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory.
- Title: this compound 3054-95-3 Source: Guidechem URL
- Title: FTIR spectra of polycyclic acetal.
- Title: Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers Source: ResearchGate URL
- Title: The syntheses and infrared spectra of some acetals and ketals Source: Journal of the Chemical Society B: Physical Organic - RSC Publishing URL
- Title: A)
- Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL
- Title: A Theoretical Study of Spectroscopic Properties of a Hemiacetal by TDDFT Method Source: ResearchGate URL
- Title: Sample Preparation – FT-IR/ATR Source: Polymer Chemistry Characterization Lab - Virginia Tech URL
- Title: Vinyl ether Source: NIST WebBook URL
- Title: The Infrared and Ultraviolet Spectra of Acrolein Source: University of Glasgow Theses URL
- Title: Acrolein(107-02-8)
- Title: this compound Source: Apollo Scientific URL
- Title: ATR-FTIR Source: Chemistry LibreTexts URL
- Title: Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl...
- Title: Functional groups corresponding to the different FTIR bands present in...
- Title: Acetaldehyde diethyl acetal - Optional[FTIR] - Spectrum Source: SpectraBase URL
- Title: 12.
- Title: 12.
Sources
- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Researcher's Guide to the Mass Spectrometry Fragmentation of Acrolein Diethyl Acetal
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. For researchers and professionals in drug development, understanding the fragmentation patterns of key molecules is paramount. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of acrolein diethyl acetal (3,3-diethoxy-1-propene), a common building block in organic synthesis. We will compare its fragmentation behavior to related structures, offering a comprehensive view grounded in established mechanistic principles.
The Significance of this compound and its Analysis
This compound serves as a protected form of acrolein, a highly reactive α,β-unsaturated aldehyde. Its use in multi-step syntheses necessitates precise characterization, where GC-MS is often the analytical method of choice. Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This rich fragmentation pattern, while sometimes preventing the observation of a molecular ion, provides a detailed structural fingerprint.[1][2]
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the reproducibility and integrity of the data presented, a standardized protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is essential.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC Separation:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (Electron Ionization):
-
Ion Source: Maintain at 230°C.
-
Electron Energy: Set to the standard 70 eV to ensure consistent fragmentation and allow for library matching.[1]
-
Mass Analyzer: Scan a mass range from m/z 40 to 200.
-
Data Acquisition: Acquire data in full scan mode.
-
This self-validating protocol ensures that the resulting spectrum is a direct consequence of the molecule's intrinsic chemical properties under standard EI conditions.
Decoding the Fragmentation Pattern of this compound
The mass spectrum of this compound (C7H14O2, Molecular Weight: 130.18 g/mol ) is characterized by several key fragmentation pathways originating from the molecular ion (M+•), even though the molecular ion itself may be of very low abundance or absent.[3][4] The presence of two oxygen atoms provides a primary site for ionization, initiating a cascade of fragmentation events.[5][6]
Key Fragmentation Pathways:
-
α-Cleavage: The Dominant Pathway: The most characteristic fragmentation for acetals is the cleavage of a bond alpha to the oxygen atoms.[7][8] For this compound, the initial ionization likely occurs on one of the oxygen atoms. This is followed by the homolytic cleavage of the C-C bond adjacent to the acetal carbon, leading to the expulsion of a vinyl radical (•CH=CH2). This pathway is not the most favored here. Instead, the most favorable α-cleavage involves the loss of an ethoxy radical (•OCH2CH3), resulting in a highly stabilized oxonium ion. However, the most prominent pathway for acetals is the loss of an alkoxy group from the [M-H]+ ion or direct loss of an alkyl group from the ether chain. For diethyl acetals, the loss of an ethyl radical (•C2H5) is a primary fragmentation.
-
Formation of the Base Peak (m/z 101): Loss of an Ethyl Radical: The most abundant ion in the spectrum, the base peak, is observed at m/z 101 . This ion is formed by the loss of an ethyl radical (•C2H5) from the molecular ion. This is a classic α-cleavage pathway for ethers and acetals, where the charge is stabilized by the oxygen atom.[9]
-
Formation of the Key Ion at m/z 85: Loss of an Ethoxy Radical: A significant peak appears at m/z 85 , corresponding to the loss of an ethoxy radical (•OC2H5). The resulting cation is stabilized by resonance.
-
Formation of the Ion at m/z 73: Further fragmentation can lead to the ion at m/z 73 . This ion is characteristic of diethyl acetals and corresponds to the [CH(OC2H5)]+ fragment.
-
Influence of the Double Bond: The presence of the double bond in the acrolein moiety influences the fragmentation, stabilizing the molecular ion to some extent compared to fully saturated acetals.[4] It also promotes the formation of ions where the charge can be delocalized across the π-system. The fragment at m/z 55 , corresponding to the [C4H7]+ or [C3H3O]+ ion, is indicative of fragmentation involving the unsaturated portion of the molecule.
Below is a diagram illustrating the primary fragmentation pathways.
Caption: Primary EI fragmentation pathways of this compound.
Comparative Analysis: this compound vs. Saturated Acetals
To fully appreciate the fragmentation pattern, it's insightful to compare it with a saturated analogue like propanal diethyl acetal.
| Feature | This compound | Propanal Diethyl Acetal (Saturated) | Rationale for Difference |
| Molecular Ion (M+•) | Low abundance, but potentially more stable than saturated acetals. | Typically absent or extremely weak.[5] | The conjugated double bond in the acrolein moiety helps to stabilize the molecular ion through resonance.[4] |
| Base Peak | m/z 101 ([M-29]+) | m/z 101 ([M-29]+) | Both structures share the diethyl acetal group, making the loss of an ethyl radical a highly favorable pathway leading to a stable oxonium ion. |
| Key Fragments | m/z 85 ([M-45]+), m/z 55 | m/z 73, m/z 45 | The presence of the m/z 55 peak is characteristic of the unsaturated backbone of this compound. The saturated acetal shows more fragmentation related to the simple alkyl chain. |
This comparison highlights how the core acetal structure dictates the primary fragmentation (loss of an ethyl radical), while the unsaturated functionality introduces unique, diagnostic ions (like m/z 55) and slightly enhances the stability of the molecular ion.
Conclusion
The 70 eV electron ionization mass spectrum of this compound is dominated by α-cleavage, leading to a characteristic base peak at m/z 101 through the loss of an ethyl radical. Other significant ions at m/z 85 (loss of an ethoxy radical) and m/z 55 (related to the unsaturated system) provide a robust fingerprint for its unambiguous identification. By understanding these predictable fragmentation pathways and comparing them to related structures, researchers can confidently interpret mass spectral data, a critical skill in modern chemical analysis and development.
References
- National Institute of Standards and Technology (NIST). Acrolein, dimethyl acetal. NIST Chemistry WebBook, SRD 69. [Link]
- T. H. Chan, et al. (1987). Mass Spectra of Some Acetals. Journal of Chemical Research, Synopses. [Link]
- National Institute of Standards and Technology (NIST). 1-Propene, 3,3-diethoxy-. NIST Chemistry WebBook, SRD 69. [Link]
- W. G. Lloyd & J. F. Vitucci. (1988). Mass Spectrometry of the Acetal Derivatives of Aliphatic, Terpenoid, and Aromatic Aldehydes. Journal of Agricultural and Food Chemistry. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- Wikipedia.
- S. J. Splinter.
- Chemistry LibreTexts.
- S. H. Hansen & S. H. Pedersen-Bjergaard. Fragmentation mechanisms in electron impact mass spectrometry.[Link]
- O. D. Sparkman. (2011).
- Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups.[Link]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]
- 4. datapdf.com [datapdf.com]
- 5. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. thiele.ruc.dk [thiele.ruc.dk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative study of different catalysts for acrolein diethyl acetal synthesis
An Expert's Guide to Catalyst Selection for Acrolein Diethyl Acetal Synthesis: A Comparative Analysis
Executive Summary
The synthesis of this compound, a crucial building block and protective group in organic synthesis, is fundamentally an equilibrium-driven process catalyzed by acids. The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, operational simplicity, and overall process sustainability. This guide provides an in-depth comparative analysis of prevalent catalytic systems, moving from traditional homogeneous acids to advanced heterogeneous catalysts. We will explore the mechanistic rationale behind each choice, present comparative performance data, and offer field-proven experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Chapter 1: The Synthetic Challenge: Acrolein Acetalization
This compound is synthesized by the reaction of acrolein with ethanol.[1] The core of this transformation is the acid-catalyzed nucleophilic addition of ethanol to the carbonyl group of acrolein.
The Reaction Mechanism: The universally accepted mechanism proceeds in two main stages:
-
Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of acrolein, rendering the carbonyl carbon more electrophilic. A molecule of ethanol then attacks this carbon, and subsequent deprotonation yields a hemiacetal intermediate.[1]
-
Acetal Formation: The hydroxyl group of the hemiacetetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water creates a resonance-stabilized carbocation, which is then attacked by a second molecule of ethanol. Final deprotonation yields the stable this compound and regenerates the acid catalyst.[1]
A critical challenge in this synthesis is the formation of water as a by-product.[2] According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants, limiting the final yield. Historically, this has been managed by using a large excess of ethanol or chemical dehydrating agents, but modern catalytic design offers more elegant solutions.
Caption: General mechanism of acid-catalyzed acrolein acetalization.
Chapter 2: A Comparative Study of Catalytic Systems
The efficacy of the synthesis hinges on the nature of the acid catalyst. We can broadly classify them into two families: homogeneous and heterogeneous.
Homogeneous Catalysis: The Classical Approach
Homogeneous catalysts, such as p-toluenesulfonic acid (p-TsOH) and mineral acids (H₂SO₄, HCl), are dissolved in the reaction medium.[3][4] Their primary advantage is excellent molecular contact with reactants, often leading to high reaction rates.
-
p-Toluenesulfonic Acid (p-TsOH): A strong organic acid, p-TsOH has been reported to yield this compound from acrolein and ethanol.[5] However, early work also highlighted the formation of by-products like β-ethoxypropionaldehyde acetal, necessitating careful control of reaction conditions.[6]
-
Ammonium Nitrate (NH₄NO₃): While technically a salt, it generates an acidic medium in situ. A notable procedure involves reacting acrolein with ethyl orthoformate (as both reactant and water scavenger) in the presence of ammonium nitrate in ethanol, achieving high yields of 72-80%.[5][7]
Scientist's Insight: The main drawback of homogeneous catalysts is the cumbersome workup. Neutralization, extraction, and purification steps are required to remove the catalyst, generating significant aqueous waste and potentially lowering the isolated yield. This makes them less attractive for scalable and environmentally friendly processes.
Heterogeneous Catalysis: The Path to Greener Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[8] This fundamental difference allows for simple separation by filtration, enabling catalyst recycling and dramatically improving the process's sustainability.
Ion-exchange resins, particularly sulfonated polystyrene-divinylbenzene copolymers like Amberlyst-15 and Amberlyst-36, are the most widely used solid acid catalysts for acetalization.[8][9] They function as solid-bound sulfonic acids.
-
Amberlyst-15: This macroporous resin is highly effective for acetal formation.[8][10] Its high acidity and porosity allow for efficient interaction with reactants. It is known to catalyze acetalization with excellent yields.[8]
-
Amberlyst-36: Possessing even higher acidity (5.4 mmol/g) compared to other solid acids, Amberlyst-36 can achieve very high conversions in acetalization reactions, such as 86.61% glycerol conversion to solketal under optimized conditions.[2][11]
Scientist's Insight: The choice between different resin grades depends on the desired reactivity and thermal stability. The macroporous structure is key; it prevents the deactivation that can occur on catalyst surfaces due to strong adsorption of polar reactants.[2] The ability to be filtered and reused for multiple cycles without significant loss of activity is their defining advantage.[9]
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and tunable acidity.[12] The acidity is primarily of the Brønsted type and depends on the silicon-to-aluminum (Si/Al) ratio.
-
Zeolite Beta & Y-type Zeolites: These have shown high activity in acetalization reactions.[2][13] A key advantage of zeolites with a high Si/Al ratio is their hydrophobicity. This property allows them to selectively repel water molecules from the active sites within their pores.[14] This local removal of the water by-product drives the reaction equilibrium towards the product side, leading to very high conversions (over 95%) even without the use of solvents to physically remove water.[14]
Scientist's Insight: The water-tolerant nature of high-silica zeolites is a game-changing feature for equilibrium-limited reactions like acetalization.[14] It circumvents the need for Dean-Stark apparatuses or dehydrating agents, simplifying the reactor setup and improving process efficiency.
Ionic liquids (ILs) are organic salts with low melting points that can be designed to have acidic properties.[15][16] When immobilized on a solid support (like silica or a polymer), they combine the high activity and tunability of ILs with the practical advantages of heterogeneous catalysts.
-
Supported Acidic ILs: Catalysts like [BMIM]HSO₄ or [BMIM]H₂PO₄ immobilized on a solid support have been used for related dehydration reactions to produce acrolein, demonstrating high selectivity (up to 90.4%) and 100% reactant conversion.[17][18] Their application in acetalization follows the same principle, offering a stable and highly active catalytic system with a long service life.[18]
Scientist's Insight: Immobilized ILs represent a frontier in catalyst design. Their key advantage lies in the ability to fine-tune the acidic and physical properties by modifying the cation and anion, potentially leading to superior selectivity compared to traditional solid acids.[16]
Comparative Performance Data
| Catalyst Type | Specific Catalyst | Acrolein Conversion (%) | Acetal Selectivity (%) | Acetal Yield (%) | Key Conditions | Source(s) |
| Homogeneous | NH₄NO₃ / Ethyl Orthoformate | High (inferred) | High (inferred) | 72 - 80 | Room Temp, 6-8h | [5][6] |
| Homogeneous | p-Toluenesulfonic Acid | - | - | 62 | - | [5] |
| Solid Acid Resin | Amberlyst-36 | 86.61 | High (inferred) | - | 50°C, 2h, 1:6 mole ratio | [11] |
| Zeolite | Zeolite Beta | > 95 | High (inferred) | - | 60 min reaction time | [14] |
| Immobilized IL | [BMIM]H₂PO₄ (supported) | 100 | 90.4 | 90.4 | 240-360°C | [18] |
| *Data from glycerol acetalization, a closely related model reaction. | ||||||
| Data from glycerol dehydration to acrolein, demonstrating catalyst potential. |
Chapter 3: In the Lab: Protocols and Best Practices
Adopting heterogeneous catalysts requires a slightly different workflow than traditional homogeneous synthesis. The following protocol for using Amberlyst-15 is representative of the ease and efficiency of these systems.
Experimental Workflow Diagram
Caption: A typical workflow for synthesis and catalyst recycling.
Protocol 1: this compound Synthesis using Amberlyst-15
Objective: To synthesize this compound using a recyclable solid acid catalyst.
Materials:
-
Acrolein (stabilized)
-
Anhydrous Ethanol (200 proof)
-
Amberlyst-15 resin (pre-washed with ethanol and dried)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin (approx. 5-10 wt% relative to acrolein) with ethanol to remove any impurities and dry under vacuum at 60°C for 4 hours.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (e.g., 3-5 molar equivalents to acrolein).
-
Reactant Addition: Slowly add freshly distilled acrolein (1 equivalent) to the ethanol with stirring. The reaction can be exothermic.
-
Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (or a specific temperature like 50°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via Gas Chromatography (GC).
-
Workup: Once the reaction reaches completion (typically 2-6 hours), cool the flask to room temperature.
-
Catalyst Recovery: Separate the catalyst by simple filtration using a Büchner funnel. The recovered catalyst can be processed for reuse (see Protocol 2).
-
Product Isolation: The filtrate contains the product, excess ethanol, and minor impurities. The product can be purified by distillation.
Protocol 2: Catalyst Regeneration and Reuse
Objective: To validate the reusability of the Amberlyst-15 catalyst.
Procedure:
-
Washing: Transfer the filtered catalyst from Protocol 1 into a beaker. Wash thoroughly with fresh ethanol (3 x 20 mL) to remove any adsorbed reactants or products. A final wash with a more volatile solvent like acetone can aid in drying.
-
Drying: Dry the washed catalyst in a vacuum oven at 60-70°C overnight or until a constant weight is achieved.
-
Reuse: The regenerated catalyst is now ready to be used in a subsequent reaction cycle. Its activity can be compared to the fresh catalyst by measuring the initial reaction rate or final conversion under identical conditions. A well-maintained catalyst should show minimal loss of activity for at least 3-5 cycles.
Chapter 4: Recommendations and Future Perspectives
The choice of catalyst for this compound synthesis is a balance of activity, cost, safety, and sustainability goals.
-
For rapid, small-scale synthesis where workup is not a major concern, traditional homogeneous catalysts like NH₄NO₃ with ethyl orthoformate offer a reliable and high-yielding route.
-
For scalable, industrial, and green chemistry applications, heterogeneous catalysts are unequivocally superior.
-
Amberlyst-type resins represent the current industry standard, offering a robust, highly active, and easily recyclable option. They are the recommended starting point for most process development.
-
High-silica zeolites offer a distinct advantage in their ability to tolerate and locally remove water, potentially simplifying reactor design and improving yields in an energy-efficient manner. They are highly recommended for processes where water management is a key challenge.
-
Immobilized ionic liquids are a promising area for future research, with the potential for unparalleled selectivity through rational design.
-
The future of acetal synthesis catalysis lies in the continued development of stable, highly active, and selective heterogeneous systems. Designing catalysts with hierarchical pore structures to improve mass transport and further enhancing water tolerance will continue to drive efficiency and sustainability in the production of this compound and other valuable chemical intermediates.
References
- Deutsch, J., Martin, A., & Lieske, H. (2007). Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals.
- EvitaChem. (n.d.). This compound (EVT-294140).
- University of Michigan. (n.d.). Amberlyst-15 in organic synthesis. Encyclopedia of Reagents for Organic Synthesis.
- Oh, K. S., Kim, D. K., Maier, W. F., & Woo, S. I. (2007). Discovery of new heterogeneous catalysts for the selective oxidation of propane to acrolein. Combinatorial Chemistry & High Throughput Screening, 10(1), 5-12.
- Organic Syntheses. (1945). This compound. Organic Syntheses, 25, 1.
- SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin.
- U.S. Patent No. 5,079,266. (1992).
- Shen, L., Yin, H., Wang, A., & Chen, H. (2014). Liquid phase catalytic dehydration of glycerol to acrolein over Brønsted acidic ionic liquid catalysts. Journal of Industrial and Engineering Chemistry.
- Andrushkevich, T. V., & Chesalov, Y. A. (2012). Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts.
- Sádaba, I., Ojeda, M., Mariscal, R., & López Granados, M. (2011). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia.
- Organic Syntheses. (n.d.). Acrolein, diethyl acetal. Organic Syntheses Procedure.
- Park, S. B., et al. (2024). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Journal of the Korean Society of Food Science and Nutrition, 53(2), 125-134.
- Pande, M., & Samant, S. D. (2013). Amberlyst-15 can act as a catalyst for the acylation of phenols and alcohols. ScienceDaily.
- Widayat, W., et al. (2021). Solketal Reaction Optimization by Glycerol Acetalization Using Amberlyst-36 Catalyst.
- Silva, A. M., et al. (2018). Catalytic Dehydration of Glycerol to Acrolein over a Catalyst of Pd/LaY Zeolite and Comparison with the Chemical Equilibrium.
- Wibowo, A. A. (2007). Catalytic Partial Oxidation of Propylene for Acrolein Production. CORE.
- Vlasenko, N. V., et al. (2025). Catalytic Performance of HZSM-5–Al2O3 Nanocomposites in Glycerol Conversion.
- Lilić, A., Bennici, S., Devaux, J.-F., Dubois, J.-L., & Auroux, A. (2017). A Comparative Study of Basic, Amphoteric, and Acidic Catalysts in the Oxidative Coupling of Methanol and Ethanol for Acrolein Production. ChemSusChem, 10(17), 3459-3472.
- Poco, J. G. R., et al. (2016). Production of acrolein from glycerol over bulk catalysts and molecular sieves (Part II) -Comparing conversions, yields and selectivities.
- Dubois, J.-L. (2021). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- Chinese Patent No. CN102267882B. (2013). Method for preparing acrolein by catalyzing dehydration of glycerol with immobilized acidic ionic liquid.
- Borowiec, A. (2016). New acrolein production route starting from alcohols mixture (Doctoral dissertation, Université Lille 1, Sciences et Technologies).
- Condotta, R., et al. (2025). Acrolein Production from Glycerol: A Systematic Investigation of Metal-Oxides and Zeolite Catalysts. Industrial & Engineering Chemistry Research.
- Headley, A. D., & Ni, B. (2014). Ionic Liquid Immobilized Organocatalysts for Asymmetric Reactions in Aqueous Media. Molecules, 19(9), 13448-13485.
- da Silva, C. X. A., Gonçalves, V. L. C., & Mota, C. J. A. (2009). Water-tolerant zeolite catalyst for the acetalisation of glycerol. Green Chemistry, 11(1), 38-41.
- Park, J. Y., et al. (2014).
- Parkhomenko, K., & Roger, A.-C. (2024). Recent Progress and Strategies on the Design of Zeolite-Based Catalysts for Hydroformylation of Olefins.
- YMER. (2021). A Concise Review on Synthesis of Acetal and Recent Advances. YMER, 20(10).
- Premetek. (n.d.). Homogeneous Catalysts For Organic Synthesis.
- U.S. Patent No. 2,626,283A. (1953).
- Johnson Matthey. (n.d.). Homogeneous catalysts.
- Kumar, V., & Kumar, S. (2022). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Molecules, 27(21), 7244.
Sources
- 1. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. premetek.com [premetek.com]
- 4. Homogeneous catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Solketal Reaction Optimization by Glycerol Acetalization Using Amberlyst-36 Catalyst | Scientific.Net [scientific.net]
- 12. Recent Progress and Strategies on the Design of Zeolite-Based Catalysts for Hydroformylation of Olefins [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Water-tolerant zeolite catalyst for the acetalisation of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ionic Liquid Immobilized Organocatalysts for Asymmetric Reactions in Aqueous Media [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. CN102267882B - Method for preparing acrolein by catalyzing dehydration of glycerol with immobilized acidic ionic liquid - Google Patents [patents.google.com]
Acrolein Diethyl Acetal: The Superior, Stabilized C3 Building Block for Advanced Synthesis
In the landscape of organic synthesis, α,β-unsaturated aldehydes are invaluable three-carbon (C3) building blocks, prized for their dual reactivity as both electrophilic alkenes and aldehydes. Among these, acrolein, the simplest unsaturated aldehyde, offers significant potential for constructing complex molecular architectures through reactions like Michael additions, Diels-Alder cycloadditions, and Wittig reactions.[1][2] However, its utility is severely hampered by its extreme reactivity, toxicity, and notorious instability.[3][4]
This guide, from a Senior Application Scientist's perspective, presents a comprehensive analysis of acrolein diethyl acetal as a vastly more stable, safer, and more manageable surrogate for acrolein. We will explore the fundamental chemical differences that underpin the stability of the acetal, provide a direct comparison of their properties supported by experimental data, and detail the strategic application of this superior reagent in synthesis, including a robust deprotection protocol.
The Core Challenge: Acrolein's Intrinsic Instability and Hazardous Nature
Acrolein is a highly reactive and electrophilic compound.[1] This reactivity, while synthetically useful, is also its greatest liability. The molecule is prone to spontaneous and often violent polymerization, which can be initiated by exposure to light, heat, air (oxygen), or trace amounts of acids and bases.[4][5][6] This makes its storage and handling exceptionally difficult, requiring stabilization with inhibitors like hydroquinone and storage under inert gas in refrigerated, dark conditions.[7][8]
Beyond its instability, acrolein is acutely toxic, a potent irritant, and a suspected carcinogen.[3][9] It is fatal if swallowed or inhaled and causes severe burns upon skin contact.[10] These hazardous properties necessitate stringent handling protocols, including the use of specialized personal protective equipment (PPE) and certified chemical fume hoods, which can be a significant barrier in many research environments.[9]
Caption: The inherent instability of acrolein leading to polymerization.
The Solution: Acetal Protection for Enhanced Stability and Safety
This compound (3,3-diethoxy-1-propene) provides an elegant solution to these challenges by masking the highly reactive aldehyde functionality.[11] An acetal is a protecting group for aldehydes and ketones, formed by reacting the carbonyl compound with an alcohol under acidic conditions.[12] This conversion replaces the reactive C=O double bond with two stable single C-O bonds, dramatically reducing the molecule's electrophilicity and preventing the polymerization pathways that plague acrolein.
Caption: Comparison of Acrolein and its stable acetal-protected form.
The result is a reagent that retains the synthetically useful C=C double bond of acrolein but is significantly more stable, easier to handle, and less toxic. It is a liquid that is stable under normal storage conditions and does not spontaneously polymerize, allowing for more predictable and reproducible experimental outcomes.[13][14]
Comparative Analysis: Acrolein vs. This compound
The advantages of using the acetal become clear in a direct comparison of their physical, chemical, and safety properties.
Table 1: Physical and Chemical Properties
| Property | Acrolein | This compound | Rationale for Advantage |
| Molecular Formula | C₃H₄O | C₇H₁₄O₂[15] | N/A |
| Molecular Weight | 56.06 g/mol | 130.18 g/mol [15] | Higher weight reflects the stable protecting groups. |
| Appearance | Colorless to yellow liquid[1] | Clear, colorless liquid[16][17] | Similar appearance, but acetal is less prone to discoloration from polymer formation. |
| Boiling Point | 53 °C | 123-125 °C[16] | Higher boiling point makes the acetal less volatile and easier to handle at room temperature. |
| Flash Point | < -18 °C[6] | 4.4 - 15 °C[16][18] | Both are flammable, but acrolein's extremely low flash point presents a greater fire risk.[8] |
| Stability | Unstable; polymerizes violently.[2][4] Light, heat, and air-sensitive. | Stable under normal conditions.[13] Light sensitive.[17] | Key Advantage: Acetal is vastly more stable, preventing uncontrolled polymerization and ensuring reagent integrity. |
| Solubility in Water | Soluble | Slightly soluble[17] | Different solubility profiles may influence reaction solvent choices. |
Table 2: Safety and Handling Comparison
| Hazard | Acrolein | This compound | Rationale for Advantage |
| Acute Toxicity | Fatal if swallowed or inhaled (H300+H330).[10] Toxic in contact with skin (H311).[3] | May be harmful if swallowed.[13] Toxicological properties not fully investigated.[13] | Key Advantage: Acetal is significantly less toxic, reducing the risk of severe injury or fatality from accidental exposure. |
| Corrosivity | Causes severe skin burns and eye damage (H314).[10] | Causes skin and serious eye irritation (H315, H319).[19] | While still an irritant, the acetal is not corrosive like acrolein, representing a major safety improvement. |
| Handling | Requires stringent controls, specialized PPE, and inert atmosphere.[7][9] | Standard laboratory handling for flammable liquids.[16][19] | Key Advantage: Acetal can be handled with standard, more accessible safety protocols, making it suitable for a wider range of labs. |
| Storage | Refrigerate at 2-8°C under inert gas, away from light, with inhibitor.[7] | Store in a cool, well-ventilated area away from ignition sources.[16][20] | Simpler storage requirements reduce logistical burdens and enhance safety. |
Strategic Application in Synthesis: Leveraging Stability
The primary strategic advantage of this compound is the ability to perform chemical transformations on the alkene moiety without interference from the highly reactive aldehyde. The acetal group is robust and stable to a wide range of reaction conditions, including those involving bases, nucleophiles, and many organometallic reagents.[12]
A prime example is in palladium-catalyzed Heck reactions, where this compound can be coupled with aryl halides to produce cinnamaldehyde derivatives or 3-arylpropanoate esters, which are valuable in the fragrance and pharmaceutical industries.[17] Using unprotected acrolein in such reactions would be highly challenging due to side reactions and polymerization.
Caption: General synthetic workflow using this compound.
Experimental Protocol: Deprotection via Acidic Hydrolysis
Once the desired modification to the carbon-carbon double bond is complete, the aldehyde functionality can be easily regenerated through acidic hydrolysis. This process is typically rapid and high-yielding.[21] The following protocol is a representative example of this key deprotection step.
Objective: To hydrolyze an acetal-protected α,β-unsaturated aldehyde to its corresponding aldehyde form.
Materials:
-
Acetal-protected compound (e.g., product from a Heck reaction)
-
Acetone
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Methodology:
-
Dissolution: Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., a 4:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: Acetone is a water-miscible organic solvent that ensures the substrate is fully dissolved, maximizing its exposure to the aqueous acid catalyst for efficient hydrolysis.[12]
-
-
Acidification: Add a catalytic amount of 1M HCl to the solution (e.g., 0.1 to 0.2 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 5-30 minutes at room temperature.[21][22]
-
Causality: The acid protonates one of the acetal's oxygen atoms, initiating the hydrolysis mechanism to cleave the C-O bonds and regenerate the carbonyl group.[12]
-
-
Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the hydrochloric acid. Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Causality: Neutralization is critical to stop the reaction and prevent any potential acid-catalyzed degradation or side reactions of the product aldehyde.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3x volumes of the reaction mixture). Combine the organic layers.
-
Causality: The desired organic product is typically more soluble in a nonpolar organic solvent than in the aqueous phase, allowing for its efficient separation and isolation.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde product.
-
Causality: Removing residual water is essential before evaporation to obtain a pure, solvent-free product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
This self-validating protocol includes a monitoring step (TLC/GC) to confirm reaction completion and a neutralization step to ensure the process is halted cleanly, leading to a high yield of the desired aldehyde.
Conclusion
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to achieving reliable and scalable results. While acrolein is a potent C3 synthon, its high toxicity, hazardous handling requirements, and inherent instability make it a problematic choice. This compound effectively circumvents these issues by providing a stable, safe, and easy-to-handle protected form. It allows for a broad range of selective chemistries on its alkene backbone, followed by a straightforward and efficient deprotection to unmask the valuable α,β-unsaturated aldehyde functionality. By substituting acrolein with its diethyl acetal, researchers can design more robust, predictable, and safer synthetic routes, ultimately accelerating innovation and discovery.
References
- Organic Syntheses. (1945). This compound. Org. Syn., 25, 1. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0017
- Fisher Scientific. (2021). Safety Data Sheet: this compound. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC102770000&productDescription=ACROLEIN+DIETHYLACETAL%2C+96%25+1LT&vendorId=VN00032119&countryCode=US&language=en
- Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. URL: https://drexel.edu/ehs/safety/policies-procedures/sops/acrolein/
- University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. EHS, UC Santa Barbara. URL: https://www.ehs.ucsb.edu/files/docs/sop/AcroleinSOP.pdf
- TCI America. (n.d.). Acrolein Acetal (=this compound) Material Safety Data Sheet. URL: https://www.tcichemicals.com/CA/en/p/A0640
- Fisher Scientific. (2025). Safety Data Sheet: this compound. URL: https://www.fishersci.ca/viewmsds.do?catalogId=29104&catNo=AC102771000&casNumber=3054-95-3&version=6
- Arkema. (2025). Acrolein, technical grade - Safety Data Sheet. URL: https://www.arkema.com/en/products/product-finder/product-viewer/Acrolein/
- Organic Syntheses. (n.d.). Acrolein, diethyl acetal. Org. Syn. Coll. Vol. 1, p.17 (1941); Vol. 2, p.17 (1922). URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0017
- Chemos GmbH & Co. KG. (2022). Safety Data Sheet: acrolein. URL: https://www.chemos.de/import/msds/EN/A0290626_EN.pdf
- EvitaChem. (n.d.). Buy this compound (EVT-294140) | 3054-95-3. URL: https://www.evitachem.com/product/acrolein-diethyl-acetal-evt-294140
- Wikipedia. (n.d.). Acrolein. URL: https://en.wikipedia.org/wiki/Acrolein
- Fisher Scientific. (2023). Safety Data Sheet: this compound. URL: https://www.fishersci.co.uk/shop/msdsproxy%3FproductName%3DACR10277%26productDescription%3D102770250%26catNo%3D10277-0250%26vendorId%3DVN00032119%26storeId%3D10652
- National Center for Biotechnology Information. (n.d.). Acrolein. PubChem Compound Summary for CID 7847. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acrolein
- Apollo Scientific. (2023). Safety Data Sheet: this compound. URL: https://www.apolloscientific.co.uk/msds/OR40659_msds.pdf
- Purdue University. (n.d.). Acrolein Safety Information. Radiological and Environmental Management. URL: https://www.purdue.edu/rem/hmm/acrolein.htm
- Santa Cruz Biotechnology. (n.d.). Acrolein Material Safety Data Sheet. URL: https://www.scbt.com/scbt/msds/_sc-214491.pdf
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrolein. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0021.pdf
- NOAA. (n.d.). ACROLEIN, STABILIZED. CAMEO Chemicals. URL: https://cameochemicals.noaa.gov/chemical/11
- Senfeida Chemical. (n.d.). Mastering Organic Synthesis with this compound. URL: https://www.senfeida-chemical.com/news/mastering-organic-synthesis-with-acrolein-diethyl-acetal-86007425.html
- Sigma-Aldrich. (2025). Safety Data Sheet: Acrolein. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/110221
- ResearchGate. (2023). Asymmetric Michael addition reaction of acrolein, 3-nitro-2H-chromene,.... URL: https://www.researchgate.net/publication/372787834_Asymmetric_Michael_addition_reaction_of_acrolein_3-nitro-2H-chromene_and_malononitrile_A_DFT_study
- Chemcess. (n.d.). Acrolein: Properties, Reactions, Production And Uses. URL: https://chemcess.com/acrolein/
- NOAA. (n.d.). ACROLEIN. CAMEO Chemicals. URL: https://cameochemicals.noaa.gov/chris/ACR.pdf
- Sigma-Aldrich. (n.d.). This compound 96%. Product Page. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/102771
- Franz, A. K., & Gancayco, C. D. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Organic Letters, 14(4), 1086–1089. URL: https://pubs.acs.org/doi/10.1021/ol300096z
- Warner, D. T., & Moe, O. A. (1948). 1,4-Addition Reactions. II. Addition of Ethyl Malonate to Acrolein. Journal of the American Chemical Society, 70(8), 2765–2767. URL: https://pubs.acs.org/doi/10.1021/ja01188a053
- American Chemical Society. (n.d.). Mukaiyama–Michael Reactions with Acrolein and Methacrolein. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol300096z
- Wilson, T. P. (1992). U.S. Patent No. 5,079,266. U.S. Patent and Trademark Office. URL: https://patents.google.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. URL: https://www.organic-chemistry.org/protection/carbonyl/dimethylacetals.htm
- ResearchGate. (2016). Has anyone acid hydrolyzed this compound or know how to do it?. URL: https://www.researchgate.net/post/Has_anyone_acid_hydrolyzed_acrolein_diethyl_acetal_or_know_how_to_do_it
- Senfeida Chemical. (n.d.). Optimizing Chemical Synthesis with this compound (CAS 3054-95-3). URL: https://www.senfeida-chemical.com/news/optimizing-chemical-synthesis-with-acrolein-diethyl-acetal-cas-3054-95-3-86007421.html
- The Good Scents Company. (n.d.). This compound. URL: http://www.thegoodscentscompany.
- Senfeida Chemical. (n.d.). China this compound Manufacturers Suppliers Factory. URL: https://www.senfeida-chemical.com/fine-chemical/acrolein-diethyl-acetal.html
- Santa Cruz Biotechnology. (n.d.). This compound. URL: https://www.scbt.com/p/acrolein-diethyl-acetal-3054-95-3
- Sigma-Aldrich. (n.d.). This compound 96%. Product Specification. URL: https://www.sigmaaldrich.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. URL: https://totalsynthesis.com/protecting-groups/acetal-protecting-group-mechanism/
- Green, K. A., et al. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(16), 5283-5288. URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc01738a
Sources
- 1. Acrolein - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. nj.gov [nj.gov]
- 9. purdue.edu [purdue.edu]
- 10. chemos.de [chemos.de]
- 11. nbinno.com [nbinno.com]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. fishersci.ca [fishersci.ca]
- 14. nbinno.com [nbinno.com]
- 15. scbt.com [scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. sfdchem.com [sfdchem.com]
- 18. This compound, 3054-95-3 [thegoodscentscompany.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. fishersci.dk [fishersci.dk]
- 21. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantification of Acrolein Diethyl Acetal in Reaction Mixtures: An HPLC-UV and GC-FID Comparison
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, intermediates, and products is paramount. Acrolein diethyl acetal, a key building block and protective group, often requires precise measurement within complex reaction mixtures. This guide provides an in-depth comparison of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower you in selecting the optimal approach for your specific application.
The Analytical Challenge: Stability of this compound
This compound, while serving as a stable protecting group for the reactive α,β-unsaturated aldehyde acrolein, is susceptible to hydrolysis back to its parent aldehyde, particularly in acidic environments. This inherent instability presents a significant analytical hurdle. Silica-based reversed-phase HPLC columns, a mainstay in many laboratories, can possess acidic silanol groups on their surface, which can catalyze this unwanted hydrolysis during analysis, leading to inaccurate quantification. Therefore, the choice and design of the analytical method are critical to ensure the integrity of the analyte.
High-Performance Liquid Chromatography (HPLC-UV): A Detailed Protocol and Rationale
Reversed-phase HPLC is a powerful technique for separating components in a liquid mixture based on their hydrophobicity. For this compound, the primary challenge is mitigating on-column hydrolysis. Our recommended approach addresses this by modifying the mobile phase to create a slightly basic environment.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. The C18 stationary phase provides excellent hydrophobic retention for the acetal.
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Mobile Phase Additive: Triethylamine (TEA) or ammonia solution. Add a small concentration of the base to the aqueous mobile phase (e.g., 0.1% v/v TEA) to raise the pH and neutralize acidic silanol groups on the column, thus preventing acetal hydrolysis.
3. Chromatographic Conditions:
-
Mobile Phase Gradient: A typical gradient could be 40-80% B over 10 minutes, followed by a wash and re-equilibration step. The optimal gradient will depend on the other components in the reaction mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 210 nm. While the acetal itself does not have a strong chromophore, it exhibits some absorbance at lower UV wavelengths. It is also advisable to monitor at 241 nm, the λmax of the potential hydrolysis product, acrolein, to check for on-column degradation.
4. Sample and Standard Preparation:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
Causality Behind Experimental Choices:
The addition of a basic modifier like triethylamine to the mobile phase is the cornerstone of this method's success. This simple step effectively deactivates the acidic sites on the silica-based stationary phase that would otherwise catalyze the hydrolysis of the acetal to acrolein. The choice of a C18 column is based on its versatility and strong retention of non-polar analytes like this compound. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography (GC-FID): A Viable Alternative for Volatile Analytes
Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low boiling point (125 °C), GC-FID presents a robust and often faster alternative to HPLC.
Experimental Protocol: GC-FID Quantification of this compound
1. Instrumentation and Columns:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), is a good choice for resolving the analyte from common reaction solvents. A standard dimension would be 30 m x 0.25 mm ID, 1.4 µm film thickness.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C. (This program should be optimized based on the specific reaction mixture).
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Split injection (e.g., 50:1 split ratio) is suitable for samples with relatively high concentrations of the analyte to avoid column overloading.
3. Sample and Standard Preparation:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a volatile, non-interfering solvent such as dichloromethane or ethyl acetate.
-
Standard Preparation: Prepare a stock solution of this compound in the same solvent used for sample dilution. Create a series of calibration standards.
The Rationale for a GC-FID Approach:
GC-FID is inherently well-suited for volatile compounds like this compound. The high temperatures of the injector and column vaporize the sample, and the flame ionization detector provides excellent sensitivity for organic compounds. A key advantage of GC is the elimination of the risk of hydrolysis that can occur in aqueous mobile phases used in reversed-phase HPLC. The FID is a robust, universal detector for hydrocarbons, making it a reliable choice for quantification.
Workflow for GC-FID Analysis of this compound
Caption: Workflow for the quantification of this compound by GC-FID.
Performance Comparison: HPLC-UV vs. GC-FID
The choice between HPLC-UV and GC-FID will depend on the specific requirements of your analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-FID |
| Analyte Volatility | Not a requirement. | Essential. |
| Risk of Hydrolysis | High without mobile phase modification. | Negligible. |
| Sensitivity | Moderate, dependent on UV absorbance. | High for hydrocarbons. |
| Analysis Time | Typically longer run times. | Often faster analysis. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent usage. | Generally lower instrumentation and running costs. |
| Sample Matrix Compatibility | More versatile for non-volatile matrix components. | Can be susceptible to interference from non-volatile components which may contaminate the injector and column. |
| Solvent Consumption | High, requires HPLC-grade solvents. | Low, uses carrier gas. |
Conclusion and Recommendations
Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of this compound in reaction mixtures.
-
Choose HPLC-UV when:
-
Your reaction mixture contains non-volatile components that could interfere with GC analysis.
-
You need to simultaneously analyze other non-volatile components in the mixture.
-
You have ready access to an HPLC system and are comfortable with mobile phase preparation.
-
-
Choose GC-FID when:
-
You require a faster analysis time.
-
You are concerned about the potential for on-column hydrolysis of the acetal.
-
Your sample matrix is relatively clean and free of non-volatile components.
-
Cost-effectiveness is a primary consideration.
-
Ultimately, the optimal method is one that is validated in your laboratory for your specific sample matrix. By understanding the principles and practical considerations of both HPLC-UV and GC-FID, you can confidently select and implement the most appropriate technique to achieve accurate and reliable quantification of this compound in your research and development endeavors.
References
- Schickedantz, P. D., & Reid, J. R. (1995). Analysis of Citral Dimethyl Acetal and Other Acetals by HPLC. Contributions to Tobacco & Nicotine Research, 16(3), 121-125. [Link]
- U.S. Environmental Protection Agency. (1984). Method 603: Acrolein and Acrylonitrile. [Link]
- Phenomenex. (2023).
- Agilent Technologies. (n.d.).
- Dong, M. W. (2018). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. [Link]
A Comparative Guide to the X-ray Crystallographic Analysis of Acrolein Diethyl Acetal Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecular compounds is paramount. Acrolein diethyl acetal and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. Their structural conformation, dictated by the interplay of steric and electronic effects, profoundly influences their reactivity and biological activity. While X-ray crystallography stands as the gold standard for determining three-dimensional molecular architecture, obtaining suitable crystalline material for these often-liquid compounds presents a significant challenge.
This guide provides a comprehensive comparison of the crystallographic analysis of this compound derivatives with that of their more readily crystallized analogues, the cinnamaldehyde derivatives. By presenting a detailed case study of the crystal structure of (E)-2-Hydroxycinnamaldehyde, we offer insights into the crystallographic features that can be anticipated for α,β-unsaturated acetals and aldehydes. Furthermore, we provide detailed experimental protocols for synthesis and crystallization, alongside a comparative overview of alternative analytical techniques, to equip researchers with the knowledge to effectively characterize these important chemical entities.
The Challenge of Crystallizing this compound Derivatives
This compound is a liquid at room temperature, a physical state that inherently complicates single-crystal X-ray diffraction analysis, which requires a well-ordered crystalline lattice.[1] Many of its simple derivatives share this characteristic. This has resulted in a scarcity of publicly available crystallographic data for this class of compounds. In contrast, the introduction of a phenyl group, as seen in cinnamaldehyde and its derivatives, often leads to more stable, crystalline solids, making them more amenable to crystallographic studies.
Case Study: X-ray Crystallographic Analysis of (E)-2-Hydroxycinnamaldehyde
To illustrate the principles of crystallographic analysis for this class of compounds, we present a detailed examination of the crystal structure of (E)-2-Hydroxycinnamaldehyde, a derivative of cinnamaldehyde. The data for this analysis was reported in Acta Crystallographica Section E: Crystallographic Communications.[2][3]
Molecular and Crystal Structure Insights
The crystal structure of (E)-2-Hydroxycinnamaldehyde reveals two independent molecules in the asymmetric unit, both of which are nearly planar.[3] This planarity is a key feature, arising from the conjugated π-system extending from the phenyl ring through the double bond to the aldehyde group. The vinylaldehyde group adopts an extended trans conformation, which is the more stable arrangement.
In the crystal lattice, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming infinite chains.[3] This hydrogen bonding network is a critical factor in the formation of a stable crystal structure suitable for X-ray diffraction. The presence of the hydroxyl group, therefore, plays a crucial role in facilitating crystallization. This observation suggests that the introduction of functional groups capable of strong intermolecular interactions, such as hydrogen bonding, could be a viable strategy for obtaining crystalline derivatives of this compound.
Crystallographic Data Summary
Below is a table summarizing the key crystallographic data for (E)-2-Hydroxycinnamaldehyde.[3]
| Parameter | Value |
| Chemical Formula | C₉H₈O₂ |
| Molecular Weight | 148.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1192 (15) |
| b (Å) | 13.7078 (19) |
| c (Å) | 10.9891 (15) |
| β (°) | 102.537 (3) |
| Volume (ų) | 1488.0 (4) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.323 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 200 |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.182 |
Experimental Protocols
Synthesis and Crystallization of (E)-2-Hydroxycinnamaldehyde
The following protocol is adapted from the synthesis reported by Kang and Kim (2013).[3]
Synthesis:
-
To a stirred suspension of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN, 30 ml), add a solution of 2-hydroxybenzaldehyde (10.0 mmol) and vinyl acetate (11.0 mmol) in CH₃CN (20 ml).
-
Reflux the reaction mixture for 48 hours.
-
After cooling, pour the mixture into cold water and dilute with ethyl acetate (EtOAc).
-
Separate the organic layer and wash it with a 10% sodium hydroxide (NaOH) solution.
-
Acidify the aqueous layer with a 10% hydrochloric acid (HCl) solution and extract with dichloromethane (CH₂Cl₂).
-
Dry the resulting organic layer over magnesium sulfate (MgSO₄) and concentrate it under vacuum.
-
Purify the crude product by silica gel chromatography to obtain (E)-2-Hydroxycinnamaldehyde.
Crystallization:
-
Dissolve the purified (E)-2-Hydroxycinnamaldehyde in a mixture of n-hexane and dichloromethane (CH₂Cl₂).
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless, plate-like crystals suitable for X-ray diffraction will form over several days.
Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for the crystallographic analysis of a small molecule.
General Synthesis of this compound
For comparison, a general procedure for the synthesis of the parent this compound is provided below, adapted from established methods.[4]
-
Combine acrolein and triethyl orthoformate in a reaction vessel.
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid, in absolute ethanol.
-
Heat the mixture to reflux and monitor the reaction progress by gas chromatography.
-
Upon completion, neutralize the catalyst with a weak base.
-
Purify the this compound by fractional distillation under reduced pressure.
Comparison of Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information and are often more suitable for non-crystalline samples.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[5] | Provides the most complete and unambiguous structural information. | Requires a high-quality single crystal, which can be difficult to obtain.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions (NOE). | Excellent for determining the structure of molecules in solution; does not require crystalline material.[7] | Provides an average structure in solution; does not give information on crystal packing. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural fragments.[8] | High sensitivity and requires very small amounts of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture; retention time can aid in identification when compared to standards. | Powerful for assessing purity and for quantitative analysis. | Does not provide detailed structural information on its own. |
Diagram: Molecular Structure of (E)-2-Hydroxycinnamaldehyde
Caption: 2D representation of the (E)-2-Hydroxycinnamaldehyde molecule.
Conclusion
The crystallographic analysis of this compound derivatives is often hampered by their physical state. However, by studying crystalline analogues such as (E)-2-Hydroxycinnamaldehyde, valuable insights into their likely structural features can be gained. The planarity of the conjugated system and the potential for intermolecular interactions, such as hydrogen bonding, are key factors that influence crystal packing and can be engineered to facilitate the crystallization of otherwise non-crystalline compounds.
For a comprehensive structural characterization, a multi-technique approach is recommended. While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry are indispensable for elucidating the structure in solution and confirming the molecular identity, respectively. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy for the thorough characterization of this compound derivatives and other challenging molecular systems.
References
- Acrolein, diethyl acetal. (n.d.). NIST Chemistry WebBook.
- X-ray crystallography. (2024, January 5). In Wikipedia. [Link]
- Kang, K.-T., & Kim, S.-G. (2013). (E)-2-Hydroxycinnamaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(4), o534. [Link]
- Kang, K.-T., & Kim, S.-G. (2013). (E)-2-Hydroxycinnamaldehyde.
- Cinnamaldehyde | C9H8O | CID 637511. (n.d.). PubChem.
- (3,3-Diethoxy-1-propen-1-yl)benzene | C13H18O2 | CID 5356250. (n.d.). PubChem.
- The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017). Scientific Reports. [Link]
- Process for the preparation of cinnamaldehyde compounds. (2006).
- Preparation method of cinnamaldehyde diethylacetal. (2012).
- X-Ray Crystallography of Chemical Compounds. (2009). The Open Conference Proceedings Journal. [Link]
- X-ray diffraction experiment – the last experiment in the structure elucidation process. (2009). Cellular and Molecular Biology Letters. [Link]
- Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. (2018).
- How is 2-HYDROXYCINNAMALDEHYDE prepared and used in organic synthesis?. (2020). Mol-Instincts. [Link]
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
- Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. (2007). Journal of the American Society for Mass Spectrometry. [Link]
- Covalent Labeling with an α, β Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry. (2020). Analytical Chemistry. [Link]
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015).
- 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. (2001). Molecules. [Link]
- α,β-Unsaturated Acetals in Synthesis. (2000). Current Organic Chemistry. [Link]
Sources
- 1. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating Metabolic Fates: A Comparative Guide to Isotopic Labeling of Acrolein Diethyl Acetal
For researchers, toxicologists, and drug development professionals, understanding the precise metabolic journey of reactive molecules is paramount. Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental contaminant and an endogenous product of lipid peroxidation implicated in cellular damage and various pathologies.[1] Its high reactivity, however, makes it a challenging subject for direct study. Acrolein diethyl acetal, a more stable precursor, serves as an invaluable tool for introducing acrolein into biological and chemical systems in a controlled manner.[2] By employing isotopic labeling, we can unlock a deeper understanding of its metabolic fate, reaction mechanisms, and toxicological pathways.
This guide provides a comprehensive comparison of isotopic labeling strategies for this compound, focusing on the practical applications of Carbon-13 (¹³C) and Deuterium (²H) labeling. While direct comparative studies on labeled this compound are not extensively documented, this guide synthesizes established synthetic methodologies and analytical principles to provide a robust framework for researchers. We will explore the rationale behind choosing a specific labeling strategy, provide detailed hypothetical protocols for synthesis and application, and compare the expected outcomes and analytical considerations.
The Strategic Advantage of Isotopic Labeling
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons.[3] This subtle change in mass does not significantly alter the chemical properties of the molecule but makes it distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] For a precursor like this compound, this allows us to:
-
Trace Metabolic Pathways: Follow the journey of the acrolein moiety as it is metabolized in cells or in vivo, identifying novel metabolites and understanding flux through different biotransformation pathways.
-
Elucidate Reaction Mechanisms: Determine the precise bonds broken and formed during chemical reactions by observing the position of the isotopic label in the products.
-
Quantify Bioavailability and Distribution: Use the labeled compound as an internal standard for accurate quantification of the unlabeled compound in complex biological matrices.[4]
-
Investigate Toxicological Mechanisms: Understand how acrolein interacts with biological macromolecules like DNA and proteins by tracing the labeled molecule to its adduction sites.
Comparative Analysis of Labeling Strategies: ¹³C vs. ²H
The choice between Carbon-13 and Deuterium labeling depends on the specific research question, the desired analytical technique, and budget considerations.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Primary Application | Metabolic flux analysis, structural elucidation by NMR, stable tracer for MS. | Kinetic isotope effect (KIE) studies, metabolic tracing with MS, can improve pharmacokinetic profiles of drugs. |
| Label Stability | High. The C-¹³C bond is strong and not susceptible to exchange. | Can be susceptible to back-exchange with protons in aqueous environments, especially at certain positions. |
| Analytical Detection | MS: Clear mass shift (1 Da per ¹³C). NMR: ¹³C is NMR-active, allowing for detailed structural analysis.[5] | MS: Clear mass shift (1 Da per ²H). NMR: ²H is NMR-active but gives broader signals and is less commonly used for structural elucidation than ¹³C. |
| Synthesis Complexity | Can be more complex and expensive, often requiring labeled starting materials that are further down the synthetic chain. | Can sometimes be achieved through simple exchange reactions with D₂O or by using deuterated reducing agents. |
| Cost | Generally higher due to the cost of ¹³C-enriched starting materials. | Generally lower, with D₂O and deuterated reagents being more accessible. |
Proposed Synthetic Pathways for Labeled this compound
While the literature lacks explicit protocols for labeled this compound, we can adapt established methods for the unlabeled compound. The following are proposed, detailed protocols based on procedures from Organic Syntheses.[6][7]
Protocol 1: Synthesis of [1,2,3-¹³C₃]-Acrolein Diethyl Acetal
This approach provides a fully labeled carbon backbone, ideal for tracing the entire acrolein moiety in metabolic studies.
Workflow Diagram:
Caption: Synthesis of ¹³C-labeled this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine [1,2,3-¹³C₃]-acrolein (1 equivalent), ethyl orthoformate (1.2 equivalents), and anhydrous ethanol.
-
Catalysis: Prepare a warm solution of ammonium nitrate (catalytic amount) in anhydrous ethanol and add it to the acrolein mixture.
-
Reaction: Allow the mixture to react at room temperature for 6-8 hours. The solution will remain warm for the initial 1.5 hours.[6]
-
Workup: Filter the resulting light-red solution to remove any solids. Add sodium carbonate to the filtrate to neutralize the catalyst.
-
Purification: Distill the mixture through a fractional distillation column. Collect the fraction boiling at 120-125°C, which is the desired [1,2,3-¹³C₃]-acrolein diethyl acetal.[6]
-
Characterization: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹³C NMR will show characteristic couplings between the adjacent ¹³C nuclei.[8]
Protocol 2: Synthesis of [1,1,2,3,3-²H₅]-Acrolein Diethyl Acetal
This deuterated version can be used for kinetic isotope effect studies to probe reaction mechanisms involving C-H bond cleavage.
Workflow Diagram:
Caption: Synthesis of ²H-labeled this compound.
Step-by-Step Methodology:
-
Synthesis of Unlabeled this compound: Synthesize unlabeled this compound from β-chloropropionaldehyde acetal and powdered potassium hydroxide as described in Organic Syntheses.[7] This involves heating the mixture and distilling the product.
-
H-D Exchange Reaction: In a sealed vessel, dissolve the purified this compound in D₂O. Add a catalytic amount of a palladium-on-carbon (Pd/C) catalyst.
-
Reaction Conditions: Heat the mixture under an inert atmosphere. The temperature and reaction time will need to be optimized to achieve the desired level of deuteration.
-
Workup and Purification: After the reaction, filter to remove the catalyst. Extract the deuterated product with an organic solvent (e.g., diethyl ether), dry the organic layer, and purify by distillation.
-
Characterization: Confirm the structure and degree of deuteration by ¹H NMR (observing the disappearance of proton signals), ²H NMR, and mass spectrometry (observing the mass shift).
Application in a Hypothetical Metabolic Study
Objective: To trace the metabolic fate of acrolein derived from this compound in a liver cell culture model.
Experimental Workflow:
Caption: Workflow for a metabolic study using labeled this compound.
Step-by-Step Protocol:
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) to 80% confluency in standard growth medium.
-
Dosing: Replace the medium with fresh medium containing a known concentration of [1,2,3-¹³C₃]-acrolein diethyl acetal. Include a vehicle control (unlabeled this compound).
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 24 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold saline and then quench metabolism and extract metabolites using a cold methanol/acetonitrile/water solution.
-
Sample Preparation: Separate the cell debris by centrifugation. Dry the supernatant containing the metabolites under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by high-performance liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Process the raw data to identify features that show a +3 Da mass shift compared to the unlabeled control. Fragment the parent ions of these features to confirm the presence of the ¹³C₃-acrolein moiety and elucidate the structure of the metabolites.[9]
Conclusion and Future Perspectives
Isotopically labeled this compound is a powerful, yet underutilized, tool for probing the complex biochemistry and toxicology of acrolein. While the synthesis of these labeled compounds requires careful planning and execution, the insights they can provide are invaluable. The proposed synthetic routes and experimental protocols in this guide offer a starting point for researchers to design and implement studies that can shed new light on the mechanisms of acrolein-induced cellular damage and disease. As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope labeling will undoubtedly play an even more critical role in advancing our understanding in drug development and toxicology.
References
- Pingert, F. C. Acrolein acetal. Org. Synth.1945, 25, 1.
- Hall, R. H.; Stern, E. S. Acrolein, diethyl acetal. Org. Synth.1950, 30, 3.
- Ewert, J.; Granvogl, M.; Schieberle, P. Isotope-labeling studies on the formation pathway of acrolein during heat processing of oils. J. Agric. Food Chem.2014, 62 (33), 8524–8529.
- Stevens, J. F.; Maier, C. S. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Mol. Nutr. Food Res.2008, 52 (1), 7–25.
- Whetstone, R. R. Preparation of acrolein acetal. U.S. Patent 2,626,283, issued January 20, 1953.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041822). [Link]
- Vytášek, R.; et al. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Chem. Res. Toxicol.2010, 23 (8), 1432-1441.
- Mutlib, A. E. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chem. Res. Toxicol.2008, 21 (9), 1672–1689.
- Lane, A. N.; Fan, T. W.; Higashi, R. M. HPLC-MS Determination of Acrolein and Acetone Generated from 13C3 -Labeled Glycerol Added to Cigarette Tobacco Using Two Machine-Smoking Regimes. Anal. Chem.2007, 79 (14), 5144–5152.
- Huang, X.; et al. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Anal. Chem.2014, 86 (3), 1632–1639.
- Powers, R.; et al. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chem. Commun.2006, (21), 2275-2277.
- Yuan, Y.; et al. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. Anal. Chem.2019, 91 (15), 9878–9886.
- Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. ACROLEIN, CROTONALDEHYDE, AND ARECOLINE. IARC Monogr. Eval. Carcinog. Risks Hum.2021, 128, 1.
- Hopfgartner, G. Isotopic labeling of metabolites in drug discovery applications. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2009, 877 (28), 3374–3383.
- Lijinsky, W. Chronic carcinogenesis studies of acrolein and related compounds. Toxicol. Ind. Health1988, 4 (1), 35–48.
- Dettmer, K.; Aronov, P. A.; Hammock, B. D. Mass spectrometry-based metabolomics. Mass Spectrom. Rev.2007, 26 (1), 51–78.
- Guo, K.; Li, L. Metabolomics relative quantitation with mass spectrometry using chemical derivatization. Anal. Chem.2009, 81 (10), 3919–3932.
Sources
- 1. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound(3054-95-3) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Acrolein Diethyl Acetal
Introduction: Acrolein diethyl acetal, also known as 3,3-diethoxy-1-propene, is a valuable chemical intermediate in organic synthesis.[1] As a protected form of the highly reactive α,β-unsaturated aldehyde acrolein, it offers chemists enhanced control over synthetic pathways.[2] The acetal moiety masks the aldehyde functionality, rendering the molecule stable to certain reaction conditions while allowing for transformations at the double bond.[2] This guide provides a comparative analysis of the principal synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal method for their specific needs.
Route 1: Direct Acid-Catalyzed Acetalization of Acrolein
The most direct and conceptually simple approach to this compound is the reaction of acrolein with ethanol in the presence of an acid catalyst.[3] This reaction is an equilibrium process, and thus, the removal of water is essential to drive the reaction to completion.
Mechanistic Insight
The mechanism proceeds via the classical acid-catalyzed acetal formation pathway.[4] First, the acid catalyst protonates the carbonyl oxygen of acrolein, enhancing its electrophilicity. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion. Finally, a second molecule of ethanol attacks this electrophilic species, and subsequent deprotonation yields the stable this compound.[4]
Figure 3: Dehydrohalogenation route to this compound.
Advantages and Disadvantages
This route is advantageous for laboratories not equipped to handle acrolein directly. The precursor, β-chloropropionaldehyde diethyl acetal, is more stable and less volatile than acrolein. The elimination reaction typically proceeds in high yield (around 75%). T[5]he main disadvantages are the multi-step nature of the synthesis and the use of a large excess of powdered, anhydrous potassium hydroxide, which can be challenging to handle. T[5]he dryness of the KOH is critical for achieving a good yield.
[5]#### Experimental Protocol: Dehydrohalogenation of the β-Chloro Acetal
This protocol is based on a procedure from Organic Syntheses.
[5]1. Prepare dry, powdered potassium hydroxide (340 g, 6 moles) by fusing it at 350°C for two hours and then pulverizing it rapidly. The powder should be fine enough to pass a 60-mesh sieve. 2[5]. In a 500-mL round-bottomed flask, add 167 g (1 mole) of β-chloropropionaldehyde diethyl acetal to the powdered potassium hydroxide. 3. Shake the mixture vigorously and immediately attach a distillation apparatus. 4. Heat the flask in an oil bath at 210–220 °C. The product will distill as it is formed. 5[5]. Continue heating until no more distillate is collected. 6. Transfer the distillate to a separatory funnel and remove the lower aqueous layer. 7. Dry the organic layer (this compound) over 10 g of anhydrous potassium carbonate. 8. Filter and distill the dried product. The fraction boiling at 122–126 °C is collected, with an expected yield of 98 g (75%).
[5]### Route 4: Synthesis from Glycerol
With the increasing availability of glycerol as a byproduct of biodiesel production, its conversion to valuable chemicals like acrolein has become an area of intense research. T[6]his "green" route involves the catalytic dehydration of glycerol to acrolein, which can then be converted to the diethyl acetal.
Mechanistic Insight
The process involves two main stages. First, glycerol is dehydrated over a solid acid catalyst at high temperatures (250-400 °C) in the gas phase to produce acrolein. T[7][8]his is a complex reaction that proceeds through the formation of an enol intermediate. Second, the resulting acrolein-containing stream is reacted with ethanol, typically in a separate step, using one of the acetalization methods described above. The key to this route's success lies in the efficiency and selectivity of the dehydration catalyst.
Figure 4: Synthesis of this compound from glycerol.
Advantages and Disadvantages
The primary advantage is the use of a renewable and inexpensive feedstock, glycerol. T[6]his aligns with the principles of green chemistry. However, the process is technologically demanding. The dehydration of glycerol can produce a wide range of byproducts, and achieving high selectivity for acrolein requires carefully designed catalysts and reaction conditions. T[6]he subsequent purification of acrolein from the reaction mixture before acetalization can also be complex.
A detailed, standardized experimental protocol for the complete conversion of glycerol to this compound is not as universally established as the other routes and is highly dependent on the specific catalyst and reactor setup used. Therefore, a generalized protocol is not provided here.
Comparative Summary
| Parameter | Route 1: Direct Acetalization | Route 2: Orthoformate Method | Route 3: Dehydrohalogenation | Route 4: From Glycerol |
| Starting Materials | Acrolein, Ethanol, Acid Catalyst | Acrolein, Triethyl Orthoformate, Mild Acid | β-Chloropropionaldehyde Acetal, KOH | Glycerol, Ethanol, Catalysts |
| Typical Yield | 26-62% | [9][10] 72-80% | [9] ~75% | [5] Variable, catalyst-dependent |
| Reaction Conditions | Reflux with water removal | [10] Room temperature or gentle warming | [9] High temperature (210-220 °C) | [5] High temperature dehydration (250-400 °C) |
| Key Advantages | Inexpensive starting materials | High yield, mild conditions, no water removal needed | Avoids direct handling of acrolein | Uses renewable feedstock |
| Key Disadvantages | Acrolein polymerization, side reactions, equilibrium limited | [11] Higher cost of orthoformate | Two-step process, harsh conditions, handling of powdered KOH | [5] Technologically demanding, catalyst development needed, byproduct formation |
Conclusion
The choice of synthetic route to this compound depends on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.
-
The Orthoformate Method (Route 2) stands out as the most reliable and high-yielding laboratory-scale preparation, offering a clean reaction under mild conditions. *[9] The Direct Acetalization (Route 1) is a viable, cost-effective option if side reactions can be minimized through careful selection of a mild catalyst and efficient water removal. *[10] The Dehydrohalogenation Route (Route 3) is a useful alternative when the direct handling of acrolein is to be avoided, despite its multi-step nature and harsh conditions. *[5] The Synthesis from Glycerol (Route 4) represents a promising green alternative, though it is more suited to industrial-scale production where the optimization of catalytic processes is feasible.
[6]By understanding the causality behind the experimental choices for each route, researchers can make an informed decision to best suit their synthetic goals.
References
- Organic Syntheses Procedure, this compound.
- Whetstone, R. R. (1953). U.S. Patent No. 2,626,283. Washington, DC: U.S. Patent and Trademark Office.
- SpectraBase, Acrolein diethylacetal.
- Knowles, C. O. (1992). U.S. Patent No. 5,079,266. Washington, DC: U.S. Patent and Trademark Office.
- Hillyer, J. C. (1954). U.S. Patent No. 2,678,950. Washington, DC: U.S. Patent and Trademark Office.
- Organic Syntheses Procedure, Acrolein, diethyl acetal.
- Hubei Xinjing New Material Co Ltd. (2013). China Patent No. CN102276427B.
- Senfeida, China this compound Manufacturers Suppliers Factory.
- NIST, Acrolein,dimethyl acetal in NIST WebBook.
- Milestone, Optimizing Chemical Synthesis with this compound (CAS 3054-95-3).
- Organic Syntheses Procedure, β-CHLOROPROPIONALDEHYDE ACETAL.
- Lookchem, A Variant of the Takai - Utimoto Reaction of Acrolein Acetals with Aldehydes Catalytic in Chromium: A Highly Stereoselective Route to Anti Diol Derivatives.
- The Good Scents Company, this compound, 3054-95-3.
- European Patent Office, PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1.
- PubMed Central, A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- RWTH Publications, Conversion of glycerol to the valuable intermediates acrolein and allyl alcohol in the presence of heterogeneous catalysts.
- Dubois, J. L., & Duquenne, C. (2016). U.S. Patent No. 9,447,009. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate, Has anyone acid hydrolyzed this compound or know how to do it?.
- Fisher Scientific, this compound, 94% 25 g | Buy Online | Thermo Scientific Acros.
- YouTube, Acetal Formation - Organic Chemistry, Reaction Mechanism.
- Organic Chemistry Portal, Acetal synthesis by acetalization or ring closure.
- RSC Publishing, Gas phase dehydration of glycerol to acrolein over WO3-based catalysts prepared by non-hydrolytic sol–gel synthesis.
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-294140) | 3054-95-3 [evitachem.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. US9447009B2 - Method for preparing acrolein from glycerol or glycerine - Google Patents [patents.google.com]
- 8. Gas phase dehydration of glycerol to acrolein over WO3-based catalysts prepared by non-hydrolytic sol–gel synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]
- 11. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Acrolein Diethyl Acetal for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. Acrolein diethyl acetal, a highly flammable and potentially irritating compound, requires a disposal protocol that is not only compliant with regulations but also rooted in a deep understanding of its chemical properties to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Understanding the Hazard Profile: The "Why" Behind the "How"
Before we delve into the procedural aspects, it is paramount to understand the inherent risks associated with this compound. Its hazard profile dictates every facet of its handling and disposal.
This compound is classified as a highly flammable liquid and vapor (H225)[1][2][3]. This means it can be easily ignited at ambient temperatures. Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2][4] Furthermore, while the full toxicological properties have not been completely determined, it is known to cause skin and eye irritation, and may be harmful if inhaled or ingested[5]. Exposure may also lead to respiratory irritation[1][6].
The imperative for a carefully controlled disposal process stems from these properties. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a flammable and potentially toxic substance into the sewage system, leading to explosive atmospheres and environmental contamination[7]. Similarly, disposal in regular trash is unacceptable due to the flammability risk[7].
Pre-Disposal Checklist: Preparing for a Safe Operation
A successful and safe disposal operation begins with thorough preparation. Before handling any waste this compound, ensure the following measures are in place.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, as well as inhalation hazards, a comprehensive PPE ensemble is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[6] | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber or neoprene gloves.[4] | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A flame-retardant lab coat. | Protects against splashes and provides a layer of protection in case of a fire. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[5] | Necessary when working outside of a certified chemical fume hood or when dealing with large quantities of waste where vapor concentrations may be high. |
Engineering Controls: Creating a Safe Environment
Your immediate work environment must be engineered to mitigate the risks associated with handling flammable liquids.
-
Chemical Fume Hood: All handling and preparation of this compound waste should be conducted within a certified chemical fume hood to control vapor inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.[1][6]
-
Ignition Source Control: Eliminate all potential ignition sources from the vicinity. This includes open flames, hot plates, and spark-producing equipment.[1][2][4][5][6] Use only non-sparking tools.[1][6]
-
Static Electricity Prevention: Ground and bond all containers and equipment used in the transfer of this compound to prevent the buildup of static electricity, which can serve as an ignition source.[2][4][6]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of compliant hazardous waste management.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[9]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as oxidizing agents or strong acids, as this can lead to violent reactions.[5]
Step 2: Neutralization (If Applicable and Permissible)
In some instances, small quantities of residual this compound in reaction vessels may be neutralized before final disposal. However, this should only be performed by trained personnel and in accordance with your institution's safety guidelines. A common method involves reacting the acetal with a large excess of a suitable nucleophile in a controlled manner. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization procedure.
Step 3: Temporary Storage
Proper temporary storage of the hazardous waste container is critical to maintain a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat, direct sunlight, and ignition sources.[1][6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This high-temperature process ensures the complete destruction of the compound into less harmful substances.
-
Contacting EHS: Your institution's EHS department will coordinate the pickup and disposal of the hazardous waste with a certified vendor. Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Being Prepared for the Unexpected
Even with the most stringent protocols, accidents can happen. Being prepared to respond effectively is crucial.
-
Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand or earth.[5] For larger spills, evacuate the area and contact your institution's emergency response team. Do not use combustible materials like paper towels to absorb the spill.
-
Fire: For a small fire, use a dry chemical or carbon dioxide fire extinguisher.[5] Do not use water, as it may be ineffective and could spread the flammable liquid.[5] For a larger fire, evacuate the area immediately and activate the fire alarm.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
In all cases of exposure, seek immediate medical attention.[5]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- Acrolein Acetal (=this compound)
- This compound Safety D
- This compound Safety D
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- SAFETY DATA SHEET - this compound. Acros Organics. URL
- This compound 96%. Sigma-Aldrich. URL
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. URL
- This compound, 3054-95-3. The Good Scents Company. URL
- STANDARD OPERATING PROCEDURE Acrolein. Environmental Health and Safety, University of [Institution]. [Note: This is a general reference to the type of document, a specific university URL would be needed].
- Reactive and Potentially Explosive Chemicals. Cornell University Environmental Health and Safety. URL
- This compound - Safety D
- Acetaldehyde diethyl acetal Safety D
- Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. URL
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. URL
- Reactivity Characteristic Background Document. U.S. Environmental Protection Agency. URL
- Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. URL
- Hazardous Waste and Disposal Consider
- SAFETY DATA SHEET - Acetal. Fisher Scientific. URL
- Factsheet: Disposal of Hazardous Waste – Basic Principles. ETH Zürich. URL
- MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. URL
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.ca [fishersci.ca]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. acs.org [acs.org]
- 8. pfw.edu [pfw.edu]
- 9. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Volatility: A Comprehensive Guide to Personal Protective Equipment for Handling Acrolein Diethyl Acetal
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Acrolein diethyl acetal, a highly flammable and volatile compound, is a valuable reagent in organic synthesis. However, its utility is matched by its potential hazards, necessitating a rigorous and well-understood personal protective equipment (PPE) protocol. This guide, developed by senior application scientists, moves beyond a simple checklist to provide a deep, causal understanding of the essential safety and logistical measures required for its handling. Our commitment is to empower laboratory professionals with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of research.
Understanding the Primary Hazards: Flammability and Irritation
This compound presents two primary hazards that dictate the required PPE:
-
High Flammability: With a flash point of approximately 15°C (59°F), this chemical's vapors can readily ignite at or below room temperature when exposed to an ignition source.[1][2] This necessitates stringent control of ignition sources and the use of equipment designed for flammable materials.
-
Irritant Properties: While comprehensive toxicological data is limited, this compound is known to be an irritant to the skin, eyes, and respiratory system.[3] Prolonged or repeated exposure can lead to discomfort and potential tissue damage.
Furthermore, it is crucial to recognize that this compound is classified as a potential peroxide-forming chemical.[4][5][6][7] Over time, especially when exposed to air and light, it can form unstable and potentially explosive peroxide crystals. This property significantly influences storage, handling, and disposal procedures.
Core Directive: A Multi-layered Approach to Personal Protection
A risk-based approach is paramount when selecting PPE for handling this compound. The level of protection must be commensurate with the scale and nature of the operation. The following table outlines the minimum recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<100 mL) in a Certified Fume Hood | Safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not typically required if fume hood is functioning correctly |
| Large-Scale Handling (>100 mL) or Operations Outside a Fume Hood | Chemical splash goggles and a face shield | Butyl rubber or Viton™ gloves | Flame-resistant lab coat and a chemical-resistant apron | Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Butyl rubber or Viton™ gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) for large spills |
Deep Dive into PPE Selection: The "Why" Behind the "What"
Eye and Face Protection: Shielding Against Splashes and Vapors
Direct contact with this compound can cause significant eye irritation.
-
Safety Glasses with Side Shields: For small-scale operations within a certified chemical fume hood, these provide a baseline level of protection against minor splashes.
-
Chemical Splash Goggles: These offer a more robust seal around the eyes, protecting against splashes from all angles and significant vapor concentrations. They are essential for larger-scale work or when there is a higher risk of splashing.
-
Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes and potential reactions.
Hand Protection: Choosing the Right Barrier
Selecting the appropriate gloves is critical, as many common laboratory gloves may not offer adequate protection against this compound. The choice of glove material should be based on its chemical resistance, specifically its breakthrough time (BTT) and degradation rating.
-
Nitrile and Neoprene Gloves: These are suitable for incidental contact and small-scale operations. However, they offer limited protection against prolonged exposure. Double-gloving is a prudent measure to increase protection.
-
Butyl Rubber and Viton™ Gloves: These materials generally offer superior resistance to a wide range of organic solvents and are the recommended choice for prolonged handling, large-scale operations, and spill response.
Crucial Field Insight: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, before and during use. If any damage is observed, replace the gloves immediately.
Body Protection: Guarding Against Spills and Fire
-
Flame-Resistant (FR) Lab Coat: Due to the high flammability of this compound, a standard cotton lab coat is insufficient. An FR lab coat will not ignite and continue to burn if exposed to a flash fire, providing critical escape time.
-
Chemical-Resistant Apron: Worn over an FR lab coat, a chemical-resistant apron provides an additional barrier against spills of larger volumes, protecting the torso and legs.
Respiratory Protection: A Critical Defense Against Inhalation
While a certified chemical fume hood is the primary engineering control to prevent inhalation of vapors, respiratory protection may be necessary in certain situations.
-
Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges: In situations where engineering controls are insufficient or during certain high-concentration procedures, an APR with OV cartridges is required. The cartridges contain activated carbon that adsorbs the organic vapors, preventing them from being inhaled.
-
Self-Contained Breathing Apparatus (SCBA): For large spills or in emergency situations where the concentration of vapors is unknown or exceeds the capacity of an APR, an SCBA is mandatory. An SCBA provides a clean air supply from a portable tank, completely isolating the user from the contaminated atmosphere.
Authoritative Grounding: The selection and use of respirators must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134). This includes proper fit-testing, training, and medical clearance for all users.
Experimental Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Body Protection: Put on the flame-resistant lab coat and chemical-resistant apron.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles and a face shield.
-
Outer Gloves: Don the second pair of gloves (butyl rubber or Viton™ for higher-risk tasks), ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off.
-
Body Protection: Remove the chemical-resistant apron, followed by the FR lab coat, by rolling it outwards and away from the body.
-
Hand Hygiene: Wash hands and put on a new pair of clean gloves.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
